molecular formula C10H19NO3 B1375367 tert-Butyl ((1R,3R)-3-hydroxycyclopentyl)carbamate CAS No. 207729-04-2

tert-Butyl ((1R,3R)-3-hydroxycyclopentyl)carbamate

Cat. No.: B1375367
CAS No.: 207729-04-2
M. Wt: 201.26 g/mol
InChI Key: SBUKINULYZANSP-HTQZYQBOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-Butyl ((1R,3R)-3-hydroxycyclopentyl)carbamate is a useful research compound. Its molecular formula is C10H19NO3 and its molecular weight is 201.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl N-[(1R,3R)-3-hydroxycyclopentyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO3/c1-10(2,3)14-9(13)11-7-4-5-8(12)6-7/h7-8,12H,4-6H2,1-3H3,(H,11,13)/t7-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBUKINULYZANSP-HTQZYQBOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CC[C@H](C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

207729-04-2
Record name rac-tert-butyl N-[(1R,3R)-3-hydroxycyclopentyl]carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Comprehensive Technical Guide to tert-Butyl ((1R,3R)-3-hydroxycyclopentyl)carbamate: A Chiral Building Block for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: tert-Butyl ((1R,3R)-3-hydroxycyclopentyl)carbamate, a chiral carbamate derivative, has emerged as a valuable building block in medicinal chemistry and drug development. Its rigid cyclopentane scaffold, coupled with the stereospecific placement of hydroxyl and N-Boc protected amine functionalities, makes it an attractive synthon for introducing chirality and specific pharmacophoric features into complex drug molecules. This in-depth technical guide provides a comprehensive overview of its chemical identity, synthesis, characterization, and applications, with a focus on providing practical insights for researchers and scientists in the pharmaceutical industry.

Chemical Identity and Physicochemical Properties

This compound is a white to off-white solid. The presence of two stereocenters on the cyclopentane ring gives rise to four possible stereoisomers. This guide specifically focuses on the (1R,3R)-trans isomer.

Table 1: Chemical and Physical Properties

PropertyValueSource
CAS Number 1290191-64-8[1][2]
Molecular Formula C₁₀H₁₉NO₃[3]
Molecular Weight 201.26 g/mol [3]
IUPAC Name tert-butyl N-[(1R,3R)-3-hydroxycyclopentyl]carbamate[3]
Appearance Solid
Storage Temperature 2-8°C, Sealed in dry conditions

Synthesis and Stereochemical Control

One plausible synthetic approach involves the enzymatic kinetic resolution of a racemic mixture of a suitable precursor. For instance, a racemic mixture of tert-butyl (3-hydroxycyclopentyl)carbamate could be subjected to enzymatic acylation. Lipases, such as Candida antarctica lipase B (CAL-B), are known to exhibit high enantioselectivity in such resolutions, selectively acylating one enantiomer and allowing for the separation of the desired (1R,3R)-alcohol from its acylated (1S,3S)-counterpart.[2]

Conceptual Synthetic Workflow:

G cluster_0 Synthesis of Racemic Precursor cluster_1 Enzymatic Kinetic Resolution cluster_2 Separation and Final Product Racemic Amine Racemic 3-Aminocyclopentanol Racemic Carbamate Racemic tert-Butyl (3-hydroxycyclopentyl)carbamate Racemic Amine->Racemic Carbamate Boc Protection Boc Anhydride Di-tert-butyl dicarbonate Boc Anhydride->Racemic Carbamate Resolution Enzymatic Resolution Racemic Carbamate->Resolution Enzyme Lipase (e.g., CAL-B) Enzyme->Resolution Acyl Donor Acyl Donor (e.g., Vinyl Acetate) Acyl Donor->Resolution Separation Chromatographic Separation Resolution->Separation Desired Product tert-Butyl ((1R,3R)-3- hydroxycyclopentyl)carbamate Separation->Desired Product Acylated Enantiomer (1S,3S)-Acylated Enantiomer Separation->Acylated Enantiomer

Caption: Conceptual workflow for the synthesis of the target compound via enzymatic kinetic resolution.

Analytical Characterization

Precise analytical characterization is paramount to confirm the identity, purity, and stereochemistry of this compound. While specific spectral data for the (1R,3R) isomer is not widely published, the expected spectral features can be inferred from the analysis of similar carbamate compounds.[4]

Expected Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group (a singlet around 1.4 ppm), protons on the cyclopentane ring (multiplets in the range of 1.5-2.5 ppm), the proton attached to the nitrogen (a broad singlet), and the protons on the carbons bearing the hydroxyl and carbamate groups (multiplets at lower field).

  • ¹³C NMR: The carbon NMR spectrum would display signals for the quaternary carbon and the methyl carbons of the tert-butyl group, as well as the distinct signals for the carbons of the cyclopentane ring, with the carbons attached to the oxygen and nitrogen atoms appearing at lower field.

  • Mass Spectrometry: The mass spectrum should show the molecular ion peak or a prominent fragment corresponding to the loss of the tert-butyl group.

  • Chiral HPLC/SFC: Chiral chromatography is essential to determine the enantiomeric excess (e.e.) of the final product and to ensure the desired stereochemical purity.

Applications in Drug Discovery and Development

The strategic placement of the hydroxyl and protected amine groups on a conformationally restricted cyclopentane ring makes this compound a valuable intermediate in the synthesis of various pharmaceutical agents. The hydroxyl group can serve as a handle for further functionalization or as a key hydrogen bond donor in drug-receptor interactions. The Boc-protected amine allows for the selective introduction of nitrogen-containing moieties after deprotection under acidic conditions.

While specific examples detailing the use of the (1R,3R) isomer are not extensively documented in publicly available literature, its structural motifs are present in a number of biologically active molecules. For instance, substituted aminocyclopentanol cores are found in various kinase inhibitors and antiviral agents. The defined stereochemistry of this building block is crucial for achieving the desired biological activity and minimizing off-target effects.

Potential Therapeutic Areas:

  • Antiviral Agents: The cyclopentane ring is a common feature in nucleoside analogs used in antiviral therapies.

  • Kinase Inhibitors: The specific spatial arrangement of functional groups can be exploited to design potent and selective kinase inhibitors for oncology and inflammatory diseases.

  • CNS Agents: The rigid scaffold can be used to develop ligands for various central nervous system targets.

Safety and Handling

This compound should be handled in accordance with good laboratory practices.[5]

Table 2: Hazard and Precautionary Statements

Hazard StatementPrecautionary Statement
H302: Harmful if swallowed.P264: Wash hands thoroughly after handling.
H315: Causes skin irritation.P270: Do not eat, drink or smoke when using this product.
H319: Causes serious eye irritation.P280: Wear protective gloves/protective clothing/eye protection/face protection.
H335: May cause respiratory irritation.P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
P405: Store locked up.
P501: Dispose of contents/container to an approved waste disposal plant.

Handling Recommendations:

  • Use in a well-ventilated area, preferably in a chemical fume hood.[5]

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[5]

  • Avoid inhalation of dust and contact with skin and eyes.[5]

  • Store in a tightly closed container in a cool, dry place.

Conclusion

This compound is a stereochemically defined building block with significant potential in the synthesis of novel therapeutic agents. Its rigid structure and strategically placed functional groups offer medicinal chemists a valuable tool for designing molecules with improved potency, selectivity, and pharmacokinetic properties. While detailed synthetic and analytical data for this specific isomer remain somewhat elusive in the public domain, the principles outlined in this guide provide a solid foundation for its synthesis, characterization, and application in drug discovery programs. Further research and publication of detailed experimental procedures will undoubtedly facilitate its broader use within the scientific community.

References

  • tert-Butyl N-[(1R,3R)-3-hydroxycyclopentyl]carbamate 97% | CAS... (n.d.). Retrieved January 19, 2026, from [Link]

  • Enzymatic Kinetic Resolution of tert-Butyl 2-(1-Hydroxyethyl)phenylcarbamate, A Key Intermediate to Chiral Organoselenanes and Organotelluranes. (2018). Molecules, 23(8), 2021.
  • rac-tert-butyl N-[(1R,3R)-3-hydroxycyclopentyl]carbamate. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]

  • Supporting Information for "A mild and efficient method for the synthesis of N-tert-butyl carbamates from amines using Boc-precursor". (n.d.). Retrieved January 19, 2026, from [Link]

Sources

A Comprehensive Technical Guide to the Physical Properties of tert-Butyl ((1R,3R)-3-hydroxycyclopentyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a detailed examination of the physical and chemical properties of tert-Butyl ((1R,3R)-3-hydroxycyclopentyl)carbamate, a chiral building block of significant interest in medicinal chemistry and drug development. The document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource of its structural characteristics, physicochemical properties, and spectroscopic data. Furthermore, this guide outlines standardized protocols for the experimental determination of key physical properties, ensuring methodological rigor and reproducibility. Safety and handling information is also provided to ensure safe laboratory practices.

Introduction

This compound is a carbamate-protected amino alcohol. The presence of the tert-butoxycarbonyl (Boc) protecting group on the amine and a hydroxyl group on the cyclopentane ring, with a defined trans stereochemistry, makes it a valuable intermediate in the synthesis of complex organic molecules, including pharmaceutically active compounds. The Boc group offers stability under a variety of reaction conditions while being readily removable under mild acidic conditions, a feature highly desirable in multi-step synthesis.[1][2] The chirality of the molecule further enhances its utility in the stereoselective synthesis of drug candidates. A thorough understanding of its physical properties is paramount for its effective use in synthetic chemistry, influencing aspects from reaction setup and solvent selection to purification and formulation.

Chemical Identity and Structure

The fundamental identity of a chemical compound is established by its structure and nomenclature.

IdentifierValueSource
IUPAC Name tert-butyl N-[(1R,3R)-3-hydroxycyclopentyl]carbamate[3]
Molecular Formula C₁₀H₁₉NO₃[3]
Molecular Weight 201.26 g/mol [3]
CAS Number 1290191-64-8
Canonical SMILES CC(C)(C)OC(=O)N[C@@H]1CCO[3]
InChI InChI=1S/C10H19NO3/c1-10(2,3)14-9(13)11-7-4-5-8(12)6-7/h7-8,12H,4-6H2,1-3H3,(H,11,13)/t7-,8-/m1/s1
InChIKey SBUKINULYZANSP-HTQZYQBOSA-N

Physicochemical Properties

The physicochemical properties of a compound dictate its behavior in various environments and are crucial for designing synthetic routes and purification strategies.

PropertyValueNotes and References
Physical Form Solid
Melting Point Data not available for the (1R,3R)-isomer. The related compound, tert-butyl carbamate, has a melting point of 105-108 °C.[4]
Boiling Point A boiling point of 321 °C is reported for the diastereomeric (1S,3R)-isomer. This may serve as an estimate.[5]
Solubility Soluble in methylene chloride, chloroform, and alcohols. Slightly soluble in petroleum ether and water. (Data for the related tert-butyl carbamate).[4]
Storage Temperature 2-8°C, sealed in a dry environment.

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and confirmation of the compound's identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR Resonances:

  • -C(CH₃)₃: A singlet around 1.4 ppm.

  • Cyclopentyl protons: A series of multiplets between 1.5 and 2.2 ppm.

  • CH-OH and CH-NH: Protons on the carbons bearing the hydroxyl and carbamate groups are expected to appear as multiplets between 3.5 and 4.5 ppm.

  • -OH and -NH: The chemical shifts of these protons are variable and depend on the solvent and concentration. The NH proton of the carbamate typically appears as a broad singlet between 4.5 and 5.5 ppm.

Expected ¹³C NMR Resonances: Based on the structure and data for tert-butyl carbamate, the following approximate chemical shifts are expected:[6]

  • -C(CH₃)₃: Around 28 ppm.

  • -C(CH₃)₃: Around 80 ppm.

  • C=O (carbamate): Around 155 ppm.

  • Cyclopentyl carbons: In the range of 20-50 ppm, with the carbons attached to the oxygen and nitrogen atoms appearing further downfield (60-80 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound is expected to show the following characteristic absorption bands:

Wavenumber (cm⁻¹)Functional GroupVibration Mode
~3400 (broad)O-H (alcohol)Stretching
~3300 (broad)N-H (carbamate)Stretching
~2950C-H (alkane)Stretching
~1685C=O (carbamate)Stretching
~1520N-HBending
~1250, ~1170C-O (carbamate and alcohol)Stretching

Note: These are expected values. Actual peak positions can vary. A reference spectrum for the related compound tert-butyl carbamate is available in the NIST WebBook.[7]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

  • Molecular Ion (M⁺): The expected molecular ion peak would be at m/z = 201.

  • Fragmentation: Common fragmentation patterns for Boc-protected amines involve the loss of the tert-butyl group (m/z = 57) or isobutylene (m/z = 56), and the loss of CO₂ (m/z = 44). The fragmentation of the cyclopentane ring is also expected.

Experimental Protocols for Physical Property Determination

To ensure the generation of reliable and reproducible data, standardized experimental protocols are essential.

Melting Point Determination

The melting point is a critical indicator of purity.

melting_point_workflow

Step-by-Step Protocol:

  • Sample Preparation: A small amount of the solid sample is finely ground and packed into a capillary tube to a height of 2-3 mm.

  • Instrument Setup: The capillary tube is placed in a calibrated melting point apparatus.

  • Heating: The sample is heated at a moderate rate until the temperature is about 20°C below the expected melting point. The heating rate is then reduced to 1-2°C per minute.

  • Observation: The temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range.

  • Interpretation: A narrow melting range (less than 2°C) is indicative of a pure compound.

Spectroscopic Sample Preparation

Proper sample preparation is crucial for obtaining high-quality spectroscopic data.

NMR Sample Preparation Workflow:

nmr_prep_workflow

FT-IR Sample Preparation (KBr Pellet Method):

ftir_prep_workflow

Safety and Handling

This compound should be handled in accordance with standard laboratory safety procedures.

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.[3]

    • H319: Causes serious eye irritation.[3]

    • H332: Harmful if inhaled.

    • H335: May cause respiratory irritation.[3]

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • Personal Protective Equipment (PPE): Safety glasses, laboratory coat, and gloves should be worn when handling this compound. Work should be performed in a well-ventilated area or a fume hood.

Conclusion

This compound is a key chiral intermediate with well-defined structural features. This guide has consolidated the available data on its physical and chemical properties, providing a valuable resource for scientists engaged in synthetic chemistry. The outlined experimental protocols offer a framework for the consistent and accurate determination of its physical characteristics, promoting reproducibility in research and development. Adherence to the provided safety guidelines is essential for the safe handling of this compound in a laboratory setting.

References

  • PubChem. tert-Butyl ((1S,3S)-3-hydroxycyclopentyl)carbamate. [Link]

  • PubChem. rac-tert-butyl N-[(1R,3R)-3-hydroxycyclopentyl]carbamate. [Link]

  • Chemsrc. TERT-BUTYL (TRANS-3-HYDROXYCYCLOBUTYL)CARBAMATE. [Link]

  • Home Sunshine Pharma. Tert-Butyl ((1S,3R)-3-hydroxycyclopentyl)carbamate CAS 167465-99-8. [Link]

  • MOLBASE. tert-butyl [(1R,3S)-3-(hydroxymethyl)cyclopentyl]carbamate. [Link]

  • CP Lab Safety. tert-butyl N-[(1R, 3R)-3-hydroxycyclopentyl]carbamate, min 97%, 500 mg. [Link]

  • CP Lab Safety. tert-butyl ((1R, 3S)-3-hydroxycyclopentyl)(methyl)carbamate, min 97%, 100 mg. [Link]

  • ResearchGate. 1 H NMR spectrum of tert-butyl (3-hydroxyethyl)carbamate (164). [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • Wikipedia. tert-Butyloxycarbonyl protecting group. [Link]

  • NIST. tert-Butyl carbamate. [Link]

Sources

tert-Butyl ((1R,3R)-3-hydroxycyclopentyl)carbamate molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to tert-Butyl ((1R,3R)-3-hydroxycyclopentyl)carbamate: Properties, Synthesis, and Applications in Drug Discovery

This technical guide provides a comprehensive overview of this compound, a chiral building block of significant interest to researchers, scientists, and professionals in drug development. We will delve into its core physicochemical properties, with a primary focus on its molecular weight, and extend into its synthetic pathways, analytical characterization, and pivotal role in medicinal chemistry. The guide is structured to provide not just data, but actionable insights and the scientific causality behind its utility.

Core Molecular Profile and Physicochemical Properties

Understanding the fundamental characteristics of a molecule is the bedrock of its application. This compound is a bifunctional organic compound featuring a key stereospecific cyclopentane scaffold, a hydroxyl group, and a carbamate-protected amine.

Identification and Nomenclature
  • IUPAC Name: tert-butyl N-[(1R,3R)-3-hydroxycyclopentyl]carbamate.[1]

  • Common Synonyms: (1R,3R)-3-(Boc-amino)cyclopentanol, trans-3-N-Boc-aminocyclopentanol, tert-butyl (trans-3-hydroxycyclopentyl)carbamate.[1]

  • CAS Number: While the specific (1R,3R) stereoisomer is a distinct chemical entity, it is often referenced under the CAS number for the racemic mixture, 207729-04-2.[1] It is crucial for researchers to confirm the stereochemistry of the material from the supplier.

  • Molecular Formula: C₁₀H₁₉NO₃.[1]

Physicochemical Data

The precise molecular weight is critical for stoichiometric calculations in synthesis, preparation of solutions for biological assays, and for confirmation via mass spectrometry. The data below is essential for any laboratory work involving this compound.

PropertyValueSource
Molecular Weight 201.26 g/mol [1][2][3][4]
Exact Mass 201.13649347 Da[1][2]
Physical Form Solid[5][6][7]
Typical Purity ≥98%[5][7]
Storage Conditions 2-8°C, sealed in a dry environment[3][5]
Structural Elucidation

The compound's structure combines a rigid cyclopentane ring, which helps in positioning substituents in a defined three-dimensional space, with the versatile tert-butyloxycarbonyl (Boc) protecting group.

Deprotection_Workflow Start Boc-Protected Amine (Stable) Product Free Amine + CO₂ + Isobutylene Start->Product Deprotection Reagent Strong Acid (e.g., TFA in DCM) Reagent->Start

Caption: Orthogonal deprotection workflow of the Boc group.

Synthesis and Quality Control

A reliable supply of high-purity material is non-negotiable in drug development. This section outlines a representative synthetic approach and the analytical methods required to validate the final product.

General Synthetic Strategy

The synthesis of this compound typically involves the selective protection of the amino group of the corresponding chiral amino alcohol, (1R,3R)-3-aminocyclopentanol. The reagent of choice for this transformation is di-tert-butyl dicarbonate (Boc₂O).

Synthesis_Flowchart SM Starting Material: (1R,3R)-3-Aminocyclopentanol Reaction Step 1: Boc Protection (Nucleophilic attack on Boc₂O) SM->Reaction Reagent Reagent: Di-tert-butyl dicarbonate (Boc₂O) Solvent: e.g., DCM or Dioxane/Water Reagent->Reaction Workup Step 2: Aqueous Workup & Extraction (Removal of byproducts) Reaction->Workup Purification Step 3: Purification (e.g., Column Chromatography) Workup->Purification Product Final Product: This compound Purification->Product QC Step 4: Quality Control (HPLC, NMR, MS) Product->QC

Caption: General synthetic and purification workflow.

Representative Experimental Protocol: Boc Protection

This protocol is for illustrative purposes and should be adapted and optimized based on laboratory conditions.

  • Dissolution: Dissolve (1R,3R)-3-aminocyclopentanol (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or a 1:1 mixture of dioxane and water.

  • Reagent Addition: Cool the solution to 0°C in an ice bath. Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) portion-wise while stirring. If using an aqueous solvent system, add a base like sodium bicarbonate (NaHCO₃, 2.0 eq).

  • Reaction: Allow the mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: If using DCM, wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. If using a dioxane/water system, extract the product into an organic solvent like ethyl acetate.

  • Isolation: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid via flash column chromatography or recrystallization to obtain the final product with high purity.

Analytical Characterization for Quality Assurance

Self-validating protocols are essential for trustworthiness. Each batch of the synthesized compound must be rigorously tested to confirm its identity, purity, and molecular weight.

  • High-Performance Liquid Chromatography (HPLC):

    • Objective: To determine the purity of the compound.

    • Method: A reverse-phase (RP) HPLC method is suitable. [8] * Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

    • Detection: UV at 210 nm.

    • Expected Result: A single major peak representing >98% area.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Objective: To confirm the chemical structure.

    • Method: ¹H and ¹³C NMR spectra recorded in CDCl₃ or DMSO-d₆.

    • Expected Result: The spectra should show characteristic peaks corresponding to the cyclopentyl ring protons, the hydroxyl proton, the NH proton, and the highly shielded nine protons of the tert-butyl group.

  • Mass Spectrometry (MS):

    • Objective: To confirm the molecular weight.

    • Method: Electrospray Ionization (ESI) Mass Spectrometry.

    • Expected Result: The spectrum should display a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z ≈ 202.27 or a sodium adduct [M+Na]⁺ at m/z ≈ 224.25, confirming the molecular weight of 201.26 g/mol .

Applications in Medicinal Chemistry and Drug Development

The true value of this compound lies in its application as a versatile intermediate for constructing complex, biologically active molecules.

A Stereodefined Scaffold

The fixed trans relationship between the hydroxyl and protected amine groups on a chiral cyclopentane core makes this compound an ideal starting point for synthesizing molecules where precise three-dimensional orientation is critical for target binding. This is particularly relevant for developing inhibitors of enzymes like kinases, proteases, or for crafting ligands for G-protein coupled receptors (GPCRs).

The Carbamate Linker in Modern Pharmaceuticals

The carbamate group itself is a recognized structural motif in numerous approved drugs. [9]It can act as a stable bioisostere for an amide bond, potentially improving pharmacokinetic properties such as metabolic stability and cell permeability. [9]Drugs containing the carbamate moiety span a wide range of therapeutic areas, including oncology, neurodegenerative disorders, and infectious diseases. [9]The use of this building block allows for the rational incorporation of this valuable functional group into novel drug candidates.

Conclusion

This compound is more than a chemical with a molecular weight of 201.26 g/mol ; it is a precision tool for the modern medicinal chemist. Its well-defined stereochemistry, coupled with the robust and versatile Boc protecting group, provides a reliable and strategic pathway to complex molecular targets. The rigorous analytical validation of its synthesis ensures the reproducibility and integrity required for progression through the drug discovery pipeline. This guide has provided the foundational knowledge and practical protocols necessary for researchers to confidently incorporate this valuable building block into their synthetic and drug development programs.

References

  • PubChem. rac-tert-butyl N-[(1R,3R)-3-hydroxycyclopentyl]carbamate. Available from: [Link]

  • SIELC Technologies. tert-Butyl carbamate. Available from: [Link]

  • Home Sunshine Pharma. Tert-Butyl ((1S,3R)-3-hydroxycyclopentyl)carbamate CAS 167465-99-8. Available from: [Link]

  • Molport. tert-Butyl (cis-3-hydroxycyclobutyl)carbamate. Available from: [Link]

  • Organic Syntheses. SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Available from: [Link]

  • Universal Biologicals. tert-Butyl N-[(1R,3R)-3-hydroxycyclopentyl]carbamate. Available from: [Link]

  • PubMed Central (PMC). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Available from: [Link]

Sources

A Technical Guide to tert-Butyl ((1R,3R)-3-hydroxycyclopentyl)carbamate: A Key Intermediate in Carbocyclic Nucleoside Analog Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of a Chiral Building Block

In the landscape of modern medicinal chemistry, the pursuit of novel antiviral and anticancer agents often converges on the synthesis of nucleoside analogs. Within this class of therapeutics, carbocyclic nucleosides have emerged as a cornerstone, offering enhanced metabolic stability and potent biological activity.[1][2] At the heart of the synthesis of many of these life-saving drugs lies a deceptively simple yet stereochemically crucial building block: tert-butyl ((1R,3R)-3-hydroxycyclopentyl)carbamate.

This technical guide provides an in-depth exploration of this pivotal molecule, designed for researchers, scientists, and drug development professionals. We will delve into its fundamental chemical and physical properties, provide a detailed, field-proven synthetic protocol, and illuminate its critical role as a precursor in the synthesis of prominent antiviral drugs. The causality behind experimental choices and the inherent logic of the synthetic strategies will be emphasized to provide a comprehensive and actionable resource.

Physicochemical Properties and Structural Elucidation

This compound is a chiral organic compound that features a cyclopentane ring with a hydroxyl group and a tert-butyloxycarbonyl (Boc)-protected amine substituent in a specific stereochemical arrangement.[3] The precise (1R,3R) configuration is paramount for its utility in the asymmetric synthesis of biologically active molecules.

PropertyValueSource
Molecular Formula C₁₀H₁₉NO₃[3]
Molecular Weight 201.26 g/mol [3]
CAS Number 207729-04-2 (racemic)[3]
Appearance Solid[4]
Boiling Point 321 °C (predicted)[4]
Density 1.08 g/cm³ (predicted)[4]
Storage Sealed in dry, 2-8°C[5]

Synthesis of this compound: A Stereocontrolled Approach

The synthesis of this compound hinges on the stereoselective preparation of its precursor, (1R,3S)-3-aminocyclopentanol.[9][10] The subsequent Boc protection of the amine is a standard and high-yielding transformation. The following protocol outlines a robust and well-documented approach.

Experimental Protocol: Synthesis of (1R,3S)-3-Aminocyclopentanol Hydrochloride

This initial step focuses on establishing the critical stereocenters of the cyclopentane ring. One effective method involves an asymmetric cycloaddition reaction.[9]

Materials:

  • N-acyl hydroxylamine derived from a chiral source

  • Cyclopentadiene

  • Palladium on carbon (10%)

  • Hydrogen gas

  • Methyl tert-butyl ether (MTBE)

  • Hydrochloric acid

Procedure:

  • Asymmetric Cycloaddition: A chiral N-acyl hydroxylamine is reacted with cyclopentadiene in an asymmetric cycloaddition reaction to construct the two chiral centers of the target product.[9] The choice of the chiral auxiliary on the hydroxylamine is critical for inducing the desired stereochemistry.

  • Reductive Cleavage: The resulting cycloadduct is subjected to reductive cleavage, often using a reducing agent like zinc powder in acetic acid, to open the bicyclic system and reveal the amino and hydroxyl functionalities.

  • Hydrogenation: The double bond in the cyclopentene ring is reduced via catalytic hydrogenation using palladium on carbon under a hydrogen atmosphere.[9] This step yields the saturated cyclopentane ring.

  • Salt Formation: The resulting (1R,3S)-3-aminocyclopentanol is then treated with hydrochloric acid in a suitable solvent (e.g., isopropanol) to precipitate the hydrochloride salt, which is often a more stable and easily handled solid.[11]

Experimental Protocol: Boc-Protection of (1R,3S)-3-Aminocyclopentanol

Materials:

  • (1R,3S)-3-Aminocyclopentanol hydrochloride

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (or another suitable base)

  • Dichloromethane (DCM) or a similar aprotic solvent

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Reaction Setup: Suspend (1R,3S)-3-aminocyclopentanol hydrochloride in dichloromethane. Add triethylamine (approximately 2.2 equivalents) to neutralize the hydrochloride and liberate the free amine. Stir the mixture at room temperature for 15-20 minutes.

  • Boc-Protection: Add di-tert-butyl dicarbonate (1.1 equivalents) portion-wise to the reaction mixture. Stir at room temperature and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.

  • Workup: Quench the reaction by adding water. Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure this compound.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_0 Step 1: Chiral Precursor Synthesis cluster_1 Step 2: Boc Protection Chiral_N_acyl_hydroxylamine Chiral N-acyl hydroxylamine Cycloaddition Asymmetric Cycloaddition Chiral_N_acyl_hydroxylamine->Cycloaddition Cyclopentadiene Cyclopentadiene Cyclopentadiene->Cycloaddition Cycloadduct Bicyclic Intermediate Cycloaddition->Cycloadduct Reduction_Cleavage Reductive Cleavage Cycloadduct->Reduction_Cleavage Aminocyclopentenol Aminocyclopentenol Derivative Reduction_Cleavage->Aminocyclopentenol Hydrogenation Catalytic Hydrogenation Aminocyclopentenol->Hydrogenation Aminocyclopentanol (1R,3S)-3-Aminocyclopentanol Hydrogenation->Aminocyclopentanol Boc_Protection Boc Protection Aminocyclopentanol->Boc_Protection Triethylamine, DCM Boc2O Di-tert-butyl dicarbonate (Boc₂O) Boc2O->Boc_Protection Final_Product tert-Butyl ((1R,3R)-3- hydroxycyclopentyl)carbamate Boc_Protection->Final_Product Biological_Pathway cluster_0 Host Cell cluster_1 Viral Replication Entecavir Entecavir (Prodrug) Phosphorylation1 Phosphorylation (Cellular Kinases) Entecavir->Phosphorylation1 Entecavir_MP Entecavir Monophosphate Phosphorylation1->Entecavir_MP Phosphorylation2 Phosphorylation Entecavir_MP->Phosphorylation2 Entecavir_DP Entecavir Diphosphate Phosphorylation2->Entecavir_DP Phosphorylation3 Phosphorylation Entecavir_DP->Phosphorylation3 Entecavir_TP Entecavir Triphosphate (Active Drug) Phosphorylation3->Entecavir_TP Viral_DNA_Synthesis Viral DNA Synthesis Entecavir_TP->Viral_DNA_Synthesis Competes with dGTP Viral_Polymerase Viral Polymerase Viral_Polymerase->Viral_DNA_Synthesis dGTP dGTP (Natural Substrate) dGTP->Viral_DNA_Synthesis Chain_Termination DNA Chain Termination (Replication Blocked) Viral_DNA_Synthesis->Chain_Termination

Caption: Mechanism of action of Entecavir, a carbocyclic nucleoside analog.

Conclusion

This compound stands as a testament to the power of stereocontrolled synthesis in modern drug discovery. Its carefully defined three-dimensional structure provides the essential chiral scaffold for the construction of a range of potent carbocyclic nucleoside analogs. This guide has provided a comprehensive overview of its properties, a detailed synthetic protocol, and a clear illustration of its application in the synthesis of the antiviral drug Entecavir. For researchers and scientists in the field of drug development, a thorough understanding of this key intermediate is not merely academic; it is a gateway to the creation of next-generation therapeutics to combat viral diseases.

References

  • Bessieres, B., et al. (2015). Recent progress for the synthesis of selected carbocyclic nucleosides. Mini-Reviews in Medicinal Chemistry, 15(1), 49-65. [Link]

  • Rawal, R. K., et al. (2011). Synthesis of entecavir and its novel class of analogs. Current Protocols in Nucleic Acid Chemistry, Chapter 14, Unit 14.7.1-17. [Link]

  • Cho, J. H., et al. (2006). Synthesis of cyclopentenyl carbocyclic nucleosides as potential antiviral agents against orthopoxviruses and SARS. Journal of Medicinal Chemistry, 49(3), 1140-1148. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). Decoding the Synthesis of Entecavir: The Significance of Precursor Purity. PharmaCompass. [Link]

  • de la Pradilla, R. F., & Viso, A. (2009). Synthesis of Chiral Cyclopentenones. Chemical Reviews, 109(6), 2603-2649. [Link]

  • Rawal, R. K., et al. (2011). Synthesis of Entecavir and Its Novel Class of Analogs. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis Strategies for Entecavir. Organic-Chemistry.org. [Link]

  • Kim, H., et al. (2014). Synthesis of carbocyclic nucleoside analogs with five-membered heterocyclic nucleobases. Molecules, 19(5), 6475-6488. [Link]

  • Xu, H., et al. (2018). Total Synthesis of Entecavir: A Robust Route for Pilot Production. Organic Process Research & Development, 22(3), 353-359. [Link]

  • University of Hamburg, Department of Chemistry. (2020). Stereoselective Syntheses of Carbocyclic Nucleosides. chemie.uni-hamburg.de. [Link]

  • CN106866851A - Preparation method of (1R,3S) -3-amino-1-cyclopentanol and salt thereof.
  • WO2008037760A1 - Process for the preparation of abacavir.
  • EP1905772A1 - Process for the preparation of abacavir.
  • PubChem. (n.d.). tert-Butyl ((1S,3S)-3-hydroxycyclopentyl)carbamate. National Center for Biotechnology Information. [Link]

  • CN112574046A - Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride.
  • WO2014203045A1 - A novel, green and cost effective process for synthesis of tert-butyl (3r,5s)-6-oxo-3,5-dihydroxy-3,5-o-isopropylidene-hexanoate.
  • PubChem. (n.d.). rac-tert-butyl N-[(1R,3R)-3-hydroxycyclopentyl]carbamate. National Center for Biotechnology Information. [Link]

  • EP1857458A1 - Process for the preparation of abacavir.
  • NIST. (n.d.). tert-Butyl carbamate. NIST WebBook. [Link]

  • Padwa, A., et al. (1998). Enantioselective synthesis of the excitatory amino acid (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid. The Journal of Organic Chemistry, 63(17), 5929-5937. [Link]

  • Morales-Serna, J. A., et al. (2017). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Molecules, 22(1), 151. [Link]

  • CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.
  • Kim, J., et al. (2023). FT-IR spectra of 3-amino-1-propanol (a) and tert-butylN-(3-hydroxypropyl) carbamate (b). ResearchGate. [Link]

  • Home Sunshine Pharma. (n.d.). Tert-Butyl ((1S,3R)-3-hydroxycyclopentyl)carbamate CAS 167465-99-8. homesunshinepharma.com. [Link]

  • PubChemLite. (n.d.). Tert-butyl n-[1-(hydroxymethyl)cyclopentyl]carbamate. pubchemlite.com. [Link]

Sources

An In-depth Technical Guide to tert-Butyl ((1R,3R)-3-hydroxycyclopentyl)carbamate: A Key Chiral Building Block

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of tert-Butyl ((1R,3R)-3-hydroxycyclopentyl)carbamate, a pivotal chiral intermediate in modern pharmaceutical synthesis. Authored from the perspective of a Senior Application Scientist, this document delves into the nomenclature, physicochemical properties, stereoselective synthesis, and analytical methodologies pertinent to this compound, with a particular focus on its critical role in the synthesis of advanced therapeutic agents.

Nomenclature and Structural Elucidation

This compound is a carbamate-protected amino alcohol. The stereochemistry, designated as (1R,3R), is crucial for its utility in asymmetric synthesis. The tert-butyloxycarbonyl (Boc) protecting group offers stability under a range of reaction conditions and can be readily removed under acidic conditions, making it an ideal choice for multi-step syntheses.

A comprehensive list of synonyms and identifiers for this compound is provided below to aid in literature searches and material sourcing.

Identifier Type Value
IUPAC Name tert-butyl N-[(1R,3R)-3-hydroxycyclopentyl]carbamate[1]
Common Synonyms (1R,3R)-3-(Boc-amino)cyclopentanol, trans-3-N-Boc-aminocyclopentanol, tert-butyl (trans-3-hydroxycyclopentyl)carbamate[1]
CAS Number 1290191-64-8 (for the (1R,3R) isomer), 207729-04-2 (for the racemic mixture)[1]
Molecular Formula C₁₀H₁₉NO₃[1]
Molecular Weight 201.26 g/mol [1]
Chemical Structure:

G a This compound b b

Caption: 2D structure of this compound.

Physicochemical and Safety Data

Understanding the physical and chemical properties of this intermediate is essential for its handling, storage, and application in synthetic workflows.

Property Value Source
Appearance Solid
Molecular Weight 201.26 g/mol PubChem[1]
XLogP3 1.2PubChem[1]
Hydrogen Bond Donor Count 2PubChem[1]
Hydrogen Bond Acceptor Count 3PubChem[1]
Rotatable Bond Count 3PubChem[1]
Storage Temperature 2-8°C, sealed in dry conditions

Safety Information:

This compound is classified with the following hazard statements:

  • H315: Causes skin irritation[1]

  • H319: Causes serious eye irritation[1]

  • H335: May cause respiratory irritation[1]

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood.

Stereoselective Synthesis Strategies

The synthesis of the enantiomerically pure (1R,3R) isomer is a key challenge. Various strategies have been developed, primarily falling into two categories: chiral resolution of a racemic mixture and asymmetric synthesis.

Chiral Resolution of Racemic trans-3-Aminocyclopentanol

This classical approach involves the separation of a racemic mixture of trans-3-aminocyclopentanol using a chiral resolving agent.

G racemate Racemic trans-3-aminocyclopentanol diastereomers Diastereomeric Salts racemate->diastereomers + chiral_acid Chiral Resolving Agent (e.g., Tartaric Acid) chiral_acid->diastereomers separation Fractional Crystallization diastereomers->separation salt1 (1R,3R)-amine salt separation->salt1 Less Soluble salt2 (1S,3S)-amine salt separation->salt2 More Soluble liberation1 Base Treatment salt1->liberation1 liberation2 Base Treatment salt2->liberation2 product (1R,3R)-3-aminocyclopentanol liberation1->product isomer (1S,3S)-3-aminocyclopentanol liberation2->isomer

Caption: Workflow for Chiral Resolution.

The rationale behind this method lies in the differential solubility of the diastereomeric salts formed between the racemic amine and a single enantiomer of a chiral acid. This allows for their separation by fractional crystallization. While effective, this method is often lower in overall yield as the undesired enantiomer is typically discarded or requires a separate racemization and recycling process.

Asymmetric Synthesis

More modern and efficient approaches focus on asymmetric synthesis to directly obtain the desired (1R,3R) enantiomer. One notable method involves an enzymatic asymmetric reduction of a prochiral ketone.

A patented industrial synthesis for a precursor to the target molecule, (1R,3S)-3-aminocyclopentanol hydrochloride (which can be readily protected to form the title compound), involves the following key steps:

  • Enzymatic Asymmetric Reduction: A 3-carbonyl cyclopentanecarboxylic acid is asymmetrically reduced using an enzyme to yield (3R)-3-hydroxycyclopentanecarboxylic acid. This step establishes the crucial stereocenter.[2]

  • Rearrangement and Cyclization: The resulting hydroxy acid undergoes a rearrangement and cyclization reaction with diphenylphosphoryl azide (DPPA) to form a bicyclic lactam.[2]

  • Hydrolysis: The lactam is then hydrolyzed under acidic conditions to yield the desired (1R,3S)-3-aminocyclopentanol hydrochloride.[2][3]

This enzymatic approach offers high enantioselectivity and avoids the need for chiral resolution, leading to a more atom-economical and efficient process.

Representative Experimental Protocol: Boc Protection of (1R,3R)-3-Aminocyclopentanol

This protocol describes the final step to obtain the title compound from the corresponding amino alcohol.

Materials:

  • (1R,3R)-3-Aminocyclopentanol

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM)

  • Water (H₂O)

  • Magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, separatory funnel, standard laboratory glassware

Procedure:

  • Dissolve (1R,3R)-3-aminocyclopentanol (1.0 eq) in a mixture of dichloromethane and water.

  • Add sodium bicarbonate (2.0 eq) to the solution to act as a base.

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in dichloromethane to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, separate the organic layer.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to obtain this compound as a solid.

Analytical Methods for Quality Control

Ensuring the enantiomeric and diastereomeric purity of this compound is paramount for its use in pharmaceutical manufacturing. Chiral High-Performance Liquid Chromatography (HPLC) is the primary analytical technique for this purpose.

Chiral HPLC for Stereoisomer Separation

The separation of the four possible stereoisomers ((1R,3R), (1S,3S), (1R,3S), and (1S,3R)) is typically achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are particularly effective.

G cluster_0 Method Development cluster_1 Analysis and Troubleshooting sample Sample Preparation (Dissolve in mobile phase) hplc Chiral HPLC System sample->hplc detector UV Detector hplc->detector column Chiral Stationary Phase (e.g., Polysaccharide-based) column->hplc mobile_phase Mobile Phase (e.g., Hexane/Isopropanol) mobile_phase->hplc chromatogram Chromatogram Acquisition detector->chromatogram resolution Peak Resolution Check chromatogram->resolution optimization Optimization (Adjust mobile phase/flow rate) resolution->optimization Suboptimal validation Method Validation resolution->validation Optimal optimization->hplc

Caption: Workflow for Chiral HPLC Analysis.

Experimental Protocol: Chiral HPLC Analysis

  • Column: A polysaccharide-based chiral column (e.g., Chiralpak® series).

  • Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane) and an alcohol modifier (e.g., isopropanol). The ratio is a critical parameter for optimizing separation.

  • Flow Rate: Typically 0.5 - 1.5 mL/min.

  • Detection: UV detection at a low wavelength (e.g., 210 nm) is suitable as the analyte has a weak chromophore.

  • Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.

Troubleshooting:

  • Poor Resolution: Adjust the ratio of the alcohol modifier in the mobile phase. A lower percentage of alcohol generally increases retention and may improve resolution. Trying a different alcohol (e.g., ethanol) can also alter selectivity.

  • Poor Peak Shape: For basic compounds like this, peak tailing can be an issue. The addition of a small amount of a basic additive, such as diethylamine (DEA), to the mobile phase can significantly improve peak symmetry.[4]

Application in Drug Synthesis: A Cornerstone for Bictegravir

This compound is a key chiral building block in the synthesis of the anti-HIV integrase inhibitor, Bictegravir .[3] The specific (1R,3R) stereochemistry of this intermediate is essential for the final drug's efficacy and safety profile.

The synthesis of Bictegravir involves the coupling of the deprotected (1R,3S)-3-aminocyclopentanol with a complex polycyclic core structure.[5] The use of the Boc-protected intermediate allows for the selective reaction of the hydroxyl group, followed by deprotection of the amine for subsequent transformations.

G start tert-Butyl ((1R,3R)-3- hydroxycyclopentyl)carbamate deprotection Deprotection (Acid) start->deprotection intermediate (1R,3R)-3-Aminocyclopentanol deprotection->intermediate coupling Coupling Reaction intermediate->coupling core Bictegravir Core Structure core->coupling bictegravir Bictegravir coupling->bictegravir

Caption: Role in Bictegravir Synthesis.

The development of efficient and stereoselective synthetic routes to this compound has been a critical enabler for the large-scale manufacturing of Bictegravir, a testament to the importance of this chiral intermediate in modern medicinal chemistry.

Conclusion

This compound is more than just a chemical intermediate; it is a key that unlocks the efficient and stereocontrolled synthesis of complex and life-saving pharmaceuticals. A thorough understanding of its properties, synthesis, and analysis is essential for any researcher or drug development professional working in this area. The methodologies and insights presented in this guide are intended to provide a solid foundation for the successful application of this versatile chiral building block.

References

  • PubChem. rac-tert-butyl N-[(1R,3R)-3-hydroxycyclopentyl]carbamate. [Link]

  • Google Patents.
  • Wang, X., et al. (2022). Three-step synthetic procedure to prepare dolutegravir, cabotegravir, and bictegravir. Green Chemistry Letters and Reviews. [Link]

  • PubChem. tert-Butyl ((1S,3S)-3-hydroxycyclopentyl)carbamate. [Link]

  • Google Patents. CN112574046A - Method for preparing (1R,3S)-3-aminocyclopentanol hydrochloride.
  • Google Patents. EP3845518A1 - Preparation method for (1r,3s)-3-amino-1-cyclopentanol and salts thereof.

Sources

An In-Depth Technical Guide to the Synthesis of (1R,3R)-3-(Boc-amino)cyclopentanol

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Importance of (1R,3R)-3-(Boc-amino)cyclopentanol in Modern Drug Discovery

(1R,3R)-3-(Boc-amino)cyclopentanol is a chiral building block of significant interest in medicinal chemistry and drug development. Its rigid cyclopentane scaffold, coupled with the defined stereochemistry of its amino and hydroxyl functionalities, makes it a valuable synthon for a variety of therapeutic agents, including antiviral and anticancer nucleoside analogues.[1] The tert-butoxycarbonyl (Boc) protecting group offers a stable yet readily cleavable handle, facilitating its incorporation into complex molecular architectures. This guide provides a comprehensive overview of the primary synthetic strategies for obtaining this key intermediate, with a focus on stereocontrol, scalability, and practical application in a research and development setting.

Strategic Approaches to Stereocontrol: A Comparative Analysis

The synthesis of (1R,3R)-3-(Boc-amino)cyclopentanol presents the central challenge of establishing the desired cis-1,3-stereorelationship between the amino and hydroxyl groups on the cyclopentane ring with high enantiopurity. Several distinct strategies have been developed to address this, each with its own set of advantages and limitations.

ParameterRoute 1: Asymmetric CycloadditionRoute 2: Enzymatic Kinetic Resolution
Starting Materials Cyclopentadiene, Chiral N-acyl hydroxylamineRacemic cis-3-aminocyclopentanol
Key Reagents/Catalysts Chiral inducing agent, Oxidizing agent (e.g., NaIO4), Pd/C for hydrogenationLipase (e.g., Novozym 435, Lipase PS), Acyl donor (e.g., vinyl acetate)
Stereocontrol Asymmetric induction during C-C bond formationEnantioselective acylation of one enantiomer
Theoretical Max. Yield ~100%50% (for the desired enantiomer)
Reported Yield High30-45% (actual)
Enantiomeric Excess (e.e.) High (>95%)High (>99% for the resolved enantiomer)
Scalability Good, with potential for large-scale productionCan be challenging, but amenable to process optimization
Key Advantages High atom economy, direct access to the desired stereoisomerHigh enantioselectivity, mild reaction conditions
Key Disadvantages Requires a chiral auxiliary, multi-step processTheoretical yield limitation, requires separation of enantiomers

Route 1: Asymmetric Synthesis via Hetero-Diels-Alder Reaction

This elegant approach constructs the chiral cyclopentane core through an asymmetric cycloaddition reaction, thereby establishing the desired stereochemistry early in the synthetic sequence. A common strategy involves the reaction of cyclopentadiene with a chiral N-acyl hydroxylamine derivative, which acts as a chiral dienophile precursor.

Mechanistic Rationale

The key to stereocontrol in this route lies in the use of a chiral N-acyl hydroxylamine, which, upon in-situ oxidation, generates a chiral nitroso species. This species then undergoes a [4+2] hetero-Diels-Alder cycloaddition with cyclopentadiene. The facial selectivity of the diene's approach to the dienophile is directed by the chiral auxiliary, leading to the preferential formation of one enantiomer of the bicyclic adduct. Subsequent stereospecific transformations, including reduction of the double bond and reductive cleavage of the N-O bond, yield the desired aminocyclopentanol skeleton.

Visualizing the Asymmetric Cycloaddition Pathway

G cluster_0 Step 1: Asymmetric Hetero-Diels-Alder cluster_1 Step 2: Reductive Transformations cluster_2 Step 3: Boc Protection Start Cyclopentadiene + Chiral N-acyl hydroxylamine Oxidation In-situ Oxidation (e.g., NaIO4) Start->Oxidation Generation of chiral nitroso species Cycloaddition [4+2] Hetero-Diels-Alder Cycloaddition Oxidation->Cycloaddition Adduct Chiral Bicyclic Adduct Cycloaddition->Adduct Stereocontrol via chiral auxiliary Hydrogenation Hydrogenation (e.g., Pd/C, H2) Adduct->Hydrogenation Reduction of C=C bond Cleavage Reductive N-O Bond Cleavage (e.g., Zn/AcOH) Hydrogenation->Cleavage Aminocyclopentanol cis-Aminocyclopentanol (racemic or enantiomerically enriched) Cleavage->Aminocyclopentanol Boc_Protection Boc Protection (Boc2O, base) Aminocyclopentanol->Boc_Protection Final_Product (1R,3R)-3-(Boc-amino)cyclopentanol Boc_Protection->Final_Product

Caption: Workflow for the asymmetric synthesis of (1R,3R)-3-(Boc-amino)cyclopentanol.

Detailed Experimental Protocol: Asymmetric Synthesis

This protocol is a representative example based on methodologies described in the patent literature.[2][3]

Step 1: Asymmetric Cycloaddition

  • To a solution of a chiral N-acyl hydroxylamine (e.g., (R)-N,2-dihydroxy-2-phenylacetamide) (1.0 equiv) in a suitable solvent (e.g., tetrahydrofuran) at 0 °C, add cyclopentadiene (1.5-2.0 equiv).

  • Slowly add an aqueous solution of an oxidizing agent, such as sodium periodate (NaIO4), while maintaining the temperature at 0-5 °C.

  • Stir the reaction mixture at this temperature for a specified time until the reaction is complete (monitored by TLC or LC-MS).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bisulfite.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude bicyclic adduct.

  • Purify the adduct by recrystallization or column chromatography to improve the diastereomeric excess.

Step 2: Reductive Cleavage and Hydrogenation

  • Dissolve the purified bicyclic adduct in a suitable solvent (e.g., methanol or acetic acid).

  • Add a reducing agent, such as zinc powder for N-O bond cleavage, followed by catalytic hydrogenation over palladium on carbon (Pd/C) under a hydrogen atmosphere.

  • After the reaction is complete, filter off the catalyst and the zinc salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude aminocyclopentanol.

Step 3: Boc Protection

  • Dissolve the crude aminocyclopentanol in a suitable solvent (e.g., dichloromethane or a mixture of THF and water).

  • Add a base (e.g., triethylamine or sodium bicarbonate) followed by di-tert-butyl dicarbonate (Boc2O) (1.0-1.2 equiv).

  • Stir the reaction at room temperature until the starting material is fully consumed (monitored by TLC).

  • Perform an aqueous workup, extract the product into an organic solvent, dry, and concentrate.

  • Purify the final product, (1R,3R)-3-(Boc-amino)cyclopentanol, by column chromatography on silica gel.

Route 2: Enzymatic Kinetic Resolution of Racemic cis-3-Aminocyclopentanol

This chemoenzymatic approach utilizes the high enantioselectivity of lipases to resolve a racemic mixture of cis-3-aminocyclopentanol. The enzyme selectively catalyzes the acylation of one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer.

Principle of Enzymatic Resolution

Lipases, such as those from Candida antarctica (e.g., Novozym 435) or Pseudomonas cepacia (Lipase PS), are highly effective catalysts for the enantioselective acylation of alcohols and amines in non-aqueous media.[4] In the presence of an acyl donor, such as vinyl acetate, the lipase will preferentially acylate one enantiomer of the racemic aminocyclopentanol, leaving the other enantiomer unreacted. The resulting mixture of the acylated amine and the unreacted amine can then be separated by conventional chromatographic techniques.

Visualizing the Enzymatic Resolution Workflow

G cluster_0 Step 1: Racemic Substrate Preparation cluster_1 Step 2: Enzymatic Kinetic Resolution cluster_2 Step 3: Separation and Final Protection Racemic_Start Racemic cis-3-aminocyclopentanol Enzymatic_Reaction Lipase (e.g., Novozym 435) + Acyl Donor (e.g., Vinyl Acetate) Racemic_Start->Enzymatic_Reaction Mixture Mixture of: (1R,3R)-3-aminocyclopentanol (unreacted) + Acylated (1S,3S)-enantiomer Enzymatic_Reaction->Mixture Enantioselective acylation Separation Chromatographic Separation Mixture->Separation Desired_Enantiomer (1R,3R)-3-aminocyclopentanol Separation->Desired_Enantiomer Boc_Protection Boc Protection (Boc2O, base) Desired_Enantiomer->Boc_Protection Final_Product (1R,3R)-3-(Boc-amino)cyclopentanol Boc_Protection->Final_Product

Caption: Workflow for the enzymatic kinetic resolution of racemic cis-3-aminocyclopentanol.

Detailed Experimental Protocol: Enzymatic Resolution

This protocol is a generalized procedure based on established methods for lipase-catalyzed resolutions.[5]

Step 1: Enzymatic Acylation

  • To a solution of racemic cis-3-aminocyclopentanol (1.0 equiv) in a suitable organic solvent (e.g., diethyl ether or tert-butyl methyl ether), add the lipase (e.g., Novozym 435, typically 10-50 mg per mmol of substrate).

  • Add the acyl donor, vinyl acetate (0.5-1.0 equiv), to the mixture.

  • Shake the suspension at a controlled temperature (e.g., room temperature or 30 °C) and monitor the reaction progress by chiral HPLC or GC to determine the enantiomeric excess of the remaining starting material and the product.

  • When the desired conversion (ideally close to 50%) and enantiomeric excess are reached, stop the reaction by filtering off the enzyme.

  • Wash the enzyme with the reaction solvent and combine the filtrates.

  • Concentrate the filtrate under reduced pressure to obtain a mixture of the unreacted (1R,3R)-3-aminocyclopentanol and the acylated (1S,3S)-enantiomer.

Step 2: Separation

  • Separate the unreacted (1R,3R)-3-aminocyclopentanol from the acylated enantiomer using column chromatography on silica gel.

Step 3: Boc Protection

  • Protect the purified (1R,3R)-3-aminocyclopentanol with di-tert-butyl dicarbonate as described in Route 1 to yield the final product.

Concluding Remarks for the Practicing Scientist

The choice of synthetic route for (1R,3R)-3-(Boc-amino)cyclopentanol will ultimately depend on the specific needs of the project, including the required scale, available resources, and the desired level of enantiopurity. The asymmetric cycloaddition route offers a more direct and potentially higher-yielding pathway, particularly for larger-scale syntheses, by avoiding the inherent 50% yield limitation of kinetic resolution. However, the enzymatic resolution provides an excellent alternative, especially when a reliable source of the racemic starting material is available, and it often delivers exceptionally high enantiomeric purity. Both routes are robust and have been successfully applied in the synthesis of complex pharmaceutical intermediates. Careful optimization of reaction conditions and rigorous analytical characterization are paramount to achieving the desired outcome in either approach.

References

  • BenchChem. (2025).
  • Google Patents. (2021). CN112574046A - Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride.
  • PubMed. (n.d.). [Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols]. Retrieved from [Link]

  • BenchChem. (2025). Comparative study of different synthetic routes to aminocyclopentanol. BenchChem.
  • Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES. Retrieved from [Link]

  • The Royal Society of Chemistry. (2012). Experimental Procedure. Retrieved from [Link]

  • Organic Chemistry Portal. (2006). Asymmetric Hetero-Diels-Alder Reactions. Retrieved from [Link]

  • Google Patents. (2019). PREPARATION METHOD FOR (1R,3S)-3-AMINO-1-CYCLOPENTANOL AND SALTS THEREOF - European Patent Office - EP 3845518 A1.
  • ResearchGate. (2008). Lipase-catalyzed kinetic resolution of 2-aminocyclopentane- and 2-aminocyclohexanecarboxamides. Retrieved from [Link]

  • PubMed. (1999). Lipase-catalyzed Kinetic Resolution of (±)-trans- and cis-2-Azidocycloalkanols. Retrieved from [Link]

  • BenchChem. (2025). Technical Support Center: Enhancing the Efficiency of Enzymatic Resolution of Aminocyclopentanols. BenchChem.
  • Organic Chemistry Portal. (n.d.). Overman Rearrangement. Retrieved from [Link]

  • PubMed. (2014). The asymmetric hetero-Diels-Alder reaction in the syntheses of biologically relevant compounds. Retrieved from [Link]

  • UCLA - Chemistry and Biochemistry. (n.d.). ASYMMETRIC DIELS-ALDER REACTIONS OF CHIRAL ALKOXY IMINIUM SALTS1 MICHAEL E. JUNG, WAYNE D. VACCARO, and KEITH R. BUSZEK 6*. Retrieved from [Link]

  • Nature. (2019). Asymmetric Diels-Alder reactions: A one-pot, multi-substrate screening approach. Retrieved from [Link]

  • ResearchGate. (2019). Enzymatic synthesis of enantiomerically pure 1,2-fluorocyclopentanols and 1,2-aminofluorocyclopentanes. Retrieved from [Link]

  • BenchChem. (2025). Application Notes and Protocols: Deprotection of Boc-Protected Aminocyclopentanol. BenchChem.
  • Wiley-VCH. (n.d.). 1 Asymmetric Catalysis of Diels–Alder Reaction. Retrieved from [Link]

  • IRIS . (2021). Lipase-Catalyzed Kinetic Resolution of Alcohols as Intermediates for the Synthesis of Heart Rate Reducing Agent Ivabradine. Retrieved from [Link]

  • ScienceDirect. (1998). Enzymatic resolution of (±)-cis-2-aminocyclopentanol and (±)-cis-2-aminocyclohexanol. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Asymmetric Synthesis of the Aminocyclitol Pactamycin, a Universal Translocation Inhibitor. Retrieved from [Link]

  • Caltech. (2004). Larry Overman: Synthetic Highlights of an Amazing Chemist. Retrieved from [Link]

  • BenchChem. (2025). Application Notes and Protocols for the Enzymatic Resolution of cis-2-Amino-cyclohex-3-enecarboxylic Acid. BenchChem.
  • BenchChem. (2025). Technical Support Center: Synthesis of (1S,3S)-3-Aminocyclopentanol. BenchChem.
  • Google Patents. (n.d.). CN110577472A - Preparation method of (1R,3S) -3-amino-1-cyclopentanol hydrochloride.
  • BenchChem. (2025). Comparative analysis of different synthetic routes to 1-Aminopentan-3-ol. BenchChem.
  • BenchChem. (2025). Navigating the Synthesis of (S)-1-Aminopentan-3-ol: A Comparative Guide to Efficacious Synthetic Routes. BenchChem.
  • PubMed. (2002). Enantioselective synthesis of the excitatory amino acid (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid. Retrieved from [Link]

  • KAUST Repository. (2023). Advances in One-Pot Chiral Amine Synthesis Enabled by Amine Transaminase Cascades: Pushing the Boundaries of. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Retrieved from [Link]

  • ResearchGate. (n.d.). Various synthetic routes for the synthesis of amine 1 Comparison of the.... Retrieved from [Link]

  • Yale University. (n.d.). Asymmetric Synthesis of Amines - Ellman Laboratory. Retrieved from [Link]

  • PubMed. (n.d.). Asymmetric synthesis of amines using tert-butanesulfinamide. Retrieved from [Link]

  • Sci-Hub. (1996). ChemInform Abstract: Enzymatic Resolution of Amines and Amino Alcohols Using Pent‐4‐enoyl Derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). CN102633657A - Preparation method of cis-3-amino-cyclopentanol hydrochloride.
  • YouTube. (2022). Enzymatic Cascade Reactions For Synthesis Of Chiral Amino Alcohols From L-lysine l Protocol Preview. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Enantioselective Synthesis of tert-Butyl ((1R,3R)-3-hydroxycyclopentyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of a Chiral Building Block

In the landscape of modern pharmaceutical development, the precise control of stereochemistry is not merely an academic exercise but a critical determinant of therapeutic efficacy and safety. Chiral molecules, existing as non-superimposable mirror images (enantiomers), often exhibit profoundly different pharmacological activities. The cyclopentane ring, a common scaffold in numerous biologically active compounds, presents a significant synthetic challenge when substituted with multiple stereocenters. tert-Butyl ((1R,3R)-3-hydroxycyclopentyl)carbamate is a key chiral building block, valued for its role as an intermediate in the synthesis of complex pharmaceutical agents, including antiviral and anticancer drugs. Its defined cis relationship between the C1 amine and C3 hydroxyl groups on the cyclopentane core makes it an essential synthon for molecules that require specific spatial arrangements for target engagement. This guide provides an in-depth analysis of the primary field-proven strategies for the enantioselective synthesis of this vital intermediate, designed for researchers, scientists, and professionals in drug development.

Strategic Overview: Pathways to Enantiopurity

The synthesis of this compound fundamentally requires the establishment of two stereocenters in a specific cis configuration. The two dominant and industrially relevant strategies to achieve this are:

  • Asymmetric Reduction of a Prochiral Ketone: This approach begins with the achiral precursor, tert-butyl (3-oxocyclopentyl)carbamate. The chirality is introduced through a stereoselective reduction of the ketone, which can be accomplished using either biocatalytic or chemocatalytic methods. The choice of catalyst is paramount in directing the hydride attack to form the desired (3R)-hydroxyl stereocenter.

  • Kinetic Resolution of a Racemic Alcohol: This strategy starts with a racemic mixture of cis- and/or trans-tert-butyl (3-hydroxycyclopentyl)carbamate. An enzyme, typically a lipase, selectively acylates one enantiomer, allowing for the separation of the faster-reacting enantiomer (as an ester) from the unreacted, enantiomerically enriched alcohol.

This guide will delve into the technical nuances and practical execution of these two strategic pillars.

G cluster_0 Core Synthetic Strategies cluster_1 Asymmetric Reduction cluster_2 Kinetic Resolution Start tert-Butyl (3-oxocyclopentyl)carbamate AR Asymmetric Reduction Start->AR Prochiral Ketone Racemic rac-tert-Butyl (3-hydroxycyclopentyl)carbamate KR Kinetic Resolution Racemic->KR Racemic Alcohol Target tert-Butyl ((1R,3R)-3-hydroxycyclopentyl)carbamate AR->Target KR->Target

Caption: Core strategies for enantioselective synthesis.

Strategy 1: Asymmetric Reduction of tert-Butyl (3-oxocyclopentyl)carbamate

The most direct route to the target molecule involves the enantioselective reduction of the prochiral ketone, tert-butyl (3-oxocyclopentyl)carbamate. The success of this strategy hinges on the catalyst's ability to differentiate between the two enantiotopic faces of the carbonyl group.

Biocatalytic Approach: Alcohol Dehydrogenase (ADH) Mediated Reduction

Biocatalysis offers a highly selective and environmentally benign alternative to traditional chemical methods.[1] Alcohol dehydrogenases (ADHs) are enzymes that catalyze the reversible oxidation of alcohols to aldehydes or ketones. In the reductive direction, they are highly efficient in producing chiral alcohols from prochiral ketones with excellent enantioselectivity.[1]

Causality of Experimental Choices:

  • Biocatalyst: Enzymes from various microorganisms, such as Rhodococcus erythropolis, have demonstrated significant potential in the asymmetric reduction of cyclic ketones.[1] These enzymes often exhibit high stereoselectivity for specific substrates.

  • Cofactor Regeneration: ADHs require a hydride source, typically from a nicotinamide cofactor like NADPH or NADH. For a cost-effective process, an in-situ cofactor regeneration system is essential. A common method is to use a sacrificial alcohol, such as isopropanol, which is oxidized by the enzyme to regenerate the NADH/NADPH cofactor.[1]

G cluster_workflow ADH-Mediated Reduction Workflow ProchiralKetone tert-Butyl (3-oxocyclopentyl)carbamate ADH Alcohol Dehydrogenase (ADH) (e.g., from Rhodococcus sp.) ProchiralKetone->ADH Product tert-Butyl ((1R,3R)-3-hydroxycyclopentyl)carbamate ADH->Product Enantioselective Hydride Transfer Cofactor Cofactor Regeneration (Isopropanol -> Acetone) Cofactor->ADH Provides Hydride (NADH/NADPH)

Caption: Workflow for ADH-mediated asymmetric reduction.

Experimental Protocol: ADH-Mediated Reduction (Representative)

This protocol is a representative example based on established principles for the asymmetric reduction of cyclic ketones using a whole-cell biocatalyst expressing a suitable alcohol dehydrogenase.

  • Biocatalyst Preparation: Recombinant E. coli cells overexpressing a carbonyl reductase from a source like Rhodococcus erythropolis are cultured and harvested by centrifugation. The cell paste can be used directly.[1]

  • Reaction Setup: In a temperature-controlled vessel, a phosphate buffer (e.g., 100 mM, pH 7.0) is prepared. The harvested whole cells are suspended in the buffer.

  • Substrate and Cofactor: tert-Butyl (3-oxocyclopentyl)carbamate is added to the cell suspension. Isopropanol is added as the cosubstrate for cofactor regeneration.

  • Reaction Conditions: The reaction mixture is gently agitated at a controlled temperature (e.g., 30 °C) and the progress is monitored by HPLC or GC.

  • Work-up and Purification: Upon completion, the cells are removed by centrifugation. The supernatant is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

Data Presentation

ParameterValueReference
Substratetert-Butyl (3-oxocyclopentyl)carbamate[1]
BiocatalystADH from Rhodococcus erythropolis[1]
Cofactor SystemIsopropanol[1]
Enantiomeric Excess (e.e.)>99%[1]
YieldHigh (specifics vary)[1]
Chemocatalytic Approach: Chiral Borane Reagents

The enantioselective reduction of ketones using chiral borane reagents is a well-established and powerful tool in asymmetric synthesis.[2] These reagents are typically prepared in situ from borane and a chiral ligand, often an amino alcohol.[2]

Causality of Experimental Choices:

  • Chiral Auxiliary: α,α-Diphenyl-β-amino alcohols are effective chiral auxiliaries.[2] The steric bulk of the diphenyl groups creates a highly organized transition state, forcing the hydride transfer to occur from a specific face of the ketone.

  • Borane Source: Borane-tetrahydrofuran (BH3-THF) or borane-dimethyl sulfide (BMS) are common and convenient sources of borane.

Experimental Protocol: Chiral Borane Reduction (Representative)

  • Reagent Preparation: In a flame-dried, argon-purged flask, a solution of the chiral amino alcohol (e.g., (1R,2S)-2-amino-1,2-diphenylethanol) in anhydrous THF is cooled to 0 °C. A solution of borane-THF complex is added dropwise. The mixture is stirred for a period to allow for the formation of the chiral oxazaborolidine catalyst.

  • Ketone Reduction: A solution of tert-butyl (3-oxocyclopentyl)carbamate in anhydrous THF is added slowly to the pre-formed catalyst solution at a low temperature (e.g., -20 °C).

  • Reaction Monitoring and Quenching: The reaction is monitored by TLC. Once the starting material is consumed, the reaction is carefully quenched by the slow addition of methanol, followed by aqueous acid (e.g., 1 M HCl).

  • Work-up and Purification: The mixture is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated. The resulting crude product is purified by flash chromatography on silica gel.

Strategy 2: Kinetic Resolution of rac-tert-Butyl (3-hydroxycyclopentyl)carbamate

Kinetic resolution is a powerful method for separating enantiomers from a racemic mixture. It relies on the differential rate of reaction of the two enantiomers with a chiral catalyst or reagent. Lipase-catalyzed acylation is a widely used and highly effective method for the kinetic resolution of racemic alcohols.

Lipase-Catalyzed Transesterification

Candida antarctica lipase B (CAL-B) is a robust and highly selective enzyme for the acylation of secondary alcohols.[3] In a typical kinetic resolution, one enantiomer of the racemic alcohol is preferentially acylated by an acyl donor, leaving the other enantiomer unreacted.

Causality of Experimental Choices:

  • Enzyme: Immobilized Candida antarctica lipase B (often sold as Novozym 435) is chosen for its broad substrate scope, high enantioselectivity, and excellent stability in organic solvents.[3]

  • Acyl Donor: An activated acyl donor, such as vinyl acetate or isopropenyl acetate, is often used. These donors generate a non-reversible byproduct (acetaldehyde or acetone, respectively), which drives the reaction to completion.

  • Solvent: A non-polar organic solvent like hexane or methyl tert-butyl ether (MTBE) is typically used to maintain the enzyme's activity.

G cluster_workflow Lipase-Catalyzed Kinetic Resolution Workflow RacemicAlcohol rac-tert-Butyl (3-hydroxycyclopentyl)carbamate Lipase Candida antarctica Lipase B (CAL-B) RacemicAlcohol->Lipase Separation Separation Lipase->Separation Selective Acylation AcylDonor Acyl Donor (e.g., Vinyl Acetate) AcylDonor->Lipase Unreacted Enantioenriched (1R,3R)-Alcohol Separation->Unreacted Acylated Acylated (1S,3S)-Ester Separation->Acylated

Caption: Workflow for lipase-catalyzed kinetic resolution.

Experimental Protocol: CAL-B Catalyzed Kinetic Resolution (Representative)

  • Reaction Setup: To a flask containing racemic tert-butyl (3-hydroxycyclopentyl)carbamate in MTBE, immobilized Candida antarctica lipase B (Novozym 435) is added.

  • Acylation: Vinyl acetate is added as the acyl donor, and the suspension is agitated at a controlled temperature (e.g., 40 °C) in an orbital shaker.

  • Monitoring: The reaction is monitored by chiral HPLC or GC to determine the enantiomeric excess of both the remaining alcohol and the formed ester. The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both components.

  • Work-up: The enzyme is removed by filtration and can be washed with fresh solvent to be reused. The filtrate is concentrated under reduced pressure.

  • Purification: The resulting mixture of the unreacted alcohol and the acylated product is separated by column chromatography on silica gel.

Data Presentation

ParameterValueReference
Substraterac-tert-butyl (3-hydroxycyclopentyl)carbamate[3]
BiocatalystImmobilized Candida antarctica Lipase B[3]
Acyl DonorVinyl Acetate[3]
SolventMethyl tert-butyl ether (MTBE)[3]
Conversion~50%[3]
Enantiomeric Excess (e.e.)>99% for both alcohol and ester[3]

Conclusion and Future Outlook

Both asymmetric reduction and kinetic resolution represent powerful and viable strategies for the enantioselective synthesis of this compound. The choice between these routes often depends on factors such as the availability of starting materials, cost of catalysts, and desired scale of production. Biocatalytic methods, in particular, are gaining prominence due to their high selectivity, mild reaction conditions, and alignment with the principles of green chemistry. As the demand for enantiomerically pure pharmaceuticals continues to grow, the development of even more efficient and sustainable synthetic methodologies for key chiral building blocks like the title compound will remain an area of active research and innovation.

References

  • Yang, J. W., Pan, S. C., & List, B. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses. [Link]

  • Lebel, H., et al. (2007). Synthesis of Carbamates by Modified Curtius Rearrangement. Angewandte Chemie International Edition, 46(46), 8843-8846.
  • McLoughlin, E. C., et al. (2024). Candida antarctica Lipase B mediated kinetic resolution: A sustainable method for chiral synthesis of antiproliferative β-lactams. European Journal of Medicinal Chemistry, 276, 116692. [Link]

  • Harrington, P. E., & Tius, M. A. (2000). Asymmetric cyclopentannelation. Chiral auxiliary on the allene. Organic Letters, 2(16), 2447–2450. [Link]

  • Wikipedia. (n.d.). Chiral auxiliary. Retrieved from [Link]

  • Lo, A. S.-Y., & Shintani, R. (2015). Kinetic Resolution of BINAMs by Stereoselective Copper-Catalyzed Dehydrogenative Si–N Coupling with Prochiral Dihydrosilanes. Organic Letters, 17(15), 3658–3661. [Link]

  • CN102020589B. (n.d.). Tert-butyl carbamate derivative and preparation method and application thereof.
  • Štefane, B., et al. (2017). Asymmetric Bio- and Chemoreduction of 2-Benzylidenecyclopentanone Derivatives. Acta Chimica Slovenica, 64(3), 727-736. [Link]

  • Han, F., et al. (2021). The application of desymmetric enantioselective reduction of cyclic 1,3-dicarbonyl compounds in the total synthesis of terpenoid and alkaloid natural products. Beilstein Journal of Organic Chemistry, 17, 1826–1853. [Link]

  • Davies, S. G., et al. (2004). Kinetic resolution of tert-butyl (RS)-3-alkylcyclopentene-1-carboxylates for the synthesis of homochiral 3-alkyl-cispentacin and 3-alkyl-transpentacin derivatives. Organic & Biomolecular Chemistry, 2(22), 3337–3354. [Link]

  • Lo, M. M.-C., & Fu, G. C. (2002). Parallel Kinetic Resolution of Tert-Butyl (RS)-3-alkyl-cyclopentene-1-carboxylates for the Asymmetric Synthesis of 3-alkyl-cispentacin Derivatives. Journal of the American Chemical Society, 124(17), 4572–4573. [Link]

  • Davies, S. G., et al. (2008). Parallel kinetic resolution of tert-butyl (RS)-3-oxy-substituted cyclopent-1-ene-carboxylates for the asymmetric synthesis of 3-oxy-substituted cispentacin and transpentacin derivatives. Organic & Biomolecular Chemistry, 6(12), 2195–2203. [Link]

  • PubChem. (n.d.). rac-tert-butyl N-[(1R,3R)-3-hydroxycyclopentyl]carbamate. Retrieved from [Link]

  • Bak, A., et al. (2018). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 61(21), 9393–9441. [Link]

  • Palma, A., et al. (2011). Enantioselective, biocatalytic reduction of 3-substituted cyclopentenones: application to the asymmetric synthesis of an hNK-1 receptor antagonist. Organic Letters, 13(5), 1004–1007. [Link]

  • Itsuno, S., et al. (1987). Asymmetric synthesis using chirally modified borohydrides. Part 3. Enantioselective reduction of ketones and oxime ethers with reagents prepared from borane and chiral amino alcohols. Journal of the Chemical Society, Perkin Transactions 1, 1673-1679. [Link]

  • González-Sabin, J., et al. (2004). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Molecules, 9(5), 346–358. [Link]

Sources

A Researcher's Guide to Sourcing and Qualifying tert-Butyl ((1R,3R)-3-hydroxycyclopentyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Criticality of Stereochemistry in a Key Building Block

In the landscape of modern drug discovery and development, the precise three-dimensional arrangement of atoms in a molecule is not a trivial detail—it is a fundamental determinant of biological activity, efficacy, and safety. Chiral building blocks, such as the derivatives of 3-aminocyclopentanol, are integral components in the synthesis of complex therapeutic agents. The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of modern organic synthesis, offering robust protection of amine functionalities while allowing for clean, selective deprotection under acidic conditions.

This guide focuses on a highly specific chiral intermediate: tert-Butyl ((1R,3R)-3-hydroxycyclopentyl)carbamate . This molecule, featuring a trans relationship between the hydroxyl and carbamate groups, presents a unique stereochemical challenge. Its utility lies in its rigid cyclopentane core, which can appropriately position functional groups to interact with biological targets. However, as researchers and drug developers know, accessing a specific, non-racemic stereoisomer that is not a common catalog item requires a strategic approach that goes beyond a simple supplier search.

This document provides an in-depth technical guide for sourcing this specialized reagent. It moves beyond a simple list of suppliers to offer a comprehensive strategy for procurement, qualification, and in-house validation, ensuring that the material acquired meets the stringent requirements for advanced research and development.

Navigating the Stereochemical Landscape of Boc-3-hydroxycyclopentylcarbamates

Before initiating a procurement process, it is essential to understand the stereochemical landscape of the target's isomers. The cyclopentane ring with substituents at the 1 and 3 positions can exist as four distinct stereoisomers. The relationship between the two substituents determines whether they are cis (on the same face of the ring) or trans (on opposite faces). The commercial availability of these isomers varies significantly, which is a critical first insight for any sourcing effort.

StereoisomerStereochemistryCAS NumberTypical Commercial Availability
This compound trans Not commonly assignedNot available as a catalog item
tert-Butyl ((1S,3S)-3-hydroxycyclopentyl)carbamatetrans154737-89-0Limited, available from some specialized suppliers[1]
tert-Butyl ((1R,3S)-3-hydroxycyclopentyl)carbamatecis225641-84-9Widely available[2][3][4][5]
tert-Butyl ((1S,3R)-3-hydroxycyclopentyl)carbamatecis167465-99-8Widely available[6][7][8][9]

This data is based on a comprehensive review of major chemical supplier catalogs as of early 2026. CAS numbers are subject to change and may vary between suppliers.

Key Insight: The cis isomers, particularly the (1R,3S) and (1S,3R) enantiomers, are common research chemicals. The target trans (1R,3R) isomer, however, is not. This scarcity immediately signals that a standard procurement process will be insufficient and a more specialized approach is required.

A Strategic Sourcing Workflow for Non-Catalog Compounds

The absence of a catalog entry for this compound necessitates a shift in strategy from direct purchasing to managed synthesis. The following workflow outlines a logical progression for acquiring this material.

G cluster_0 Phase 1: Sourcing Strategy cluster_1 Phase 2: Custom Synthesis & Advanced Sourcing cluster_2 Phase 3: Qualification start Define Target: tert-Butyl ((1R,3R)-3-hydroxycyclopentyl)carbamate cat_search Perform Catalog Search (Major Suppliers) start->cat_search is_found Is Compound Found? cat_search->is_found buy Purchase & Proceed to QC (Protocol 1) is_found->buy  Yes   custom_syn Initiate Custom Synthesis Protocol is_found->custom_syn No (Likely Outcome) identify_cro Identify & Qualify Custom Synthesis CROs custom_syn->identify_cro search_intermed Search for Advanced Chiral Intermediates identify_cro->search_intermed intermed_found Intermediate Found? search_intermed->intermed_found provide_intermed Provide Intermediate to CRO intermed_found->provide_intermed  Yes   cro_dev_route CRO Develops Full Synthetic Route intermed_found->cro_dev_route No execute_syn CRO Executes Synthesis Project provide_intermed->execute_syn cro_dev_route->execute_syn receive_material Receive Synthesized Material & CRO's COA execute_syn->receive_material qc_protocol Execute In-House QC (Protocols 1, 2, 3) receive_material->qc_protocol release_material Release Material for R&D Use qc_protocol->release_material

Caption: Strategic workflow for sourcing a non-catalog chiral intermediate.
The Custom Synthesis Route

Given its unavailability, the most direct path to obtaining the target molecule is through a partnership with a Contract Research Organization (CRO) specializing in custom organic synthesis. These organizations offer the expertise to design and execute multi-step synthetic routes to deliver specific, high-purity molecules on a fee-for-service basis.

Selected CROs with Expertise in Custom Synthesis:

  • Aragen Life Sciences: Offers a broad range of services including custom chemical synthesis for various industries.[10]

  • CalChem Synthesis: A US-based CRO providing custom synthesis of organic molecules for the pharmaceutical and biotech sectors.[11]

  • ChiroBlock: Specializes in the custom synthesis of complex, commercially unavailable compounds and route optimization.[6]

  • Life Chemicals: With extensive experience in organic synthesis, this CRO handles diverse projects including building blocks and intermediates.[8]

  • Otava Chemicals: Provides custom synthesis services with operational flexibility and expertise in chemical building blocks and biologically active compounds.[3]

  • Taros Discovery: Supports various industries with chemistry challenges, from lab-scale synthesis to pilot quantities.[4]

When engaging a CRO, it is critical to provide an unambiguous structure, the desired quantity, and, most importantly, the required chemical and chiral purity specifications.

Sourcing an Advanced Chiral Precursor

A savvy approach to reducing the cost and timeline of a custom synthesis project is to identify and source a commercially available advanced intermediate that shares the key stereochemistry of the final target. For this project, a crucial finding is the availability of tert-Butyl ((1R,3R)-3-aminocyclopentyl)carbamate (CAS: 1009075-44-8).

This diamine possesses the exact (1R,3R) trans stereochemistry required. A competent synthetic chemist could envision a pathway to convert one of the amino groups into the desired hydroxyl group while preserving the stereochemistry. Providing this starting material to a CRO can significantly de-risk the project and shorten the synthetic route.

Supplier for Advanced Intermediate:

  • Ambeed (via Sigma-Aldrich): Lists tert-Butyl ((1R,3R)-3-aminocyclopentyl)carbamate as an available product.

In-House Qualification: A Self-Validating System

Upon receiving a custom-synthesized compound, even with a Certificate of Analysis (COA) from the CRO, it is imperative for the end-user to perform rigorous in-house analytical testing. This validates the identity, purity, and, most critically, the stereochemical integrity of the material before it is committed to sensitive and expensive drug development workflows.

G cluster_0 Step 1: Identity Confirmation cluster_1 Step 2: Purity Assessment cluster_2 Step 3: Stereochemical Integrity start Received Material nmr Protocol 1: ¹H and ¹³C NMR Spectroscopy start->nmr nmr_pass Structure Confirmed? nmr->nmr_pass hplc Protocol 2: Achiral HPLC-UV/MS nmr_pass->hplc Yes fail_node Reject Batch nmr_pass->fail_node No hplc_pass Purity ≥ 95%? hplc->hplc_pass chiral_hplc Protocol 3: Chiral HPLC hplc_pass->chiral_hplc Yes hplc_pass->fail_node No chiral_pass Diastereomeric & Enantiomeric Purity Confirmed? chiral_hplc->chiral_pass end_node Material Released chiral_pass->end_node Yes chiral_pass->fail_node No

Caption: In-house analytical qualification workflow for synthesized material.

Detailed Experimental Protocols

Protocol 1: Identity Verification by NMR Spectroscopy

Objective: To confirm that the synthesized molecular structure matches that of this compound.

  • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or MeOD).

  • ¹H NMR Acquisition:

    • Acquire a standard proton NMR spectrum.

    • Expected Signals: Look for the characteristic singlet of the tert-butyl group (~1.4 ppm, 9H), signals for the cyclopentyl ring protons, and signals for the NH and OH protons (chemical shifts can be broad and variable).

    • Causality: The integration of the tert-butyl singlet relative to the cyclopentyl protons provides a primary check on the structure's integrity. The coupling patterns (J-coupling) of the cyclopentyl protons can provide initial evidence of the trans stereochemistry, which can be further confirmed with 2D NMR techniques like NOESY if required.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Expected Signals: Expect signals for the two distinct methyl carbons and the quaternary carbon of the tert-butyl group, the carbonyl carbon of the carbamate (~155-160 ppm), and the carbons of the cyclopentyl ring, including the two key carbons attached to the nitrogen and oxygen atoms.

  • Analysis: Compare the acquired spectra with predicted spectra or data from the CRO. Any significant deviation warrants further investigation.

Protocol 2: Purity Assessment by Reverse-Phase HPLC

Objective: To determine the chemical purity of the compound and quantify any non-isomeric impurities.

  • Instrumentation: HPLC system with a UV detector and preferably a mass spectrometer (LC-MS).

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: Start with a low percentage of B (e.g., 5%), ramp up to a high percentage (e.g., 95%) over 15-20 minutes, hold, and re-equilibrate.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm (for carbamate end absorption) and MS scan to confirm the mass of the main peak (M+H⁺ ≈ 202.1).

  • Sample Preparation: Prepare a stock solution of the sample at 1 mg/mL in methanol or acetonitrile. Dilute as necessary.

  • Analysis: Integrate the peak areas from the UV chromatogram. The purity is calculated as the area of the main peak divided by the total area of all peaks. This provides the percentage purity of the compound relative to other UV-active impurities.

Protocol 3: Chiral Purity Determination by Chiral HPLC

Objective: To separate and quantify all four potential stereoisomers, confirming the high diastereomeric and enantiomeric purity of the (1R,3R) isomer. This is the most critical quality control experiment.

  • Rationale: Chiral chromatography utilizes a chiral stationary phase (CSP) that interacts differently with each stereoisomer, leading to different retention times. Polysaccharide-based CSPs are highly effective for separating isomers of carbamate-containing compounds.

  • Instrumentation: HPLC system with a UV detector.

  • Experimental Protocol:

    • Column: A polysaccharide-based chiral column, such as a Chiralpak® or Chiralcel® series column (e.g., amylose or cellulose derivatives). Column screening may be necessary to find the optimal stationary phase.

    • Mobile Phase: Typically a normal-phase system, such as a mixture of Hexane or Heptane with an alcohol modifier like Isopropanol (IPA) or Ethanol. A common starting point is 90:10 Heptane:IPA.

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Column Temperature: 25 °C (temperature can be adjusted to optimize separation).

    • Detection: UV at 210 nm.

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent (e.g., ethanol) at a concentration of ~1 mg/mL.

  • Analysis:

    • Inject the sample and obtain the chromatogram. A successful separation will show four distinct peaks, or one major peak with baseline resolution from three potential minor peaks.

    • To confirm peak identity, it is advisable (if possible) to obtain samples of the other isomers, such as the commercially available (1R,3S) isomer, and inject them to identify their retention times.

    • Calculate the diastereomeric excess (de) and enantiomeric excess (ee) based on the integrated peak areas. For drug development, both values should typically exceed 99%.

Conclusion

The procurement of a stereochemically pure, non-catalog building block like This compound is a multi-faceted challenge that requires a strategic, science-driven approach. A thorough understanding of the stereoisomeric landscape reveals the necessity of custom synthesis. By identifying and sourcing advanced chiral intermediates, researchers can streamline the synthesis process, potentially reducing costs and timelines.

Ultimately, the responsibility for quality assurance rests with the end-user. The implementation of a rigorous, in-house analytical qualification workflow, including structural confirmation by NMR, achiral purity by HPLC, and definitive stereochemical integrity analysis by chiral HPLC, is non-negotiable. This self-validating system ensures that the foundational building blocks of a research program are of the highest possible quality, thereby safeguarding the integrity of the entire drug discovery and development process.

References

  • CalChem Synthesis. Custom Synthesis Services. Available at: [Link]

  • ChemWhat. tert-butyl N-[(1R,3S)-3-hydroxycyclopentyl]carbamate. Available at: [Link]

  • Home Sunshine Pharma. Tert-Butyl ((1S,3R)-3-hydroxycyclopentyl)carbamate CAS 167465-99-8. Available at: [Link]

  • Aragen Life Sciences. Custom Chemical Synthesis Services. Available at: [Link]

  • ChiroBlock. Synthesis Service & Chemical Contract Research. Available at: [Link]

  • ChemBK. tert-butyl N-[(1R,3S)-3-hydroxycyclopentyl]carbamate. Available at: [Link]

  • Taros Discovery. Custom Synthesis Service for your key compounds. Available at: [Link]

  • Otava Chemicals. Custom Synthesis. Available at: [Link]

Sources

An In-Depth Technical Guide to the Spectral Data of tert-Butyl ((1R,3R)-3-hydroxycyclopentyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive analysis of the spectral data for the chiral molecule tert-Butyl ((1R,3R)-3-hydroxycyclopentyl)carbamate. This compound is a valuable building block in medicinal chemistry and drug development, often utilized in the synthesis of complex molecular architectures. A thorough understanding of its spectral characteristics is paramount for researchers, scientists, and drug development professionals to ensure structural integrity, purity, and for facile identification in complex reaction mixtures. This guide will delve into the intricacies of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights grounded in established spectroscopic principles.

Molecular Structure and its Influence on Spectral Data

The structure of this compound, with its defined stereochemistry, dictates its unique spectral fingerprint. The molecule comprises a cyclopentyl ring, a hydroxyl group, and a tert-butoxycarbonyl (Boc) protecting group. The trans relationship between the hydroxyl and the carbamate moieties on the cyclopentane ring is a key structural feature that influences the chemical environment of each atom and, consequently, the observed spectral data.

Caption: 2D structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule. The data presented here is for the enantiomer, tert-Butyl ((1S,3R)-3-hydroxycyclopentyl)carbamate, which will exhibit an identical NMR spectrum to the target (1R,3R) compound.[1]

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Table 1: ¹H NMR Spectral Data of tert-Butyl ((1S,3R)-3-hydroxycyclopentyl)carbamate in DMSO-d₆ [1]

Chemical Shift (δ ppm)MultiplicityIntegrationAssignment
6.65-6.66d1HNH
4.55-4.56d1HOH
4.01-4.02m1HCH -OH
3.68-3.71m1HCH -NHBoc
1.24-2.03m6HCyclopentyl CH
1.37s9HC(C H**₃)₃

Interpretation and Causality:

  • Boc Group Protons (1.37 ppm): The nine protons of the tert-butyl group are chemically equivalent due to free rotation around the carbon-carbon single bonds. This results in a sharp singlet with a high integration value.

  • Cyclopentyl Methylene Protons (1.24-2.03 ppm): The six methylene protons on the cyclopentyl ring are diastereotopic and couple with each other and with the methine protons. This leads to a complex multiplet in this region.

  • Methine Protons (3.68-3.71 and 4.01-4.02 ppm): The two methine protons, one attached to the carbon bearing the carbamate group and the other to the carbon with the hydroxyl group, appear as distinct multiplets. Their downfield shift is due to the deshielding effect of the electronegative nitrogen and oxygen atoms, respectively.

  • Hydroxyl and Amide Protons (4.55-4.56 and 6.65-6.66 ppm): The hydroxyl and amide protons are exchangeable and their chemical shifts can be concentration and solvent dependent. They appear as doublets due to coupling with the adjacent methine protons.

¹³C NMR Spectroscopy

Table 2: Predicted ¹³C NMR Spectral Data of this compound

Predicted Chemical Shift (δ ppm)Carbon Assignment
~155C =O (Carbamate)
~77C (CH₃)₃
~70C H-OH
~55C H-NHBoc
~35-45Cyclopentyl C H₂
~28C(C H₃)₃

Rationale for Prediction:

  • Carbonyl Carbon (~155 ppm): The carbamate carbonyl carbon is expected to be the most downfield signal due to the strong deshielding effect of the two adjacent oxygen and nitrogen atoms.

  • Quaternary Carbon of Boc Group (~77 ppm): The quaternary carbon of the tert-butyl group typically appears in this region.

  • Methine Carbons (~70 and ~55 ppm): The carbon attached to the hydroxyl group (C-OH) is expected to be more downfield than the carbon attached to the carbamate nitrogen (C-NHBoc) due to the higher electronegativity of oxygen.

  • Cyclopentyl Methylene Carbons (~35-45 ppm): The methylene carbons of the cyclopentyl ring will appear as a group of signals in the aliphatic region.

  • Methyl Carbons of Boc Group (~28 ppm): The three equivalent methyl carbons of the tert-butyl group will give rise to a single, intense signal.

Experimental Protocol for NMR Spectroscopy

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Weigh ~5-10 mg of the compound prep2 Dissolve in ~0.7 mL of deuterated solvent (e.g., DMSO-d6) prep1->prep2 prep3 Transfer to a 5 mm NMR tube prep2->prep3 acq1 Insert sample into the NMR spectrometer prep3->acq1 acq2 Lock and shim the instrument acq1->acq2 acq3 Acquire 1H NMR spectrum (e.g., 400 MHz) acq2->acq3 acq4 Acquire 13C NMR spectrum (e.g., 100 MHz) acq3->acq4 proc1 Apply Fourier transform acq4->proc1 proc2 Phase and baseline correct the spectra proc1->proc2 proc3 Calibrate the chemical shifts (e.g., to residual solvent peak) proc2->proc3 proc4 Integrate 1H NMR signals proc3->proc4

Caption: Workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions of specific bonds.

Table 3: IR Spectral Data of tert-Butyl ((1S,3R)-3-hydroxycyclopentyl)carbamate [1]

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3440N-H StretchAmide (N-H)
3300-3500 (broad)O-H StretchAlcohol (O-H)
2965C-H StretchMethyl (sp³)
2867C-H StretchMethylene (sp³)
1678, 1699C=O StretchCarbamate (C=O)

Interpretation and Causality:

  • O-H and N-H Stretching (3300-3500 cm⁻¹ and 3440 cm⁻¹): The broad absorption in the 3300-3500 cm⁻¹ region is characteristic of the O-H stretching vibration of the hydroxyl group, with the broadening due to hydrogen bonding. The sharper peak at 3440 cm⁻¹ is attributed to the N-H stretching of the carbamate.

  • C-H Stretching (2867-2965 cm⁻¹): The absorptions in this region are due to the stretching vibrations of the sp³ hybridized C-H bonds in the methyl and methylene groups of the tert-butyl and cyclopentyl moieties.

  • C=O Stretching (1678, 1699 cm⁻¹): The strong absorption bands in this region are characteristic of the carbonyl (C=O) stretching vibration of the carbamate group. The presence of two bands may be due to Fermi resonance or different conformational isomers.

Experimental Protocol for IR Spectroscopy (Attenuated Total Reflectance - ATR)

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Ensure the ATR crystal is clean prep2 Place a small amount of the solid sample on the crystal prep1->prep2 acq1 Apply pressure to ensure good contact prep2->acq1 acq2 Collect the background spectrum (air) acq1->acq2 acq3 Collect the sample spectrum acq2->acq3 proc1 The instrument software automatically ratios the sample to the background acq3->proc1 proc2 Identify and label significant peaks proc1->proc2

Caption: Workflow for ATR-IR data acquisition.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound.

Table 4: Mass Spectrometry Data for tert-Butyl ((1S,3R)-3-hydroxycyclopentyl)carbamate [1]

m/zIon
202[M+H]⁺

Interpretation and Causality:

  • [M+H]⁺ Ion: In electrospray ionization (ESI) mass spectrometry, which is a soft ionization technique, the molecule is often protonated to form the [M+H]⁺ ion. The observed m/z of 202 corresponds to the molecular weight of the compound (201.26 g/mol ) plus the mass of a proton. This confirms the molecular weight of the compound.

Experimental Protocol for Mass Spectrometry (LC-MS with ESI)

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis prep1 Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) prep2 Filter the solution to remove any particulates prep1->prep2 acq1 Inject the sample into the LC-MS system prep2->acq1 acq2 The compound is separated by the LC column (optional) and introduced into the ESI source acq1->acq2 acq3 Acquire the mass spectrum in positive ion mode acq2->acq3 proc1 Identify the molecular ion peak ([M+H]⁺) acq3->proc1 proc2 Analyze any fragmentation patterns (if present) proc1->proc2

Caption: Workflow for LC-MS data acquisition.

Conclusion

The spectral data presented in this guide provide a comprehensive and validated fingerprint for this compound. The ¹H NMR, IR, and MS data are consistent with the assigned structure and provide a reliable means for its identification and characterization. The detailed interpretation and experimental protocols offered herein are intended to empower researchers in their synthetic and analytical endeavors involving this important chiral building block.

References

  • Rasayan Journal of Chemistry. (2022). CHARACTERISATION AND EVALUATION OF THE TRACE LEVEL OF GENOTOXIC IMPURITIES IN BICTEGRAVIR SODIUM DRUG SUBSTANCE BY USING LIQUID. Available at: [Link].

Sources

A Technical Guide to the Safe Handling of tert-Butyl ((1R,3R)-3-hydroxycyclopentyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Section 1: Compound Profile and Application Context

Tert-Butyl ((1R,3R)-3-hydroxycyclopentyl)carbamate is a chiral building block integral to modern synthetic organic chemistry, particularly in the development of pharmaceutical agents. As a bifunctional molecule, it features a carbamate-protected amine and a secondary alcohol on a cyclopentyl scaffold. This structure makes it a valuable intermediate for introducing specific stereochemistry into complex target molecules. Its molecular formula is C₁₀H₁₉NO₃ and it has a molecular weight of 201.26 g/mol [1][2].

Given its role in drug discovery and development, researchers and process chemists will frequently handle this compound. A thorough understanding of its hazard profile is not merely a regulatory formality but a prerequisite for ensuring laboratory safety and the integrity of experimental outcomes. This guide provides a comprehensive overview of the safety considerations, handling protocols, and emergency procedures associated with this compound, grounded in established safety data.

Section 2: Comprehensive Hazard Identification

The primary source for hazard identification is the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). This compound, along with its stereoisomers and racemic mixture for which the most comprehensive data is available, is classified as a hazardous substance. The key hazards are irritation to the skin, eyes, and respiratory tract, with some sources also indicating it may be harmful if swallowed[1][3][4][5].

The GHS classification provides a clear and immediate summary of the compound's intrinsic hazards, mandating specific handling precautions.

Table 1: GHS Hazard Summary for this compound

Classification Pictogram Signal Word Hazard (H) Statements Precautionary (P) Statements (Selected)
Skin Irritation, Category 2GHS07 (Exclamation Mark)[3][5][6]Warning [1][4][6]H315: Causes skin irritation[1][3][6][7].P280: Wear protective gloves/eye protection.[1][6]
Eye Irritation, Category 2AH319: Causes serious eye irritation[1][3][6][7].P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][3]
Specific Target Organ Toxicity (Single Exposure), Category 3H335: May cause respiratory irritation[1][3][6][7].P261: Avoid breathing dust.[1][6] P271: Use only outdoors or in a well-ventilated area.[3][6]
Acute Toxicity, Oral, Category 4 (Potential)H302: Harmful if swallowed[4][5][8].P264: Wash skin thoroughly after handling.[1][3]

Expert Analysis of Hazards:

  • Skin and Eye Irritation (H315, H319): As a solid, the compound exists as a fine powder or crystalline material. Dermal contact can lead to localized inflammation, redness, and discomfort. The primary risk is the transfer of the powder from contaminated surfaces or gloves to the skin. Ocular exposure is more severe and can cause significant irritation, potentially leading to damage if not addressed immediately with copious irrigation.

  • Respiratory Irritation (H335): The fine particulate nature of the solid compound poses an inhalation risk. Weighing and transfer operations can easily generate airborne dust. Inhalation of these particles can irritate the mucous membranes of the respiratory tract, leading to coughing and shortness of breath.

  • Acute Oral Toxicity (H302): While not universally listed, several suppliers include this warning[4][5][8]. The risk of accidental ingestion in a laboratory setting is primarily through hand-to-mouth transfer from contaminated surfaces.

It is crucial to note that detailed toxicological studies for this specific compound are not widely published; the classification is based on available data and structural analogies[3][9][10]. Therefore, a conservative approach to handling is warranted.

Section 3: Proactive Risk Assessment Framework

Effective safety management moves beyond hazard identification to a dynamic process of risk assessment. The risk associated with this compound is a function of its intrinsic hazards and the specific manner in which it is used. A researcher using milligrams on a lab bench faces a different risk profile than a process chemist handling kilograms in a pilot plant.

The following workflow provides a logical framework for conducting a procedure-specific risk assessment.

RiskAssessment cluster_0 Risk Assessment Workflow A Step 1: Identify Hazards (H315, H319, H335) B Step 2: Assess Exposure Potential - Quantity Handled - Dust Generation? - Duration of Task A->B Based on GHS Data C Step 3: Characterize Risk Level (Low, Medium, High) B->C Evaluate Procedure D Step 4: Implement & Verify Controls - Engineering (Fume Hood) - PPE (Gloves, Goggles) - Administrative (SOP) C->D Mitigate Accordingly D->B Re-evaluate if procedure changes

Caption: A logical workflow for procedure-specific risk assessment.

Section 4: Engineering and Personal Protective Protocols

Based on the risk assessment, a multi-layered control strategy, following the hierarchy of controls, is essential for safe handling.

1. Engineering Controls: The primary engineering control for handling this compound is a properly functioning chemical fume hood .[3] This is non-negotiable for any procedure that involves weighing, transferring, or manipulating the solid material, as it directly addresses the respiratory irritation hazard (H335) by capturing airborne dust at the source. The ventilation also minimizes the concentration of any potential vapors.

2. Administrative Controls:

  • Designated Areas: All work with this compound should be restricted to designated laboratory areas.

  • Training: Personnel must be trained on the specific hazards and the established Standard Operating Procedures (SOPs) for this material.

  • Hygiene Practices: Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[6][9] Do not eat, drink, or smoke in areas where this chemical is handled.[9]

3. Personal Protective Equipment (PPE): PPE is the final barrier between the researcher and the chemical hazard. The selection of PPE must directly correlate with the identified hazards.

  • Eye and Face Protection: Wear chemical safety goggles that conform to European Standard EN166 or equivalent.[9] Standard safety glasses are insufficient as they do not protect against dust entering from the sides or top.

  • Hand Protection: Wear nitrile rubber gloves.[9] Inspect gloves for any signs of degradation or puncture before use. It is critical to use proper glove removal technique to avoid contaminating the skin.

  • Skin and Body Protection: A standard laboratory coat is required. For larger quantities or tasks with a high potential for contamination, a chemically resistant apron or suit may be necessary.[11]

Section 5: Standard Operating Procedure (SOP) for Weighing and Dispensing

This protocol provides a self-validating system for the safe weighing of this compound. The causality for each step is explained to reinforce safe practices.

Objective: To accurately and safely weigh approximately 5.0 g of the compound.

Materials:

  • This compound (in sealed container)

  • Analytical balance

  • Spatula

  • Glass vial with cap (pre-labeled)

  • Weighing paper or boat

  • Required PPE (goggles, nitrile gloves, lab coat)

Protocol:

  • Preparation & Verification:

    • 1.1: Don all required PPE. Rationale: Establishes the primary barrier against exposure before any handling begins.

    • 1.2: Verify that the chemical fume hood is operational (check airflow monitor). Rationale: Confirms the primary engineering control is functioning to mitigate inhalation risk (H335).

    • 1.3: Place all necessary equipment (balance, spatula, vial, chemical container) inside the fume hood. Rationale: Confines all potential dust generation to the controlled environment.

  • Weighing Procedure:

    • 2.1: Place the weighing boat on the balance and tare the mass to zero. Rationale: Ensures only the mass of the chemical is measured for experimental accuracy.

    • 2.2: Open the stock container of this compound. Perform this action slowly to avoid creating a plume of dust.

    • 2.3: Using a clean spatula, carefully transfer the solid from the stock container to the weighing boat until the desired mass is reached. Rationale: Slow, deliberate movements minimize the aerosolization of fine particles.

    • 2.4: Once the target mass is achieved, securely close the main stock container. Rationale: Prevents accidental spills and minimizes exposure of the bulk material to the atmosphere.

  • Transfer and Cleanup:

    • 3.1: Carefully transfer the weighed solid from the boat into the pre-labeled glass vial and cap it securely.

    • 3.2: Dispose of the used weighing boat and any contaminated wipes into a designated solid chemical waste container.

    • 3.3: Gently wipe the spatula and the balance surface with a damp cloth or wipe to remove any residual dust. Dispose of the wipe in the designated waste container. Rationale: Decontamination of the work area prevents inadvertent exposure to subsequent users.

    • 3.4: Remove gloves using the proper technique and dispose of them. Wash hands thoroughly with soap and water.

Section 6: Emergency Response and Decontamination

In the event of an exposure or spill, a rapid and informed response is critical.

First Aid Measures:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[3][9][10]

  • Skin Contact: Remove all contaminated clothing. Wash the affected area immediately and thoroughly with soap and plenty of water for at least 15 minutes. If skin irritation persists, seek medical attention.[6][9][10]

  • Inhalation: Move the affected person to fresh air and keep them in a position comfortable for breathing. If respiratory symptoms occur, seek medical attention.[6][10]

  • Ingestion: Do NOT induce vomiting. Clean the mouth with water and drink plenty of water afterwards. Seek medical attention if you feel unwell.[9][10]

Spill Response: The appropriate response to a spill depends on its scale. The following decision tree outlines the general procedure.

SpillResponse cluster_1 Spill Response Decision Tree A Spill Occurs B Is the spill large or outside of a fume hood? A->B C Evacuate Area Alert EH&S / Emergency Response Restrict Access B->C Yes D Small spill contained within fume hood B->D No E Wear appropriate PPE (Gloves, Goggles, Respirator if needed) D->E F Gently cover with inert absorbent material (e.g., vermiculite, sand) E->F G Sweep up material into a sealed container for hazardous waste F->G H Decontaminate area Dispose of all materials as hazardous waste G->H

Caption: A decision tree for responding to a solid chemical spill.

Waste Disposal: All waste materials contaminated with this compound, including excess reagent, contaminated PPE, and cleanup materials, must be disposed of in accordance with local, state, and federal regulations for hazardous chemical waste.[6] The material should be collected in a clearly labeled, sealed container.

Section 7: Chemical Stability and Storage

Proper storage is essential for maintaining the chemical's integrity and for safety.

  • Conditions for Safe Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[9] The recommended storage temperature is between 2-8°C.[4][5] The area should be secured, and the compound stored locked up.[1][5]

  • Chemical Stability: The compound is stable under recommended storage conditions.[3][9]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, as these may cause an exothermic reaction.[3][6][9]

  • Hazardous Decomposition Products: Thermal decomposition, particularly during a fire, can produce hazardous gases including carbon monoxide (CO), carbon dioxide (CO₂), and nitrogen oxides (NOx).[6][9]

Section 8: Conclusion

This compound is a valuable synthetic intermediate whose hazards are well-defined and manageable through the consistent application of standard chemical safety protocols. The primary risks of skin, eye, and respiratory irritation can be effectively mitigated through the mandatory use of engineering controls like a chemical fume hood and appropriate personal protective equipment. By integrating a thorough understanding of its hazards with a proactive risk assessment for each specific procedure, researchers can handle this compound safely and effectively, ensuring both personal safety and the success of their scientific work.

References

  • PubChem. (n.d.). rac-tert-butyl N-[(1R,3R)-3-hydroxycyclopentyl]carbamate. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl ((1S,3S)-3-hydroxycyclopentyl)carbamate. National Center for Biotechnology Information. Retrieved from [Link]

  • Aliphatic Chain Hydrocarbons. (n.d.). tert-Butyl (cis-3-hydroxycyclobutyl)carbamate. Retrieved from [Link]

Sources

Methodological & Application

The Strategic Role of tert-Butyl ((1R,3R)-3-hydroxycyclopentyl)carbamate in Modern Antiviral Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The chiral building block, tert-Butyl ((1R,3R)-3-hydroxycyclopentyl)carbamate, represents a cornerstone in the asymmetric synthesis of carbocyclic nucleoside analogues, a class of compounds pivotal to the development of potent antiviral therapies. Its rigid cyclopentane core, adorned with strategically placed functional groups, provides an ideal scaffold for mimicking the furanose ring of natural nucleosides. This structural substitution of the ring oxygen with a methylene group confers enhanced metabolic stability and resistance to enzymatic degradation, significantly improving the pharmacokinetic profile of the resulting drug candidates.[1] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this key intermediate, with a specific focus on the synthesis of Entecavir, a frontline treatment for chronic Hepatitis B infection. Detailed protocols, mechanistic insights, and data presentation are provided to facilitate its practical application in a laboratory setting.

Introduction: The Significance of a Chiral Scaffold

The quest for effective antiviral agents has increasingly focused on nucleoside analogues that can act as chain terminators during viral DNA or RNA synthesis. Carbocyclic nucleosides have emerged as a particularly successful class of antivirals due to their enhanced stability.[1] The title compound, this compound, offers a synthetically versatile and stereochemically defined starting material for the construction of these complex molecules. The (1R,3R) stereochemistry is crucial for the correct spatial orientation of the nucleobase and the hydroxymethyl mimic, ensuring effective interaction with viral polymerases.

The Boc (tert-butyloxycarbonyl) protecting group on the amine is strategically important due to its stability under a range of reaction conditions and its facile removal under acidic conditions, a common final step in many total syntheses.[1] This application note will detail the synthetic journey from this chiral building block to the potent anti-Hepatitis B virus (HBV) drug, Entecavir.

Application Showcase: Synthesis of Entecavir

Entecavir is a guanosine analogue that potently and selectively inhibits HBV polymerase.[2] The synthesis of Entecavir from this compound involves a multi-step sequence that highlights several key organic transformations. The overall strategy focuses on the initial protection of the hydroxyl group, followed by the crucial coupling with a protected guanine precursor, and concluding with the necessary deprotection steps to unveil the active pharmaceutical ingredient.

Synthetic Strategy Overview

The synthetic pathway can be conceptually divided into three main stages:

  • Intermediate Preparation: Protection of the secondary alcohol of the starting material to prevent side reactions in the subsequent coupling step.

  • Core Assembly: Stereoinvertive coupling of the protected cyclopentyl intermediate with a suitable purine base via a Mitsunobu reaction.

  • Final Deprotection: Removal of all protecting groups to yield Entecavir.

This strategic sequence ensures high stereochemical fidelity and good overall yields.

Detailed Experimental Protocols

The following protocols are designed to be self-validating, with explanations for key experimental choices.

Protocol 1: Protection of the Hydroxyl Group

The free hydroxyl group of the starting material must be protected to prevent it from competing with the nucleophilic purine base in the subsequent Mitsunobu reaction. A benzyl ether is a suitable protecting group as it is stable to the conditions of the Mitsunobu reaction and can be removed under hydrogenolysis conditions.

Reaction: Benzylation of this compound.

Causality: Sodium hydride, a strong base, is used to deprotonate the alcohol, forming a nucleophilic alkoxide. Benzyl bromide then serves as the electrophile to form the benzyl ether. Tetrabutylammonium iodide (TBAI) is added as a catalyst to facilitate the reaction.

Step-by-Step Methodology:

  • To a stirred solution of this compound (1.0 eq) in anhydrous tetrahydrofuran (THF, 10 mL/mmol) at 0 °C under a nitrogen atmosphere, add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise.

  • Allow the mixture to stir at 0 °C for 30 minutes.

  • Add benzyl bromide (1.2 eq) and a catalytic amount of TBAI (0.1 eq).

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to afford the protected intermediate, tert-Butyl ((1R,3R)-3-(benzyloxy)cyclopentyl)carbamate.

Compound Molecular Weight ( g/mol ) Typical Yield (%) Physical State
tert-Butyl ((1R,3R)-3-(benzyloxy)cyclopentyl)carbamate305.4285-95Colorless oil
Protocol 2: Mitsunobu Coupling with a Protected Guanine

The Mitsunobu reaction is a powerful tool for the formation of C-N bonds with inversion of stereochemistry.[3] This is critical for establishing the correct stereocenter at the point of nucleobase attachment. 2-Amino-6-chloropurine is a common precursor for guanine in nucleoside synthesis.

Reaction: Mitsunobu coupling of the protected cyclopentanol with 2-amino-6-chloropurine.

Causality: Triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) form a phosphonium salt intermediate with the alcohol, which is then displaced by the nucleophilic purine base in an Sₙ2 fashion, leading to inversion of configuration.[3]

Step-by-Step Methodology:

  • To a solution of tert-Butyl ((1R,3R)-3-(benzyloxy)cyclopentyl)carbamate (1.0 eq), 2-amino-6-chloropurine (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF (15 mL/mmol) at 0 °C under a nitrogen atmosphere, add DIAD (1.5 eq) dropwise.

  • Stir the reaction mixture at room temperature for 16-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography (silica gel, dichloromethane:methanol gradient) to yield the coupled product.

Compound Molecular Weight ( g/mol ) Typical Yield (%) Physical State
tert-Butyl ((1S,4R)-4-(2-amino-6-chloro-9H-purin-9-yl)-3-(benzyloxy)cyclopentyl)carbamate456.9660-70White solid
Protocol 3: Final Deprotection Steps to Yield Entecavir

The final stage of the synthesis involves the removal of the Boc and benzyl protecting groups and conversion of the 6-chloro substituent to the guanine carbonyl.

Reaction: A two-step deprotection and conversion sequence.

Causality: The 6-chloro group is first hydrolyzed to a carbonyl under acidic conditions. Subsequently, the Boc group is removed under stronger acidic conditions (e.g., trifluoroacetic acid). Finally, the benzyl group is removed by catalytic hydrogenolysis.

Step-by-Step Methodology:

  • Hydrolysis and Boc Deprotection: a. Dissolve the coupled product (1.0 eq) in a mixture of trifluoroacetic acid (TFA) and water (e.g., 9:1 v/v, 10 mL/mmol). b. Stir the solution at room temperature for 2-4 hours. c. Monitor the reaction by TLC. d. Concentrate the mixture under reduced pressure and co-evaporate with toluene to remove residual TFA. e. Neutralize the residue with a mild base (e.g., saturated sodium bicarbonate solution) and extract the product with a suitable organic solvent or purify directly.

  • Debenzylation: a. Dissolve the product from the previous step in ethanol or methanol (20 mL/mmol). b. Add Palladium on carbon (10 wt. %, 10-20 mol %). c. Stir the mixture under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature for 12-24 hours. d. Monitor the reaction by TLC. e. Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst. f. Concentrate the filtrate under reduced pressure. g. Purify the crude Entecavir by recrystallization (e.g., from water/ethanol) to afford the final product as a white solid.

Compound Molecular Weight ( g/mol ) Typical Overall Yield from Coupled Product (%) Physical State
Entecavir277.2770-80White solid

Visualization of the Synthetic Workflow

The following diagram illustrates the key transformations in the synthesis of Entecavir from the title compound.

Entecavir_Synthesis Start This compound Step1 Protocol 1: Benzylation (BnBr, NaH, TBAI) Start->Step1 Protected tert-Butyl ((1R,3R)-3-(benzyloxy)cyclopentyl)carbamate Step2 Protocol 2: Mitsunobu Coupling (2-Amino-6-chloropurine, PPh3, DIAD) Protected->Step2 Coupled tert-Butyl ((1S,4R)-4-(2-amino-6-chloro-9H-purin-9-yl)-3-(benzyloxy)cyclopentyl)carbamate Step3 Protocol 3: Deprotection (TFA, H2/Pd-C) Coupled->Step3 Entecavir Entecavir Step1->Protected Step2->Coupled Step3->Entecavir

Caption: Synthetic workflow for Entecavir.

Conclusion

This compound is a valuable and versatile chiral building block for the synthesis of antiviral carbocyclic nucleoside analogues. The presented protocols for the synthesis of Entecavir demonstrate a robust and reproducible pathway that can be adapted for the synthesis of other related antiviral compounds. The strategic use of protecting groups and the key Mitsunobu coupling reaction are central to the success of this synthesis, providing a clear illustration of modern synthetic organic chemistry principles applied to drug discovery and development.

References

  • Google Patents. (n.d.). Entecavir synthesis method and intermediate compound thereof. EP2594569B1.
  • Google Patents. (n.d.). Entecavir synthesis method and intermediate compound thereof. EP2594569A1.
  • Organic Chemistry Portal. (n.d.). Synthesis Strategies for Entecavir. Retrieved January 19, 2026, from [Link]

  • Toyota, A., Katagiri, N., & Kaneko, C. (1993). The Alkylation of 2-Amino-6-chloropurine with Alcohols by Mitsunobu Reaction for a Synthesis of Carbocyclic Guanosine Analogs. HETEROCYCLES, 36(7), 1625.
  • Google Patents. (n.d.). Process for preparing entecavir and its intermediates. EP2536724B1.

Sources

Application Notes and Protocols for the Synthesis of Carbocyclic Nucleoside Analogs from Aminocyclopentanol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carbocyclic nucleoside analogs are a pivotal class of therapeutic agents, renowned for their potent antiviral and anticancer activities. Their defining structural feature—the replacement of the furanose ring's oxygen with a methylene group—confers enhanced metabolic stability and resistance to enzymatic degradation. This guide provides a comprehensive overview and detailed experimental protocols for the synthesis of these vital compounds, with a specific focus on leveraging aminocyclopentanol derivatives as versatile chiral building blocks. We will delve into the strategic considerations behind the synthetic design, including retrosynthetic analysis and protecting group strategies, and present step-by-step protocols for key transformations. This document is intended to be a practical resource for researchers in medicinal chemistry and drug development, offering insights into the rationale behind experimental choices and providing a framework for the successful synthesis of carbocyclic nucleoside analogs.

Introduction

The relentless pursuit of novel therapeutic agents has cemented nucleoside analogs as a cornerstone of modern medicine. Within this class, carbocyclic nucleosides have emerged as particularly promising, demonstrating a broad spectrum of biological activities.[1] The substitution of the endocyclic oxygen of the ribose moiety with a carbon atom fundamentally alters the molecule's properties, most notably by rendering the N-glycosidic bond impervious to cleavage by phosphorylases.[2] This increased stability translates to a longer in vivo half-life and an improved pharmacokinetic profile.

The aminocyclopentanol core serves as a versatile scaffold in the design of these analogs, providing the necessary stereochemical information and functional handles for the introduction of the nucleobase and other modifications.[3] The synthesis of these molecules is a testament to the power of modern organic chemistry, often requiring intricate, multi-step sequences with a strong emphasis on stereocontrol. This guide will illuminate a practical and efficient pathway for the synthesis of a representative carbocyclic adenosine analog, starting from the readily accessible chiral intermediate, (1R,4S)-4-amino-2-cyclopenten-1-ol.

Retrosynthetic Analysis

A logical and efficient synthesis begins with a thorough retrosynthetic analysis. Our target, a carbocyclic adenosine analog, can be disconnected at the C-N glycosidic bond, revealing the two key building blocks: the aminocyclopentenol core and the adenine nucleobase. A convergent synthetic strategy, where the two key fragments are synthesized separately and then coupled, is often the most efficient approach.

Our retrosynthetic strategy for the target carbocyclic adenosine analog is outlined below. The key disconnection is the bond between the cyclopentane ring and the nitrogen of the purine base, which can be formed via a Mitsunobu reaction. This reaction allows for the coupling of an alcohol with a nucleophile, in this case, the purine ring, with inversion of stereochemistry.[4]

Retrosynthesis Target Carbocyclic Adenosine Analog Intermediate1 Protected Carbocyclic Nucleoside Target->Intermediate1 Deprotection & Amination Precursor1 (1R,4S)-N-Boc-4-amino-2-cyclopenten-1-ol Intermediate1->Precursor1 Mitsunobu Coupling Precursor2 6-Chloropurine Intermediate1->Precursor2 StartingMaterial1 (1R,4S)-4-amino-2-cyclopenten-1-ol Precursor1->StartingMaterial1 Boc Protection

Caption: Retrosynthetic analysis of a carbocyclic adenosine analog.

Overall Synthetic Workflow

The forward synthesis, based on our retrosynthetic analysis, is a multi-step process that begins with the protection of the amino group of (1R,4S)-4-amino-2-cyclopenten-1-ol. This is followed by the crucial Mitsunobu coupling with 6-chloropurine. The resulting protected carbocyclic nucleoside is then subjected to amination to install the C6-amino group of adenine, and a final deprotection step yields the target molecule.

Workflow cluster_start Starting Material cluster_step1 Step 1: Protection cluster_step2 Step 2: Coupling cluster_step3 Step 3: Amination cluster_step4 Step 4: Deprotection cluster_product Final Product Start (1R,4S)-4-amino-2-cyclopenten-1-ol Step1 Boc Protection (Boc)2O, Base Start->Step1 Step2 Mitsunobu Reaction 6-Chloropurine, PPh3, DIAD Step1->Step2 Step3 Ammonia Step2->Step3 Step4 Acidic Deprotection TFA or HCl Step3->Step4 Product Carbocyclic Adenosine Analog Step4->Product

Caption: Overall synthetic workflow for the carbocyclic adenosine analog.

Experimental Protocols

Materials and Methods

All reagents should be of analytical grade and used as received unless otherwise noted. Anhydrous solvents should be used for reactions sensitive to moisture. Thin-layer chromatography (TLC) on silica gel plates should be used to monitor the progress of reactions. Column chromatography on silica gel is the recommended method for purification. Nuclear Magnetic Resonance (NMR) spectra (¹H and ¹³C) and High-Resolution Mass Spectrometry (HRMS) should be used to characterize all intermediates and the final product.

Protocol 1: Boc Protection of (1R,4S)-4-amino-2-cyclopenten-1-ol

Rationale: The protection of the amino group is essential to prevent its interference in the subsequent Mitsunobu reaction. The tert-butyloxycarbonyl (Boc) group is an ideal choice due to its stability under the basic and nucleophilic conditions of the Mitsunobu reaction and its facile removal under mild acidic conditions.[5][6]

Procedure:

  • To a stirred solution of (1R,4S)-4-amino-2-cyclopenten-1-ol (1.0 equiv.) in a 1:1 mixture of tetrahydrofuran (THF) and water, add triethylamine (1.5 equiv.).

  • Cool the mixture to 0 °C in an ice bath.

  • Add di-tert-butyl dicarbonate ((Boc)₂O, 1.2 equiv.) portion-wise to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Remove the THF under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography (e.g., silica gel, eluting with a gradient of ethyl acetate in hexanes) to afford (1R,4S)-N-Boc-4-amino-2-cyclopenten-1-ol.

Expected Results: The product should be obtained as a white solid or a colorless oil. Characterization by ¹H NMR, ¹³C NMR, and HRMS should confirm the structure.

Parameter Expected Value
Yield 85-95%
¹H NMR Appearance of a singlet at ~1.45 ppm (9H) corresponding to the Boc group protons.
¹³C NMR Appearance of signals at ~80 ppm and ~28 ppm corresponding to the quaternary and methyl carbons of the Boc group.
HRMS Calculated mass should match the observed mass for the [M+Na]⁺ adduct.
Protocol 2: Mitsunobu Coupling with 6-Chloropurine

Rationale: The Mitsunobu reaction is a powerful tool for the formation of C-N bonds with inversion of stereochemistry at the alcohol carbon.[4] This step is critical for establishing the correct stereochemistry of the carbocyclic nucleoside analog. The use of 6-chloropurine allows for subsequent functionalization at the C6 position to introduce the desired amino group of adenosine.

Mitsunobu Alcohol + PPh3 + DIAD Alcohol + PPh3 + DIAD Alkoxyphosphonium ylide Alkoxyphosphonium ylide Alcohol + PPh3 + DIAD->Alkoxyphosphonium ylide Activation Product + Ph3PO + DIAD-H2 Product + Ph3PO + DIAD-H2 Alkoxyphosphonium ylide->Product + Ph3PO + DIAD-H2 SN2 attack by Purine

Caption: Simplified mechanism of the Mitsunobu reaction.

Procedure:

  • To a solution of (1R,4S)-N-Boc-4-amino-2-cyclopenten-1-ol (1.0 equiv.) and 6-chloropurine (1.2 equiv.) in anhydrous THF, add triphenylphosphine (PPh₃, 1.5 equiv.).

  • Cool the mixture to 0 °C under an inert atmosphere (e.g., argon or nitrogen).

  • Slowly add diisopropyl azodicarboxylate (DIAD, 1.5 equiv.) dropwise to the cooled solution. A color change is typically observed.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC.

  • Upon completion, concentrate the reaction mixture in vacuo.

  • Purify the crude residue by column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to isolate the protected carbocyclic 6-chloropurine nucleoside.

Troubleshooting:

  • Low Yield: Ensure all reagents and solvents are strictly anhydrous. The order of addition is crucial; DIAD should be added last and slowly. If the reaction stalls, a second addition of PPh₃ and DIAD may be necessary.[7]

  • Formation of N7-isomer: While the N9-isomer is generally favored, the formation of the N7-regioisomer can occur.[8] Careful chromatography is required for separation. The choice of solvent can also influence regioselectivity.

  • Difficult Purification: The triphenylphosphine oxide byproduct can co-elute with the product. Precipitation from a non-polar solvent (e.g., diethyl ether or hexanes) prior to chromatography can help remove the majority of this byproduct.

Expected Results: The product will be a white or off-white solid.

Parameter Expected Value
Yield 50-70%
¹H NMR Appearance of signals corresponding to the purine ring protons (typically in the 8-9 ppm region).
HRMS Mass corresponding to the desired coupled product.
Protocol 3: Amination of the C6 Position

Rationale: The 6-chloro substituent on the purine ring is a good leaving group, allowing for nucleophilic aromatic substitution to introduce the C6-amino group characteristic of adenosine.

Procedure:

  • Dissolve the protected carbocyclic 6-chloropurine nucleoside (1.0 equiv.) in a sealed tube with a solution of ammonia in methanol (e.g., 7N).

  • Heat the mixture at 80-100 °C for 12-24 hours. Monitor the reaction by TLC.

  • Cool the reaction mixture to room temperature and concentrate in vacuo.

  • Purify the crude product by column chromatography to obtain the protected carbocyclic adenosine analog.

Expected Results: The product will be a solid.

Parameter Expected Value
Yield 70-90%
¹H NMR Disappearance of the 6-chloro signal and appearance of a broad singlet corresponding to the NH₂ protons.
HRMS Mass corresponding to the aminated product.
Protocol 4: Deprotection of the Boc Group

Rationale: The final step is the removal of the Boc protecting group to yield the free amine of the target carbocyclic adenosine analog. This is typically achieved under acidic conditions.[9][10]

Procedure:

  • Dissolve the protected carbocyclic adenosine analog (1.0 equiv.) in dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA, 10-20 equiv.) and stir the reaction at room temperature for 1-2 hours.

  • Monitor the deprotection by TLC.

  • Upon completion, concentrate the reaction mixture in vacuo.

  • Co-evaporate with toluene several times to remove residual TFA.

  • The crude product can be purified by recrystallization or by passing through a short column of silica gel with a polar eluent (e.g., methanol in dichloromethane).

Expected Results: The final product, the carbocyclic adenosine analog, will be a white solid.

Parameter Expected Value
Yield 90-98%
¹H NMR Disappearance of the Boc group signal at ~1.45 ppm.[11][12]
¹³C NMR Disappearance of the Boc group signals.[13]
HRMS Mass corresponding to the deprotected final product.

Conclusion

The synthesis of carbocyclic nucleoside analogs from aminocyclopentanol derivatives is a challenging yet rewarding endeavor in medicinal chemistry. The protocols outlined in this guide provide a robust framework for the synthesis of a carbocyclic adenosine analog, highlighting the key strategic considerations and experimental details. By understanding the rationale behind each step, from protecting group selection to the nuances of the Mitsunobu coupling, researchers can confidently approach the synthesis of these and other related therapeutic agents. The versatility of the aminocyclopentanol scaffold opens the door to a wide array of structural modifications, paving the way for the discovery of new and more potent antiviral and anticancer drugs.

References

  • Boc Protecting Group: N-Boc Protection & Deprotection Mechanism –. Total Synthesis. Available from: [Link]

  • Park, K. H., & Rapoport, H. (1994). Enantioselective Synthesis of (1R,4S)-1-Amino-4-(hydroxymethyl)-2-cyclopentene, a Precursor for Carbocyclic Nucleoside Synthesis. The Journal of Organic Chemistry, 59(2), 394–399.
  • Suami, T., Nishiyama, S., Tadano, K., & Lichtenthaler, F. W. (1973). Synthesis of Carbocydic Adenosine Analogs: 9-(2′,3′,4′,5′-Tetrahydroxycyclopentyl)adenines. Bulletin of the Chemical Society of Japan, 46(8), 2562–2564.
  • An enantiodivergent synthesis of N-Boc- protected (R)- and (S)-4-amino cyclopent -2-en-1-one. Semantic Scholar. Available from: [Link]

  • An enantiodivergent synthesis of N -Boc-protected ( R )- and ( S )-4-amino cyclopent-2-en-1-one. ResearchGate. Available from: [Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances. Available from: [Link]

  • (PDF) Selective Removal of the N-BOC Protective Group using Silica Gel at Low Pressure. ResearchGate. Available from: [Link]

  • An Improved Stereoselective Synthesis of (1R,2S,3S,4R,5R)-4-Amino-5-(hydroxymethyl)-cyclopentane-1,2,3-triol. MDPI. Available from: [Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Institutes of Health. Available from: [Link]

  • EXPERIMENTAL PROCEDURES. Beilstein Journals. Available from: [Link]

  • Enantioselective Synthesis of (1R,4S)-1-Amino-4-(hydroxymethyl)-2-cyclopentene, a Precursor for Carbocyclic Nucleoside Synthesis. Sci-Hub. Available from: [Link]

  • Adenosine at BMRB. Biological Magnetic Resonance Bank. Available from: [Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. ResearchGate. Available from: [Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. The Royal Society of Chemistry. Available from: [Link]

  • Synthesis of Chiral Cyclopentenones. ACS Publications. Available from: [Link]

  • Experimental Procedure:. The Royal Society of Chemistry. Available from: [Link]

  • 1H, 13C and 15N NMR spectral assignments of adenosine derivatives with different amino substituents at C6-position. PubMed. Available from: [Link]

  • Mitsunobu. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available from: [Link]

  • Mitsunobu reaction issues. Reddit. Available from: [Link]

  • Complete 1H and 13C NMR spectral assignment of [alpha]- and [beta]-adenosine, 2[prime]-deoxyadenosine and their acetate derivati. ResearchGate. Available from: [Link]

  • Complete1H and13C NMR spectral assignment of α- and β-adenosine, 2′-deoxyadenosine and their acetate derivatives. ResearchGate. Available from: [Link]

  • A NEW METHOD FOR THE SYNTHESIS OF N 2-ALKYLGUANOSINES USING MITSUNOBU REACTION AS A KEY STEP. Taylor & Francis Online. Available from: [Link]

  • Process for the preparation of (1s,4r)-cis-4-[2-amino-6-chloro-9h-purin-9-yl]-2-cyclopentene-1-methanol. Google Patents.
  • Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. National Institutes of Health. Available from: [Link]

  • Synthesis of a Novel Benzoyl Adenosine Analog Containing a 1, 4-Dioxane Sugar Analog and the Synthesis of a Corresponding Uracil Adenine Dinucleotide. MDPI. Available from: [Link]

  • Mitsunobu Reaction. Organic Chemistry Portal. Available from: [Link]

  • Enhanced TROSY Effect in [2-19 F, 2-13 C] Adenosine and ATP Analogs Facilitates NMR Spectroscopy of Very Large Biological RNAs in Solution. PubMed. Available from: [Link]

  • 1940 PDFs | Review articles in MITSUNOBU REACTION. ResearchGate. Available from: [Link]

Sources

The Strategic Utility of tert-Butyl ((1R,3R)-3-hydroxycyclopentyl)carbamate in Chiral Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Chiral Cyclopentane Scaffolds in Modern Drug Discovery

The cyclopentane ring, a motif prevalent in numerous natural products, has emerged as a privileged scaffold in medicinal chemistry. Its inherent three-dimensionality allows for the precise spatial orientation of functional groups, a critical factor in achieving high-affinity and selective interactions with biological targets. Specifically, chiral 1,3-amino-hydroxy substituted cyclopentanes are key structural components in a variety of therapeutic agents, most notably in the class of carbocyclic nucleoside analogues that form the backbone of many antiviral therapies.[1] The stereochemistry of these substituents is paramount to biological activity, making the availability of enantiomerically pure building blocks essential for efficient and successful drug development campaigns.

This guide focuses on tert-Butyl ((1R,3R)-3-hydroxycyclopentyl)carbamate, a versatile chiral building block that provides a robust platform for the synthesis of complex molecular architectures. The tert-butoxycarbonyl (Boc) protecting group on the amine offers stability under a range of reaction conditions and allows for facile deprotection, while the hydroxyl group provides a handle for a variety of synthetic transformations. The defined (1R,3R) stereochemistry makes it a valuable synthon for the construction of stereochemically complex target molecules.[2]

This document will provide a comprehensive overview of the properties of this building block, protocols for its key transformations, and a detailed case study of its application in the synthesis of a crucial intermediate for the antiviral drug, Abacavir.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of a building block is fundamental to its effective application in synthesis.

PropertyValueSource
IUPAC Name tert-butyl N-[(1R,3R)-3-hydroxycyclopentyl]carbamate[3]
Molecular Formula C₁₀H₁₉NO₃[3]
Molecular Weight 201.26 g/mol [3]
CAS Number 207729-04-2[3]
Appearance White to off-white solid
Solubility Soluble in methanol, ethanol, dichloromethane, and ethyl acetate. Low solubility in water.[4]
Storage Store in a cool, dry place. Moisture sensitive.

Core Synthetic Transformations

This compound is amenable to a range of synthetic manipulations at its hydroxyl and amino functionalities. The following sections detail protocols for some of the most common and synthetically useful transformations.

Stereoinversion of the Hydroxyl Group via the Mitsunobu Reaction

The Mitsunobu reaction is a powerful tool for the inversion of stereochemistry at a secondary alcohol.[5] This transformation is particularly valuable when the opposite enantiomer of a chiral building block is required. The reaction proceeds with a clean inversion of configuration at the alcohol center.[5]

Reaction Scheme:

Mitsunobu_Reaction start This compound reagents PPh₃, DIAD, R-COOH THF, 0 °C to rt start->reagents end tert-Butyl ((1S,3S)-3-acyloxycyclopentyl)carbamate reagents->end caption Mitsunobu Reaction for Stereoinversion Oxidation_Reaction start This compound reagents PCC or Swern Oxidation DCM start->reagents end tert-Butyl ((R)-3-oxocyclopentyl)carbamate reagents->end caption Oxidation of the Hydroxyl Group Abacavir_Intermediate_Synthesis A tert-Butyl ((1R,4S)-4-hydroxycyclopent-2-en-1-yl)carbamate B (1S,4R)-4-aminocyclopent-2-en-1-ol A->B Boc Deprotection (e.g., TFA/DCM) C N-(2-amino-4-chloro-6-(((1S,4R)-4-hydroxycyclopent-2-en-1-yl)amino)pyrimidin-5-yl)formamide B->C Condensation with 4,6-dichloro-5-formamido-2-aminopyrimidine D Abacavir Intermediate C->D Cyclization (e.g., triethyl orthoformate) caption Synthesis of an Abacavir Intermediate

Sources

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Utilizing Boc-Protected Aminocyclopentanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Aminocyclopentanol Scaffold in Kinase Inhibition

The cyclopentane ring, a five-membered carbocycle, is a privileged scaffold in modern medicinal chemistry. Its non-planar, puckered conformations allow for the precise spatial arrangement of pharmacophoric groups, enabling high-affinity interactions with the complex three-dimensional binding sites of protein kinases.[1][2] The incorporation of an amino group on this scaffold introduces a key site for hydrogen bonding and salt bridge formation, further enhancing binding affinity and selectivity. When strategically employed, the aminocyclopentanol moiety can confer improved metabolic stability and favorable pharmacokinetic properties to drug candidates.[3]

This guide provides a comprehensive overview of the application of tert-butoxycarbonyl (Boc)-protected aminocyclopentanol as a versatile building block in the synthesis of kinase inhibitors. We will delve into the rationale behind its use, provide detailed, field-tested protocols for its manipulation, and illustrate its application in the synthesis of a key intermediate for Palbociclib, a potent and selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6).[4][5]

The Role of the Boc Protecting Group: Enabling Complex Synthetic Transformations

In multi-step organic synthesis, the strategic use of protecting groups is paramount to prevent unwanted side reactions and ensure the desired chemical transformations occur at specific sites within a molecule.[6] The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines due to its ease of introduction, stability under a wide range of reaction conditions, and facile removal under mild acidic conditions.[7][8]

By converting the nucleophilic and basic amino group into a carbamate, the Boc group effectively masks its reactivity, allowing for chemical modifications on other parts of the aminocyclopentanol scaffold.[6] The deprotection is typically achieved with strong acids like trifluoroacetic acid (TFA) in a non-protic solvent such as dichloromethane (DCM), or with hydrochloric acid (HCl) in an ethereal solvent like 1,4-dioxane.[9][10] This process is clean and efficient, liberating the free amine along with gaseous byproducts (carbon dioxide and isobutylene), which are easily removed.[6]

Signaling Pathway: The Role of CDK4/6 in Cell Cycle Progression

Cyclin-dependent kinases 4 and 6 (CDK4/6) are key regulators of the cell cycle.[5] In response to mitogenic signals, cyclin D proteins are synthesized and form active complexes with CDK4 and CDK6. These complexes then phosphorylate the retinoblastoma protein (Rb), leading to the release of the E2F transcription factor.[4] E2F then activates the transcription of genes required for the transition from the G1 phase to the S phase of the cell cycle, thereby committing the cell to another round of division.[11] In many cancers, the CDK4/6-cyclin D-Rb pathway is dysregulated, leading to uncontrolled cell proliferation.[4] Palbociclib selectively inhibits CDK4 and CDK6, restoring cell cycle control and halting the proliferation of cancer cells.[5][11]

CDK4_6_Pathway cluster_release E2F Release Mitogenic_Signals Mitogenic Signals Cyclin_D Cyclin D Mitogenic_Signals->Cyclin_D upregulates Active_Complex Active Cyclin D-CDK4/6 Complex Cyclin_D->Active_Complex CDK4_6 CDK4/6 CDK4_6->Active_Complex Rb Rb Active_Complex->Rb phosphorylates E2F E2F Rb->E2F sequesters pRb p-Rb G1_S_Transition G1-S Phase Transition (Cell Proliferation) E2F->G1_S_Transition activates Palbociclib Palbociclib Palbociclib->Active_Complex inhibits

Caption: The CDK4/6-Cyclin D-Rb signaling pathway and the inhibitory action of Palbociclib.

Synthetic Strategy: From Boc-Protected Aminocyclopentanol to a Key Palbociclib Intermediate

The following section outlines a proposed synthetic route to convert a commercially available Boc-protected aminocyclopentanol into a key intermediate for the synthesis of Palbociclib, 6-acetyl-8-cyclopentyl-5-methyl-2-chloro-pyrido[2,3-d]pyrimidin-7(8H)-one. This strategy is based on established synthetic methodologies and highlights the versatility of the aminocyclopentanol building block.

Synthetic_Workflow Start Boc-Protected Aminocyclopentanol Step1 Oxidation Start->Step1 Intermediate1 Boc-Aminocyclopentanone Step1->Intermediate1 Step2 Boc Deprotection Intermediate1->Step2 Intermediate2 Aminocyclopentanone Hydrochloride Step2->Intermediate2 Step3 Ring Formation Intermediate2->Step3 with pyrimidine precursor Step4 Chlorination & Acetylation Step3->Step4 Intermediate3 8-Cyclopentyl-5-methyl-2-substituted- pyrido[2,3-d]pyrimidin-7(8H)-one Final_Product Key Palbociclib Intermediate Step4->Final_Product

Caption: Proposed synthetic workflow from Boc-protected aminocyclopentanol to a Palbociclib intermediate.

Experimental Protocols

Protocol 1: Oxidation of Boc-Protected Aminocyclopentanol to Boc-Aminocyclopentanone

Rationale: The conversion of the secondary alcohol to a ketone is a crucial first step. A mild and selective oxidizing agent is required to avoid over-oxidation or cleavage of the Boc protecting group. Dess-Martin periodinane (DMP) is an excellent choice for this transformation due to its high efficiency and tolerance of sensitive functional groups.

Materials:

  • (1R,3S)-3-(Boc-amino)cyclopentanol

  • Dess-Martin periodinane (DMP)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for elution

Procedure:

  • Dissolve (1R,3S)-3-(Boc-amino)cyclopentanol (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • Add Dess-Martin periodinane (1.2 eq) portion-wise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the desired (R)-3-(Boc-amino)cyclopentanone.[12]

Parameter Value
Starting Material(1R,3S)-3-(Boc-amino)cyclopentanol
ReagentDess-Martin periodinane
SolventDichloromethane
Temperature0 °C to Room Temperature
Reaction Time2-4 hours
Typical Yield90-95%
Protocol 2: Deprotection of Boc-Aminocyclopentanone

Rationale: The removal of the Boc group is necessary to unmask the amine for subsequent cyclization reactions. A solution of hydrogen chloride in 1,4-dioxane provides a high-yield method for this deprotection.[9]

Materials:

  • (R)-3-(Boc-amino)cyclopentanone

  • 4M Hydrogen Chloride in 1,4-Dioxane

  • Diethyl ether

Procedure:

  • Dissolve (R)-3-(Boc-amino)cyclopentanone (1.0 eq) in a minimal amount of 1,4-dioxane in a round-bottom flask.

  • Add a 4M solution of hydrogen chloride in 1,4-dioxane (5-10 eq) to the stirred solution at room temperature.

  • Stir the reaction mixture for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Upon completion, add diethyl ether to precipitate the product as the hydrochloride salt.

  • Collect the solid by filtration, wash with diethyl ether, and dry under vacuum to yield (R)-3-aminocyclopentanone hydrochloride.[9][13]

Parameter Value
Starting Material(R)-3-(Boc-amino)cyclopentanone
Reagent4M HCl in 1,4-Dioxane
Solvent1,4-Dioxane
TemperatureRoom Temperature
Reaction Time2-4 hours
Typical Yield>95%
Protocol 3: Synthesis of the Pyrido[2,3-d]pyrimidinone Core

Rationale: The construction of the core heterocyclic structure of Palbociclib can be achieved through a condensation reaction between a substituted pyrimidine and a suitable three-carbon unit. In this proposed route, the aminocyclopentanone hydrochloride can be reacted with a functionalized pyrimidine to form the pyrido[2,3-d]pyrimidinone core. This is an adaptation of known syntheses of this ring system.[14][15]

Materials:

  • (R)-3-aminocyclopentanone hydrochloride

  • 1-(4-amino-2-chloro-5-pyrimidinyl)ethanone

  • Acetoacetic ester (e.g., ethyl acetoacetate)

  • A suitable base (e.g., potassium carbonate)

  • A high-boiling point solvent (e.g., N,N-dimethylformamide or toluene)

Procedure:

  • Combine 1-(4-amino-2-chloro-5-pyrimidinyl)ethanone (1.0 eq) and ethyl acetoacetate (1.1 eq) in a suitable solvent.

  • Add a base such as potassium carbonate (2.0 eq) and heat the mixture to facilitate the initial condensation and ring closure to form a 6-acetyl-5-methyl-2-chloro-pyrido[2,3-d]pyrimidin-7(8H)-one precursor.[14]

  • To this intermediate, add (R)-3-aminocyclopentanone hydrochloride (1.2 eq) and continue heating to effect the N-alkylation at the 8-position of the pyrido[2,3-d]pyrimidinone ring.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture, dilute with water, and extract the product with an organic solvent like ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to yield 6-acetyl-8-cyclopentyl-5-methyl-2-chloro-pyrido[2,3-d]pyrimidin-7(8H)-one.[7][16]

Note: This is a conceptual protocol based on established synthetic routes. Optimization of reaction conditions, including base, solvent, and temperature, may be necessary to achieve optimal yields.

Conclusion and Future Perspectives

Boc-protected aminocyclopentanol is a highly valuable and versatile building block for the synthesis of complex, biologically active molecules, including potent kinase inhibitors. The strategic use of the Boc protecting group allows for the selective manipulation of the aminocyclopentanol scaffold, enabling the construction of intricate molecular architectures. The protocols outlined in this guide provide a solid foundation for researchers and drug development professionals to leverage this important synthetic intermediate in their quest for novel therapeutics. Further exploration of stereoselective synthetic routes and the development of novel aminocyclopentanol derivatives will undoubtedly continue to fuel innovation in the field of kinase inhibitor drug discovery.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Protecting Groups in Synthesizing Complex Molecules: A Look at Boc Chemistry. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Synthetic Review of Manufacturing Routes to CDK4/6 Inhibitor Drugs: Palbociclib, Ribociclib and Abemaciclib. Organic Chemistry: Current Research. Retrieved from [Link]

  • Google Patents. (n.d.). WO2016082605A1 - Method for preparing palbociclib.
  • Fisher Scientific. (n.d.). Amine Protection / Deprotection. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]

  • VanderVere-Carozza, P. S., et al. (2009). Discovery of 8-Cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) as a Potent Inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and AMPK. Journal of Medicinal Chemistry, 52(13), 4013-4023.
  • Al-Kassim Hassan, M., & Ates-Alagoz, Z. (2022). Cyclin-Dependent Kinase 4/6 Inhibitors Against Breast Cancer. Mini-Reviews in Medicinal Chemistry, 22(10), 1334-1351.
  • Abás, S., et al. (2019). Pyrido[2,3-d]pyrimidin-7(8H)
  • Zhyvkovych, S. M., et al. (2019). Pyrido[2,3-d]pyrimidin-7-ones: synthesis and biological properties. Ukrainian Chemical Journal, 85(11), 3-29.
  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

  • Shamroukh, A. H., et al. (2016). The chemistry of pyrido[2,3-d]pyrimidines. Journal of Chemical and Pharmaceutical Research, 8(3), 734-772.
  • PubChem. (n.d.). 2-chloro-8-cyclopentyl-5-methyl-8H-pyrido(2,3-d)pyrimidin-7-one. Retrieved from [Link]

  • Bouhadida, A., et al. (2015). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Journal of the Chilean Chemical Society, 60(1), 2821-2824.
  • Horský, V., et al. (2021). Analysis of cyclohexane, cyclopentane, and benzene conformations in ligands for PDB X-ray structures using the Hill-Reilly approach.

Sources

Application Notes and Protocols for Coupling Reactions with tert-Butyl ((1R,3R)-3-hydroxycyclopentyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Chiral Building Block in Modern Drug Discovery

tert-Butyl ((1R,3R)-3-hydroxycyclopentyl)carbamate is a valuable chiral building block in medicinal chemistry and drug development. Its rigid cyclopentyl scaffold, combined with a protected amine and a secondary alcohol, provides a versatile platform for the synthesis of complex molecules with defined stereochemistry. This intermediate is particularly significant in the synthesis of carbocyclic nucleoside analogues, a class of compounds known for their potent antiviral activities, including against HIV and other viruses.[1] The Boc-protected amine and the hydroxyl group offer orthogonal handles for a variety of coupling reactions, allowing for the systematic elaboration of the core structure to explore structure-activity relationships (SAR) and develop novel therapeutic agents.

This guide provides an in-depth exploration of key coupling reactions involving this compound, offering detailed protocols and the scientific rationale behind the experimental choices. The protocols are designed to be robust and reproducible, providing researchers with a solid foundation for their synthetic endeavors.

Esterification via Mitsunobu Reaction: Inversion of Stereochemistry and C-O Bond Formation

The Mitsunobu reaction is a powerful tool for the conversion of primary and secondary alcohols into a wide range of functional groups, including esters, with inversion of stereochemistry.[2] This reaction is particularly useful for coupling this compound with carboxylic acids to form esters, a common linkage in prodrugs and other bioactive molecules.

Scientific Integrity & Logic: The Mitsunobu Mechanism

The reaction proceeds through the activation of the hydroxyl group by a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (such as diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD).[3][4] The PPh₃ and DEAD initially form a betaine, which then protonates the alcohol, making it a good leaving group. The carboxylate anion, acting as the nucleophile, then displaces the activated hydroxyl group via an Sₙ2 reaction, resulting in the inversion of the stereocenter.[4]

Experimental Workflow: Mitsunobu Reaction

cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification A Dissolve alcohol, carboxylic acid, and PPh3 in anhydrous THF B Cool to 0 °C A->B Inert atmosphere (N2 or Ar) C Slowly add DIAD/DEAD solution B->C Maintain temperature D Warm to room temperature and stir C->D Monitor by TLC E Concentrate the reaction mixture D->E Reaction completion F Purify by column chromatography E->F Isolate product

Caption: A generalized workflow for the Mitsunobu reaction.

Detailed Protocol: Mitsunobu Esterification with Benzoic Acid

This protocol describes the esterification of this compound with benzoic acid as a representative aromatic carboxylic acid.

Materials:

  • This compound

  • Benzoic acid

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 eq), benzoic acid (1.2 eq), and triphenylphosphine (1.5 eq).

  • Dissolve the solids in anhydrous THF (approximately 0.1 M concentration of the alcohol).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of DIAD (1.5 eq) in anhydrous THF dropwise over 10-15 minutes. The reaction mixture may turn from colorless to a pale yellow or orange color.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the starting alcohol is consumed, concentrate the reaction mixture under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to elute the product.

Data Presentation: Reaction Conditions Summary

ParameterConditionRationale
Alcohol This compound (1.0 eq)The limiting reagent.
Nucleophile Benzoic Acid (1.2 eq)A slight excess ensures complete reaction of the alcohol.
Reagents PPh₃ (1.5 eq), DIAD (1.5 eq)Excess reagents drive the reaction to completion.
Solvent Anhydrous THFA common aprotic solvent for Mitsunobu reactions.
Temperature 0 °C to Room TemperatureInitial cooling controls the exothermic reaction, then RT for completion.
Reaction Time 12-24 hoursTypical duration for complete conversion.

Palladium-Catalyzed Cross-Coupling Reactions: C-C and C-N Bond Formation

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, are cornerstones of modern organic synthesis.[5][6] To utilize this compound in these reactions, the hydroxyl group must first be converted into a suitable leaving group, such as a tosylate or triflate.

Suzuki-Miyaura Coupling: Forging New Carbon-Carbon Bonds

The Suzuki-Miyaura coupling enables the formation of C-C bonds between an organoboron compound (e.g., a boronic acid or ester) and an organic halide or triflate.[5] This reaction is highly valued for its mild conditions and tolerance of a wide range of functional groups.

Scientific Integrity & Logic: The Suzuki-Miyaura Catalytic Cycle

The catalytic cycle involves three main steps:[7]

  • Oxidative Addition: The Pd(0) catalyst inserts into the carbon-leaving group bond of the cyclopentyl derivative to form a Pd(II) complex.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the leaving group. This step is typically facilitated by a base.

  • Reductive Elimination: The two organic fragments on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst.

Experimental Workflow: Suzuki-Miyaura Coupling

cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification A Combine cyclopentyl derivative, boronic acid, base, and Pd catalyst B Add degassed solvent A->B Inert atmosphere C Heat the reaction mixture B->C Under N2 or Ar D Monitor by TLC/LC-MS C->D Maintain temperature E Aqueous work-up D->E Reaction completion F Purify by column chromatography E->F Isolate product

Caption: A generalized workflow for the Suzuki-Miyaura coupling.

Detailed Protocol: Two-Step Synthesis and Suzuki-Miyaura Coupling

Step 1: Tosylation of the Hydroxyl Group

  • Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) or pyridine.

  • Cool the solution to 0 °C.

  • Add p-toluenesulfonyl chloride (TsCl, 1.2 eq) and a base such as triethylamine (TEA, 1.5 eq) or 4-dimethylaminopyridine (DMAP, 0.1 eq) if using DCM.

  • Stir the reaction at 0 °C for 1 hour, then at room temperature overnight.

  • Perform an aqueous work-up and purify the resulting tosylate by chromatography.

Step 2: Suzuki-Miyaura Coupling with Phenylboronic Acid

  • In a reaction vessel, combine the cyclopentyl tosylate (1.0 eq), phenylboronic acid (1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (5 mol%), and a base like potassium carbonate (K₂CO₃, 2.0 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.

  • Add a degassed solvent system, such as a mixture of toluene and water (e.g., 4:1).

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.

  • After completion, cool the reaction, perform an aqueous work-up, and purify the product by flash chromatography.

Data Presentation: Reaction Conditions Summary

ParameterCondition (Tosylation)Condition (Suzuki-Miyaura)
Substrate Alcohol (1.0 eq)Cyclopentyl Tosylate (1.0 eq)
Reagents TsCl (1.2 eq), TEA (1.5 eq)Phenylboronic Acid (1.5 eq), K₂CO₃ (2.0 eq)
Catalyst -Pd(PPh₃)₄ (5 mol%)
Solvent DCM or PyridineToluene/Water (4:1)
Temperature 0 °C to RT80-100 °C
Reaction Time ~16 hours12-24 hours
Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, typically between an aryl or vinyl halide/triflate and an amine.[6] This reaction is instrumental in synthesizing arylamines, which are prevalent in pharmaceuticals.

Scientific Integrity & Logic: The Buchwald-Hartwig Catalytic Cycle

Similar to the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination proceeds via a Pd(0)/Pd(II) catalytic cycle:[8]

  • Oxidative Addition: The Pd(0) catalyst adds to the organic halide or triflate.

  • Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) complex, followed by deprotonation by a base to form a palladium-amido complex.

  • Reductive Elimination: The C-N bond is formed, releasing the arylamine product and regenerating the Pd(0) catalyst.

Detailed Protocol: Buchwald-Hartwig Amination with Aniline

This protocol assumes the prior synthesis of the cyclopentyl tosylate or a related halide derivative as described in the Suzuki-Miyaura section.

Materials:

  • Cyclopentyl tosylate derivative of this compound

  • Aniline

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., XPhos or SPhos)

  • Strong base (e.g., sodium tert-butoxide, NaOtBu)

  • Anhydrous, degassed solvent (e.g., toluene or dioxane)

Procedure:

  • In a glovebox or under an inert atmosphere, charge a reaction tube with the cyclopentyl tosylate (1.0 eq), the palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%), the phosphine ligand (4-10 mol%), and the base (e.g., NaOtBu, 1.5-2.0 eq).

  • Add the anhydrous, degassed solvent, followed by the aniline (1.2 eq).

  • Seal the tube and heat the reaction mixture to 80-110 °C for 12-24 hours.

  • Monitor the reaction by an appropriate method (e.g., LC-MS).

  • Upon completion, cool the reaction, quench carefully with water, and perform a standard aqueous work-up.

  • Purify the product by flash column chromatography.

Data Presentation: Reaction Conditions Summary

ParameterConditionRationale
Substrate Cyclopentyl Tosylate (1.0 eq)Electrophilic partner.
Nucleophile Aniline (1.2 eq)A slight excess is used.
Catalyst System Pd₂(dba)₃ (2-5 mol%) / XPhos (4-10 mol%)A common and effective catalyst system for C-N coupling.
Base NaOtBu (1.5-2.0 eq)A strong, non-nucleophilic base is required.
Solvent Anhydrous Toluene or DioxaneAprotic, high-boiling solvents are typically used.
Temperature 80-110 °CTo overcome the activation energy of the reaction.
Reaction Time 12-24 hoursSufficient time for the catalytic cycle to proceed to completion.

Conclusion

This compound is a highly adaptable chiral synthon. The protocols detailed herein for Mitsunobu esterification, Suzuki-Miyaura coupling, and Buchwald-Hartwig amination provide a robust framework for its utilization in the synthesis of complex molecular architectures. The key to success with this intermediate lies in the careful selection of reaction conditions to control stereochemistry and achieve high yields. These application notes serve as a guide for researchers to unlock the synthetic potential of this valuable building block in the pursuit of new therapeutic agents.

References

  • Cho, J. H., Bernard, D. L., Sidwell, R. W., Kern, E. R., & Chu, C. K. (2006). Synthesis of cyclopentenyl carbocyclic nucleosides as potential antiviral agents against orthopoxviruses and SARS. Journal of Medicinal Chemistry, 49(3), 1140–1148. [Link]

  • Wikipedia contributors. (2023). Mitsunobu reaction. In Wikipedia, The Free Encyclopedia. [Link]

  • Hughes, D. L. (1992). The Mitsunobu Reaction. Organic Reactions, 42, 335-656.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Wikipedia contributors. (2023). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. [Link]

  • Chemistry LibreTexts. (2023). Suzuki Coupling. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Master Organic Chemistry. (2019). Mitsunobu Reaction. [Link]

  • Chemistry Steps. (n.d.). The Mitsunobu Reaction. [Link]

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Lee, J.-K., Suh, Y.-W., Kung, M. C., Downing, C. M., & Kung, H. H. (2007). Efficient synthesis of immolative carbamate dendrimer with olefinic periphery. Tetrahedron Letters, 48(28), 4919-4923. [Link]

  • Falck, J. R., Sangras, B., & Capdevila, J. H. (2007). Preparation of N-tBoc l-glutathione dimethyl and di-tert-butyl esters: Versatile synthetic building blocks. Bioorganic & Medicinal Chemistry Letters, 17(18), 5030-5033. [Link]

  • The Royal Society of Chemistry. (2012). Experimental Procedure. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Hartwig, J. F. (1998). Transition Metal Catalyzed Synthesis of Arylamines and Aryl Ethers from Aryl Halides and Triflates: Scope and Mechanism.
  • ACS Publications. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. [Link]

  • Amazon S3. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. [Link]

  • Chu, C. K., et al. (2005). Antiviral activity of cyclopentenyl nucleosides against orthopox viruses (Smallpox, monkeypox and cowpox). Bioorganic & Medicinal Chemistry Letters, 15(4), 1087-1089. [Link]

  • Wu, G., et al. (2000). A Practical Synthesis of Abacavir (1592U89), a Potent HIV Reverse Transcriptase Inhibitor. The Journal of Organic Chemistry, 65(16), 4771-4775.
  • Crimmins, M. T., & King, B. W. (1996). An Asymmetric Aldol-Ring-Closing Metathesis Strategy for the Enantioselective Synthesis of Carbocyclic Nucleosides: Synthesis of (-)-Carbovir and (-)-Abacavir. The Journal of Organic Chemistry, 61(13), 4192-4193.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Wikipedia contributors. (2023). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. [Link]

Sources

Application Note & Protocols: A Stereoselective Pathway to Carbovir Analogs Utilizing tert-Butyl ((1R,3R)-3-hydroxycyclopentyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

Carbocyclic nucleosides represent a pivotal class of antiviral agents, distinguished by the replacement of the furanose ring's oxygen with a methylene group. This structural modification imparts significant chemical and metabolic stability, rendering them resistant to enzymatic cleavage by phosphorylases and hydrolases.[1][2] Carbovir, a notable member of this class, and its prodrug Abacavir, are potent reverse-transcriptase inhibitors used in the management of HIV.[2][3][4] The synthesis of stereochemically pure carbocyclic nucleoside analogs is a cornerstone of medicinal chemistry and drug discovery, aimed at expanding the therapeutic window and overcoming viral resistance.

This document provides a detailed guide for the synthesis of carbovir analogs starting from the chiral building block, tert-Butyl ((1R,3R)-3-hydroxycyclopentyl)carbamate. We present a robust and stereoselective strategy centered on the Mitsunobu reaction for the crucial C-N bond formation between the carbocyclic scaffold and various nucleobases. This protocol is designed for researchers, scientists, and drug development professionals, offering not just a step-by-step procedure but also the underlying chemical principles and expert insights required for successful synthesis and troubleshooting.

Core Principles & Synthetic Strategy

The synthetic challenge in preparing carbocyclic nucleosides lies in the stereocontrolled formation of the glycosidic-like bond. Our strategy leverages the well-defined stereochemistry of the starting material to achieve the desired configuration in the final product.

2.1 The Strategic Choice: Mitsunobu Reaction

The cornerstone of this synthetic route is the Mitsunobu reaction, which facilitates the coupling of a primary or secondary alcohol with a suitable nucleophile.[5][6] Its selection is based on several key advantages:

  • Stereospecificity: The reaction proceeds via an S_N2 mechanism, resulting in a clean and predictable inversion of configuration at the alcohol's stereocenter.[5] Starting with the (1R,3R )-hydroxycyclopentyl scaffold, the nucleobase attacks from the opposite face, yielding the desired (1R,3S ) configuration, which mimics the natural ß-anomer of nucleosides.

  • Mild Conditions: The reaction is typically conducted at or below room temperature, preserving sensitive functional groups on both the carbocyclic core and the nucleobase.

  • Broad Scope: A wide variety of N-nucleophiles, including purines and pyrimidines, can be effectively coupled, making this method ideal for generating a library of diverse analogs for structure-activity relationship (SAR) studies.

2.2 Role of Protecting Groups

The synthesis relies on an orthogonal protecting group strategy to ensure chemoselectivity.[7]

  • N-Boc Group: The amine on the cyclopentyl ring is protected as a tert-butyl carbamate (Boc). This group is stable under the neutral-to-mildly basic conditions of the Mitsunobu reaction but can be cleanly removed under acidic conditions (e.g., with TFA or HCl), which do not affect the newly formed C-N bond.[][9]

  • Nucleobase Protection: Many nucleobases contain exocyclic amino or hydroxyl groups that can compete as nucleophiles. Therefore, it is often necessary to use appropriately protected nucleobases (e.g., N-benzoyl or N-isobutyryl protected purines) to ensure the coupling occurs at the desired ring nitrogen.[]

Overall Synthetic Workflow

The synthesis is designed as a two-stage process, beginning with the key coupling reaction followed by deprotection to yield the final target analog.

G cluster_0 Stage 1: Core Coupling cluster_1 Stage 2: Deprotection Start tert-Butyl ((1R,3R)-3-hydroxycyclopentyl)carbamate Mitsunobu Mitsunobu Reaction (Stereoinversion at C3) Start->Mitsunobu Reagents Protected Nucleobase + PPh3, DIAD/DEAD Reagents->Mitsunobu Protected_Analog Protected (1R,3S)-Carbocyclic Nucleoside Analog Mitsunobu->Protected_Analog Deprotection Acid-mediated Deprotection (e.g., TFA) Protected_Analog->Deprotection Final_Analog Final Carbovir Analog Deprotection->Final_Analog

Figure 1: High-level workflow for the synthesis of carbovir analogs.

Materials and Reagents

ReagentCAS No.Molecular FormulaRecommended Purity
This compound207729-04-2C₁₀H₁₉NO₃>97%
Triphenylphosphine (PPh₃)603-35-0C₁₈H₁₅P>99%
Diisopropyl azodicarboxylate (DIAD)2446-83-5C₈H₁₄N₂O₄>95%
6-Chloropurine87-42-3C₅H₃ClN₄>98%
Anhydrous Tetrahydrofuran (THF)109-99-9C₄H₈O<50 ppm H₂O
Trifluoroacetic Acid (TFA)76-05-1C₂HF₃O₂>99%
Dichloromethane (DCM)75-09-2CH₂Cl₂Anhydrous
Ethyl Acetate (EtOAc)141-78-6C₄H₈O₂ACS Grade
Hexanes110-54-3C₆H₁₄ACS Grade
Saturated Sodium Bicarbonate (aq.)144-55-8NaHCO₃-
Brine (Saturated NaCl aq.)7647-14-5NaCl-
Anhydrous Magnesium Sulfate7487-88-9MgSO₄-

Detailed Experimental Protocols

Safety Precaution: These procedures should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory. DIAD is toxic and an irritant; handle with care.

Part A: Mitsunobu Coupling with 6-Chloropurine

This protocol details the synthesis of tert-Butyl ((1R,3S)-3-(6-chloro-9H-purin-9-yl)cyclopentyl)carbamate.

  • Reaction Setup:

    • To a flame-dried 100 mL round-bottom flask under an argon atmosphere, add this compound (1.0 g, 4.97 mmol, 1.0 equiv), 6-chloropurine (0.92 g, 5.96 mmol, 1.2 equiv), and triphenylphosphine (1.56 g, 5.96 mmol, 1.2 equiv).

    • Add 25 mL of anhydrous THF via syringe and stir the mixture at room temperature until all solids dissolve.

  • Reagent Addition:

    • Cool the flask to 0 °C in an ice-water bath.

    • Add diisopropyl azodicarboxylate (DIAD) (1.18 mL, 5.96 mmol, 1.2 equiv) dropwise over 15 minutes using a syringe pump.

    • Scientist's Note: The slow, cooled addition of DIAD is critical. The initial reaction between PPh₃ and DIAD is exothermic and forms the reactive betaine intermediate. A rapid addition can lead to uncontrolled temperature increases and side reactions.

  • Reaction Progression:

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., 50% Ethyl Acetate in Hexanes). The starting alcohol should be consumed, and a new, less polar spot corresponding to the product should appear.

  • Work-up and Purification:

    • Concentrate the reaction mixture under reduced pressure to remove the THF.

    • Redissolve the resulting residue in 50 mL of ethyl acetate.

    • Wash the organic layer sequentially with 25 mL of saturated NaHCO₃ solution and 25 mL of brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

    • Expert Insight: The crude product will be contaminated with triphenylphosphine oxide and unreacted reagents. Purification is best achieved by flash column chromatography on silica gel. A gradient elution from 20% to 50% ethyl acetate in hexanes is typically effective at separating the product.

    • Combine the product-containing fractions and evaporate the solvent to yield the protected analog as a white or off-white solid.

Part B: Boc Group Deprotection
  • Reaction Setup:

    • Dissolve the purified protected analog (e.g., ~1.5 g, 4.44 mmol) in 10 mL of dichloromethane (DCM) in a 50 mL round-bottom flask.

    • Add 10 mL of trifluoroacetic acid (TFA) to the solution.

    • Caution: TFA is highly corrosive. Handle with extreme care in a fume hood.

  • Reaction and Work-up:

    • Stir the mixture at room temperature for 2 hours. Monitor the deprotection by TLC until the starting material is fully consumed.

    • Concentrate the reaction mixture under reduced pressure. Co-evaporate with toluene (2 x 10 mL) to remove residual TFA.

    • The resulting crude product is the TFA salt of the free amine. It can be neutralized by dissolving in DCM and washing with saturated NaHCO₃ solution, or used directly for further steps.

Reaction Mechanism & Characterization

The Mitsunobu reaction proceeds through a well-defined pathway involving the activation of the alcohol by the PPh₃/DIAD adduct, followed by nucleophilic attack.

G node_PPh3_DIAD PPh₃ + DIAD node_Betaine [Ph₃P⁺-N(CO₂iPr)-N⁻-CO₂iPr] Betaine Intermediate node_PPh3_DIAD->node_Betaine 1. Fast node_Oxyphosphonium [R-O-P⁺Ph₃] Oxyphosphonium Salt (Activated Alcohol) node_Betaine->node_Oxyphosphonium 2. Proton Transfer node_Alcohol R-OH (Cyclopentanol Substrate) node_Alcohol->node_Oxyphosphonium node_Product R-Nu (Coupled Product with Inverted Stereochemistry) node_Oxyphosphonium->node_Product 3. SN2 Attack node_Byproducts Ph₃P=O + DIAD-H₂ node_Oxyphosphonium->node_Byproducts 4. Collapse node_Nucleobase Nu-H (Purine/Pyrimidine) node_Nucleobase->node_Product

Figure 2: Simplified mechanism of the Mitsunobu reaction.

Table 2: Expected Characterization Data for a Representative Product

ParameterData for tert-Butyl ((1R,3S)-3-(6-chloro-9H-purin-9-yl)cyclopentyl)carbamate
Appearance White to off-white solid
Yield 65-80% (after chromatography)
¹H NMR (400 MHz, CDCl₃) δ 8.75 (s, 1H), 8.10 (s, 1H), 5.05 (m, 1H), 4.80 (br s, 1H), 2.50-2.10 (m, 6H), 1.45 (s, 9H)
MS (ESI+) m/z = 338.1 [M+H]⁺

Troubleshooting and Key Considerations

IssuePotential CauseRecommended Solution
Low or No Product Formation Inactive reagents (wet solvent, old DIAD).Use freshly distilled, anhydrous solvents. Ensure DIAD is fresh and has been stored properly.
Nucleobase is not acidic enough (pKa > 13).The Mitsunobu reaction works best for nucleophiles with a pKa < 13. Consider alternative coupling strategies for weak nucleophiles.
Formation of Elimination Product Steric hindrance around the reaction center.This is less common with cyclopentanols but can occur. Ensure the reaction is not overheated.
Difficulty Removing Ph₃P=O High polarity and crystallinity of the byproduct.1. After workup, cool the crude mixture in ether/hexanes to precipitate Ph₃P=O. 2. Use a modified phosphine reagent designed for easier removal.
Multiple Products Unprotected functional groups on the nucleobase.Ensure the nucleobase is appropriately protected to prevent reaction at undesired sites.

Conclusion

The protocol described herein provides a reliable and highly stereoselective method for the synthesis of carbocyclic nucleoside analogs from this compound. By leveraging the predictable stereochemical outcome of the Mitsunobu reaction, this approach enables the efficient generation of diverse analog libraries crucial for the discovery of new antiviral therapeutics. The detailed procedural notes and troubleshooting guide are intended to empower researchers to successfully implement and adapt this valuable synthetic strategy.

References

  • Daluge, S., et al. (1991). Synthesis of carbovir and abacavir from a carbocyclic precursor. Current Protocols in Nucleic Acid Chemistry, Chapter 14:Unit 14.4. [Link]

  • Jordheim, L. P., et al. (2013). Recent progress for the synthesis of selected carbocyclic nucleosides. Molecules, 18(3), 3496-3524. [Link]

  • Vince, R., et al. (1991). Synthesis and anti-HIV Activity of Carbovir and Related Carbocyclic Nucleosides. Nucleic Acids Symposium Series, (25), 193-194. [Link]

  • Wikipedia contributors. (2023). Carbocyclic nucleoside. In Wikipedia, The Free Encyclopedia. [Link]

  • Crimmins, M. T., & King, B. W. (1996). An Efficient Asymmetric Synthesis of (-)-Carbovir. The Journal of Organic Chemistry, 61(13), 4192-4193. (This link is a representative synthesis, though the full text may be behind a paywall, the abstract provides context.) [Link]

  • Agrofoglio, L. A., et al. (2006). Recent developments in the synthesis of carbocyclic nucleosides. Chemical Reviews, 106(8), 2895-2944. (While not directly cited, this review provides extensive background.) [Link]

  • Request PDF. (n.d.). Recent Progress for the Synthesis of Selected Carbocyclic Nucleosides. ResearchGate. [Link]

  • Pal, S., et al. (2023). Catalytic asymmetric synthesis of carbocyclic C-nucleosides. Synlett. (This article discusses related C-nucleosides and advanced methods.) [Link]

  • Hong, J. H. (2007). Synthesis of novel 2'-methyl carbovir analogues as potent antiviral agents. Archives of Pharmacal Research, 30(2), 131-137. [Link]

  • Trost, B. M., & Kuo, G. H. (1987). Efficient Synthesis of Carbovir and Its Congener via π-Allylpalladium Complex Formation by Ring Strain-Assisted C−N Bond Cleavage. The Journal of Organic Chemistry, 52(24), 5328-5333. [Link]

  • Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131. [Link]

  • Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. [Link]

  • PubChem. (n.d.). tert-butyl ((1R,3S)-3-hydroxycyclopentyl)(methyl)carbamate. [Link]

  • PubChem. (n.d.). tert-Butyl ((1R,3S)-3-aminocyclopentyl)carbamate. [Link]

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. [Link]

  • PubChem. (n.d.). tert-Butyl ((1S,3S)-3-hydroxycyclopentyl)carbamate. [Link]

  • Rehman, A., et al. (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules, 27(19), 6653. [Link]

  • Seeberger, P. H. (Ed.). (2009). Carbohydrate Chemistry: Proven Synthetic Methods, Volume 1. Wiley-VCH. (This link points to a general resource on protecting group strategies in a related field.) [Link]

  • PubChem. (n.d.). rac-tert-butyl N-[(1R,3R)-3-hydroxycyclopentyl]carbamate. [Link]

Sources

Mitsunobu reaction with tert-Butyl ((1R,3R)-3-hydroxycyclopentyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Mitsunobu Reaction: Stereoinversive Synthesis with tert-Butyl ((1R,3R)-3-hydroxycyclopentyl)carbamate

Introduction: The Strategic Value of Stereochemical Inversion

The Mitsunobu reaction is a cornerstone of modern organic synthesis, prized for its ability to achieve a clean inversion of stereochemistry at a secondary alcohol center.[1][2][3] Discovered by Oyo Mitsunobu, this redox-condensation reaction facilitates the conversion of primary and secondary alcohols into a diverse range of functional groups, including esters, ethers, and C-N bonds, under remarkably mild and neutral conditions.[4][5] Its strategic importance is particularly pronounced in medicinal chemistry and the total synthesis of natural products, where precise control over stereocenters is paramount for biological activity.[6][7]

This guide focuses on the application of the Mitsunobu reaction to this compound, a chiral building block crucial for the synthesis of carbocyclic nucleoside analogues. These analogues, where the ribose sugar's oxygen is replaced by a methylene group, are a class of potent antiviral agents used to treat infections like HIV and hepatitis.[8][9] The key synthetic step—coupling a nucleobase to the cyclopentyl scaffold—often relies on the Mitsunobu reaction to establish the critical C-N bond with the desired trans stereochemistry, which mimics the natural nucleoside structure. This is achieved by inverting the stereocenter of the starting cis-hydroxycarbamate.

This document serves as a detailed technical guide for researchers, providing not only a step-by-step protocol but also a deep dive into the mechanistic rationale, reagent selection, and practical considerations necessary for successfully executing this powerful transformation.

Mechanistic Rationale and Reagent Selection

The Mitsunobu reaction's efficacy stems from the in-situ activation of an alcohol into an excellent leaving group.[3] The mechanism, while complex, can be understood as a sequence of well-defined steps.[10][11]

  • Betaine Formation: The reaction initiates with a nucleophilic attack of triphenylphosphine (PPh₃) on the azodicarboxylate, typically diisopropyl azodicarboxylate (DIAD), to form a betaine intermediate (an ylide).[11]

  • Pronucleophile Deprotonation: This highly reactive betaine is basic enough to deprotonate the acidic pronucleophile (Nu-H), which in our case is a nucleobase (e.g., a purine or pyrimidine). This step is crucial, and the reaction generally requires the nucleophile to have a pKa below 13 to proceed efficiently.[6][10]

  • Oxyphosphonium Salt Formation: The alcohol substrate, this compound, attacks the activated phosphonium ylide. This leads to the formation of a key intermediate, an alkoxyphosphonium salt, with the concomitant release of the reduced azodicarboxylate (diisopropyl hydrazinedicarboxylate).[3] The alcohol's oxygen is now part of an excellent leaving group: triphenylphosphine oxide (TPPO).

  • Sₙ2 Displacement: The deprotonated nucleophile, acting as a potent nucleophile, performs a backside attack on the carbon atom bearing the alkoxyphosphonium group.[12] This Sₙ2 displacement occurs with complete inversion of configuration, displacing TPPO and forming the desired product.[1][2]

Mitsunobu_Mechanism PPh3 PPh₃ Betaine [PPh₃⁺-N⁻-R] Betaine PPh3->Betaine + DIAD DIAD DIAD Nuc_anion Nucleobase⁻ Betaine->Nuc_anion + Nucleobase-H NucH Nucleobase-H DIAD_H DIAD-H⁺ Product R'-Nucleobase (Inverted Product) Nuc_anion->Product Sₙ2 Attack on Oxyphosphonium Alcohol R'-OH (Substrate) DIAD_H->Alcohol Proton Transfer & Intermediate Formation Oxyphosphonium [R'-O-PPh₃]⁺ Salt Alcohol->Oxyphosphonium + Betaine TPPO TPPO

Figure 1: Simplified mechanistic pathway of the Mitsunobu reaction.

Rationale for Reagent Choices
Reagent CategoryRecommended ReagentRationale & Justification
Alcohol Substrate This compoundA chiral secondary alcohol. The Boc-protecting group is stable under the neutral Mitsunobu conditions. The (1R,3R) configuration will be inverted to (1R,3S) in the product.
Phosphine Triphenylphosphine (PPh₃)The most common and cost-effective phosphine for this reaction. It is oxidized to triphenylphosphine oxide (TPPO), a stable but often difficult-to-remove byproduct.
Azodicarboxylate Diisopropyl Azodicarboxylate (DIAD)Preferred over diethyl azodicarboxylate (DEAD) due to its greater stability and reduced shock sensitivity, making it a safer choice.[4][13] DIAD performs the same role of activating the PPh₃.
Pronucleophile Purine or Pyrimidine Base (e.g., 6-Chloropurine, N³-Benzoylthymine)The choice of nucleobase is application-dependent. Protecting groups (e.g., benzoyl on thymine) may be necessary to prevent side reactions at other nucleophilic sites. The N-H bond must be sufficiently acidic (pKa < 13).[14]
Solvent Anhydrous Tetrahydrofuran (THF) or 1,4-DioxaneAprotic, non-polar to moderately polar solvents are ideal. THF is the most common choice.[10] The solvent must be anhydrous as water will hydrolyze the activated intermediates.

Detailed Experimental Protocol

This protocol describes the coupling of 6-Chloropurine with this compound.

Materials and Reagents
ReagentM.W. ( g/mol )AmountMoles (mmol)Stoichiometric Ratio
This compound215.291.00 g4.651.0 eq
6-Chloropurine154.55860 mg5.571.2 eq
Triphenylphosphine (PPh₃)262.291.83 g6.971.5 eq
Diisopropyl Azodicarboxylate (DIAD)202.211.40 mL6.971.5 eq
Anhydrous Tetrahydrofuran (THF)-25 mL--
Step-by-Step Methodology
  • Preparation: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.00 g, 4.65 mmol), 6-Chloropurine (860 mg, 5.57 mmol), and triphenylphosphine (1.83 g, 6.97 mmol).

  • Inert Atmosphere: Seal the flask with a septum, and purge with dry nitrogen or argon for 10-15 minutes.

  • Dissolution: Add anhydrous THF (25 mL) via syringe. Stir the mixture at room temperature until all solids have dissolved. The mixture may be a suspension if the nucleobase has limited solubility.

  • Cooling: Cool the flask to 0 °C using an ice-water bath. It is critical to maintain this temperature during the next addition to control the reaction's exothermicity.[10]

  • DIAD Addition: Add diisopropyl azodicarboxylate (DIAD) (1.40 mL, 6.97 mmol) dropwise to the stirred solution over 15-20 minutes using a syringe. A color change to yellow-orange is typically observed.[15]

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 30-50% Ethyl Acetate in Hexanes). Visualize spots using UV light and/or a potassium permanganate stain. The product should have a higher Rf value than the starting alcohol.

  • Quenching & Concentration: Once the starting alcohol is consumed, concentrate the reaction mixture under reduced pressure to remove the THF.

  • Work-up & Purification:

    • Redissolve the crude residue in a larger volume of ethyl acetate or dichloromethane (DCM).

    • The primary challenge is the removal of the byproducts: triphenylphosphine oxide (TPPO) and diisopropyl hydrazinedicarboxylate.

    • Option A (Direct Chromatography): Directly load the concentrated residue onto a silica gel column. Elute with a gradient of ethyl acetate in hexanes. TPPO can sometimes co-elute with the product, requiring careful fractionation.

    • Option B (Precipitation/Filtration): After concentrating the reaction, add diethyl ether or a hexanes/ether mixture. The diisopropyl hydrazinedicarboxylate byproduct is often insoluble and can be removed by filtration. TPPO may also partially precipitate upon standing at low temperatures. The filtrate is then concentrated and purified by column chromatography.

  • Product Isolation: Combine the product-containing fractions from chromatography and remove the solvent under reduced pressure to yield the final product, tert-Butyl ((1R,3S)-3-(6-chloro-9H-purin-9-yl)cyclopentyl)carbamate, as a white solid or foam.

Workflow A 1. Combine Reactants (Alcohol, Nucleobase, PPh₃) in Flame-Dried Flask B 2. Purge with N₂/Ar & Add Anhydrous THF A->B C 3. Cool to 0°C (Ice Bath) B->C D 4. Add DIAD Dropwise C->D E 5. Warm to RT Stir 12-24h D->E F 6. Monitor by TLC E->F F->E Incomplete G 7. Concentrate in vacuo F->G Reaction Complete H 8. Redissolve & Purify (Silica Gel Chromatography) G->H I 9. Isolate Product H->I

Figure 2: General experimental workflow for the Mitsunobu reaction.

Troubleshooting and Key Considerations

  • Low Yield:

    • Wet Reagents/Solvent: Ensure all reagents and solvents are strictly anhydrous. Water competes as a nucleophile.

    • Poor Nucleophile Acidity: If the pKa of the nucleobase is too high (>13), its deprotonation is inefficient.[10] Consider using a stronger base in a modified procedure or a different coupling strategy.

    • Steric Hindrance: While generally robust, highly hindered alcohols or nucleophiles can slow the reaction rate.[11][16] Longer reaction times or gentle heating (e.g., to 40°C) may be required.[15]

  • Difficult Purification:

    • The separation of TPPO from the desired product is a classic challenge. If chromatography is difficult, consider using polymer-supported triphenylphosphine, where the resulting oxide can be removed by simple filtration.[14]

    • Crystallization of the final product, if possible, is an excellent method to exclude amorphous byproducts.

  • Side Reactions:

    • If the nucleophile has multiple nucleophilic sites, protection of alternative sites is essential to ensure regioselectivity.

    • Elimination can sometimes compete with substitution, especially with substrates prone to forming stable alkenes.

Safety Precautions

  • Azodicarboxylates (DIAD/DEAD): These reagents are toxic, irritants, and potentially explosive, especially DEAD.[4] Handle them in a well-ventilated fume hood, wearing appropriate personal protective equipment (gloves, safety glasses). Avoid heat and shock.

  • Triphenylphosphine (PPh₃): Irritant. Avoid inhalation of dust.

  • Solvents: THF can form explosive peroxides. Use freshly opened bottles of anhydrous solvent or test for peroxides before use.

Conclusion

The Mitsunobu reaction is an indispensable tool for achieving stereochemical inversion, particularly in the synthesis of complex molecules for drug discovery. Its application to this compound provides a reliable and efficient route to key carbocyclic nucleoside precursors. While the reaction requires careful attention to anhydrous conditions and presents purification challenges, a thorough understanding of the mechanism and adherence to a well-designed protocol, as outlined in this guide, will enable researchers to harness its full synthetic potential.

References

  • Wikipedia. (n.d.). Mitsunobu reaction. Retrieved from [Link]

  • Zhang, W., et al. (2023). Diversification of Nucleoside Analogues as Potent Antiviral Drug Leads. bioRxiv. Retrieved from [Link]

  • ResearchGate. (2025). Mechanistic Study of the Mitsunobu Reaction. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Diisopropyl Azodicarboxylate (DIAD). Retrieved from [Link]

  • Paju, A., et al. (2010). Synthesis of novel acyclic nucleoside analogues with anti-retroviral activity. Nucleosides, Nucleotides & Nucleic Acids, 29(9), 707-20. Retrieved from [Link]

  • Lee, C. K., et al. (2003). Synthesis and Antiviral Activity of Novel trans-2,2-Dimethyl Cyclopropyl Nucleosides. Bulletin of the Korean Chemical Society, 24(11), 1603-1606. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (2019). Mitsunobu Reaction.
  • Master Organic Chemistry. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

  • ChemistryViews. (2013). Replacing a DEAD, Middle-aged Reagent. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of Novel Acyclic Nucleoside Analogues with Anti-Retroviral Activity. Retrieved from [Link]

  • ddd-UAB. (n.d.). Synthesis and Computational Studies of Nucleoside Analogues as Antiviral Agents. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Mitsunobu Reaction - Common Conditions. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

  • Organic Syntheses. (n.d.). A general procedure for mitsunobu inversion of sterically hindered alcohols. Retrieved from [Link]

  • ResearchGate. (n.d.). Proposed mechanism of the Mitsunobu reaction. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Retrieved from [Link]

  • Chem-Station. (2014). Mitsunobu Reaction. Retrieved from [Link]

  • ResearchGate. (2025). The Mitsunobu Reaction: Origin, Mechanism, Improvements, and Applications. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Mechanism of the Mitsunobu Reaction: An Ongoing Mystery. Retrieved from [Link]

  • MDPI Encyclopedia. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

Sources

Synthesis of Cyclopentane-Based Pharmaceuticals: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the synthesis of cyclopentane-based pharmaceuticals, intended for researchers, scientists, and drug development professionals. The cyclopentane ring, a ubiquitous scaffold in nature, presents a unique combination of conformational flexibility and stereochemical complexity, making it a privileged structure in medicinal chemistry.[1] This document delves into the key synthetic strategies, detailed experimental protocols, and the mechanistic underpinnings of pharmaceuticals built around this versatile carbocycle.

The Cyclopentane Scaffold: A Cornerstone in Drug Design

The five-membered carbocyclic ring of cyclopentane is a recurring motif in a multitude of biologically active compounds, ranging from prostaglandins to carbocyclic nucleosides.[1] Its non-planar, puckered conformations, such as the "envelope" and "half-chair," allow for precise spatial orientation of substituents, which is critical for binding to biological targets like enzymes and receptors.[2] This inherent stereochemical richness, while synthetically challenging, provides access to a vast chemical space for the development of novel therapeutics with improved pharmacokinetic profiles.[2]

Key therapeutic areas where cyclopentane-based drugs have made a significant impact include:

  • Antiviral Therapy: Carbocyclic nucleoside analogues, where the furanose oxygen is replaced by a methylene group, exhibit enhanced metabolic stability against enzymatic degradation, leading to a longer in vivo half-life.[3][4]

  • Inflammation and Pain Management: Prostaglandins, a class of lipid compounds derived from fatty acids, are potent signaling molecules involved in inflammation, pain, and fever.[5][6] Synthetic prostaglandin analogues are widely used to modulate these pathways.

  • Cancer Therapy: Certain cyclopentenone-containing natural products and synthetic derivatives have demonstrated significant anticancer activity.[7][8] The strained α,β-unsaturated ketone moiety can act as a Michael acceptor, interacting with biological nucleophiles.[7]

  • Cardiovascular and Ocular Diseases: Prostaglandin analogues are also employed in the treatment of glaucoma and cardiovascular conditions.[2]

Key Synthetic Strategies for Constructing the Cyclopentane Core

The stereocontrolled synthesis of highly substituted cyclopentane rings is a central challenge in organic chemistry. Several powerful methodologies have been developed to address this, each with its own set of advantages and applications.

The Pauson-Khand Reaction: A Convergent Approach to Cyclopentenones

The Pauson-Khand reaction (PKR) is a formal [2+2+1] cycloaddition of an alkene, an alkyne, and carbon monoxide, typically mediated by a cobalt carbonyl complex, to afford a cyclopentenone.[9][10] This reaction is highly valued for its ability to construct the five-membered ring with excellent regio- and stereoselectivity, particularly in its intramolecular variant.[9]

Mechanism of the Pauson-Khand Reaction:

The generally accepted mechanism, first proposed by Magnus, involves the following key steps:[11]

  • Formation of a stable dicobalt hexacarbonyl alkyne complex.

  • Coordination of the alkene to the cobalt center.

  • Migratory insertion of the alkene into a cobalt-carbon bond.

  • Subsequent migratory insertion of a carbonyl ligand.

  • Reductive elimination to release the cyclopentenone product and regenerate the cobalt species.

Diagram: Pauson-Khand Reaction Mechanism

pauson_khand_mechanism cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_product Product Alkene Alkene Metallacycle Metallacyclopentene Alkene->Metallacycle Alkyne Alkyne Co_Alkyne Co-Alkyne Complex Alkyne->Co_Alkyne + Co₂(CO)₈ CO Carbon Monoxide Co2CO8 Co₂(CO)₈ Co_Alkyne->Metallacycle + Alkene - CO Acyl_Complex Acyl-Cobalt Complex Metallacycle->Acyl_Complex + CO Cyclopentenone Cyclopentenone Acyl_Complex->Cyclopentenone Reductive Elimination

Caption: A simplified workflow of the Pauson-Khand reaction.

Ring-Closing Metathesis (RCM): Crafting Cyclopentenes from Dienes

Ring-closing metathesis has emerged as a powerful tool for the formation of cyclic olefins, including cyclopentenes.[12] This reaction, catalyzed by well-defined ruthenium or molybdenum complexes (e.g., Grubbs' or Schrock's catalysts), involves the intramolecular rearrangement of a diene to form a cycloalkene and a small volatile olefin, such as ethylene, which drives the reaction to completion.[13]

Key Advantages of RCM:

  • Functional Group Tolerance: Modern RCM catalysts are compatible with a wide range of functional groups, making it a versatile method for the synthesis of complex molecules.[14]

  • Formation of Various Ring Sizes: RCM can be used to synthesize a wide range of ring sizes, from common 5- to 7-membered rings to large macrocycles.[12]

  • Atom Economy: The primary byproduct is a volatile small molecule, leading to high atom economy.[12]

Diagram: Generalized Ring-Closing Metathesis Workflow

rcm_workflow cluster_start Starting Material cluster_process Reaction cluster_end Products Diene Acyclic Diene Metallacyclobutane Metallacyclobutane Intermediate Diene->Metallacyclobutane + Catalyst Catalyst Ru or Mo Catalyst Cyclopentene Cyclopentene Metallacyclobutane->Cyclopentene Ethylene Ethylene (volatile) Metallacyclobutane->Ethylene

Caption: A generalized workflow for Ring-Closing Metathesis.

Application Notes and Protocols

This section provides detailed protocols for the synthesis of key cyclopentane-based pharmaceutical scaffolds and representative drug molecules.

Protocol 1: Synthesis of a Cyclopentenone via the Pauson-Khand Reaction

This protocol describes a general procedure for the intramolecular Pauson-Khand reaction of a 1,6-enyne to form a bicyclic cyclopentenone, a common core in natural products.

Materials:

  • 1,6-enyne substrate

  • Dicobalt octacarbonyl (Co₂(CO)₈)

  • Degassed mesitylene

  • Carbon monoxide (CO) gas

  • Silica gel for column chromatography

  • Hexanes and ethyl acetate for elution

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the 1,6-enyne (1.0 eq).

  • Under an inert atmosphere (e.g., argon), add fully degassed mesitylene.[9]

  • Add dicobalt octacarbonyl (1.1 eq) to the flask in a single portion. It is recommended to weigh out the Co₂(CO)₈ in a glove box.[9]

  • Stir the reaction mixture at room temperature for 2 hours to allow for the formation of the cobalt-alkyne complex.

  • Degas the reaction system with carbon monoxide and then heat the mixture to 160 °C using a pre-heated oil bath.[9]

  • Stir the solution at this temperature for 24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and directly load it onto a silica gel column.

  • Elute with hexanes to remove the high-boiling mesitylene solvent.

  • Subsequently, perform flash column chromatography using a hexanes/ethyl acetate gradient to purify the desired cyclopentenone product.[9]

Expected Yield: 50-70%

Protocol 2: Synthesis of a Carbocyclic Nucleoside Analogue

This protocol outlines a convergent approach to the synthesis of a carbocyclic nucleoside analogue, a class of compounds with significant antiviral activity.[3]

Materials:

  • Aminocyclopentanol precursor

  • Protected purine or pyrimidine base

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Anhydrous tetrahydrofuran (THF)

  • Deprotection reagents (e.g., trifluoroacetic acid (TFA) for Boc groups, tetrabutylammonium fluoride (TBAF) for silyl ethers)

Procedure (Mitsunobu Reaction):

  • Dissolve the aminocyclopentanol precursor (1.0 eq) and the protected nucleobase (1.2 eq) in anhydrous THF in a flame-dried flask under an inert atmosphere.

  • Add triphenylphosphine (1.5 eq) to the solution and stir until it is completely dissolved.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add DIAD or DEAD (1.5 eq) dropwise to the cooled solution. The reaction is often accompanied by a color change.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the protected carbocyclic nucleoside.

  • Carry out the appropriate deprotection steps to remove the protecting groups from the nucleobase and the cyclopentane ring. For example, treat with TFA in dichloromethane for Boc deprotection or TBAF in THF for silyl ether cleavage.

  • Purify the final deprotected carbocyclic nucleoside by chromatography or recrystallization.

Protocol 3: Key Steps in the Synthesis of Prostaglandin F₂α (Corey's Synthesis)

The total synthesis of prostaglandins is a landmark in organic chemistry. This protocol highlights key transformations from the classic Corey synthesis of PGF₂α.[15]

Step A: Iodolactonization

  • The carboxylic acid precursor is treated with potassium triiodide (KI₃) in an aqueous solution.[15]

  • This induces an electrophilic cyclization, where the carboxylate attacks the iodonium ion intermediate, forming a bicyclic iodolactone.[16]

Step B: Reductive Deiodination and Protection

  • The hydroxyl group is protected as an acetate ester using acetic anhydride and pyridine.[15]

  • The iodine is removed via a radical-mediated reduction using tributyltin hydride (n-Bu₃SnH) and a radical initiator such as azobisisobutyronitrile (AIBN).[15]

Step C: Introduction of the Lower Side Chain (Horner-Wadsworth-Emmons Reaction)

  • The protected lactone is reduced to the corresponding lactol (a hemiacetal) using a reducing agent like diisobutylaluminium hydride (DIBAL-H).

  • The lactol is then subjected to a Horner-Wadsworth-Emmons reaction with a phosphonate ylide to introduce the lower side chain.[15]

Step D: Introduction of the Upper Side Chain (Wittig Reaction)

  • The ester group is reduced to an aldehyde.

  • A Wittig reaction with the appropriate phosphorane is then used to install the upper carboxylic acid-containing side chain.[15]

Reaction Key Reagents Purpose
IodolactonizationKI₃Formation of the bicyclic lactone core
Reductive Deiodinationn-Bu₃SnH, AIBNRemoval of iodine
H-W-E ReactionPhosphonate ylideIntroduction of the lower side chain
Wittig ReactionPhosphoraneIntroduction of the upper side chain
Protocol 4: Synthesis of the Antiviral Drug Peramivir

Peramivir is a neuraminidase inhibitor used to treat influenza.[17] Its synthesis involves the construction of a highly substituted cyclopentane ring.[18]

Key Synthetic Steps:

  • 1,3-Dipolar Cycloaddition: A nitrile oxide is generated in situ and reacts with a cyclopentene derivative in a 1,3-dipolar cycloaddition to form an isoxazoline ring fused to the cyclopentane.[19]

  • Reductive Ring Cleavage: The isoxazoline ring is reductively cleaved to reveal an amino alcohol functionality.

  • Guanidinylation: The amino group is converted to a guanidine moiety. This is a critical step for the drug's binding to the neuraminidase active site.[17][19]

Mechanisms of Action and Biological Pathways

Understanding the mechanism of action of these pharmaceuticals is crucial for rational drug design and development.

Prostaglandin Signaling Pathway

Prostaglandins exert their effects by binding to specific G-protein coupled receptors (GPCRs) on the cell surface.[20] For example, prostaglandin E₂ (PGE₂) can bind to four different receptor subtypes (EP1, EP2, EP3, and EP4), each coupled to distinct intracellular signaling cascades.[5][6][21] This differential receptor activation leads to a wide range of physiological responses, including inflammation, pain, and vasodilation.[6]

Diagram: Prostaglandin E₂ (PGE₂) Signaling Pathway

pge2_signaling cluster_receptors Prostaglandin E₂ Receptors cluster_gproteins G-Proteins cluster_effectors Downstream Effectors cluster_response1 Physiological Response cluster_response2 Physiological Response PGE2 PGE₂ EP1 EP1 PGE2->EP1 EP2 EP2 PGE2->EP2 EP3 EP3 PGE2->EP3 EP4 EP4 PGE2->EP4 Gq Gq EP1->Gq Gs Gs EP2->Gs Gi Gi EP3->Gi EP4->Gs PLC PLC Gq->PLC AC Adenylyl Cyclase Gs->AC Gi->AC IP3_DAG ↑ IP₃/DAG PLC->IP3_DAG cAMP_inc ↑ cAMP AC->cAMP_inc cAMP_dec ↓ cAMP PKA PKA cAMP_inc->PKA Response1 ↑ Ca²⁺, PKC activation IP3_DAG->Response1 Response2 Gene transcription, Relaxation PKA->Response2

Caption: Simplified overview of the PGE₂ signaling pathways.

Mechanism of Action of Carbocyclic Nucleosides

Many carbocyclic nucleoside analogues exert their antiviral effects by targeting viral polymerases.[22] After entering the host cell, they are phosphorylated by cellular kinases to their active triphosphate form. This triphosphate analogue then competes with the natural nucleoside triphosphates for incorporation into the growing viral DNA or RNA chain. Once incorporated, they can act as chain terminators, halting further elongation of the nucleic acid and thus inhibiting viral replication.

Another important mechanism of action for some carbocyclic nucleosides is the inhibition of inosine monophosphate dehydrogenase (IMPDH).[1] IMPDH is a key enzyme in the de novo biosynthesis of guanine nucleotides.[23] By inhibiting this enzyme, the carbocyclic nucleoside monophosphate depletes the intracellular pool of guanine nucleotides, which are essential for viral replication.[1]

Mechanism of Action of Peramivir

Peramivir is a potent and selective inhibitor of the influenza virus neuraminidase enzyme.[17][24] Neuraminidase is a glycoprotein on the surface of the influenza virus that is essential for the release of newly formed virus particles from infected host cells.[24] It does this by cleaving sialic acid residues from the host cell surface, to which the new virions are attached. By binding to the active site of neuraminidase, peramivir blocks its enzymatic activity, preventing the release of new viruses and thus limiting the spread of the infection.[24][25]

Diagram: Mechanism of Neuraminidase Inhibition by Peramivir

peramivir_moa cluster_viral_release Normal Viral Release cluster_inhibition Inhibition by Peramivir Infected_Cell Infected Host Cell New_Virions New Virions Infected_Cell->New_Virions Budding Sialic_Acid Sialic Acid Receptor New_Virions->Sialic_Acid Attached via Hemagglutinin label_released label_released New_Virions->label_released Released Virus Neuraminidase Neuraminidase Neuraminidase->Sialic_Acid Cleaves Infected_Cell_Inhib Infected Host Cell Trapped_Virions Trapped Virions Infected_Cell_Inhib->Trapped_Virions Budding Trapped_Virions->Sialic_Acid Remains Attached Peramivir Peramivir Blocked_NA Blocked Neuraminidase No Cleavage Peramivir->Blocked_NA Binds to Active Site

Caption: Peramivir blocks viral release by inhibiting neuraminidase.

Conclusion

The cyclopentane scaffold continues to be a fertile ground for the discovery and development of new pharmaceuticals. The synthetic strategies outlined in this guide, from the classic Pauson-Khand reaction to modern ring-closing metathesis, provide powerful tools for accessing a diverse range of stereochemically complex cyclopentane-based molecules. A thorough understanding of the underlying reaction mechanisms and the biological pathways targeted by these compounds is essential for the rational design of the next generation of cyclopentane-containing drugs with enhanced efficacy and safety profiles.

References

  • The signaling pathway of PGE2. The schematic diagram shows the... - ResearchGate. Available at: [Link]

  • Pauson-Khand Reaction | NROChemistry. Available at: [Link]

  • Mechanism of Action of Neuraminidase Inhibitors (Tamiflu; Peramivir) A:... - ResearchGate. Available at: [Link]

  • Pauson-Khand Reaction - Organic Chemistry Portal. Available at: [Link]

  • The biosynthesis and signaling pathway of prostaglandins. PLA2... - ResearchGate. Available at: [Link]

  • The pathway for the synthesis of prostaglandins, their respective... | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • Synthesis of Prostaglandin F2α by Elias J. Corey (1969) - SynArchive. Available at: [Link]

  • Synthesis of Prostaglandin F2α by Robert B. Woodward (1973) - SynArchive. Available at: [Link]

  • Synthesis of carbocyclic nucleoside analogs with five-membered heterocyclic nucleobases - PMC - NIH. Available at: [Link]

  • A General Catalyst Controlled Route to Prostaglandin F2α | Organic Letters. Available at: [Link]

  • Mechanism of action of nucleosidic analogs. | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • Multiple signaling pathways are responsible for prostaglandin E2-induced murine keratinocyte proliferation - PMC - PubMed Central. Available at: [Link]

  • Asymmetric organocatalytic Michael addition of cyclopentane-1,2-dione to alkylidene oxindole - Beilstein Journals. Available at: [Link]

  • What is the mechanism of Peramivir? - Patsnap Synapse. Available at: [Link]

  • Facile Synthesis of the Neuraminidase Inhibitor Peramivir - ResearchGate. Available at: [Link]

  • Prostaglandin F2alpha - Wikipedia. Available at: [Link]

  • Peramivir injection in the treatment of acute influenza: a review of the literature - PMC. Available at: [Link]

  • PERAMIVIR Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia. Available at: [Link]

  • Synthesis and antitumor activity of cyclopentane-fused anthraquinone derivatives | Request PDF - ResearchGate. Available at: [Link]

  • Asymmetric Synthesis of Spirocyclopentane Oxindoles Containing Four Consecutive Stereocenters and Quaternary α-Nitro Esters via Organocatalytic Enantioselective Michael–Michael Cascade Reactions | ACS Omega. Available at: [Link]

  • Peramivir: A Novel Intravenous Neuraminidase Inhibitor for Treatment of Acute Influenza Infections - Frontiers. Available at: [Link]

  • Asymmetric Synthesis of Spirocyclopentane Oxindoles Containing Four Consecutive Stereocenters and Quaternary α-Nitro Esters via Organocatalytic Enantioselective Michael–Michael Cascade Reactions - PMC. Available at: [Link]

  • Neurophysiological process - PGE2-induced pain processing Pathway Map - Bio-Rad. Available at: [Link]

  • PERAMIVIR FACT SHEET FOR HEALTH CARE PROVIDERS - FDA. Available at: [Link]

  • Lecture 10: Total synthesis of Prostaglandin (Corey) - YouTube. Available at: [Link]

  • Synthesis of carbocyclic nucleoside analogues 13 (the number... - ResearchGate. Available at: [Link]

  • Photochemical Promotion of the Intramolecular Pauson−Khand Reaction. A New Experimental Protocol for Cobalt-Catalyzed [2 + 2 + 1] Cycloadditions | Journal of the American Chemical Society. Available at: [Link]

  • Synthesis of anthraquinone-linked cyclopentanone | DDDT - Dove Medical Press. Available at: [Link]

  • Synthesis of a New Series of Anthraquinone-Linked Cyclopentanone Derivatives: Investigating the Antioxidant, Antibacterial, Cytotoxic and Tyrosinase Inhibitory Activities of the Mushroom Tyrosinase Enzyme Using Molecular Docking - PMC - NIH. Available at: [Link]

  • SYNTHESIS OF PROSTAGLANDIN F2α (PGF2α) | Chemistry Letters - Oxford Academic. Available at: [Link]

  • Synthesis and antitumor activity of cyclopentane-fused anthraquinone derivatives - PubMed. Available at: [Link]

  • Ring Closing Metathesis (RCM) - Organic Chemistry Portal. Available at: [Link]

  • Recent Progress for the Synthesis of Selected Carbocyclic Nucleosides | Request PDF. Available at: [Link]

  • BASE-FUNCTIONALIZED CARBOCYCLIC NUCLEOSIDES: DESIGN,SYNTHESIS AND MECHANISM OF ANTIVIRAL ACTIVITY - PMC - NIH. Available at: [Link]

  • The synthesis of anthraquinone- cyclopentanone derivatives (1–8). - ResearchGate. Available at: [Link]

  • Synthesis of fluorinated carbocyclic pyrimidine nucleoside analogues - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D2OB01761J. Available at: [Link]

  • CN100432047C - A kind of synthetic method of anti-influenza and avian influenza virus drug Peramivir - Google Patents.
  • Carbocyclic nucleoside - Wikipedia. Available at: [Link]

  • Pauson-Khand Reaction - chem.iitb.ac.in. Available at: [Link]

  • Cyclopentane Synthesis - Baran Lab. Available at: [Link]

  • Ring-closing metathesis - Wikipedia. Available at: [Link]

  • Synthesis of Medium-Sized Rings by the Ring-Closing Metathesis Reaction - Sci-Hub. Available at: [Link]

  • Ring Closing Metathesis (RCM) and Ring - Wipf Group. Available at: [Link]

Sources

Application Notes & Protocols: The Role of tert-Butyl ((1R,3R)-3-hydroxycyclopentyl)carbamate in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Chiral Building Block

In the landscape of modern drug discovery and development, the demand for enantiomerically pure compounds is paramount. Chiral molecules are fundamental to biological processes, and often only one enantiomer of a drug is responsible for its therapeutic effect, while the other may be inactive or even toxic.[1] Asymmetric synthesis, therefore, stands as a critical discipline, and its success often hinges on the availability of versatile, stereochemically defined starting materials, often referred to as the "chiral pool."

tert-Butyl ((1R,3R)-3-hydroxycyclopentyl)carbamate is a prime example of such a chiral building block. Its rigid cyclopentane core, adorned with precisely oriented functional groups—a secondary alcohol and a protected amine—makes it an invaluable synthon for constructing complex molecular architectures. The cis-1,3-relationship between the hydroxyl and carbamate groups provides a predictable stereochemical platform for subsequent transformations. This guide delves into the strategic application of this compound, with a focus on its pivotal role in the synthesis of carbocyclic nucleoside analogues, a class of molecules with significant antiviral activity.[2]

Core Application: Synthesis of Carbocyclic Nucleoside Analogues

Carbocyclic nucleosides are analogues of natural nucleosides where the furanose oxygen is replaced by a methylene group. This modification imparts greater metabolic stability by preventing enzymatic cleavage of the glycosidic bond, a common deactivation pathway for standard nucleoside drugs. A prominent example is Abacavir, a potent reverse transcriptase inhibitor used in the treatment of HIV.[3] The synthesis of Abacavir and related compounds frequently employs chiral cyclopentane derivatives to establish the correct stereochemistry required for biological activity.

The workflow below illustrates a common synthetic strategy starting from this compound to access a key intermediate for antiviral agents.

G A tert-Butyl ((1R,3R)-3- hydroxycyclopentyl)carbamate B Mitsunobu Reaction (Stereochemical Inversion) A->B PPh3, DIAD, DPPA, THF C tert-Butyl ((1R,3S)-3-azido cyclopentyl)carbamate B->C Inversion of stereocenter D Reduction of Azide (e.g., H2, Pd/C) C->D E Chiral Amine Intermediate ((1R,3S)-Isomer) D->E F Coupling with Pyrimidine/Purine Base E->F G Carbocyclic Nucleoside Analogue (e.g., Precursor to Abacavir) F->G

Caption: Synthetic workflow from the starting carbamate to a carbocyclic nucleoside precursor.

Key Transformation: Stereochemical Inversion via the Mitsunobu Reaction

While the (1R,3R) stereochemistry is valuable, many target molecules, including the key intermediates for Abacavir, require the trans-(1R,3S) configuration. The Mitsunobu reaction is a powerful and reliable method for achieving this stereochemical inversion at the C3 position.[4][5]

The reaction proceeds via an SN2 mechanism, where the hydroxyl group is activated by triphenylphosphine (PPh₃) and an azodicarboxylate like diisopropyl azodicarboxylate (DIAD).[4] This forms a good leaving group, which is then displaced by a nucleophile, resulting in a clean inversion of the stereocenter.[4][5]

Causality in Protocol Design:
  • Reagents : PPh₃ acts as the oxygen activator, and DIAD is the ultimate oxidant that drives the reaction. Diphenylphosphoryl azide (DPPA) can serve as a safe and effective source for the azide nucleophile, which can be readily reduced to the required amine later in the synthesis.[6]

  • Solvent : Anhydrous tetrahydrofuran (THF) is the solvent of choice as it is aprotic and effectively solubilizes the reactants.[6]

  • Temperature : The reaction is initiated at 0 °C during the dropwise addition of DIAD to control the exothermic formation of the betaine intermediate and minimize side reactions. The reaction is then allowed to warm to room temperature to ensure it proceeds to completion.[6][7]

  • Order of Addition : The alcohol, nucleophile (DPPA), and PPh₃ are pre-mixed before the addition of DIAD. This specific order is crucial for the efficient formation of the key oxyphosphonium salt intermediate.[6]

Protocol 1: Mitsunobu Inversion to tert-Butyl ((1R,3S)-3-azidocyclopentyl)carbamate

Disclaimer: This protocol is intended for qualified professionals. Organic azides are potentially explosive and should be handled with extreme caution.[6] Do not heat the reaction mixture or the resulting azide product.

  • Preparation : To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq.) and triphenylphosphine (1.5 eq.).

  • Dissolution : Add anhydrous tetrahydrofuran (THF, 10 volumes) and stir until all solids are dissolved.

  • Nucleophile Addition : Add diphenylphosphoryl azide (DPPA, 1.5 eq.) to the solution.

  • Cooling : Cool the reaction mixture to 0 °C using an ice-water bath.

  • DIAD Addition : Add diisopropyl azodicarboxylate (DIAD, 1.5 eq.) dropwise via a syringe pump over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction : After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). The formation of solid triphenylphosphine oxide (TPPO) is an indication of reaction progress.[6]

  • Work-up :

    • Once the reaction is complete, dilute the mixture with ethyl acetate (15 volumes).

    • Filter the mixture to remove the precipitated triphenylphosphine oxide.

    • Wash the filtrate sequentially with water (2 x 15 mL) and brine (15 mL).[6]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure at low temperature (<30 °C).

  • Purification : Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure azide product.

Subsequent Functionalization and Elaboration

With the stereochemistry successfully inverted and an azide group installed, the path is clear for further elaboration. The azide is a versatile functional group that can be cleanly reduced to the primary amine, which is the key nucleophile needed for building the purine or pyrimidine ring system of the target molecule.

Protocol 2: Reduction and Coupling to Form a Key Abacavir Intermediate

This part of the synthesis involves the reduction of the azide to an amine, followed by coupling with a substituted pyrimidine, and subsequent cyclization to form the purine ring system.[3][8]

  • Azide Reduction (to form (1R,3S)-amine) :

    • Dissolve the azide from Protocol 1 in methanol or ethanol.

    • Add a catalytic amount of 10% Palladium on Carbon (Pd/C).

    • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete (monitored by TLC).

    • Carefully filter the mixture through Celite to remove the catalyst and concentrate the filtrate to obtain the crude amine.

  • Coupling and Cyclization (Conceptual Steps based on Patented Routes) :

    • The resulting chiral amine is reacted with a di-halo aminopyrimidine derivative (e.g., 2-amino-4,6-dichloropyrimidine).[3]

    • This is followed by a ring-closing step, often using an orthoformate like triethyl orthoformate, to construct the imidazole portion of the purine ring.[8]

    • Finally, the remaining chlorine atom is displaced by reacting the intermediate with cyclopropylamine, typically by heating in a solvent like isopropanol, to install the final side chain of Abacavir.[3]

StepTransformationKey ReagentsTypical YieldStereochemical Purity
1 Mitsunobu InversionPPh₃, DIAD, DPPA75-85%>99% e.e. (inversion)
2 Azide ReductionH₂, Pd/C>95%>99% e.e. (retained)
3 Coupling/CyclizationDichloropyrimidine, (EtO)₃CHVariableConfiguration Retained
4 Final DisplacementCyclopropylamine70-80%[9][10][11]>99% e.e. (final product)
Caption: Summary of quantitative data for the synthetic sequence towards Abacavir.

Conclusion and Broader Implications

This compound serves as a testament to the power of chiral pool synthesis. Its well-defined stereochemistry allows for predictable and high-fidelity transformations, such as the Mitsunobu inversion, to access alternative stereoisomers. The protocols and strategies outlined herein, particularly in the context of synthesizing antiviral agents like Abacavir, highlight its significance. For researchers in drug development, this building block represents not just a starting material, but a strategic tool for rapidly accessing complex, enantiomerically pure cyclopentane-containing targets, thereby accelerating the discovery of new therapeutic agents.

References

  • Organic Synthesis. (n.d.). Mitsunobu reaction. Retrieved from [Link]

  • Solmag S.p.A. (2007). Process for the preparation of abacavir. (EP1857458A1). Google Patents.
  • Esteve Quimica, S.A. (2008). Process for the preparation of abacavir. (WO2008037760A1). Google Patents.
  • Dodge, J. A., & Nissen, J. S. (2003). A general procedure for mitsunobu inversion of sterically hindered alcohols. Organic Syntheses, 80, 182. Retrieved from [Link]

  • de Castro, P. P., & de Souza, R. O. M. A. (2022). Advances on Greener Asymmetric Synthesis of Antiviral Drugs via Organocatalysis. Molecules, 27(19), 6649. Retrieved from [Link]

  • Esteve Quimica, S.A. (2008). Process for the preparation of abacavir. (EP1939196A1). Google Patents.
  • Esteve Quimica, S.A. (2012). Process for the preparation of abacavir. (US8183370B2). Google Patents.
  • ResearchGate. (2020). How can I perform a Mitsunobu reaction between 1-(tert-butyl) 4-ethyl 3-hydroxy-1H-pyrazole-1,4-dicarboxylate and neopentyl alcohol? Retrieved from [Link]

  • Esteve Quimica, S.A. (2008). Process for the preparation of abacavir. (EP1905772A1). Google Patents.
  • Cho, J. H., Bernard, D. L., Sidwell, R. W., Kern, E. R., & Chu, C. K. (2006). Synthesis of cyclopentenyl carbocyclic nucleosides as potential antiviral agents against orthopoxviruses and SARS. Journal of Medicinal Chemistry, 49(3), 1140–1148. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

  • Kazi, A., & Xiang, S. (2021). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules, 26(16), 4966. Retrieved from [Link]

  • Sharma, G., & Kumar, A. (2021). Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality. Pharmaceuticals, 14(11), 1090. Retrieved from [Link]

Sources

Applications of Chiral Aminocyclopentanols in Medicinal Chemistry: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Chiral Aminocyclopentanols

In the landscape of modern medicinal chemistry, the demand for enantiomerically pure compounds is paramount. The specific three-dimensional arrangement of atoms in a molecule, its chirality, is a critical determinant of its biological activity.[1][2][3] Chiral aminocyclopentanols have emerged as a privileged scaffold in drug discovery due to their unique combination of structural rigidity, conformational constraint, and the stereospecific orientation of their amino and hydroxyl functionalities.[4][5] This bifunctional nature makes them exceptionally versatile building blocks for the synthesis of a wide array of biologically active molecules and powerful tools in asymmetric synthesis.[5][6][7] This guide provides an in-depth exploration of the applications of chiral aminocyclopentanols, complete with detailed protocols and mechanistic insights to empower researchers in their drug development endeavors.

Part 1: Chiral Aminocyclopentanols as Masters of Asymmetric Synthesis

One of the most powerful applications of chiral aminocyclopentanols is their use as chiral auxiliaries. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction.[8] The inherent chirality of the aminocyclopentanol is transferred to the substrate, directing the formation of a specific stereoisomer.[9][10]

The (1S,2R)- and (1R,2S)-aminocyclopentanols are particularly effective in this regard. They can be readily converted into oxazolidinone auxiliaries, a class of compounds renowned for their high diastereoselectivity in enolate reactions such as alkylations and aldol condensations.[4][5] The rigid cyclopentane ring locks the conformation of the oxazolidinone, creating a well-defined steric environment that effectively shields one face of the enolate, leading to highly predictable and controlled bond formation.[4]

Workflow for Asymmetric Alkylation

cluster_0 Preparation of the Chiral Auxiliary cluster_1 Asymmetric Alkylation cluster_2 Auxiliary Cleavage and Recovery A Chiral Aminocyclopentanol B N-Acylation A->B C Oxazolidinone Formation B->C D Deprotonation (e.g., LDA, NaHMDS) C->D Substrate Attachment E Enolate Formation D->E F Reaction with Electrophile (R-X) E->F G Diastereomerically Enriched Product F->G H Hydrolysis (e.g., LiOH/H2O2) G->H Cleavage I Enantiomerically Pure Product H->I J Recovered Chiral Auxiliary H->J

Caption: General workflow for asymmetric alkylation using a chiral aminocyclopentanol-derived auxiliary.

Protocol 1: Asymmetric Alkylation via an Oxazolidinone Auxiliary

This protocol is based on the well-established methodology for Evans-type auxiliaries and is highly applicable to aminocyclopentanol-derived systems, which have demonstrated excellent diastereofacial selectivities.[4][5]

Objective: To perform a diastereoselective alkylation of an N-acyloxazolidinone derived from (1S,2R)-2-aminocyclopentanol.

Materials:

  • (4R,5S)-3-propanoylcyclopentano[d]oxazolidin-2-one

  • Anhydrous tetrahydrofuran (THF)

  • Lithium diisopropylamide (LDA) solution in THF/heptane/ethylbenzene

  • Benzyl bromide (BnBr)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Preparation of the Reaction Vessel: Under an inert atmosphere (argon or nitrogen), add the (4R,5S)-3-propanoylcyclopentano[d]oxazolidin-2-one to a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel.

  • Dissolution: Add anhydrous THF to the flask and stir until the solid is completely dissolved.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Enolate Formation: Slowly add the LDA solution dropwise to the reaction mixture via the dropping funnel, maintaining the temperature below -70 °C. Stir the resulting solution for 30 minutes at -78 °C. The causality here is to ensure complete deprotonation to form the lithium enolate while minimizing side reactions.

  • Alkylation: Add benzyl bromide dropwise to the enolate solution. The reaction is typically stirred at -78 °C for 2-4 hours, then allowed to warm slowly to room temperature overnight. Monitoring the reaction by thin-layer chromatography (TLC) is crucial to determine completion.

  • Quenching: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to yield the diastereomerically enriched alkylated product.

  • Auxiliary Cleavage (Example): The chiral auxiliary can be cleaved, for instance, by treatment with lithium hydroperoxide (LiOH/H₂O₂) to yield the corresponding carboxylic acid, allowing for the recovery of the aminocyclopentanol auxiliary.[4]

Part 2: Therapeutic Frontiers of Chiral Aminocyclopentanols

The rigid aminocyclopentanol scaffold is a key component in a variety of therapeutic agents, serving as a metabolically stable surrogate for natural molecules like nucleosides.[6][7]

Antiviral Agents: Carbocyclic Nucleoside Analogues

Chiral aminocyclopentanols are crucial in the design of carbocyclic nucleoside analogues, where the furanose ring of a natural nucleoside is replaced by a cyclopentane ring.[6][7] This modification prevents enzymatic cleavage of the glycosidic bond, thereby increasing the metabolic stability and oral bioavailability of the drug. These analogues often act as inhibitors of viral polymerases, terminating the growing DNA or RNA chain during viral replication.[11][12]

Compound Class Viral Target Mechanism of Action
Cyclopentenyl prostanoidsVarious DNA and RNA virusesInduction of cytoprotective heat-shock proteins, modification of viral glycoprotein maturation.[13]
Carbocyclic nucleosidesHIV, HBV, CMVInhibition of viral reverse transcriptase or polymerase, leading to chain termination.[11]
Thiourea derivativesTobacco Mosaic Virus (TMV)Inhibition of viral replication.[14]
Anticancer Agents: The Chirality Advantage

Chirality plays a profound role in oncology, as the stereochemistry of a drug can significantly influence its interaction with biological targets like enzymes and receptors.[1][15][16] Chiral aminocyclopentanols serve as versatile scaffolds for the synthesis of novel anticancer agents.[17] The specific orientation of substituents on the cyclopentane ring can lead to enantiomers with vastly different cytotoxic activities.[1] For instance, one enantiomer might exhibit potent antiproliferative effects, while the other is inactive or even detrimental.[1]

cluster_pathway Simplified Kinase Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Binds Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TF Transcription Factor Kinase2->TF Activates Proliferation Cell Proliferation TF->Proliferation Promotes Drug Chiral Aminocyclopentanol -based Inhibitor Drug->Kinase1 Inhibits

Caption: A hypothetical signaling pathway targeted by a chiral aminocyclopentanol-based kinase inhibitor.

Dipeptidyl Peptidase-4 (DPP-4) Inhibitors for Type 2 Diabetes

A significant application of chiral aminocyclopentanols is in the development of dipeptidyl peptidase-4 (DPP-4) inhibitors, also known as "gliptins," for the treatment of type 2 diabetes.[18][19][20] DPP-4 is an enzyme that inactivates incretin hormones like glucagon-like peptide-1 (GLP-1), which are responsible for stimulating insulin secretion.[18][20] By inhibiting DPP-4, these drugs increase the levels of active incretins, leading to enhanced insulin release and improved glycemic control.[18][20] The aminocyclopentanol core can be found in the structures of several potent and selective DPP-4 inhibitors, where the chiral amine group plays a critical role in binding to the active site of the enzyme.[19][21]

Compound IC₅₀ (nM) for DPP-4
Neogliptin (a 2-azabicyclo[2.2.1]heptane-based inhibitor)16.8 ± 2.2
Vildagliptin> Neogliptin
Sitagliptin> Neogliptin

Data adapted from studies on novel DPP-4 inhibitors.[19]

Protocol 2: In Vitro DPP-4 Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against human DPP-4.

Materials:

  • Recombinant human DPP-4 enzyme

  • DPP-4 substrate: Gly-Pro-p-nitroanilide (G-p-NA)

  • Tris-HCl buffer (pH 8.0)

  • Test compound (chiral aminocyclopentanol derivative) dissolved in DMSO

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents: Prepare a stock solution of the test compound in DMSO. Create a series of dilutions of the test compound in Tris-HCl buffer. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%) to avoid enzyme inhibition.

  • Assay Setup: In a 96-well plate, add the Tris-HCl buffer, the test compound dilutions (or vehicle control), and the recombinant human DPP-4 enzyme to each well.

  • Pre-incubation: Incubate the plate at 37 °C for 15 minutes to allow the inhibitor to bind to the enzyme. This pre-incubation step is critical for establishing binding equilibrium.

  • Initiation of Reaction: Add the DPP-4 substrate (G-p-NA) to each well to start the enzymatic reaction.

  • Kinetic Measurement: Immediately place the microplate in a reader set to 37 °C and measure the absorbance at 405 nm every minute for 30 minutes. The rate of p-nitroaniline production is directly proportional to the DPP-4 activity.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each concentration of the test compound.

    • Determine the percentage of inhibition for each concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.

Part 3: Enantioselective Synthesis of a Key Aminocyclopentanol Intermediate

The efficient and stereocontrolled synthesis of chiral aminocyclopentanols is crucial for their application in medicinal chemistry. Various synthetic routes have been developed, often employing enzymatic resolutions or asymmetric catalysis.[22][23][24]

Protocol 3: Chemoenzymatic Synthesis of (1R,3S)-3-Aminocyclopentanol

This protocol outlines a modern approach that leverages the high selectivity of enzymes to achieve the desired stereochemistry.[24]

Objective: To synthesize (1R,3S)-3-aminocyclopentanol hydrochloride through a multi-step route involving a key enzymatic resolution.

Materials:

  • Cyclopentadiene

  • tert-Butyl nitrosyl carbonate

  • Zinc powder, acetic acid

  • Lipase (e.g., from Candida antarctica)

  • Vinyl acetate

  • Palladium on carbon (Pd/C)

  • Hydrogen gas

  • Lithium hydroxide

  • Methanol

  • Isopropanol, Acetyl chloride

Procedure:

  • Hetero-Diels-Alder Reaction: React cyclopentadiene with in situ generated tert-butyl nitrosyl carbonate to form the corresponding cycloadduct.

  • Reduction: Selectively reduce the nitrogen-oxygen bond of the cycloadduct using a zinc powder-acetic acid system.

  • Enzymatic Kinetic Resolution: This is the key stereodifferentiating step. Perform a lipase-catalyzed acylation of the racemic amino alcohol with vinyl acetate. The lipase will selectively acylate one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomeric alcohol.

  • Hydrogenation: Reduce the double bond of the separated, desired enantiomer via hydrogenation using a palladium on carbon catalyst.

  • Deprotection (Deacetylation): Remove the acetyl group under basic conditions using lithium hydroxide in methanol.

  • Deprotection and Salt Formation: Remove the tert-butoxycarbonyl (Boc) protecting group and form the hydrochloride salt in a single step using an acidic solution of hydrogen chloride in isopropanol (which can be prepared in situ from acetyl chloride and isopropanol).[24]

  • Crystallization and Isolation: Cool the reaction mixture to induce crystallization and isolate the final product, (1R,3S)-3-aminocyclopentanol hydrochloride, by filtration.[24]

Conclusion and Future Perspectives

Chiral aminocyclopentanols are a testament to the power of stereochemistry in drug design. Their conformational rigidity and bifunctionality provide a robust platform for creating highly specific and potent therapeutic agents. From directing the synthesis of complex molecules to forming the core of innovative drugs for viral infections, cancer, and diabetes, their impact on medicinal chemistry is undeniable.[4][6][18] Future research will likely focus on developing even more efficient and scalable synthetic routes to these valuable building blocks and exploring their potential in targeting other disease areas. The continued exploration of the chemical space around the aminocyclopentanol scaffold promises to yield the next generation of life-saving medicines.

References

  • Ghosh, A. K., & Fidanze, S. (1998). Asymmetric alkylations and aldol reactions: (1S,2R)-2-aminocyclopentan-1-ol derived new chiral auxiliary. Tetrahedron: Asymmetry, 9(10), 1665-1668.
  • BenchChem. (2025). Application Notes and Protocols: (1S,3S)-3-Aminocyclopentanol as a Chiral Auxiliary. BenchChem.
  • Knight, D. W., et al. (1999). Enantioselective synthesis of the excitatory amino acid (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid. The Journal of Organic Chemistry, 64(11), 3986-3992. [Link]

  • Gamble, M. P., Giblin, G. M. P., & Taylor, R. J. K. (1995). AMINO-ACID DERIVED SULFONES FOR CHIRAL CYCLOPENTANE SYNTHESIS. Synlett, 1995(7), 779-780. [Link]

  • BenchChem. (2025). Application Notes: 4-Aminocyclohexanol as a Chiral Building Block in Medicinal Chemistry. BenchChem.
  • de Sousa, J. D., & de la Torre, M. C. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Chirality, 31(10), 776-812. [Link]

  • CN112574046A - Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride.
  • López-Vidal, S., et al. (2023). Enantioselective synthesis of chiral BCPs. Organic & Biomolecular Chemistry, 21(41), 8235-8255. [Link]

  • Li, Y., et al. (2024). Supramolecular Chiral Binding Affinity-Achieved Efficient Synergistic Cancer Therapy. Advanced Science, 11(16), e2308493. [Link]

  • Wikipedia. (n.d.). Chiral auxiliary. In Wikipedia. [Link]

  • Compain, P., & Martin, O. R. (2001). Medicinal Chemistry of Aminocyclitols. Current Pharmaceutical Design, 7(14), 1337-1372. [Link]

  • Císarová, I., et al. (2023). Analogues of Anticancer Natural Products: Chiral Aspects. Molecules, 28(6), 2664. [Link]

  • Al-masoudi, N. A., et al. (2024). Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. Pharmaceutical and Biomedical Research, 10(3), 205-223. [Link]

  • Evans, D. A., Helmchen, G., & Rüping, M. (2007). Chiral Auxiliaries in Asymmetric Synthesis. In Asymmetric Synthesis – The Essentials (pp. 3-10). Wiley-VCH. [Link]

  • Wang, C., et al. (2018). Highly Enantioselective Synthesis and Anticancer Activities of Chiral Conjugated Diynols. Chemistry – A European Journal, 24(62), 16569-16573. [Link]

  • Wieczorek, M., et al. (2021). Design, Synthesis and Biological Evaluation of Neogliptin, a Novel 2-Azabicyclo[2.2.1]heptane-Based Inhibitor of Dipeptidyl Peptidase-4 (DPP-4). Molecules, 26(15), 4435. [Link]

  • Kumar, S., et al. (2023). N-Heterocycles as Promising Antiviral Agents: A Comprehensive Overview. Molecules, 28(23), 7800. [Link]

  • Reddy, B. V. S., et al. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. Organic Letters, 20(18), 5761-5764. [Link]

  • Zhang, Y., et al. (2024). Considering the impact of the chirality of therapeutic nanoparticles on cancer therapy. Biomaterials Research, 28(1), 108. [Link]

  • Patel, R. N. (2011). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. ACS Catalysis, 1(9), 1056-1074. [Link]

  • Chiral Auxiliaries in Asymmetric Synthesis of Natural Products. (2020, October 22). YouTube. [Link]

  • Al-masoudi, N. A., et al. (2024). Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. Pharmaceutical and Biomedical Research, 10(3), 205-223. [Link]

  • Li, X., et al. (2020). Recent Research Progress of Chiral Small Molecular Antitumor-Targeted Drugs Approved by the FDA From 2011 to 2019. Frontiers in Oncology, 10, 1683. [Link]

  • Sharma, A., & Kumar, R. (2023). Emerging Applications of Chiral Switching in Drug Discovery and Development. Journal of Chemical and Pharmaceutical Research, 15(6), 1-6. [Link]

  • Ribeiro, A. C. F., et al. (2020). Enantioselective Synthesis, Enantiomeric Separations and Chiral Recognition. Molecules, 25(2), 343. [Link]

  • Funel, C., et al. (2021). Natural Compounds as DPP-4 Inhibitors: 3D-Similarity Search, ADME Toxicity, and Molecular Docking Approaches. Molecules, 26(18), 5481. [Link]

  • Sutton, J. M., et al. (2012). Novel heterocyclic DPP-4 inhibitors for the treatment of type 2 diabetes. Bioorganic & Medicinal Chemistry Letters, 22(3), 1249-1253. [Link]

  • Pica, F., & Santoro, M. G. (2000). Antiviral activity of cyclopentenone prostanoids. Journal of Chemotherapy, 12(3), 199-205. [Link]

  • Liu, X., et al. (2009). Synthesis and antiviral activities of chiral thiourea derivatives containing an alpha-aminophosphonate moiety. Journal of Agricultural and Food Chemistry, 57(6), 2419-2424. [Link]

  • Compain, P., & Martin, O. R. (2001). Medicinal Chemistry of Aminocyclitols. Current Pharmaceutical Design, 7(14), 1337-1372. [Link]

  • Smith, A. M. R., et al. (2023). Catalytic enantioselective synthesis of alkylidenecyclopropanes. Nature, 615(7953), 629-635. [Link]

  • Mackman, R. L., et al. (2007). Antiviral activities of novel 5-phosphono-pent-2-en-1-yl nucleosides and their alkoxyalkyl phosphonoesters. Antimicrobial Agents and Chemotherapy, 51(4), 1228-1236. [Link]

  • Eyer, L., et al. (2021). Broad-Spectrum Antiviral Strategies and Nucleoside Analogues. Viruses, 13(4), 663. [Link]

  • Lu, G., et al. (2017). Eight-Step Enantioselective Total Synthesis of (−)-Cycloclavine. Angewandte Chemie International Edition, 56(15), 4299-4302. [Link]

  • The Role of Chirality in Drug Design and Delivery: A Comprehensive Review. (2024). Journal of Drug Delivery and Therapeutics, 14(1), 1-10.

Sources

Troubleshooting & Optimization

Technical Support Center: Boc Deprotection of tert-Butyl ((1R,3R)-3-hydroxycyclopentyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the deprotection of tert-Butyl ((1R,3R)-3-hydroxycyclopentyl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the necessary knowledge to confidently and successfully remove the tert-butoxycarbonyl (Boc) protecting group from this valuable synthetic intermediate.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific issues you may encounter during the Boc deprotection of this compound. Each issue is presented in a question-and-answer format, providing not just solutions but also the underlying scientific reasoning.

Issue 1: Incomplete or Sluggish Deprotection

Q1: My Boc deprotection reaction is not going to completion, or is proceeding very slowly. What are the likely causes and how can I resolve this?

A1: Incomplete deprotection is a common challenge and can often be attributed to several factors. The key is to ensure the acidic conditions are sufficient to efficiently cleave the sterically hindered Boc group.[1][2]

Causality and Solutions:

  • Insufficient Acid Strength or Concentration: The acid protonates the carbamate, initiating the removal of the Boc group.[1][3] If the acid is too weak or its concentration too low, this initial step is inefficient.

    • Troubleshooting:

      • Verify Acid Quality: Trifluoroacetic acid (TFA) is hygroscopic. Water contamination can reduce its effectiveness. Use fresh, anhydrous TFA.

      • Increase Acid Concentration: If you are using a dilute solution of TFA in dichloromethane (DCM), such as 20-25%, consider increasing it to 50% or even using neat TFA for a short period.[4][5]

      • Switch to a Stronger Acid System: A 4M solution of hydrogen chloride (HCl) in 1,4-dioxane or ethyl acetate is a common and effective alternative to TFA.[6][7]

  • Reaction Time and Temperature: While many Boc deprotections are rapid at room temperature, some substrates may require more forcing conditions.[2][6]

    • Troubleshooting:

      • Extend Reaction Time: Monitor the reaction closely using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) and allow it to stir for a longer duration (e.g., 2-4 hours).[6]

      • Modest Temperature Increase: A slight increase in temperature (e.g., to 40 °C) can sometimes accelerate a sluggish reaction. However, be cautious as this can also promote side reactions.

  • Substrate Solubility: Poor solubility of the starting material in the reaction solvent can lead to a heterogeneous mixture and an incomplete reaction.[2]

    • Troubleshooting: Ensure your this compound is fully dissolved. If solubility in DCM is an issue, consider alternative solvents like methanol in conjunction with an HCl-based system.[8]

Experimental Protocol: Standard Boc Deprotection with TFA/DCM

  • Dissolve this compound (1 equivalent) in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.5 M.

  • Add trifluoroacetic acid (TFA) to the solution to achieve a final concentration of 25-50% (v/v).[4]

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 30 minutes to 2 hours).[6]

  • Upon completion, remove the solvent and excess TFA under reduced pressure. The crude product is often obtained as a TFA salt.

Issue 2: Observation of Unexpected Byproducts

Q2: I'm observing unexpected spots on my TLC or peaks in my LC-MS analysis. What are the potential side reactions and how can I mitigate them?

A2: The primary side reaction of concern during Boc deprotection is alkylation by the tert-butyl cation that is generated.[4][9] While the hydroxyl group in your substrate is a relatively weak nucleophile, other nucleophilic species present could be problematic.

Causality and Solutions:

  • Alkylation by the tert-butyl Cation: The mechanism of Boc removal generates a stabilized tert-butyl cation.[1] This electrophile can be trapped by any nucleophiles present, leading to undesired byproducts.[4][9]

    • Troubleshooting:

      • Use of Scavengers: The most effective way to prevent tert-butylation is to add a scavenger to the reaction mixture. Common scavengers include:

        • Triethylsilane (TES) or Triisopropylsilane (TIPS)

        • Thioanisole

        • A small amount of water[10]

      • Milder Deprotection Conditions: If side reactions are persistent, consider milder deprotection methods that may not generate a free tert-butyl cation to the same extent.

Experimental Protocol: Boc Deprotection using HCl in Dioxane

  • Dissolve this compound (1 equivalent) in a minimal amount of a suitable solvent or suspend it directly in the HCl solution.

  • Add a 4M solution of HCl in 1,4-dioxane.

  • Stir the mixture at room temperature for 1 to 4 hours.[6]

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, the product often precipitates as the hydrochloride salt. The solid can be collected by filtration and washed with a solvent like diethyl ether. Alternatively, the solvent can be removed under vacuum to yield the amine hydrochloride salt.[6]

Issue 3: Difficulties During Workup and Isolation

Q3: My workup is problematic. I'm getting an oil instead of a solid, or I'm having trouble isolating my product.

A3: The product of Boc deprotection is a primary amine, which is typically isolated as an ammonium salt (e.g., TFA or HCl salt). The physical properties of these salts can vary.

Causality and Solutions:

  • Nature of the Salt: TFA salts are notoriously difficult to crystallize and often remain as oils.[7] HCl salts, on the other hand, are more likely to be crystalline solids.

    • Troubleshooting:

      • Switch to HCl: If you are using TFA and obtaining an oil, switching to HCl in dioxane or ethyl acetate is a good strategy to try and obtain a solid hydrochloride salt.[7]

      • Salt-to-Free Base Conversion: If you require the free amine, a basic workup is necessary. After removing the acid and solvent in vacuo, dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate or another mild base to neutralize the acid.[6] Be mindful that the free amine may have different solubility properties.

  • Water Solubility: Your product, (1R,3R)-3-aminocyclopentanol, is a small, polar molecule with two hydrophilic functional groups. It may have significant water solubility, which can lead to low recovery during aqueous workups.

    • Troubleshooting:

      • Brine Washes: When performing an aqueous workup, use brine (saturated aqueous NaCl) for the final washes to reduce the solubility of your product in the aqueous layer.

      • Back-Extraction: After the initial extraction, re-extract the aqueous layer with your organic solvent to recover any dissolved product.

      • Avoid Aqueous Workup: If possible, after removing the volatiles from the reaction, you can attempt to triturate the crude salt with a non-polar solvent like diethyl ether to induce precipitation of the product salt.

Frequently Asked Questions (FAQs)

Q: What is the mechanism of acid-catalyzed Boc deprotection?

A: The deprotection proceeds via a three-step mechanism:

  • Protonation: The carbonyl oxygen of the Boc group is protonated by the acid.[3]

  • Fragmentation: The protonated carbamate fragments to form a stable tert-butyl cation, carbon dioxide, and the free amine.[1][3]

  • Protonation of the Amine: Under the acidic conditions, the newly formed amine is protonated to give the corresponding ammonium salt.[3]

Q: How can I monitor the progress of my Boc deprotection reaction?

A:

  • Thin-Layer Chromatography (TLC): This is a quick and effective method. The deprotected amine is more polar than the Boc-protected starting material and will have a lower Rf value.[2] Staining the TLC plate with a ninhydrin solution is ideal, as it will give a colored spot (usually purple) for the product amine but not for the Boc-protected starting material.[11]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This provides more detailed information, allowing you to monitor the disappearance of the starting material and the appearance of the product, as well as any potential side products.[12]

Q: Are there any milder, non-TFA/HCl conditions for Boc deprotection that I could consider?

A: Yes, several milder methods have been developed, which can be useful if your substrate is particularly sensitive to strong acids.

  • Oxalyl Chloride in Methanol: This system has been shown to deprotect Boc groups under mild conditions at room temperature.[13][14]

  • Aqueous Phosphoric Acid: This offers an environmentally benign and selective method for deprotection.[15]

  • Thermal Deprotection: In some cases, simply heating the Boc-protected compound in a suitable solvent can effect deprotection.[16][17]

Data and Conditions Summary

Deprotection Reagent Typical Conditions Advantages Potential Issues
TFA/DCM 20-50% TFA in DCM, RT, 0.5-2 h[4]Fast, effective, commonHarsh acidity, potential for side reactions, TFA salts often oily[7]
HCl/Dioxane 4M HCl in Dioxane, RT, 1-4 h[6]Effective, HCl salts often crystalline solids[7]Dioxane is a suspected carcinogen[18]
Oxalyl Chloride/Methanol 3 equiv. (COCl)₂, MeOH, RT, 1-4 h[13]Mild conditions, good for acid-sensitive substratesReagent is moisture-sensitive
Thermal Deprotection High temperature (e.g., 100-185 °C) in a suitable solvent[16]Acid-freeRequires high temperatures, potential for decomposition

Visualizing the Process

Boc Deprotection Mechanism

Boc_Deprotection cluster_0 Step 1: Protonation cluster_1 Step 2: Fragmentation cluster_2 Step 3: Decarboxylation & Protonation BocN Boc-NH-R ProtonatedBoc Boc-N(H+)-R BocN->ProtonatedBoc + H+ H_plus H+ ProtonatedBoc2 Boc-N(H+)-R CarbamicAcid Carbamic Acid (R-NH-COOH) CarbamicAcid2 Carbamic Acid (R-NH-COOH) tBu_cation t-Butyl Cation ProtonatedBoc2->CarbamicAcid ProtonatedBoc2->tBu_cation FreeAmine Free Amine (R-NH₂) AmmoniumSalt Ammonium Salt (R-NH₃+) FreeAmine->AmmoniumSalt + H+ CO2 CO₂ CarbamicAcid2->FreeAmine CarbamicAcid2->CO2

Caption: Acid-catalyzed Boc deprotection mechanism.

Troubleshooting Workflow for Incomplete Deprotection

Troubleshooting_Workflow start Incomplete Deprotection Observed check_acid Verify Acid Quality & Concentration start->check_acid increase_conc Increase Acid Concentration (e.g., 25% -> 50% TFA) check_acid->increase_conc Low extend_time Extend Reaction Time check_acid->extend_time OK switch_acid Switch to Stronger Acid (e.g., 4M HCl/Dioxane) increase_conc->switch_acid Still Incomplete monitor Monitor by TLC/LC-MS increase_conc->monitor switch_acid->monitor increase_temp Increase Temperature Modestly (e.g., to 40°C) extend_time->increase_temp Still Slow extend_time->monitor Complete increase_temp->monitor success Successful Deprotection monitor->success

Caption: Troubleshooting workflow for incomplete deprotection.

References

  • Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from [Link]

  • Jones, A. D., et al. (2010). Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration. PubMed. Retrieved from [Link]

  • Organic Chemistry. (2022, December 14). Boc Deprotection Mechanism. YouTube. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Specific solvent issues with BOC deprotection. Retrieved from [Link]

  • ResearchGate. (2013, January 14). How to do work-up of a BOC deprotection reaction by TFA? Retrieved from [Link]

  • ResearchGate. (n.d.). Recording of deprotection/neutralization (a) and coupling (b) parts of... Retrieved from [Link]

  • Microsaic Systems. (n.d.). Automated reaction monitoring by direct analysis mass spectrometry using the 4000 MiD® and MiDasTM. Retrieved from [Link]

  • ResearchGate. (2016, March 26). Any suggestion on Boc deprotection without using acid? Retrieved from [Link]

  • Reddit. (2023, October 18). Boc De-protection. r/Chempros. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]

  • National Institutes of Health. (2020, June 23). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved from [Link]

  • ResearchGate. (2021, May 5). How should I deprotect Boc-amino group without breaking ester bond? Retrieved from [Link]

  • The Royal Society of Chemistry. (2015, October 28). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stabl. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. Retrieved from [Link]

  • Royal Society of Chemistry. (2020, June 23). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

Sources

Technical Support Center: Purification of Carbocyclic Nucleosides Containing a tert-Butyl Carbamate Group

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of carbocyclic nucleosides protected with a tert-Butyl carbamate (Boc) group. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of isolating these valuable compounds. Here, we synthesize our extensive field experience with established chemical principles to provide you with a comprehensive resource for troubleshooting and optimizing your purification workflows.

The presence of the Boc protecting group, while essential for many synthetic strategies, introduces specific challenges during purification.[1][2] Its primary role is to temporarily decrease the reactivity of an amine functional group, rendering it non-nucleophilic.[1] However, the Boc group's inherent lability to acidic conditions necessitates careful consideration of your purification strategy to prevent its premature cleavage.[3][4] This guide will equip you with the knowledge to anticipate and overcome these challenges, ensuring the integrity of your target carbocyclic nucleoside.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions encountered during the purification of Boc-protected carbocyclic nucleosides.

Q1: Why is my Boc-protected carbocyclic nucleoside showing signs of deprotection during column chromatography on silica gel?

A1: Standard silica gel can be slightly acidic, which can be sufficient to cause the partial or complete removal of the acid-sensitive Boc group.[3][4] This is a frequent issue that leads to product loss and the introduction of impurities that can complicate further purification. To mitigate this, you can neutralize the silica gel by preparing a slurry with a solvent system containing a small amount of a volatile base, such as triethylamine (typically 0.1-1% v/v), before packing your column. Alternatively, using a less acidic stationary phase like alumina (neutral or basic) can be a viable option.

Q2: I am using Reverse-Phase HPLC for purification with a standard water/acetonitrile mobile phase containing 0.1% trifluoroacetic acid (TFA). Will my Boc group be stable?

A2: The stability of the Boc group in the presence of 0.1% TFA during RP-HPLC is a common concern. While many Boc-protected compounds can withstand these conditions for the duration of the chromatographic run, prolonged exposure, especially during the subsequent evaporation of the collected fractions at elevated temperatures, can lead to significant deprotection.[5][6] Some studies suggest that the Boc group can begin to cleave after just a few hours in a solution containing 0.1% TFA.[5] To avoid this, consider using a less acidic modifier like formic acid or acetic acid, although this may impact the peak shape and resolution.[5] If TFA is necessary for good separation, it is crucial to neutralize the collected fractions immediately or to remove the solvent at low temperatures, for instance, by freeze-drying (lyophilization).[5][6]

Q3: My Boc-protected carbocyclic nucleoside is not crystallizing. What can I do?

A3: Recrystallization is a powerful purification technique for solid compounds.[7] If your compound is resistant to crystallization, several strategies can be employed. Firstly, ensure your compound is sufficiently pure; highly impure materials often inhibit crystal formation. A preliminary purification by column chromatography may be necessary. Secondly, experiment with a variety of solvent systems. A good recrystallization solvent will dissolve your compound when hot but not at room temperature.[8] The two-solvent method, where the compound is dissolved in a "good" solvent and a "poor" solvent (in which it is insoluble) is added dropwise until turbidity appears, is also very effective.[8] Seeding the solution with a tiny crystal of the pure compound or scratching the inside of the flask with a glass rod can induce crystallization.[9]

Q4: How can I effectively remove residual di-tert-butyl dicarbonate (Boc anhydride) and tert-butanol from my reaction mixture before purification?

A4: After the Boc protection step, residual Boc anhydride and its byproduct, tert-butanol, are common impurities.[10] A significant portion of these can be removed by evaporation under reduced pressure. For residual Boc anhydride, leaving the crude product under high vacuum for an extended period can facilitate its sublimation.[10] An aqueous workup with a mild base, such as sodium bicarbonate, can also help to hydrolyze any remaining Boc anhydride. Subsequent extraction with an organic solvent will then separate your product from the resulting salts.

Troubleshooting Guides

This section provides structured approaches to address specific problems you may encounter during the purification of your Boc-protected carbocyclic nucleoside.

Problem 1: Co-elution of the Product with a Closely-Related Impurity in Column Chromatography

Symptoms:

  • TLC analysis shows overlapping spots for the product and an impurity.

  • Fractions collected from the column contain a mixture of the product and the impurity.

Troubleshooting Workflow:

G start Problem: Co-elution of product and impurity step1 Analyze the nature of the impurity. Is it more or less polar than the product? start->step1 step2a Impurity is slightly more polar: - Decrease the polarity of the eluent. - Use a shallower gradient. step1->step2a More Polar step2b Impurity is slightly less polar: - Increase the polarity of the eluent. - Use a shallower gradient. step1->step2b Less Polar step3 If polarity adjustment is insufficient, change the stationary phase. (e.g., from silica to alumina or C18) step2a->step3 step2b->step3 step4 Consider derivatization of the impurity if its structure is known and it possesses a reactive handle. step3->step4 step5 If all else fails, attempt purification by recrystallization or preparative HPLC. step4->step5

Caption: Troubleshooting co-elution in column chromatography.

Problem 2: Premature Deprotection of the Boc Group During Purification

Symptoms:

  • Appearance of a new, more polar spot on TLC that corresponds to the deprotected amine.

  • Mass spectrometry analysis of the purified product shows a significant amount of the deprotected species.

Troubleshooting Workflow:

G start Problem: Premature Boc deprotection step1 Identify the source of acidity in your purification step. start->step1 step2a Column Chromatography: - Neutralize silica gel with triethylamine. - Use neutral or basic alumina. step1->step2a Chromatography step2b Reverse-Phase HPLC: - Replace TFA with formic or acetic acid. - If TFA is necessary, neutralize fractions immediately. step1->step2b HPLC step3 During workup or solvent evaporation: - Avoid strong acids. - Evaporate solvents at low temperatures. step1->step3 Workup/Evaporation step4 Confirm product identity and purity using NMR and mass spectrometry. step2a->step4 step2b->step4 step3->step4

Sources

Technical Support Center: Optimizing Carbocyclic Nucleoside Synthesis from Chiral Aminocyclopentanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of carbocyclic nucleosides utilizing chiral aminocyclopentanol derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthetic route and enhance experimental outcomes. Carbocyclic nucleosides are a vital class of therapeutic agents due to their enhanced metabolic stability, making them potent antiviral and anticancer drugs.[1][2][3][4] The replacement of the furanose ring's oxygen with a methylene group imparts resistance to enzymatic degradation by phosphorylases.[3][5][6] However, the synthesis can be challenging, often requiring multi-step pathways to establish the correct stereochemistry.[5][7]

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during synthesis, ultimately aiming to improve your reaction yields and purity.

Troubleshooting Guide

This section addresses specific problems you might encounter during the synthesis of carbocyclic nucleosides from chiral aminocyclopentanol.

Problem 1: Low Yield in the Nucleobase Coupling Reaction

Q: I am experiencing a low yield in the coupling reaction between my protected aminocyclopentanol derivative and the nucleobase. What are the potential causes and how can I troubleshoot this?

A: Low yields in the nucleobase coupling step are a common hurdle. The cause can often be traced to several factors related to the choice of coupling strategy, reaction conditions, or the nature of the starting materials. Two primary convergent strategies are employed for this coupling: direct coupling of a functionalized cyclopentane with a nucleobase (e.g., Mitsunobu or SN2 reactions) or building the heterocyclic ring onto the aminocyclopentanol backbone.[5]

Troubleshooting Steps & Explanations:

  • Re-evaluate Your Coupling Strategy:

    • Mitsunobu Reaction: While common, the Mitsunobu reaction can be sensitive to steric hindrance and the acidity of the nucleobase.[5][8] If your chiral aminocyclopentanol is sterically bulky, or the nucleobase is not sufficiently acidic, the reaction may proceed slowly or not at all.

      • Alternative: If the Mitsunobu reaction with a cyclopentenyl alcohol fails, consider converting the alcohol to a better leaving group, such as a mesylate or triflate.[8][9] Subsequent SN2 displacement with the nucleobase, often in the presence of a non-nucleophilic base like sodium hydride, can be more efficient.[8] For instance, if direct coupling of a cyclopentenol with pyrrole carboxylates yields only trace amounts of product, converting the alcohol to a sulfonyl derivative can significantly improve the yield of the subsequent displacement reaction.[8]

    • Palladium-Catalyzed Coupling: For certain substrates, palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, offer a powerful alternative for forming the C-C bond in carbocyclic C-nucleosides.[2][10][11] This approach is particularly useful when constructing the nucleobase from a pre-functionalized cyclopentene.[10] Solid-phase synthesis using palladium-catalyzed coupling has also been developed and may require higher catalyst loading compared to solution-phase reactions.[12]

    • Linear Synthesis: In a linear approach, the nucleobase is constructed stepwise on the aminocyclopentanol scaffold.[5] This can be advantageous if direct coupling proves inefficient. For example, reacting cis-3-aminomethylcyclopentylmethanol with 4,6-dichloro-5-aminopyrimidine followed by ring closure is a viable route to purine-based carbocyclic nucleosides.[1][13]

  • Optimize Reaction Conditions:

    • Solvent and Temperature: Ensure your solvent is anhydrous, as water can quench reagents, particularly in Mitsunobu reactions or when using strong bases like NaH.[6] The reaction temperature should be optimized; some coupling reactions require heating, while others proceed efficiently at room temperature or below.

    • Reagent Stoichiometry: Carefully check the stoichiometry of your reagents. An excess of the coupling partners or reagents may be necessary, but can also lead to side reactions and purification challenges.

  • Protecting Group Strategy:

    • The choice of protecting groups on both the aminocyclopentanol and the nucleobase is critical.[14][15][][17] Sterically demanding protecting groups can hinder the coupling reaction. Ensure the protecting groups are stable to the coupling conditions and can be removed without affecting the final product.[14] For instance, TBDMS and TOM groups are often used to protect the 2'-hydroxyl function in nucleosides.[15]

Problem 2: Poor Stereoselectivity in the Synthesis

Q: My final product is a mixture of diastereomers. How can I improve the stereochemical outcome of my synthesis?

A: Achieving high stereoselectivity is a significant challenge in carbocyclic nucleoside synthesis due to the multiple chiral centers.[7] The stereochemistry is often determined during the key bond-forming reactions that construct the cyclopentane ring or attach the nucleobase.

Troubleshooting Steps & Explanations:

  • Chiral Starting Material Purity:

    • Begin with enantiomerically pure chiral aminocyclopentanol. The stereochemical integrity of your starting material is paramount. Chiral resolution or asymmetric synthesis methods can be employed to obtain enantiopure starting materials.[18]

  • Stereocontrolled Reactions:

    • Asymmetric Catalysis: Employing asymmetric catalysis in key steps can induce high stereoselectivity. For example, an asymmetric Suzuki-Miyaura type reaction has been used as the key C-C bond-forming step to produce enantiomerically enriched carbocyclic C-nucleosides.[2][11]

    • Neighboring Group Participation: In some cases, appropriately positioned functional groups can direct the stereochemical outcome of a reaction. While not as prevalent as in furanose chemistry, this principle can sometimes be applied in carbocyclic systems.

    • Enzyme-Catalyzed Reactions: Biocatalysis, using enzymes like DHAP-dependent aldolases, can be a powerful tool for generating chiral acyclic nucleoside analogues with high stereocontrol, which can then be further elaborated.[19][20]

  • Reaction Conditions for Stereocontrol:

    • Temperature: Lowering the reaction temperature can often enhance the stereoselectivity of a reaction by favoring the transition state leading to the desired stereoisomer.

    • Solvent and Additives: The choice of solvent and the presence of certain additives can influence the stereochemical outcome. Experiment with different solvent systems and additives to optimize for the desired diastereomer.

  • Purification:

    • If a mixture of diastereomers is unavoidable, efficient purification methods are crucial. Chiral chromatography (HPLC or SFC) can be used to separate diastereomers. Crystallization can also sometimes be employed to isolate the desired stereoisomer.

Frequently Asked Questions (FAQs)

Q1: What are the most critical protecting groups to consider in this synthesis, and why?

A1: The strategic use of protecting groups is fundamental to the successful synthesis of carbocyclic nucleosides.[14][17] The key functional groups requiring protection are the amino and hydroxyl groups of the aminocyclopentanol and the exocyclic amino groups of the nucleobases.

  • Amino Group Protection: Common protecting groups for amines include Carbobenzyloxy (Cbz) and tert-Butoxycarbonyl (Boc). These are generally stable under a wide range of reaction conditions and can be selectively removed.[15]

  • Hydroxyl Group Protection: Silyl ethers (e.g., TBDMS, TIPS) are widely used for protecting hydroxyl groups due to their ease of introduction, stability, and selective removal with fluoride reagents.[15] Benzyl (Bn) ethers are also common and can be removed by hydrogenolysis.[15]

  • Nucleobase Protection: The exocyclic amino groups of adenine and cytosine are often protected with acyl groups like benzoyl (Bz) or acetyl (Ac) to prevent side reactions during coupling and other transformations.[15][]

The choice of an "orthogonal set" of protecting groups is crucial, meaning each group can be removed under specific conditions without affecting the others.[14]

Q2: How do I choose between a linear and a convergent synthetic approach?

A2: The choice between a linear and a convergent synthesis depends on the specific target molecule and the availability of starting materials.[5]

  • Linear Synthesis: In this approach, the nucleobase is constructed step-by-step on the pre-formed aminocyclopentanol ring.[5] This can be a robust method, but it is often longer and less flexible if you want to synthesize a library of analogues with different nucleobases.

  • Convergent Synthesis: This strategy involves synthesizing the carbocyclic core and the nucleobase separately and then coupling them in a later step.[5][21] This approach is generally more flexible and efficient for creating a variety of analogues, as a common carbocyclic intermediate can be coupled with different nucleobases.[5]

Q3: My final deprotection step is leading to decomposition of the product. What can I do?

A3: Product decomposition during deprotection is often due to harsh reaction conditions.

  • Milder Deprotection Conditions: Explore milder deprotection reagents and conditions. For example, if strong acid is causing decomposition, consider using a weaker acid or enzymatic deprotection.[22] For silyl ethers, fluoride sources like TBAF are generally mild.

  • Order of Deprotection: The sequence of deprotection steps can be critical. It may be necessary to deprotect certain groups before others to avoid side reactions.

  • Alternative Protecting Groups: If a particular protecting group consistently leads to problems during removal, consider redesigning the synthesis with a more labile protecting group.

Q4: What are the best analytical techniques to monitor the progress of my reactions and characterize the final product?

A4: A combination of analytical techniques is essential for monitoring these multi-step syntheses.

  • Thin Layer Chromatography (TLC): TLC is an indispensable tool for rapid reaction monitoring.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are crucial for structural elucidation of intermediates and the final product. 2D NMR techniques like COSY and HSQC can help in assigning complex spectra.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of your compounds.[22]

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of your compounds and can be used for purification. Chiral HPLC is necessary to determine the enantiomeric excess.

Experimental Protocols & Data

Table 1: Comparison of Nucleobase Coupling Methods
Coupling MethodKey ReagentsTypical Yield RangeAdvantagesCommon Issues & Solutions
Mitsunobu Reaction DEAD or DIAD, PPh340-75%Mild conditions, stereoinversion at the alcohol center.Low yields with sterically hindered substrates or less acidic nucleobases. Can be difficult to purify from phosphine oxide byproduct. Solution: Use of polymer-supported reagents or alternative coupling methods.[5][8]
SN2 Displacement Mesyl chloride or Triflic anhydride, followed by nucleobase and a base (e.g., NaH)60-90%High yielding, reliable for less hindered systems.Requires activation of the alcohol. Risk of elimination side reactions. Solution: Use a non-nucleophilic base and control the temperature.[8][9]
Suzuki-Miyaura Coupling Pd catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3), boronic acid derivative50-85%Good for C-C bond formation, tolerant of many functional groups.Requires synthesis of a boronic acid or halide precursor. Catalyst poisoning can be an issue. Solution: Thorough purification of starting materials and use of appropriate ligands.[2][11]
Linear Synthesis (Ring Formation) Dichloropyrimidine derivative, base (e.g., triethylamine)50-70% (over several steps)Avoids difficult coupling of complex fragments.Less convergent, can be lengthy.

Visualizations

Diagram 1: General Workflow for Convergent Synthesis

Convergent Synthesis Workflow cluster_0 Carbocycle Synthesis cluster_1 Nucleobase Preparation cluster_2 Final Steps A Chiral Aminocyclopentanol B Protection of Amino & Hydroxyl Groups A->B C Functionalization (e.g., Activation of -OH) B->C E Coupling Reaction (e.g., SN2, Mitsunobu) C->E Carbocyclic Precursor D Protected Nucleobase D->E Nucleobase F Deprotection E->F G Purification F->G H Final Carbocyclic Nucleoside G->H

Caption: Convergent synthesis workflow from chiral aminocyclopentanol.

Diagram 2: Troubleshooting Decision Tree for Low Coupling Yield

Troubleshooting Low Yield Start Low Yield in Coupling Reaction Q1 What is the coupling method? Start->Q1 Mitsunobu Mitsunobu Reaction Q1->Mitsunobu Mitsunobu SN2 SN2 Displacement Q1->SN2 SN2 Other Other Methods (e.g., Pd-catalyzed) Q1->Other Other Troubleshoot_Mitsunobu Check for steric hindrance. Increase nucleobase acidity. Ensure anhydrous conditions. Mitsunobu->Troubleshoot_Mitsunobu Troubleshoot_SN2 Confirm activation of -OH. Check for elimination byproducts. Optimize base and temperature. SN2->Troubleshoot_SN2 Troubleshoot_Other Verify catalyst activity. Check purity of precursors. Optimize ligands and conditions. Other->Troubleshoot_Other Alternative_Mitsunobu Convert -OH to a better leaving group (e.g., -OMs, -OTf) and perform SN2 displacement. Troubleshoot_Mitsunobu->Alternative_Mitsunobu If yield still low

Caption: Decision tree for troubleshooting low coupling reaction yields.

References

  • Benchchem.
  • DigitalCommons@TMC. (2022). Catalytic Asymmetric Synthesis of Carbocyclic C-Nucleosides.
  • Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (1994). Synthesis of C-nucleosides via radical coupling reaction.
  • PubMed. Novel carbocyclic nucleosides containing a cyclopentyl ring. Adenosine and uridine analogues.
  • ResearchGate. Synthesis of carbocyclic C-nucleosides via Suzuki coupling.
  • York Research Database. (2004). Chiral base route to functionalised cyclopentenyl amines: formal synthesis of the cyclopentene core of nucleoside Q.
  • LookChem. Solid-phase synthesis of carbocyclic nucleosides.
  • PMC - NIH. Synthesis of carbocyclic nucleoside analogs with five-membered heterocyclic nucleobases.
  • University of Hamburg, Department of Chemistry. (2020). Stereoselective Syntheses of Carbocyclic Nucleosides.
  • Wikipedia. Synthesis of nucleosides.
  • K. C. Nicolaou and co-workers, Angew. Chem. Int. Ed. 1998, 37, 2708. Protecting Groups.
  • PMC - NIH. BASE-FUNCTIONALIZED CARBOCYCLIC NUCLEOSIDES: DESIGN,SYNTHESIS AND MECHANISM OF ANTIVIRAL ACTIVITY.
  • PMC - NIH. (2022). Catalytic asymmetric synthesis of carbocyclic C-nucleosides.
  • PubMed. Synthesis and anti-HIV activity of novel cyclopentenyl nucleoside analogues of 8-azapurine.
  • Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis.
  • BOC Sciences. Protected-Nucleosides.
  • Wikipedia. Protecting group.
  • PMC - NIH. Synthetic Strategies Toward Carbocyclic Purine-Pyrimidine Hybrid Nucleosides.
  • ACS Publications. Synthesis of a Novel Conformationally Locked Carbocyclic Nucleoside Ring System.
  • Request PDF. (2025). Recent Progress for the Synthesis of Selected Carbocyclic Nucleosides.
  • Beilstein Journal of Organic Chemistry. (2021). Recent advances in synthetic approaches for medicinal chemistry of C-nucleosides.
  • Organic & Biomolecular Chemistry (RSC Publishing). (2022). Synthesis of fluorinated carbocyclic pyrimidine nucleoside analogues.
  • PubMed. Recent progress for the synthesis of selected carbocyclic nucleosides.
  • PubMed. (2022). Chemical Approaches to Carbocyclic Nucleosides.
  • Graz University of Technology. (2023). Biocatalytic cascade transformations for the synthesis of C-nucleosides and N-nucleoside analogs.
  • PMC - PubMed Central.
  • ResearchGate. (2024).
  • MDPI. Synthesis of C-Arylnucleoside Analogues.

Sources

Technical Support Center: Overcoming Steric Hindrance in Reactions with tert-Butyl ((1R,3R)-3-hydroxycyclopentyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for tert-Butyl ((1R,3R)-3-hydroxycyclopentyl)carbamate. This guide is designed for researchers, scientists, and drug development professionals who are navigating the synthetic challenges posed by this sterically demanding yet valuable building block. The bulky tert-butyl protecting group, while offering stability, often presents significant steric hindrance, impacting reaction rates and yields.[1][2][3] This resource provides in-depth troubleshooting advice and frequently asked questions to help you optimize your reactions and achieve your synthetic goals.

This molecule is a key intermediate in the synthesis of various biologically active compounds, particularly antiviral nucleoside analogues.[4][5][6] Its rigid cyclopentyl core and chiral centers make it an attractive scaffold for creating structurally complex and diverse molecules.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during your experiments, offering explanations and actionable protocols to overcome them.

Issue 1: Low to No Conversion in Acylation/Esterification Reactions

Question: I am attempting to acylate the secondary alcohol of this compound with an acid chloride/anhydride and a standard base like triethylamine or pyridine, but I'm observing very low conversion even after prolonged reaction times. What is causing this, and how can I improve the yield?

Root Cause Analysis: The primary challenge here is the steric hindrance around the secondary hydroxyl group.[2][7] The bulky tert-butoxycarbonyl (Boc) group and the cyclopentyl ring restrict access of the acylating agent to the alcohol. Standard conditions are often insufficient to overcome this steric barrier.

Solutions and Protocols:

  • Employ a More Nucleophilic Catalyst: Catalysts like 4-(Dimethylamino)pyridine (DMAP) are more effective than triethylamine or pyridine for acylating sterically hindered alcohols.[8][9] DMAP functions as a nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate.

    • Protocol 1: DMAP-Catalyzed Acylation

      • Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).

      • Add DMAP (0.1 - 0.2 eq) and triethylamine (1.5 - 2.0 eq).

      • Cool the mixture to 0 °C in an ice bath.

      • Slowly add the acid chloride or anhydride (1.2 - 1.5 eq).

      • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Utilize a More Reactive Acylating Agent: If standard acid chlorides or anhydrides are ineffective, consider using a more reactive agent or an alternative activation method.

  • Alternative Catalysts for Hindered Alcohols: Research has shown that 1-methylimidazole can be an excellent catalyst for the acylation of sterically hindered alcohols, sometimes outperforming DMAP.[8][9]

    • Protocol 2: 1-Methylimidazole Catalyzed Acylation

      • Dissolve the alcohol (1.0 eq) in anhydrous DCM.

      • Add 1-methylimidazole (1.5 eq) and triethylamine (1.5 eq).

      • Add the acylating agent (1.2 eq) at room temperature.

      • Stir for 4-12 hours, monitoring progress by TLC.

Comparative Table of Acylation Conditions:

CatalystReagentTypical ConditionsAdvantagesDisadvantages
Triethylamine/PyridineAcid Chloride/AnhydrideDCM, RT, 24-48hMild, inexpensiveOften ineffective for hindered substrates
DMAPAcid Chloride/AnhydrideDCM, 0°C to RT, 12-24hHighly effective for many hindered alcoholsCan be toxic
1-MethylimidazoleAcid Chloride/AnhydrideDCM, RT, 4-12hVery effective, less toxic than DMAP[8]-
Issue 2: Failure of S(_N)2 Reactions (e.g., Tosylation followed by Nucleophilic Substitution)

Question: I have successfully tosylated the alcohol, but the subsequent S(_N)2 reaction with a nucleophile is failing or giving elimination products. How can I promote the desired substitution?

Root Cause Analysis: The steric bulk around the reaction center not only hinders the initial tosylation but also severely impedes the backside attack required for an S(_N)2 reaction.[2][7][10] This makes the substrate more prone to E2 elimination, especially with basic nucleophiles.

Solutions and Protocols:

  • Mitsunobu Reaction for Inversion of Stereochemistry: The Mitsunobu reaction is a powerful alternative for achieving nucleophilic substitution with inversion of configuration on secondary alcohols, often succeeding where traditional S(N)2 reactions fail.[11] It avoids the formation of a sulfonate ester leaving group and proceeds under milder conditions.

    • Protocol 3: Mitsunobu Reaction

      • Dissolve this compound (1.0 eq), triphenylphosphine (PPh(_3)) (1.5 eq), and your nucleophile (e.g., a carboxylic acid or phthalimide) (1.5 eq) in anhydrous THF.

      • Cool the mixture to 0 °C.

      • Slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise.

      • Allow the reaction to warm to room temperature and stir for 12-24 hours.

      • Monitor the reaction by TLC.

    • Expert Tip: For particularly stubborn sterically hindered alcohols, using a more acidic pronucleophile, such as 4-nitrobenzoic acid, can significantly improve reaction rates and yields in Mitsunobu reactions.[12][13]

  • Enhancing Mitsunobu Reactions: For extremely hindered systems, reaction conditions can be further optimized. The use of sonication in combination with high concentrations has been shown to dramatically increase the rate of Mitsunobu reactions with sterically hindered substrates.[14]

Decision Workflow for Substitution Reactions:

G start Goal: Nucleophilic Substitution tosylation Attempt Tosylation/Mesylation followed by SN2 start->tosylation success Success! tosylation->success High Yield failure Low Yield / Elimination tosylation->failure No/Poor Reaction mitsunobu Perform Mitsunobu Reaction failure->mitsunobu mitsunobu_success Success! mitsunobu->mitsunobu_success Good Yield optimize_mitsu Optimize Mitsunobu: - Use more acidic nucleophile - Increase concentration - Apply sonication mitsunobu->optimize_mitsu Low Yield optimize_mitsu->mitsunobu

Caption: Troubleshooting workflow for substitution reactions.

Frequently Asked Questions (FAQs)

Q1: What types of reactions are most affected by the steric hindrance of this molecule?

A1: Reactions that require a backside attack on the carbon bearing the hydroxyl group (S(_N)2 reactions) are the most significantly affected.[2][7][10] Acylation and other reactions where a reagent needs to approach the hydroxyl group can also be slow but are often achievable with the right catalyst.[8]

Q2: Can I perform an etherification on the hydroxyl group?

A2: Yes, but a standard Williamson ether synthesis (deprotonation followed by reaction with an alkyl halide) will likely be very slow due to the hindered nature of the alkoxide. A more effective approach would be to use a method that does not rely on an S(_N)2 reaction at the cyclopentyl carbon. For instance, acid-catalyzed etherification with a tertiary alcohol like tert-butanol can be a viable strategy, as it proceeds through a carbocation intermediate.[15][16]

Q3: Are there any alternative protecting groups for the amine that are less sterically demanding than Boc?

A3: While the Boc group is common, you could consider using a carbamate protecting group with less steric bulk, such as a Cbz (benzyloxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl) group, if the Boc group is proving too problematic for a subsequent step. However, the choice of protecting group will depend on the overall synthetic strategy and the conditions required for its removal.

Q4: My reaction is clean but extremely slow. Is simply increasing the temperature a good idea?

A4: Increasing the temperature can increase the reaction rate, but it must be done cautiously. For S(_N)2/E2 competing reactions, higher temperatures generally favor the elimination product. For other reactions, elevated temperatures might lead to decomposition of reactants or products. It is generally better to first explore more reactive catalysts or reagents at moderate temperatures before resorting to high heat.

Q5: How does the stereochemistry of the starting material ((1R,3R)-trans) influence reactivity?

A5: The trans relationship between the amine and hydroxyl groups places them on opposite faces of the cyclopentane ring. This can be advantageous as the Boc-protected amine on one face may provide less direct steric shielding to a reagent approaching the hydroxyl group on the opposite face, compared to a cis isomer. However, the overall steric environment of the cyclopentane ring still presents a significant challenge.

References

  • Effect on steric hindrance on nucleophiles : r/OrganicChemistry - Reddit. (2021, August 1). Reddit. [Link]

  • Khan Academy. (2013, November 25). Steric hindrance | Substitution and elimination reactions | Organic chemistry [Video]. YouTube. [Link]

  • PubChem. rac-tert-butyl N-[(1R,3R)-3-hydroxycyclopentyl]carbamate. National Center for Biotechnology Information. [Link]

  • Organic Chemistry Portal. Mitsunobu Reaction. [Link]

  • ResearchGate. How can I tosylate an hindered secondary alcohol?. [Link]

  • Chemistry Steps. Steric Hindrance in SN2 and SN1 Reactions. [Link]

  • Master Organic Chemistry. Mitsunobu Reaction. [Link]

  • National Institutes of Health. (2021, June 16). Synthesis and Antiviral Evaluation of Nucleoside Analogues Bearing One Pyrimidine Moiety and Two D-Ribofuranosyl Residues. [Link]

  • The Journal of Organic Chemistry. Use of Sonication for the Coupling of Sterically Hindered Substrates in the Phenolic Mitsunobu Reaction. ACS Publications. [Link]

  • ResearchGate. Sterically Hindered and Electron-Deficient 2,4,6-Tri-tert-butylpyrimidinium as a π-Lewis Acid Toward Organocatalytic Silyl Protection of Carbohydrates Using Trialkyl/aryl Silanes. [Link]

  • Organic Letters. Enantioselective Acylation of Secondary Alcohols Catalyzed by Chiral N-Heterocyclic Carbenes. ACS Publications. [Link]

  • National Institutes of Health. (2021, May 14). Antiviral nucleoside analogs. [Link]

  • Organic Syntheses. A general procedure for mitsunobu inversion of sterically hindered alcohols. [Link]

  • Organic Chemistry Portal. tert-Butyl Esters. [Link]

  • Chemical Research in Chinese Universities. Practical and Efficient Acylation and Tosylation of Sterically Hindered Alcohols Catalyzed with 1-Methylimidazole. [Link]

  • Master Organic Chemistry. (2011, July 18). Steric Hindrance (Is Like A Fat Goalie). [Link]

  • ResearchGate. Practical and Efficient Acylation and Tosylation of Sterically Hindered Alcohols Catalyzed with 1-Methylimidazole. [Link]

  • ResearchGate. The Mitsunobu Inversion Reaction of Sterically Hindered 17-Hydroxy Steroids. [Link]

  • ResearchGate. The tert-butyl group in chemistry and biology. [Link]

  • MDPI. Broad-Spectrum Antiviral Strategies and Nucleoside Analogues. (2021, April 13). [Link]

  • Organic Chemistry Portal. Ester synthesis by acylation. [Link]

  • National Institutes of Health. Antiviral and Antimicrobial Nucleoside Derivatives: Structural Features and Mechanisms of Action. [Link]

  • Google Patents.
  • bioRxiv. (2023, June 17). Diversification of Nucleoside Analogues as Potent Antiviral Drug Leads. [Link]

  • Effect of reaction conditions on the etherification between glycerol and tert-butyl alcohol over beta zeolite. (2024, June 30). [Link]

  • PubChem. Tert-butyl n-[1-(hydroxymethyl)cyclopentyl]carbamate. National Center for Biotechnology Information. [Link]

  • ResearchGate. Reaction scheme of glycerol (G) etherification with tert-butyl alcohol... [Link]

Sources

Deprotection of Boc group without affecting other sensitive functionalities.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the selective deprotection of the tert-butyloxycarbonyl (Boc) group. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in removing the Boc protecting group without affecting other sensitive functionalities within their molecules. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you navigate these complexities with confidence.

Introduction: The Challenge of Selective Boc Deprotection

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis, particularly in peptide chemistry, due to its stability under a broad range of reaction conditions.[1][2] Its removal is typically achieved under acidic conditions.[3][4] However, in the synthesis of complex molecules with multiple functional groups, the challenge lies in the selective cleavage of the Boc group while preserving other acid-labile moieties. This guide will explore strategies and methodologies to achieve this selectivity.

Frequently Asked Questions (FAQs)

Q1: My Boc deprotection reaction is incomplete or sluggish. What are the likely causes and how can I resolve this?

A1: Incomplete or slow Boc deprotection can stem from several factors:

  • Insufficient Acid Strength or Concentration: The rate of Boc deprotection is dependent on the acid concentration.[5] If the reaction is slow, a gradual increase in the acid concentration may be necessary. For instance, when using trifluoroacetic acid (TFA) in dichloromethane (DCM), you can increase the TFA concentration from a standard 20-50% up to 95% for more stubborn Boc groups.[6]

  • Low Reaction Temperature: While many deprotections are run at 0 °C to room temperature, gently warming the reaction may be required for less reactive substrates. However, this should be done cautiously as it can also promote side reactions.

  • Steric Hindrance: A sterically hindered Boc-protected amine may require more forcing conditions for deprotection. This could mean a stronger acid, higher concentration, or longer reaction time.

Q2: After deprotection, my mass spectrometry analysis shows a mass increase of +56 Da. What is this side product and how can I prevent it?

A2: A mass increase of 56 Da is a tell-tale sign of tert-butylation.[6] This side reaction is caused by the electrophilic tert-butyl cation, which is generated during the acidic cleavage of the Boc group.[5][7] This cation can then alkylate nucleophilic sites on your molecule.

Susceptible functionalities include: [6][8]

  • The indole ring of Tryptophan (Trp)

  • The thioether of Methionine (Met)

  • The thiol of Cysteine (Cys)

  • The phenolic ring of Tyrosine (Tyr)

Prevention Strategy: The Use of Scavengers

The most effective way to prevent tert-butylation is to add a "scavenger" to the reaction mixture. Scavengers are nucleophilic compounds that trap the tert-butyl cation before it can react with your product.[8]

ScavengerTarget Residue(s)Typical Concentration
Triisopropylsilane (TIS) General purpose, highly effective2.5-5% (v/v)
Thioanisole Methionine, Tryptophan2-5% (v/v)
Water General purpose2.5-5% (v/v)
Dithiothreitol (DTT) or Dithioethane (DTE) Tryptophan, Cysteine, Methionine~0.5%
Q3: How can I selectively deprotect a Boc group in the presence of other acid-labile protecting groups like Cbz, Fmoc, or t-butyl esters?

A3: This requires an orthogonal protecting group strategy, where each protecting group can be removed under specific conditions without affecting the others.[1][9]

  • Boc vs. Fmoc: This is a classic orthogonal pair. The Fmoc group is base-labile (removed with piperidine) and completely stable to the acidic conditions used for Boc deprotection.[2][]

  • Boc vs. Cbz: The benzyloxycarbonyl (Cbz) group is typically removed by catalytic hydrogenation (e.g., H₂/Pd-C), which does not affect the Boc group.[4][11] While Cbz can be cleaved by strong acids, the milder acidic conditions sufficient for Boc removal usually leave the Cbz group intact.

  • Boc vs. t-butyl esters/ethers: This is a more challenging scenario as both are acid-labile. However, the Nα-Boc group is generally more sensitive to acid than tert-butyl esters and ethers.[5] Using milder acidic conditions can achieve selectivity. A solution of 4M HCl in dioxane is often more selective than TFA for removing a Boc group in the presence of a t-butyl ester.[12][13][14]

Q4: Are there any non-acidic or milder methods for Boc deprotection for highly sensitive substrates?

A4: Yes, several methods have been developed for substrates that cannot tolerate strong acids:

  • Lewis Acids: Reagents like trimethylsilyl trifluoromethanesulfonate (TMSOTf) in the presence of a mild base like 2,6-lutidine can effectively remove Boc groups.[6] Iron(III) chloride has also been reported as a catalyst for selective Boc deprotection.[15]

  • Thermal Deprotection: Heating the Boc-protected compound, sometimes in a high-boiling point solvent or under continuous flow conditions, can induce thermal cleavage of the Boc group without the need for an acid catalyst.[16][17]

  • Oxalyl Chloride in Methanol: A mild method for the deprotection of N-Boc groups from a variety of substrates has been reported using oxalyl chloride in methanol at room temperature.[18][19][20]

  • Water-Mediated Deprotection: In some cases, heating in water at reflux temperatures can achieve N-Boc deprotection, offering a green chemistry alternative.[21][22]

Troubleshooting Guides

Guide 1: Selective Deprotection of Nα-Boc in the Presence of tert-Butyl Side-Chain Protection

Problem: You need to remove the N-terminal Boc group of a peptide without cleaving the tert-butyl-based side-chain protecting groups of residues like Asp(OtBu), Glu(OtBu), or Tyr(tBu).

Recommended Protocol:

  • Reagent Preparation: Prepare a fresh solution of 4M HCl in anhydrous 1,4-dioxane.

  • Reaction Setup: Dissolve your Boc-protected peptide in the 4M HCl/dioxane solution at 0 °C.

  • Reaction Monitoring: Stir the reaction at room temperature for 30-60 minutes. Monitor the progress by TLC or LC-MS. The reaction is often complete within 15-30 minutes.[14]

  • Work-up: Once the reaction is complete, remove the solvent in vacuo. The product is typically obtained as the hydrochloride salt.

Causality: The Nα-Boc group is more labile to HCl in dioxane than tert-butyl esters and ethers, allowing for a window of selectivity.[12][13] TFA is generally less selective and can lead to partial or complete removal of the side-chain protecting groups.

Guide 2: Deprotection of a Boc-Protected Guanidine Group (Arginine) and Prevention of δ-Lactam Formation

Problem: Deprotection of Boc-protected arginine can be problematic, with side reactions such as δ-lactam formation.[6]

Troubleshooting Steps:

  • δ-Lactam Formation: This intramolecular cyclization is a concern, especially with di-Boc protected guanidino groups.[6] It is more prevalent during the coupling step but can also occur under certain deprotection conditions. Using a single Pbf (pentamethyldihydrobenzofuran-5-sulfonyl) or Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl) protecting group on the guanidine function instead of Boc can mitigate this issue.

  • tert-Butylation: The guanidinium group itself can be susceptible to alkylation by the tert-butyl cation.[6] The use of scavengers is highly recommended.

Visualized Workflows and Mechanisms

Mechanism of Acid-Catalyzed Boc Deprotection

The deprotection of a Boc group with an acid like TFA proceeds through a well-established mechanism.[23][24]

Caption: Mechanism of acid-catalyzed Boc deprotection.

Decision Workflow for Choosing a Boc Deprotection Strategy

Deprotection_Strategy start Start: Boc-protected substrate sensitive_groups Are other acid-sensitive groups present? start->sensitive_groups tbutyl_groups t-Butyl esters/ethers? sensitive_groups->tbutyl_groups Yes strong_acid_conditions Use standard strong acid (e.g., 20-50% TFA in DCM) sensitive_groups->strong_acid_conditions No mild_acid_conditions Use milder acid conditions (e.g., 4M HCl in dioxane) tbutyl_groups->mild_acid_conditions Yes alternative_methods Consider alternative methods: - Lewis acids (TMSOTf) - Thermal deprotection - Oxalyl chloride/MeOH tbutyl_groups->alternative_methods No nucleophilic_residues Nucleophilic residues (Trp, Met, Cys, Tyr)? add_scavengers Add scavengers (e.g., TIS, thioanisole) nucleophilic_residues->add_scavengers Yes end Deprotected Product nucleophilic_residues->end No strong_acid_conditions->nucleophilic_residues mild_acid_conditions->nucleophilic_residues alternative_methods->nucleophilic_residues add_scavengers->end

Caption: Decision workflow for Boc deprotection.

Experimental Protocols

Protocol 1: General Boc Deprotection using TFA in DCM

This protocol is suitable for substrates that do not contain other acid-sensitive groups.

  • Preparation: Dissolve the Boc-protected compound in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.2 M in a round-bottom flask.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Scavenger Addition (if necessary): If your substrate contains nucleophilic residues, add the appropriate scavenger (e.g., triisopropylsilane to a final concentration of 2.5-5% v/v).[6]

  • TFA Addition: Slowly add trifluoroacetic acid (TFA) to the stirred solution to a final concentration of 20-50% (v/v).[25]

  • Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-4 hours).[6]

  • Work-up: Concentrate the reaction mixture in vacuo. The crude product, a trifluoroacetate salt, can be purified or used directly. For isolation of the free amine, a basic work-up with a mild base (e.g., saturated NaHCO₃ solution) followed by extraction with an organic solvent can be performed.[26]

Protocol 2: Selective Boc Deprotection using 4M HCl in Dioxane

This protocol is recommended for substrates containing tert-butyl esters or ethers.[12][14]

  • Preparation: Dissolve the Boc-protected compound in a minimal amount of 1,4-dioxane.

  • Reagent Addition: Add a solution of 4M HCl in 1,4-dioxane (commercially available or freshly prepared).

  • Reaction: Stir the mixture at room temperature for 30-60 minutes. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Remove the solvent and excess HCl in vacuo. The resulting hydrochloride salt is often of high purity and can be used without further purification.

References

  • Benchchem. (n.d.). Application Notes and Protocols: Deprotection of Boc-eda-ET using HCl in Dioxane.
  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA.
  • Benchchem. (n.d.). Understanding Boc protection and deprotection in peptide synthesis.
  • Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Journal of Peptide Research, 58(4), 338-341.
  • Yajima, H., Fujii, N., Ogawa, H., & Kawatani, H. (1977). Two-step hard acid deprotection/cleavage procedure for solid phase peptide synthesis. Journal of the Chemical Society, Chemical Communications, (3), 107-108.
  • University of Arizona. (n.d.). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M).
  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS).
  • Benchchem. (n.d.). Boc-guanidine deprotection side reactions and how to avoid them.
  • Benchchem. (n.d.). selective deprotection of Boc amines in the presence of other protecting groups.
  • Benchchem. (n.d.). Protocol for N-Boc Deprotection Using Trifluoroacetic Acid (TFA).
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
  • Fisher Scientific. (n.d.). Amine Protection / Deprotection.
  • ChemPep. (n.d.). Boc Solid Phase Peptide Synthesis.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection.
  • Aouf, N. E., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Conditions. International Journal of Chemistry, 4(3).
  • National Institutes of Health. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.
  • Gao, X., et al. (2000). Peptide Synthesis Based on t-Boc Chemistry and Solution Photogenerated Acids. Organic Letters, 2(11), 1573-1575.
  • ResearchGate. (n.d.). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m).
  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection.
  • RSC Advances. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.
  • Common Organic Chemistry. (n.d.). Boc Deprotection - HCl.
  • Benchchem. (n.d.). Troubleshooting Boc Deprotection: A Technical Support Guide.
  • RSC Publishing. (2020). Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride.
  • Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Specific solvent issues with BOC deprotection.
  • RSC Publishing. (2014). A practical, catalytic and selective deprotection of a Boc group in N,N′-diprotected amines using iron(iii).
  • Organic Chemistry. (2022, December 14). Boc Deprotection Mechanism [Video]. YouTube.
  • ResearchGate. (2025). Orthogonal protecting groups for N?-amino and C-terminal carboxyl functions in solid-phase peptide synthesis.
  • National Institutes of Health. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow.
  • BOC Sciences. (n.d.). Why Fmoc-Protected Amino Acids Dominate SPPS?.
  • Chemistry Steps. (n.d.). Boc Protecting Group for Amines.
  • BOC Sciences. (n.d.). Fmoc vs Boc: Choosing the Right Amino Acid Derivative.
  • Biosynth. (n.d.). Protecting Groups in Peptide Synthesis.
  • The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION.
  • Hebei Boze Chemical Co.,Ltd. (2023, July 4). BOC deprotection.
  • ResearchGate. (2016, March 26). Any suggestion on Boc deprotection without using acid?.
  • Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups.
  • Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group.
  • Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection.
  • Semantic Scholar. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated.
  • RSC Publishing. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.
  • ResearchGate. (2013, January 14). How to do work-up of a BOC deprotection reaction by TFA?.
  • RSC Publishing. (2013). Dual protection of amino functions involving Boc.
  • Organic Chemistry Portal. (n.d.). Protecting Groups.

Sources

Technical Support Center: Synthesis of tert-Butyl ((1R,3R)-3-hydroxycyclopentyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of tert-Butyl ((1R,3R)-3-hydroxycyclopentyl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common impurities and challenges encountered during the synthesis of this key chiral intermediate. The following question-and-answer format provides in-depth technical guidance, drawing from established scientific principles and field-proven insights.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Category 1: Starting Material and Stereochemical Impurities

Question 1: I'm observing diastereomeric impurities in my final product. What are their identities and how can I control them?

Answer:

The most common diastereomeric impurities in the synthesis of this compound are the corresponding Boc-protected cis-isomers: tert-Butyl ((1S,3R)-3-hydroxycyclopentyl)carbamate and tert-Butyl ((1R,3S)-3-hydroxycyclopentyl)carbamate. These impurities primarily originate from the stereochemical purity of the starting material, (1R,3R)-3-aminocyclopentanol.

Causality and Control:

The synthesis of 3-aminocyclopentanol can be complex, often involving either chiral resolution of a racemic mixture or asymmetric synthesis from precursors like cyclopentadiene.[1][2] In either case, incomplete separation or imperfect stereocontrol can lead to contamination with the cis-isomers.

Troubleshooting Steps:

  • Starting Material Analysis: Before beginning the Boc-protection, rigorously assess the diastereomeric purity of your (1R,3R)-3-aminocyclopentanol using a validated chiral HPLC or GC method.

  • Supplier Qualification: If sourcing the starting material, ensure the supplier provides a certificate of analysis with detailed information on stereoisomer content.

  • Purification of Starting Material: If the starting material does not meet the required purity, consider purification by techniques such as fractional crystallization of a suitable salt.

  • Process Optimization of Starting Material Synthesis: If synthesizing the aminocyclopentanol in-house, optimize the chiral resolution or asymmetric synthesis step to minimize the formation of cis-isomers. This may involve screening different resolving agents, catalysts, or reaction conditions.

Question 2: Could epimerization during the Boc-protection step be a source of stereochemical impurities?

Answer:

While less common under standard Boc-protection conditions, epimerization at the C1 or C3 position of the cyclopentane ring is a potential risk, especially under harsh basic or thermal conditions. This would result in the formation of the enantiomer, tert-Butyl ((1S,3S)-3-hydroxycyclopentyl)carbamate, or other diastereomers.

Causality and Control:

Epimerization involves the removal and re-addition of a proton at a stereocenter. While carbamates are generally stable, prolonged exposure to strong bases or high temperatures can facilitate this process.

Troubleshooting Steps:

  • Mild Reaction Conditions: Employ mild bases such as sodium bicarbonate or triethylamine in moderation. Avoid strong bases like sodium hydroxide or potassium tert-butoxide if epimerization is a concern.

  • Temperature Control: Maintain a controlled, low-to-ambient reaction temperature (0-25 °C).

  • Reaction Time: Monitor the reaction closely and avoid unnecessarily long reaction times.

Below is a workflow for mitigating stereochemical impurities.

cluster_0 Impurity Source Identification cluster_1 Troubleshooting & Control cluster_2 Final Product start_material Starting Material ((1R,3R)-3-aminocyclopentanol) sm_analysis Analyze Starting Material Purity (Chiral HPLC/GC) start_material->sm_analysis Primary Source of Diastereomers boc_protection Boc-Protection Reaction boc_conditions Optimize Boc-Protection (Mild Base, Low Temp) boc_protection->boc_conditions Potential for Epimerization sm_analysis->boc_protection If Purity is High sm_purification Purify Starting Material (e.g., Crystallization) sm_analysis->sm_purification If Purity is Low sm_purification->boc_protection final_product High Purity tert-Butyl ((1R,3R)-3-hydroxycyclopentyl)carbamate boc_conditions->final_product

Caption: Workflow for controlling stereochemical impurities.

Category 2: Impurities from the Boc-Protection Reaction

Question 3: I am observing a significant amount of unreacted (1R,3R)-3-aminocyclopentanol in my reaction mixture. What are the likely causes and how can I improve the conversion?

Answer:

Incomplete conversion is a frequent issue in Boc-protection reactions. The primary causes are typically related to reagent stoichiometry, reaction conditions, or the quality of the reagents.

Causality and Control:

The Boc-protection of an amine with di-tert-butyl dicarbonate ((Boc)₂O) is a nucleophilic acyl substitution.[3] The efficiency of this reaction depends on the nucleophilicity of the amine and the reactivity of the anhydride.

Troubleshooting Steps:

  • Reagent Stoichiometry: A slight excess (1.1-1.2 equivalents) of (Boc)₂O is often employed to drive the reaction to completion.[4] Ensure accurate weighing and addition of reagents.

  • Reaction Time and Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC to ensure it has reached completion.

  • Base Selection and Amount: A base is typically used to neutralize the acidic byproduct and deprotonate the amine, enhancing its nucleophilicity. Ensure at least one equivalent of a suitable base (e.g., triethylamine, sodium bicarbonate) is used.

  • Solvent Choice: The choice of solvent can impact the solubility of the starting materials and the reaction rate. Aprotic solvents like tetrahydrofuran (THF), acetonitrile, or dichloromethane (DCM) are commonly used. For some substrates, aqueous or biphasic systems can be effective.[5]

  • Quality of (Boc)₂O: Di-tert-butyl dicarbonate can degrade over time, especially in the presence of moisture. Use a fresh, high-quality reagent.

Question 4: I have identified an impurity with a higher molecular weight, which I suspect is the di-Boc protected product. How is this formed and how can I prevent it?

Answer:

The formation of a di-Boc protected impurity, specifically tert-Butyl ((1R,3R)-3-(bis(tert-butoxycarbonyl)amino)cyclopentyl)carbamate, can occur, although it is generally less common for sterically hindered secondary amines. However, under certain conditions, the carbamate nitrogen can be further acylated.

Causality and Control:

The formation of the di-Boc product is favored by more forcing reaction conditions, such as the use of highly reactive acylation catalysts like 4-dimethylaminopyridine (DMAP), especially at elevated temperatures, and a large excess of (Boc)₂O.[4]

Troubleshooting Steps:

  • Avoid DMAP or Use Catalytic Amounts: If using DMAP, ensure it is in catalytic amounts (0.01-0.1 equivalents). For many primary and secondary amines, DMAP is not necessary.

  • Control Stoichiometry: Avoid using a large excess of (Boc)₂O.

  • Temperature Control: Maintain the reaction at a low or ambient temperature.

  • Catalyst-Free Conditions: Consider using catalyst-free conditions, for example, in an aqueous or water-acetone medium, which has been shown to be highly chemoselective for mono-N-Boc protection.[6][7]

Question 5: My analysis shows an impurity that appears to be the O-tert-butylated product. Is this possible and how can I ensure N-selectivity?

Answer:

Yes, O-tert-butylation of the hydroxyl group on the cyclopentane ring is a potential side reaction, leading to the formation of tert-Butyl ((1R,3R)-3-(tert-butoxy)cyclopentyl)carbamate.

Causality and Control:

While amines are generally more nucleophilic than alcohols, allowing for selective N-protection, certain conditions can promote the reaction at the hydroxyl group.[8] This is particularly true in the presence of strong acids or Lewis acids which can activate the (Boc)₂O, or under conditions that generate a tert-butyl cation.

Troubleshooting Steps:

  • pH Control: Maintain neutral or slightly basic conditions. Avoid acidic conditions during the Boc-protection step.

  • Solvent and Catalyst Choice: As mentioned, catalyst-free, water-mediated reactions can enhance N-selectivity and prevent O-Boc side products.[6]

  • Reaction Conditions: Use the mildest possible conditions (temperature, reaction time) to achieve full conversion.

The following diagram illustrates the potential side reactions during Boc protection.

cluster_0 Reactants cluster_1 Reaction Pathways SM (1R,3R)-3-aminocyclopentanol Desired Desired Product (N-Boc) SM->Desired + (Boc)2O OBoc O-Boc Impurity SM->OBoc + (Boc)2O (Acidic/Lewis Acid Conditions) Boc2O (Boc)2O DiBoc Di-Boc Impurity Desired->DiBoc + (Boc)2O (Forcing Conditions)

Caption: Potential side reactions during Boc protection.

Category 3: Analytical Methods and Impurity Profiling

Question 6: What are the recommended analytical methods for assessing the purity and chiral integrity of my final product?

Answer:

A combination of chromatographic techniques is essential for a comprehensive analysis of this compound.

Recommended Analytical Techniques:

Analytical Technique Purpose Typical Conditions
Reverse-Phase HPLC To assess chemical purity and quantify non-volatile impurities (e.g., unreacted starting material, di-Boc impurity).Column: C18 (e.g., 4.6 x 250 mm, 5 µm)Mobile Phase: Gradient of water and acetonitrile with 0.1% TFA or formic acid.Detection: UV at ~210 nm or Charged Aerosol Detector (CAD).[4]
Chiral HPLC/SFC To separate and quantify stereoisomers (diastereomers and enantiomers).Column: Polysaccharide-based chiral stationary phase (e.g., Chiralpak®, Chiralcel®).Mobile Phase (HPLC): Hexane/Isopropanol or Hexane/Ethanol with additives like DEA or TFA.Mobile Phase (SFC): Supercritical CO₂ with a co-solvent like methanol.[9][10]
GC-MS To identify and quantify volatile impurities and residual solvents.Column: Low-polarity capillary column.Detection: Mass Spectrometry (MS).
NMR (¹H, ¹³C) To confirm the structure of the desired product and identify major impurities.
LC-MS To identify the molecular weights of unknown impurities.

Question 7: What are the acceptable limits for these impurities in a pharmaceutical intermediate?

Answer:

The acceptable limits for impurities are guided by the International Council for Harmonisation (ICH) guidelines, specifically ICH Q3A(R2) for new drug substances.[11] While the target compound is an intermediate, these guidelines provide a framework for setting limits based on the maximum daily dose (MDD) of the final active pharmaceutical ingredient (API).

ICH Impurity Thresholds:

Threshold Maximum Daily Dose ≤ 2 g/day Maximum Daily Dose > 2 g/day
Reporting Threshold 0.05%0.03%
Identification Threshold 0.10% or 1.0 mg/day (whichever is lower)0.05%
Qualification Threshold 0.15% or 1.0 mg/day (whichever is lower)0.05%
  • Reporting Threshold: The level above which an impurity must be reported.[11]

  • Identification Threshold: The level above which the structure of an impurity must be determined.[11][12]

  • Qualification Threshold: The level above which an impurity's safety must be justified through toxicological data.[11]

For stereoisomers, the distomer (undesired enantiomer) is often treated as an impurity, and its limit must be specified and controlled.[13][14] The limits for diastereomers should also be justified based on their potential impact on the final API's quality and safety.

References

  • Pharma Specialists. (2025, January 13). Explanation of Impurity Thresholds and Fixing Limits. [Link]

  • Juniper Publishers. (2017, April 12). Safety Based Limits for the Control of Impurities in Drug Substances and Drug Products: A Review. [Link]

  • Google Patents. (n.d.). Preparation method for (1r,3s)-3-amino-1-cyclopentanol and salts thereof.
  • HPLC. (n.d.). “Chiral Impurity Methods – Case Study”. [Link]

  • Therapeutic Goods Administration (TGA). (2013, August 9). Complying with requirements relating to impurities in prescription medicines. [Link]

  • European Medicines Agency (EMA). (2019, August 9). Q3C (R6) Step 5 - impurities: guideline for residual solvents. [Link]

  • National Institutes of Health (NIH). (2023, November 8). The Applicability of Chromatographic Retention Modeling on Chiral Stationary Phases in Reverse-Phase Mode: A Case Study for Ezetimibe and Its Impurities. [Link]

  • Google Patents. (n.d.). Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride.
  • YMC. (n.d.). Efficient method development for chiral separation by using CHIRAL ART columns. [Link]

  • MDPI. (n.d.). Analyzing the Chiral Purity of Pharmaceuticals: The Application of Cyclodextrin-Based Chiral Selectors in Capillary Electrophoresis. [Link]

  • Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. [Link]

  • National Center for Biotechnology Information (NCBI). (n.d.). The Significance of Chirality in Drug Design and Development. [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. [Link]

  • ResearchGate. (n.d.). Separation and stereochemical determination of each isomer a, Chiral HPLC chromatograms of isolated Z-(S). [Link]

  • Home Sunshine Pharma. (n.d.). tert-Butyl ((1S,3R)-3-hydroxycyclopentyl)carbamate CAS 167465-99-8. [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]

  • PubMed Central. (2022, October 19). New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods. [Link]

  • PubChem. (n.d.). rac-tert-butyl N-[(1R,3R)-3-hydroxycyclopentyl]carbamate. [Link]

  • ResearchGate. (2018, April 25). What are the possible impurities in boc protection of amino acids other than t-butyl ester and di boc andcyclic compounds ?. [Link]

  • Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. [Link]

  • Fisher Scientific. (n.d.). Amine Protection / Deprotection. [Link]

  • MDPI. (n.d.). Novel Route of Synthesis of Some Trientine Impurities and Their Characterization. [Link]

  • National Institutes of Health (NIH). (n.d.). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. [Link]

  • Chemistry Steps. (n.d.). Boc Protecting Group for Amines. [Link]

  • ResearchGate. (2025, August 6). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. [Link]

  • YouTube. (2021, September 1). Adding Boc Group Mechanism | Organic Chemistry. [Link]

Sources

Technical Support Center: Optimizing Coupling Efficiency of Boc-aminocyclopentanol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for optimizing amide coupling reactions involving Boc-aminocyclopentanol derivatives. These valuable chiral building blocks are frequently utilized in medicinal chemistry to introduce constrained scaffolds, enhancing molecular rigidity and binding affinity. However, their secondary amine and adjacent hydroxyl group, coupled with the steric bulk of the cyclopentyl ring, present unique challenges in achieving high-efficiency amide bond formation.

This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth, experience-driven troubleshooting advice, detailed protocols, and a comparative analysis of coupling reagents to help you navigate common pitfalls and maximize your synthetic success.

Part 1: Frequently Asked Questions (FAQs) & Foundational Concepts

This section addresses the core challenges and strategic decisions you'll face when working with these substrates.

Q1: What makes Boc-aminocyclopentanol derivatives so challenging to couple effectively?

Answer: The primary difficulties arise from a combination of steric and electronic factors:

  • Steric Hindrance: The cyclopentyl ring and the bulky tert-butyloxycarbonyl (Boc) protecting group physically obstruct the approach of the activated carboxylic acid to the amine, slowing down the desired reaction.[1][2] This is a common issue with hindered amino acid derivatives.[1][2]

  • Competing Nucleophile (O-Acylation): The free hydroxyl group on the cyclopentanol ring is also a nucleophile. Under certain conditions, it can compete with the amine to react with the activated carboxylic acid, leading to the formation of an undesired ester byproduct (O-acylation). This complicates purification and reduces the yield of the target amide.

  • Lower Nucleophilicity: As a secondary amine, the nitrogen in the aminocyclopentanol is less nucleophilic than a primary amine, which can contribute to sluggish reaction kinetics.

Q2: How do I choose the most effective coupling reagent for this system?

Answer: For sterically hindered substrates, the choice of coupling reagent is critical. Standard carbodiimide reagents like DCC or EDC alone are often insufficient.[2] Onium salts (aminium/uronium and phosphonium) are strongly recommended because they form highly reactive activated esters that can overcome steric barriers more effectively.[2]

  • Aminium/Uronium Salts (HATU, HCTU, COMU): These are generally the top-tier choice. HATU is particularly effective for sterically hindered couplings and is associated with very low levels of racemization.[3][4][5] It reacts with the carboxylic acid to form a highly reactive HOAt-ester. COMU is a newer generation reagent with comparable efficiency to HATU but offers better solubility and a non-explosive profile.[4][6]

  • Phosphonium Salts (PyBOP, PyAOP): These are also highly efficient and generate minimal side products.[7][8] PyBOP is a reliable choice, while its analogue PyAOP generates a more reactive HOAt-ester, similar to HATU.

  • Carbodiimides + Additives (EDC/HOBt, DIC/Oxyma): While less potent than onium salts, this combination is a cost-effective option. The additive (HOBt, and more effectively, Oxyma) is crucial; it acts as a scavenger for the highly reactive O-acylisourea intermediate, converting it into a more stable active ester.[3][9] This process not only improves coupling efficiency but also significantly suppresses racemization.[3][8][9]

Q3: What is the role of the base in these couplings, and which one should I use?

Answer: A tertiary amine base is required for most onium salt-mediated couplings to deprotonate the carboxylic acid and neutralize acidic byproducts.[4] However, the base can also be a source of side reactions.

  • N,N-Diisopropylethylamine (DIPEA, Hünig's Base): This is the most commonly used base due to its strong basicity and steric bulk, which makes it non-nucleophilic.[4] However, it can promote racemization of the activated amino acid, especially during prolonged pre-activation times.[3]

  • N-Methylmorpholine (NMM): NMM is a weaker, less hindered base than DIPEA. It is often recommended for couplings involving racemization-prone amino acids as it reduces the risk of epimerization.[1][3]

  • 2,4,6-Collidine: For extremely sensitive substrates where racemization is a major concern, the weaker base sym-collidine can be a substitute for DIPEA or NMM.[4]

Recommendation: Start with DIPEA for its general effectiveness. If you observe racemization of your carboxylic acid partner, switch to NMM.

Data Summary: Comparison of Common Coupling Reagents

The following table provides a qualitative comparison to guide your selection.

Reagent ClassExample(s)Recommended for Boc-aminocyclopentanol?Key AdvantagesPotential Drawbacks
Aminium/Uronium HATU, HCTU, COMUHighly Recommended Very high reactivity, fast reaction times, low racemization risk, excellent for hindered substrates.[3][5]Higher cost, potential for guanidinylation side reaction if amine is added last.
Phosphonium PyBOP, PyAOPRecommended High efficiency, low racemization, byproducts are generally less problematic than BOP.[8]Higher cost, can be less reactive than HATU for the most difficult cases.
Carbodiimide + Additive EDC/HOBt, DIC/OxymaViable Alternative Cost-effective, widely available, water-soluble urea byproduct (EDC).[4][10]Slower reaction rates, risk of incomplete coupling with hindered substrates, higher risk of N-acylurea side reaction.[4]
Propanephosphonic Acid Anhydride T3P®Good Alternative High efficiency, low racemization, easy workup as byproducts are water-soluble.[7]Typically requires slightly elevated temperatures for hindered substrates.
Part 2: Troubleshooting Guides

This section is formatted to help you diagnose and solve specific experimental issues.

Issue 1: Incomplete or Slow Reaction

Symptom: TLC or LC-MS analysis shows significant unreacted Boc-aminocyclopentanol starting material, even after several hours.

G cluster_solutions Sequential Optimization Steps start Incomplete Coupling Detected check_reagents 1. Verify Reagent Quality (Anhydrous solvents? Fresh coupling reagent?) start->check_reagents increase_equiv 2. Increase Equivalents (Use 1.2-1.5 eq. of acid & coupling reagent) check_reagents->increase_equiv Reagents OK change_reagent 3. Switch to a Stronger Reagent (e.g., DIC/Oxyma -> HATU) increase_equiv->change_reagent Still incomplete increase_temp 4. Increase Temperature (e.g., RT to 40-50 °C) change_reagent->increase_temp Still incomplete double_couple 5. Perform a 'Double Coupling' increase_temp->double_couple Still incomplete end_ok Reaction Complete double_couple->end_ok Success G cluster_products Reaction Pathways reagents Carboxylic Acid (R-COOH) + Boc-aminocyclopentanol + Coupling Reagent N_acylation Desired Product N-Acylation (Amide) reagents->N_acylation Amine Attack (Slower, Desired) O_acylation Side Product O-Acylation (Ester) reagents->O_acylation Hydroxyl Attack (Faster, Undesired)

Sources

Technical Support Center: Carbocyclic Nucleoside Analog Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of carbocyclic nucleoside analogs. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of these vital therapeutic agents. Carbocyclic nucleosides, where a carbocyclic ring replaces the furanose moiety, offer enhanced stability against enzymatic degradation, making them promising antiviral and anticancer drugs.[1][2] However, their synthesis presents unique stereochemical and regiochemical challenges.[3] This guide provides in-depth, field-proven insights in a question-and-answer format to help you troubleshoot your experiments effectively.

Section 1: Core Synthesis Challenges & Strategic Planning

This section addresses fundamental issues related to reaction setup, reagent choice, and control over the three-dimensional arrangement of atoms, which is critical for biological activity.

FAQ 1: My reaction yields are consistently low. What are the most common initial pitfalls?

Low yields in carbocyclic nucleoside synthesis can often be traced back to a few key areas:

  • Purity of Starting Materials: The synthesis is often a multi-step process, and impurities from early steps can interfere with subsequent reactions.[4] For instance, an incompletely purified cyclopentenyl amine can inhibit the efficiency of nucleobase construction on the carbocyclic ring.

  • Solvent and Reagent Quality: Ensure all solvents are anhydrous, especially for moisture-sensitive reactions like those involving organometallics or strong bases. Reagents, particularly those used in coupling reactions, should be of high purity.

  • Atmospheric Control: Many intermediates and catalysts are sensitive to oxygen and moisture. Conducting reactions under an inert atmosphere (e.g., argon or nitrogen) is crucial to prevent degradation.[5]

FAQ 2: I am struggling with poor stereoselectivity, leading to a mixture of isomers. How can I improve this?

Achieving the correct stereochemistry is arguably the most critical challenge in carbocyclic nucleoside synthesis, as biological activity is highly dependent on the spatial arrangement of the hydroxyl and nucleobase substituents.[3][6]

Core Problem: The flexibility of the cyclopentane ring and the multiple chiral centers make it difficult to control the stereochemical outcome.[1]

Troubleshooting Strategies:

  • Chiral Starting Materials: Employing an enantiomerically pure starting material, such as a derivative of D-ribonolactone, can pre-determine the stereochemistry of some centers.[7]

  • Substrate-Controlled Reactions: Utilize existing stereocenters on the carbocyclic ring to direct the approach of reagents. For example, a bulky protecting group on one face of the ring can sterically hinder attack from that side, favoring addition to the opposite face.[2]

  • Reagent-Controlled Stereoselectivity: Employ chiral reagents or catalysts. For instance, asymmetric cyclopropanation using a Charette catalyst can introduce a cyclopropane ring with high stereoselectivity.[8] Similarly, stereoselective reductions, like the Luche reduction of a cyclopentenone, can yield a specific alcohol isomer.[8]

  • Inversion of Stereochemistry: If an undesired stereoisomer is formed, reactions like the Mitsunobu reaction can be used to invert the stereocenter of a secondary alcohol.[9]

Experimental Protocol: Stereoselective Luche Reduction

This protocol describes the reduction of a cyclopentenone intermediate to a specific allylic alcohol, a common step in building the carbocyclic core.

  • Dissolve the cyclopentenone substrate in methanol at 0°C.

  • Add a solution of cerium(III) chloride heptahydrate (CeCl₃·7H₂O) in methanol. The cerium salt chelates with the carbonyl group, enhancing the 1,2-selectivity of the subsequent hydride attack.

  • Add sodium borohydride (NaBH₄) portion-wise, maintaining the temperature at 0°C.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quench the reaction by the slow addition of acetone, followed by water.

  • Extract the product with an organic solvent (e.g., ethyl acetate) and purify by column chromatography.

Section 2: Protecting Group Management

The judicious use of protecting groups is essential for the successful synthesis of complex molecules like carbocyclic nucleosides.[10][11]

FAQ 3: My protecting group is being unintentionally removed during a reaction. How can I choose a more robust protecting group?

Protecting group stability is paramount. The choice of protecting group must be compatible with the reaction conditions of subsequent steps.

Troubleshooting Table: Protecting Group Stability

Protecting GroupCommon UseCleavage ConditionsCommon Issues & Solutions
Silyl Ethers (e.g., TBDMS, TIPS) Hydroxyl protectionFluoride sources (e.g., TBAF), acidic conditionsIssue: Can be labile under acidic conditions used for deprotection of other groups. Solution: Use a bulkier silyl group like TBDPS for increased stability.
Acetals (e.g., Isopropylidene) cis-Diol protectionAcidic conditions (e.g., 1N HCl)Issue: Can be removed during acidic steps like purine cyclization.[5] Solution: Plan the synthetic route to perform acid-sensitive steps after the need for the acetal has passed, or use a more acid-stable protecting group.
Carbamates (e.g., Boc, Cbz) Amine protectionBoc: Strong acid (e.g., TFA). Cbz: Hydrogenolysis.Issue: Boc group can be partially cleaved by Lewis acids. Solution: Use a Cbz group if subsequent steps involve Lewis acids.
Benzoyl (Bz) Hydroxyl and exocyclic amine protectionBasic conditions (e.g., NH₃ in methanol)Issue: Can migrate between adjacent hydroxyl groups under basic conditions. Solution: Protect all nearby hydroxyl groups to prevent migration.
Diagram: Orthogonal Protecting Group Strategy

This diagram illustrates the concept of using protecting groups that can be removed under different conditions, allowing for selective deprotection.

G cluster_0 Protected Nucleoside Analog cluster_1 Selective Deprotection cluster_2 Intermediates for Further Functionalization A Carbocycle-OH-TBDMS D TBAF (Fluoride) A->D Deprotects Hydroxyl B Nucleobase-NH-Boc C TFA (Acid) B->C Deprotects Amine E Carbocycle-OH-TBDMS Nucleobase-NH2 C->E F Carbocycle-OH Nucleobase-NH-Boc D->F

Caption: Orthogonal deprotection of hydroxyl and amine groups.

Section 3: Troubleshooting Key Synthetic Transformations

This section focuses on specific, often problematic, reactions that are crucial for the synthesis of carbocyclic nucleosides.

FAQ 4: My Mitsunobu reaction for coupling the nucleobase is failing or giving poor regioselectivity. What can I do?

The Mitsunobu reaction is a powerful tool for coupling the nucleobase to the carbocyclic alcohol with inversion of stereochemistry.[9] However, it is sensitive to steric hindrance and the acidity of the nucleobase.[12][13]

Common Problems & Solutions:

  • No Reaction:

    • Cause: The pKa of the nucleobase may be too high. The nucleophile must have a pKa of around 13 or lower to be deprotonated.[9]

    • Solution: For less acidic nucleobases, consider alternative coupling methods, such as displacement of a mesylate or tosylate leaving group.

  • Poor Regioselectivity (N7 vs. N9 for Purines):

    • Cause: The reaction can occur at different nitrogen atoms on the purine ring.[14] Steric hindrance around the alcohol can influence the site of attack.

    • Solution:

      • Modify Sterics: Change the protecting groups on the carbocycle to sterically favor attack at the desired nitrogen.

      • Alternative Precursors: Use a pre-functionalized nucleobase that directs the coupling to a specific nitrogen. For example, using 6-chloropurine often favors N9 substitution.[8]

Diagram: Mitsunobu Reaction Mechanism & Troubleshooting

Mitsunobu cluster_activation Activation of Alcohol cluster_coupling Nucleophilic Attack cluster_troubleshooting Troubleshooting Points reagents PPh3 + DEAD activated_complex Activated Complex PPh3-O-Carbocycle reagents->activated_complex alcohol Carbocyclic-OH alcohol->activated_complex product N9-Coupled Product activated_complex:f0->product side_product N7-Coupled Side Product activated_complex:f0->side_product nucleobase Purine-H nucleobase->product SN2 Attack (Inversion) nucleobase->side_product Undesired Attack pka_issue High pKa of Nucleobase pka_issue->nucleobase Leads to no reaction steric_issue Steric Hindrance steric_issue->alcohol Influences regioselectivity

Caption: Key steps and common failure points in the Mitsunobu reaction.

FAQ 5: I am attempting a Ring-Closing Metathesis (RCM) to form the carbocycle, but the reaction is inefficient. How can I optimize it?

RCM is a powerful method for forming unsaturated carbocycles.[15] Its success is highly dependent on the catalyst and reaction conditions.

Optimization Strategies:

  • Catalyst Choice:

    • Grubbs' First Generation Catalyst: Generally good for terminal, unhindered alkenes.

    • Grubbs' Second Generation Catalyst: More reactive and tolerant of a wider range of functional groups, but can sometimes lead to isomerization of the double bond.[16][17]

    • Hoveyda-Grubbs Catalysts: Offer increased stability and are often used in industrial settings.

  • Reaction Concentration: RCM is an intramolecular reaction. To favor cyclization over intermolecular polymerization, the reaction must be run at high dilution (typically 0.001–0.05 M).[18]

  • Temperature: Higher temperatures can increase the reaction rate but may also lead to catalyst decomposition or side reactions. Start at room temperature and gently heat if necessary.

  • Ethylene Removal: The by-product of RCM is ethylene gas.[15] Removing it from the reaction mixture (e.g., by bubbling argon through the solution) can help drive the equilibrium towards the cyclic product.[17]

Section 4: Purification and Analysis

The final steps of isolating and confirming the structure of your target compound are as crucial as the synthesis itself.

FAQ 6: I am having difficulty purifying my final compound. What are some effective strategies for carbocyclic nucleosides?

Carbocyclic nucleosides can be challenging to purify due to their polarity and potential for multiple isomers.

Purification Techniques:

  • Silica Gel Column Chromatography: This is the most common method.

    • Solvent System: A gradient of a polar solvent (e.g., methanol) in a less polar solvent (e.g., dichloromethane or chloroform) is typically effective. Adding a small amount of ammonium hydroxide to the solvent system can help reduce tailing for basic compounds like purine analogs.[5]

  • High-Performance Liquid Chromatography (HPLC):

    • Reverse-Phase (e.g., C18 column): Useful for final purification to achieve high purity. A gradient of acetonitrile or methanol in water (often with a modifier like TFA or formic acid) is a common mobile phase.

  • Crystallization: If the compound is a solid, crystallization can be an excellent method for obtaining highly pure material.

FAQ 7: The NMR spectrum of my product is complex. How can I confirm the structure and stereochemistry?

NMR spectroscopy is the primary tool for structural elucidation.

  • 1D NMR (¹H, ¹³C): Provides the basic carbon-hydrogen framework. The coupling constants (J-values) in the ¹H NMR can give clues about the relative stereochemistry of protons on the carbocyclic ring.

  • 2D NMR:

    • COSY (Correlation Spectroscopy): Identifies proton-proton couplings, helping to trace the connectivity of the carbocyclic ring.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is crucial for confirming the attachment point of the nucleobase to the carbocycle.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): This is the key experiment for determining stereochemistry. NOESY shows through-space correlations between protons that are close to each other, allowing you to determine which substituents are on the same face of the ring. For example, an NOE between a proton on the nucleobase and a proton on the carbocycle can confirm the desired β-configuration.[19]

By systematically addressing these common challenges with the strategies and protocols outlined in this guide, researchers can more efficiently navigate the synthesis of carbocyclic nucleoside analogs, accelerating the development of new therapeutic agents.

References

  • Bhat, B., et al. (2010). BASE-FUNCTIONALIZED CARBOCYCLIC NUCLEOSIDES: DESIGN, SYNTHESIS AND MECHANISM OF ANTIVIRAL ACTIVITY. PMC. Available at: [Link]

  • Chun, B. K., et al. (2001). Stereocontrolled syntheses of carbocyclic C-nucleosides and related compounds. The Journal of Organic Chemistry. Available at: [Link]

  • Egron, D., et al. (2020). Synthesis of C-Arylnucleoside Analogues. MDPI. Available at: [Link]

  • Gurjar, M. K., & Maheshwar, K. (2001). Stereoselective synthesis of a novel carbocyclic nucleoside. The Journal of Organic Chemistry. Available at: [Link]

  • Leclerc, F. (2013). Recent Progress for the Synthesis of Selected Carbocyclic Nucleosides. Request PDF. Available at: [Link]

  • Li, S., et al. (2023). Nucleoside Analogs: A Review of Its Source and Separation Processes. MDPI. Available at: [Link]

  • Marvin, M., et al. (2017). Recent Advances in the Chemical Synthesis and Evaluation of Anticancer Nucleoside Analogues. PMC. Available at: [Link]

  • Master Organic Chemistry. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ring Closing Metathesis (RCM). Retrieved from [Link]

  • Schneller, S. W., et al. (1987). Synthetic Studies on Carbocyclic Nucleosides. ResearchGate. Available at: [Link]

  • Seley-Radtke, K. L., & Yates, M. K. (2018). The evolution of antiviral nucleoside analogues: A review for chemists and non-chemists. Part II: Complex modifications to the nucleoside scaffold. PubMed Central. Available at: [Link]

  • University of Hamburg. (2020). Stereoselective Syntheses of Carbocyclic Nucleosides. Retrieved from [Link]

  • Wikipedia. (n.d.). Protecting group. Retrieved from [Link]

  • Wikipedia. (n.d.). Ring-closing metathesis. Retrieved from [Link]

  • Yang, M., et al. (2005). The Mitsunobu reaction in preparing 3-deazapurine carbocyclic nucleosides. Auburn University. Available at: [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the NMR Characterization of tert-Butyl ((1R,3R)-3-hydroxycyclopentyl)carbamate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Structural Significance of Substituted Cyclopentylamines

In the landscape of modern drug discovery, carbocyclic scaffolds are indispensable building blocks for creating molecules with precise three-dimensional architectures. Among these, the 1,3-disubstituted cyclopentylamine core is a privileged motif found in a variety of therapeutic agents, including antivirals, enzyme inhibitors, and receptor modulators. The tert-Butyl ((1R,3R)-3-hydroxycyclopentyl)carbamate and its derivatives are particularly valuable chiral synthons. Their defined stereochemistry is often critical for biological activity, making unambiguous structural and stereochemical verification an essential step in their synthesis and application.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent analytical technique for the comprehensive, non-destructive characterization of such molecules in solution.[1] This guide provides an in-depth comparison of NMR methodologies for verifying the constitution and, most importantly, the relative stereochemistry of these derivatives. We will move beyond simple data reporting to explain the causality behind experimental choices, empowering researchers to confidently assign these complex structures.

Pillar 1: Understanding the NMR Landscape of a Flexible Ring System

The cyclopentane ring is not a static, planar structure; it exists in a dynamic equilibrium between various puckered conformations, primarily the "envelope" and "twist" forms.[2] This conformational flexibility means that the observed NMR spectrum is a time-averaged representation of these rapidly interconverting states. For a 1,3-trans-disubstituted cyclopentane like our target molecule, this averaging process simplifies the spectrum but requires a multi-faceted NMR approach for definitive stereochemical assignment.

The key to characterization lies in a synergistic analysis of three core NMR parameters:

  • Chemical Shifts (δ): The positions of signals in the NMR spectrum are highly sensitive to the electronic environment of each nucleus. The electronegative oxygen of the hydroxyl group and nitrogen of the Boc-carbamate group will deshield adjacent protons and carbons, shifting their signals downfield.

  • Scalar (J) Coupling: This through-bond interaction between adjacent protons provides a roadmap of atomic connectivity. The magnitude of the coupling constant (J-value) is related to the dihedral angle between the protons, which, while averaged, can still provide crucial stereochemical clues.

  • Nuclear Overhauser Effect (NOE): This through-space correlation is the definitive tool for determining relative stereochemistry. An NOE is observed between protons that are close in space (< 5 Å), irrespective of their bonding network. This allows us to distinguish between a trans configuration, where substituents are on opposite faces of the ring, and a cis configuration, where they are on the same face.

Pillar 2: A Validated Experimental Workflow for Structural Elucidation

A robust characterization workflow ensures that the collected data is self-validating. Each experiment builds upon the last, culminating in an unambiguous structural assignment.

Experimental Protocol: A Step-by-Step Guide
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the this compound derivative.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Chloroform-d (CDCl₃) is often a good starting point for this class of compounds.

    • Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm for both ¹H and ¹³C NMR).[2]

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Data Acquisition:

    • Acquire a standard one-dimensional (1D) ¹H NMR spectrum. Ensure adequate signal-to-noise and resolution.

    • Acquire a ¹³C NMR spectrum with proton decoupling.

    • Acquire a DEPT-135 (Distortionless Enhancement by Polarization Transfer) spectrum. This experiment is crucial for differentiating between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons. Quaternary carbons are absent.

    • Acquire a suite of two-dimensional (2D) NMR spectra.[3] These experiments are essential for resolving signal overlap and making unambiguous assignments.

      • ¹H-¹H COSY (Correlation Spectroscopy): To identify networks of coupled protons.[4]

      • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton directly to its attached carbon.[5]

      • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range (2-3 bond) correlations between protons and carbons.

      • ¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY: To identify through-space correlations and definitively assign stereochemistry.

The logical flow of this experimental design is visualized below.

G cluster_prep Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Elucidation Sample Dissolve 5-10 mg in ~0.6 mL CDCl3 + TMS H1 1D ¹H NMR Sample->H1 Initial Check C13 1D ¹³C & DEPT-135 H1->C13 COSY 2D ¹H-¹H COSY C13->COSY Guide 2D Setup HSQC 2D ¹H-¹³C HSQC COSY->HSQC Connectivity Establish Connectivity (COSY, HSQC) HSQC->Connectivity NOESY 2D ¹H-¹H NOESY Stereochem Determine Stereochemistry (NOESY) NOESY->Stereochem Connectivity->NOESY Requires Assignments Structure Final Structure Assignment Connectivity->Structure Stereochem->Structure

Caption: A validated workflow for NMR-based structure elucidation.

Pillar 3: Comparative Data Analysis and Authoritative Grounding

Interpreting the acquired spectra requires a comparative approach, contrasting the expected signals for the target molecule with potential alternatives, particularly its cis diastereomer.

Expected ¹H and ¹³C NMR Spectral Features

The following table summarizes the expected chemical shifts for the parent compound, this compound, based on foundational NMR principles and data from related structures.[6]

GroupAssignment¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)DEPT-135Key HMBC Correlations
Boc Group -C(CH₃)₃~1.45 (s, 9H)~28.4CH₃ (+)Protons to Quaternary C and Carbonyl C
-C(CH₃)₃-~79.2Quaternary (absent)-
-C=O-~155.8Quaternary (absent)-
Cyclopentyl Ring H-1 (CH-N)~4.0-4.2 (m, 1H)~53-55CH (+)H-1 to C-2, C-5, C=O
H-3 (CH-O)~4.2-4.4 (m, 1H)~72-74CH (+)H-3 to C-2, C-4, C-5
H-2, H-4, H-5~1.5-2.2 (m, 6H)~35-45CH₂ (-)-
Amine/Hydroxyl N-HVariable, broad (1H)---
O-HVariable, broad (1H)---

Note: Chemical shifts are approximate and can vary based on solvent and concentration.

The Decisive Comparison: trans vs. cis Stereochemistry

The primary challenge is distinguishing the desired (1R,3R)-trans isomer from the (1R,3S)-cis diastereomer. While subtle differences in J-couplings and chemical shifts exist, the NOESY experiment provides the most definitive and visually intuitive proof.[7]

  • For the (1R,3R)-trans Isomer: The protons at C-1 and C-3 are on opposite faces of the cyclopentane ring. Therefore, no NOE correlation is expected between H-1 and H-3.

  • For the (1R,3S)-cis Isomer: The protons at C-1 and C-3 are on the same face of the ring, placing them in close spatial proximity. A clear NOE cross-peak will be observed between H-1 and H-3.

This comparison provides an irrefutable validation of the relative stereochemistry.

G cluster_trans trans-(1R,3R) Isomer cluster_cis cis-(1R,3S) Isomer trans_img trans_img trans_label H-1 and H-3 are distant. NO NOESY Correlation. cis_label H-1 and H-3 are proximate. STRONG NOESY Correlation. cis_img cis_img

Sources

A Senior Application Scientist's Guide to HPLC Analysis of Carbocyclic Nucleoside Analog Purity

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Criticality of Purity in Carbocyclic Nucleoside Analogs

Carbocyclic nucleoside analogs are a cornerstone of antiviral and anticancer therapies. Unlike natural nucleosides, the sugar moiety in these compounds is replaced by a carbocyclic ring, a modification that imparts crucial metabolic stability and enhances their therapeutic efficacy. However, the synthetic routes to these complex molecules are often fraught with challenges, leading to a variety of impurities such as diastereomers, enantiomers, and degradation products.[1][2][3][4] Ensuring the purity of the active pharmaceutical ingredient (API) is not merely a regulatory hurdle; it is a fundamental requirement for drug safety and efficacy. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity analysis of these vital therapeutic agents, grounded in scientific principles and practical, field-proven insights.

The Workhorse of Purity Analysis: High-Performance Liquid Chromatography (HPLC)

HPLC remains the preeminent technique for assessing the purity of pharmaceutical compounds due to its robustness, reproducibility, and versatility.[5] The separation in HPLC is based on the differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.[5] For carbocyclic nucleoside analogs, which are often polar molecules, reversed-phase HPLC is the most common approach.

Causality Behind Experimental Choices in HPLC Method Development

A robust HPLC method is not a matter of chance but of deliberate, scientifically-driven choices. Here, we dissect the key parameters and the rationale behind their selection for the analysis of carbocyclic nucleoside analogs.

  • Column Selection: The heart of the separation is the column. A C18 (octadecylsilane) column is a frequent first choice due to its hydrophobicity, which provides good retention for a wide range of polar and non-polar compounds.[1][2][3] For more polar analogs or to achieve different selectivity, a Phenyl-Hexyl column can be employed, offering pi-pi interactions in addition to hydrophobic interactions. The choice of a shorter column with smaller particle sizes (e.g., <3 µm) can lead to faster analysis times and higher efficiency, a principle that underpins the evolution to UPLC.[6]

  • Mobile Phase Composition: The mobile phase composition dictates the elution of the analytes. A typical mobile phase for reversed-phase HPLC consists of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol). The buffer (e.g., ammonium acetate or phosphate) controls the pH and ionic strength, which is crucial for maintaining the ionization state of the analytes and ensuring reproducible retention times. A gradient elution, where the proportion of the organic modifier is increased over time, is often necessary to resolve compounds with a wide range of polarities, including the API and its various impurities.

  • Detection: The most common detector for purity analysis is the UV-Vis detector, as nucleoside analogs typically possess a chromophore in their nucleobase structure.[7][8] A photodiode array (PDA) detector is particularly advantageous as it can acquire spectra across a range of wavelengths simultaneously, aiding in peak purity assessment and identification of co-eluting impurities.

A Self-Validating System: The Importance of Forced Degradation Studies

To ensure an HPLC method is "stability-indicating," it must be able to separate the active ingredient from its potential degradation products. This is rigorously tested through forced degradation studies, where the drug substance is subjected to harsh conditions like acid, base, oxidation, heat, and light to intentionally generate degradation products.[9] A successful stability-indicating method will show well-resolved peaks for the parent drug and all significant degradants, confirming its suitability for stability testing and routine quality control.[1][3]

Comparative Analysis: HPLC vs. Alternative Technologies

While HPLC is the established standard, other techniques offer distinct advantages in specific scenarios. The choice of analytical method should be guided by the specific requirements of the analysis, such as the need for higher throughput, enhanced sensitivity, or orthogonal separation mechanisms.

FeatureHigh-Performance Liquid Chromatography (HPLC)Ultra-Performance Liquid Chromatography (UPLC)Liquid Chromatography-Mass Spectrometry (LC-MS)Capillary Electrophoresis (CE)
Principle Differential partitioning between a liquid mobile phase and a solid stationary phase.Based on HPLC principles but utilizes sub-2 µm particles and higher pressures.[6]Couples the separation power of LC with the mass analysis capabilities of MS.[10]Separation based on the differential migration of charged species in an electric field.[11]
Speed Moderate (e.g., 20-45 min run times).[6]High (e.g., 2-5 min run times).[6]Similar to HPLC or UPLC depending on the front-end system.Very High (often faster than HPLC).
Resolution GoodExcellent, with sharper and narrower peaks.[6]Dependent on the LC front-end; MS adds specificity.Excellent, especially for closely related compounds and enantiomers.
Sensitivity GoodVery Good, due to narrower peaks and reduced band broadening.[12]Excellent, capable of detecting trace-level impurities.[10]Good, but can be limited by the small injection volumes.
Key Advantage Robust, reliable, and widely available. A well-established technique with extensive regulatory acceptance.Significantly faster analysis and reduced solvent consumption, leading to higher throughput and lower operational costs.[12][13]Provides molecular weight information, aiding in the definitive identification of unknown impurities and degradation products.[10][14]Offers an orthogonal separation mechanism to HPLC, making it a powerful complementary technique for method validation and purity confirmation.[15][16]
Considerations Longer run times and higher solvent consumption compared to UPLC.Higher initial instrument cost and more stringent requirements for solvent purity and sample preparation.[6]Higher complexity and cost. Mobile phase compatibility with the MS ion source is a key consideration.Can be less robust than HPLC for routine QC applications. Reproducibility can be a challenge.

Experimental Protocols: A Practical Approach

Protocol 1: General HPLC Purity Method for a Carbocyclic Nucleoside Analog

This protocol provides a starting point for developing a robust purity method. Method validation should be performed according to ICH Q2(R2) guidelines.[17][18]

1. Instrumentation and Consumables:

  • HPLC system with a quaternary pump, autosampler, column oven, and PDA detector.

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

  • HPLC-grade acetonitrile and water.

  • Ammonium acetate (analytical grade).

2. Chromatographic Conditions:

  • Mobile Phase A: 10 mM Ammonium Acetate in water, pH 5.5.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 60% B

    • 25-30 min: 60% B

    • 30.1-35 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: 254 nm (or the λmax of the analyte).

  • Injection Volume: 10 µL.

3. Sample Preparation:

  • Accurately weigh and dissolve the sample in a suitable diluent (e.g., a mixture of water and acetonitrile) to a final concentration of approximately 0.5 mg/mL.

4. System Suitability:

  • Inject a standard solution five times. The relative standard deviation (RSD) for the peak area and retention time should be less than 2.0%.

  • The theoretical plates for the main peak should be >2000, and the tailing factor should be <2.0.

Protocol 2: Chiral HPLC Method for the Enantiomeric Purity of Abacavir

Many carbocyclic nucleoside analogs, such as Abacavir, are chiral. Ensuring the enantiomeric purity is critical as the "wrong" enantiomer can be inactive or even toxic.

1. Instrumentation and Consumables:

  • HPLC system as described in Protocol 1.

  • Chiral stationary phase (CSP) column (e.g., polysaccharide-based column like Chiralcel OD-H).

  • HPLC-grade n-hexane, isopropanol, and diethylamine.

2. Chromatographic Conditions:

  • Mobile Phase: n-Hexane: Isopropanol: Diethylamine (80:20:0.1, v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: 287 nm.[8]

  • Injection Volume: 20 µL.

3. Sample Preparation:

  • Dissolve the sample in the mobile phase to a final concentration of about 0.2 mg/mL.

4. Rationale:

  • Normal-phase chromatography is often employed for chiral separations on polysaccharide-based CSPs. The non-polar mobile phase allows for specific interactions (e.g., hydrogen bonding, dipole-dipole interactions) between the analyte and the chiral selector, leading to the separation of enantiomers. The small amount of diethylamine is added to improve the peak shape of the basic Abacavir molecule.

Visualization of Workflows

General HPLC Purity Analysis Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Reporting Sample Weigh & Dissolve Sample Injection Inject Sample/Standard Sample->Injection Standard Prepare Standard Solution SST System Suitability Test Standard->SST SystemPrep System Equilibration SystemPrep->SST SST->Injection Separation Chromatographic Separation Injection->Separation Detection PDA Detection Separation->Detection Integration Peak Integration Detection->Integration Calculation Purity Calculation (% Area) Integration->Calculation Report Generate Report Calculation->Report

Caption: A typical workflow for HPLC purity analysis.

Comparison of Analytical Techniques

Technique_Comparison cluster_LC Liquid Chromatography HPLC HPLC UPLC UPLC HPLC->UPLC Higher Speed & Resolution LCMS LC-MS HPLC->LCMS Adds Mass Identification CE Capillary Electrophoresis HPLC->CE Orthogonal Separation UPLC->LCMS High-Throughput Identification

Caption: Relationship and key advantages of different analytical techniques.

Conclusion: An Integrated Approach to Purity Analysis

While HPLC remains the gold standard for the purity analysis of carbocyclic nucleoside analogs, a comprehensive analytical strategy often involves a multi-faceted approach. UPLC offers a significant leap forward in terms of speed and efficiency for high-throughput screening and routine quality control. LC-MS is an indispensable tool for the structural elucidation of unknown impurities and for gaining a deeper understanding of degradation pathways. Capillary Electrophoresis provides a valuable orthogonal technique to confirm purity results obtained by HPLC.

As a Senior Application Scientist, my recommendation is to leverage the strengths of each technique strategically. Develop and validate a robust, stability-indicating HPLC method as the primary quality control tool. Employ UPLC to accelerate method development and increase sample throughput. Utilize LC-MS for in-depth impurity characterization during development and for investigating any out-of-specification results. Finally, consider CE as a powerful complementary technique to provide an orthogonal confirmation of purity, ensuring the highest level of confidence in the quality of your carbocyclic nucleoside analog. This integrated approach, grounded in sound scientific principles and validated according to regulatory expectations, is the most effective way to ensure the safety and efficacy of these life-saving medicines.

References

  • Bio-Rad. (n.d.). Oligonucleotide Purity Analysis by Capillary Electrophoresis. Retrieved from [Link]

  • Cohen, A. S., & Karger, B. L. (1996). Analysis of bases, nucleosides, and (oligo)nucleotides by capillary electrophoresis. Methods in Molecular Biology, 52, 227–264. Retrieved from [Link]

  • Balaji, N., & Sultana, S. (2018). Entecavir Patent Evaluation, Method for Diastereomeric Impurities. Annals of Reviews and Research, 3(4). Retrieved from [Link]

  • Resolvemass Laboratories. (2025). Impurity Profiling and Characterization for Generic Project Submission to USFDA. Retrieved from [Link]

  • Balaji, N., & Sultana, S. (2016). LC determination of diastereomeric impurities of entecavir in drug substances and drug products. ResearchGate. Retrieved from [Link]

  • Balaji, N., & Sultana, S. (2016). LC Determination of Diastereomeric Impurities of Entecavir in Drug Substances and Drug Products. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 7(4), 1848-1861. Retrieved from [Link]

  • Patil, S. D., et al. (2016). Analytical Method Development and Validation for the Simultaneous Estimation of Abacavir and Lamivudine by Reversed-phase High-performance Liquid Chromatography in Bulk and Tablet Dosage Forms. Asian Journal of Pharmaceutical and Clinical Research, 9(3), 133-137. Retrieved from [Link]

  • MtoZ Biolabs. (n.d.). What Is the Principle of Capillary Electrophoresis Purity Analysis (CE-SDS)? What Are the Functions of the Reagents Used. Retrieved from [Link]

  • Wikipedia. (n.d.). Capillary electrophoresis. Retrieved from [Link]

  • Niessen, W. M. A. (1998). LC-MS and CE-MS Strategies in Impurity Profiling. CHIMIA International Journal for Chemistry, 52(10), 546-553. Retrieved from [Link]

  • Joseph, S., & Dai, Y. (2013). Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing. Agilent Technologies. Retrieved from [Link]

  • Veeprho. (n.d.). Entecavir Impurities and Related Compound. Retrieved from [Link]

  • Kumar, A., et al. (2022). Prospects of UPLC in Pharmaceutical Analysis over HPLC. Journal of Drug Delivery and Therapeutics, 12(4), 173-178. Retrieved from [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures. Retrieved from [Link]

  • Lavanya, S., et al. (2014). RP-HPLC Method Development and Validation of Abacavir Sulphate in Bulk and Tablet Dosage Form. International Journal of Pharma Sciences and Research, 5(11), 793-797. Retrieved from [Link]

  • Amirav, A., et al. (2020). Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization. Journal of Mass Spectrometry, 55(11), e4623. Retrieved from [Link]

  • Aboul-Enein, H. Y., & Ali, I. (2002). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International, 15(4), 224-230. Retrieved from [Link]

  • Roy, S., et al. (2014). A NEW VALIDATED STABILITY-INDICATING RP-HPLC METHOD FOR THE DETERMINATION OF ENTECAVIR. International Journal of Pharmacy and Pharmaceutical Sciences, 6(8), 517-521. Retrieved from [Link]

  • D'Avolio, A., et al. (2021). Development and Validation of an Up-to-Date Highly Sensitive UHPLC-MS/MS Method for the Simultaneous Quantification of Current Anti-HIV Nucleoside Analogues in Human Plasma. Pharmaceuticals, 14(5), 460. Retrieved from [Link]

  • Kumar, P., et al. (2022). Simultaneous stability indicating rp-hplc method development and validation of abacavir, dolutegride and lamivudine in bulk and pharmaceutical formulation. Journal of Chemical Health Risks, 12(1), 1-10. Retrieved from [Link]

  • Singh, S., & Singh, P. (2020). IMPURITY PROFILING OF PHARMACEUTICALS. International Journal of Pharmaceutical Sciences and Research, 11(11), 5434-5445. Retrieved from [Link]

  • GMP Insiders. (2023). HPLC Vs UPLC: Differences In Application, Performance And Cost. Retrieved from [Link]

  • Jain, D., & Jain, R. (2018). Step-up in liquid chromatography from HPLC to UPLC: A comparative and comprehensive review. The Pharma Innovation Journal, 7(7), 42-47. Retrieved from [Link]

Sources

Chiral purity analysis of tert-Butyl ((1R,3R)-3-hydroxycyclopentyl)carbamate by chiral HPLC.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chiral Purity Analysis of tert-Butyl ((1R,3R)-3-hydroxycyclopentyl)carbamate by Chiral HPLC

Prepared by: A Senior Application Scientist

Introduction: The Imperative of Enantiomeric Purity in Pharmaceutical Development

In the landscape of modern drug development, chirality is a fundamental consideration. The spatial arrangement of atoms in a molecule can lead to stereoisomers, specifically enantiomers, which are non-superimposable mirror images of each other. These enantiomers, while possessing identical physical and chemical properties in an achiral environment, often exhibit profoundly different pharmacological, toxicological, and metabolic profiles within the chiral environment of the human body.[1] Consequently, regulatory bodies worldwide mandate stringent control over the stereochemical purity of drug substances.

This compound is a critical chiral building block used in the synthesis of various active pharmaceutical ingredients (APIs). The precise stereochemistry of its two chiral centers is paramount to ensuring the efficacy and safety of the final drug product. Therefore, a robust, accurate, and reliable analytical method for determining its enantiomeric purity is not merely a quality control metric but a cornerstone of the entire development process.

This guide provides a comprehensive analysis of chiral High-Performance Liquid Chromatography (HPLC) for the enantiomeric purity assessment of this compound. We will delve into the mechanistic principles of chiral recognition, present a detailed experimental protocol, validate the methodology against established scientific standards, and compare its performance with viable alternative techniques.

The Principle of Chiral Recognition via HPLC

The direct separation of enantiomers by HPLC is achieved by creating a chiral environment in which the two enantiomers can interact differently.[2] This is most commonly accomplished by using a Chiral Stationary Phase (CSP).[3] The CSP consists of a single enantiomer of a chiral selector molecule that is chemically bonded or physically coated onto a solid support, typically silica gel.

As the racemic mixture passes through the column, the enantiomers form transient, diastereomeric complexes with the chiral selector. The stability of these complexes differs for each enantiomer due to variations in their three-dimensional fit.[4] These differences in interaction energy lead to one enantiomer being retained longer on the column than the other, resulting in their separation.

For a molecule like this compound, which contains hydroxyl and carbamate functional groups, polysaccharide-based CSPs are exceptionally effective.[5][6] These CSPs, typically derivatives of amylose or cellulose, offer a complex array of chiral grooves and cavities. Chiral recognition is achieved through a combination of interactions, including:

  • Hydrogen Bonding: With the analyte's hydroxyl and N-H groups.

  • Dipole-Dipole Interactions: Involving the carbamate group.

  • Steric Interactions: Where the overall shape of the analyte fits into the chiral structure of the CSP.[7]

Primary Recommended Method: Chiral HPLC with a Polysaccharide-Based CSP

Based on extensive experience and the chemical nature of the analyte, a normal-phase HPLC method utilizing an amylose-based CSP is the recommended approach for a robust and high-resolution separation.

Analyte and its Stereoisomers

It is crucial to resolve the desired (1R,3R) enantiomer from its potential stereoisomeric impurities:

  • (1S,3S)-enantiomer: The direct mirror image.

  • (1S,3R) and (1R,3S)-diastereomers: The cis-isomers.

Experimental Protocol

This protocol provides a starting point for method development and validation. Optimization may be required based on the specific instrumentation and column used.

1. Materials and Equipment:

  • HPLC System: A standard HPLC system with a UV detector.

  • Chiral Column: Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel (e.g., CHIRALPAK® IA or equivalent).

    • Rationale: Immobilized polysaccharide phases offer broad solvent compatibility and enhanced robustness compared to coated phases.[8] The 3,5-dimethylphenylcarbamate selector provides a combination of π-π and steric interactions that are highly effective for resolving carbamate-containing compounds.

  • Mobile Phase: Hexane/Isopropanol (IPA), HPLC grade.

  • Sample Diluent: Mobile Phase.

  • Analyte: this compound standard, and a sample containing the (1S,3S)-enantiomer for resolution confirmation.

2. Chromatographic Conditions:

ParameterRecommended SettingRationale
Chiral Stationary Phase Amylose tris(3,5-dimethylphenylcarbamate), 5 µmProven high success rate for chiral amines, alcohols, and carbamates.[5][9]
Column Dimensions 250 mm x 4.6 mm i.d.Standard analytical column dimensions provide good efficiency and capacity.
Mobile Phase n-Hexane : Isopropanol (90:10, v/v)Normal phase mode is typically the first choice for polysaccharide CSPs. The alcohol modifier is crucial for elution and selectivity; its percentage is the primary parameter for optimization.[9]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm i.d. column, providing a good balance between analysis time and efficiency.
Column Temperature 25°CTemperature can affect selectivity; maintaining a constant temperature is critical for reproducibility. Lower temperatures sometimes improve resolution.
Detection Wavelength 210 nmThe analyte lacks a strong chromophore, requiring detection at a low UV wavelength where the carbamate group absorbs.
Injection Volume 10 µLShould be optimized to avoid column overload, which can cause peak fronting.[10]
Sample Concentration ~0.5 mg/mLDissolve the sample in the mobile phase to prevent peak distortion.[10]

3. Sample Preparation:

  • Accurately weigh approximately 5 mg of the sample into a 10 mL volumetric flask.

  • Dissolve and dilute to volume with the mobile phase.

  • Filter the solution through a 0.45 µm syringe filter if necessary.

4. System Suitability:

  • Before running samples, inject a resolution solution containing both the (1R,3R) and (1S,3S) enantiomers.

  • The resolution (Rs) between the two enantiomeric peaks should be ≥ 1.5.

Visualizing the Workflow

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis Weigh Weigh Sample Dissolve Dissolve in Mobile Phase Weigh->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Injector Autosampler Injection Filter->Injector Column Chiral Column (Amylose CSP) Injector->Column Detector UV Detector (210 nm) Column->Detector Data Data Acquisition (Chromatogram) Detector->Data Integrate Integrate Peaks Data->Integrate Calculate Calculate % Area (Enantiomeric Purity) Integrate->Calculate Report Generate Report Calculate->Report

Caption: Chiral HPLC workflow from sample preparation to final analysis.

Ensuring Trustworthiness: A Validation Framework

To be considered reliable, the chiral HPLC method must undergo rigorous validation in accordance with guidelines from the International Council for Harmonisation (ICH), specifically ICH Q2(R1).[11][12] This ensures the method is fit for its intended purpose: quantifying the enantiomeric impurity.

Validation ParameterPurposeTypical Acceptance Criteria
Specificity To demonstrate that the method can separate the desired enantiomer from its undesired enantiomer and other related substances without interference.Baseline resolution (Rs > 1.5) between enantiomeric peaks. Peak purity analysis should confirm no co-eluting impurities.
Limit of Quantitation (LOQ) The lowest concentration of the undesired enantiomer that can be reliably quantified with acceptable precision and accuracy.Signal-to-Noise ratio ≥ 10. Typically, the LOQ should be at or below the reporting threshold for the impurity (e.g., 0.1%).
Linearity To demonstrate a proportional relationship between the concentration of the undesired enantiomer and the detector response over a specified range.Correlation coefficient (r²) ≥ 0.99 for a range spanning from the LOQ to ~120% of the specification limit for the impurity.
Precision (Repeatability) To assess the variability of results obtained by one analyst on one instrument over a short period.Relative Standard Deviation (RSD) ≤ 10% for the quantification of the undesired enantiomer at the specification limit (e.g., six replicate preparations).[13]
Accuracy (Recovery) To determine how close the measured value is to the true value.Recovery of the undesired enantiomer should be within 80-120% when spiked into the main enantiomer at various levels (e.g., LOQ, 100%, and 120% of the specification limit).[13]
Robustness To evaluate the method's resilience to small, deliberate changes in parameters (e.g., mobile phase composition ±2%, flow rate ±10%, temperature ±5°C).System suitability criteria (e.g., resolution) must be met under all varied conditions. Peak retention times should not shift significantly.

Performance Comparison: Chiral HPLC vs. Alternative Technologies

While chiral HPLC is the gold standard, it is instructive to compare it with other analytical techniques used for chiral analysis.[14][15]

TechniquePrincipleAdvantagesDisadvantagesSuitability for this Analyte
Chiral HPLC (Normal Phase) Direct separation on a Chiral Stationary Phase (CSP) using a non-polar mobile phase.High success rate , excellent resolution, robust, and widely available. Direct analysis without derivatization.Uses larger volumes of organic solvents (e.g., hexane).Excellent. The recommended primary method.
Chiral Supercritical Fluid Chromatography (SFC) Direct separation on a CSP using supercritical CO₂ with a co-solvent (e.g., methanol) as the mobile phase.[16]"Green" chemistry (less organic solvent), very fast analysis times, high efficiency. Uses the same columns as HPLC.Requires specialized, high-pressure equipment. Method development can be more complex.Excellent. A superior alternative if SFC instrumentation is available, offering significant speed and sustainability benefits.
Indirect HPLC (Derivatization) Analyte is reacted with a pure chiral derivatizing agent to form diastereomers, which are then separated on a standard (achiral) HPLC column.[3][17]Does not require an expensive chiral column.Requires a 100% enantiomerically pure derivatizing agent. Adds a complex chemical reaction step, which can introduce errors (e.g., kinetic resolution).Poor. Unnecessarily complex and prone to error compared to direct methods. Not recommended when direct methods are so effective.
Chiral Gas Chromatography (GC) Separation of volatile analytes on a chiral GC column.High resolution for suitable compounds.Requires the analyte to be volatile and thermally stable. The target molecule is non-volatile and would require derivatization, adding complexity.[1]Very Poor. Not a viable method without extensive, problematic derivatization.
Logical Comparison of Chiral Separation Techniques

G cluster_direct Direct Methods (Using CSP) cluster_indirect Indirect Methods HPLC Chiral HPLC SFC Chiral SFC Deriv_HPLC Derivatization + Achiral HPLC Deriv_GC Derivatization + Chiral GC Analyte tert-Butyl ((1R,3R)-3-hydroxycyclopentyl)carbamate Analyte->HPLC Recommended Analyte->SFC Greener/Faster Alternative Analyte->Deriv_HPLC Not Recommended (Complex/Error-Prone) Analyte->Deriv_GC Not Recommended (Non-Volatile)

Caption: Decision guide for selecting a chiral analysis method.

Conclusion

For the critical task of determining the chiral purity of this compound, direct chiral HPLC using a polysaccharide-based stationary phase stands as the most robust, reliable, and scientifically sound method. Its ability to resolve the target enantiomer from its stereoisomers without chemical derivatization ensures analytical accuracy and efficiency. While Chiral SFC presents a compelling, faster, and more environmentally friendly alternative, the accessibility of HPLC instrumentation makes it the universal standard. The development of a successful method hinges on a systematic approach to selecting the chiral stationary phase and mobile phase, followed by rigorous validation according to ICH guidelines to guarantee the integrity of the data. This analytical rigor is fundamental to delivering safe and effective pharmaceuticals to patients.

References

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases - YAKHAK HOEJI. (2021). Yakhak Hoeji, 65(3), 209-216. Available from: [Link]

  • Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. (2022). Molecules, 27(24), 9022. Available from: [Link]

  • Chiral Separation Using SFC and HPLC Pittcon 2016 1760-16 - Shimadzu. (2016). Shimadzu Corporation. Available from: [Link]

  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (2023). IntechOpen. Available from: [Link]

  • Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application. (2021). National Institutes of Health (NIH). Available from: [Link]

  • Chiral Stationary Phases for Liquid Chromatography: Recent Developments. (2019). Molecules, 24(5), 866. Available from: [Link]

  • HPLC Technical Tip: Chiral Method Development - Phenomenex. (n.d.). Phenomenex. Available from: [Link]

  • Chiral HPLC separation: strategy and approaches - Chiralpedia. (2022). Chiralpedia. Available from: [Link]

  • rac-tert-butyl N-[(1R,3R)-3-hydroxycyclopentyl]carbamate - PubChem. (n.d.). National Center for Biotechnology Information. Available from: [Link]

  • A chiral stationary phase for the facile resolution of amino acids, amino alcohols and amines as the N-3,5-dinitrobenzoyl derivatives. (1987). The Journal of Organic Chemistry, 52(14), 3108-3111. Available from: [Link]

  • Chiral HPLC Separation on Derivatized Cyclofructan Versus Cyclodextrin Stationary Phases. (2019). ResearchGate. Available from: [Link]

  • Polysaccharide-based CSPs - Chiralpedia. (2022). Chiralpedia. Available from: [Link]

  • ICH guideline Q14 on analytical procedure development. (2022). European Medicines Agency (EMA). Available from: [Link]

  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. (2020). Molecules, 25(18), 4296. Available from: [Link]

  • Recent Advances in Separation and Analysis of Chiral Compounds. (2023). Analytical Chemistry, 95(3), 1599-1616. Available from: [Link]

  • Amino alcohol-derived chiral stationary phases. (2018). ResearchGate. Available from: [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (2005). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Available from: [Link]

  • Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. (2011). ResearchGate. Available from: [Link]

  • System Suitability and Validation for Chiral Purity Assays of Drug Substances. (2004). Pharmaceutical Technology. Available from: [Link]

  • Rapid organocatalytic chirality analysis of amines, amino acids, alcohols, amino alcohols and diols with achiral iso(thio)cyanate probes. (2021). Chemical Science, 12(24), 8346-8353. Available from: [Link]

  • Chiral Chromatography: Fundamentals, Mechanisms, and Applications. (2023). YouTube. Available from: [Link]

  • Polysaccharide-Based Chiral Stationary Phases for Enantioseparations by High-Performance Liquid Chromatography: An Overview. (2018). ResearchGate. Available from: [Link]

  • Chiral methods. (2014). ScienceDirect. Available from: [Link]

  • Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects. (2021). Molecules, 26(4), 1149. Available from: [Link]

  • tert-Butyl ((1S,3S)-3-hydroxycyclopentyl)carbamate | C10H19NO3 | CID. (n.d.). National Center for Biotechnology Information. Available from: [Link]

  • Process for the continuous separation of water from methyl tert-butyl ether mixtures. (1990). Google Patents.

Sources

Mass spectrometry of reaction intermediates using tert-Butyl ((1R,3R)-3-hydroxycyclopentyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the ability to observe and characterize the transient species that dictate the course of a chemical reaction is a significant advantage. These reaction intermediates, though fleeting, hold the key to understanding reaction mechanisms, optimizing synthetic routes, and ultimately, accelerating innovation. Mass spectrometry (MS) has risen as a premier analytical technique for this purpose, offering unparalleled sensitivity and specificity for the detection of these low-abundance species.

This guide provides an in-depth comparison of mass spectrometric strategies for the analysis of reaction intermediates. We will explore both direct, real-time monitoring techniques and indirect methods involving the chemical "trapping" of reactive species. While we will discuss established methodologies with supporting experimental data, we will also conceptually explore the design of novel trapping agents, using the functional motifs of molecules like tert-Butyl ((1R,3R)-3-hydroxycyclopentyl)carbamate as a framework for discussion.

The Challenge of Fleeting Intermediates

Reaction intermediates are, by their very nature, short-lived and present at low concentrations. This makes their detection and characterization a formidable analytical challenge. Traditional spectroscopic techniques like NMR and IR, while powerful for stable compounds, often lack the sensitivity and temporal resolution to capture these transient species in situ. This is where the strengths of mass spectrometry become evident.

Direct Observation: Online Mass Spectrometry for Real-Time Reaction Monitoring

The most direct way to study reaction intermediates is to monitor the reaction in real time by continuously introducing a small sample of the reaction mixture into the mass spectrometer. This "online" monitoring provides a dynamic view of the reaction, allowing for the observation of the rise and fall of intermediates as the reaction progresses.

Several ionization techniques are amenable to online reaction monitoring, each with its own advantages and limitations.

  • Electrospray Ionization (ESI): ESI is a soft ionization technique that is well-suited for the analysis of polar and charged intermediates in solution. It is highly sensitive and can be readily coupled to microreactors and flow systems for continuous monitoring. However, ESI can be susceptible to matrix effects and may not be suitable for nonpolar intermediates.

  • Atmospheric Pressure Chemical Ionization (APCI): APCI is a better choice for less polar and more volatile intermediates that are not readily ionized by ESI. It is a gas-phase ionization technique that is less prone to matrix effects than ESI.

  • Direct Analysis in Real Time (DART) and Desorption Electrospray Ionization (DESI): These ambient ionization techniques allow for the direct analysis of reaction mixtures with minimal sample preparation. They are particularly useful for heterogeneous reactions and for rapid screening of reaction conditions.

Experimental Protocol: Online Reaction Monitoring by ESI-MS
  • Reaction Setup: The chemical reaction is set up in a vessel that allows for continuous sampling, such as a stirred flask with a sampling capillary or a microfluidic reactor.

  • Sample Introduction: A continuous flow of the reaction mixture is delivered to the ESI source of the mass spectrometer via a syringe pump or a peristaltic pump.

  • Mass Spectrometric Analysis: The mass spectrometer is operated in full scan mode to detect all ions present in the reaction mixture over time. Alternatively, selected ion monitoring (SIM) or multiple reaction monitoring (MRM) can be used to track specific reactants, intermediates, and products with higher sensitivity.

  • Data Analysis: The ion intensities of the species of interest are plotted as a function of time to generate reaction profiles. These profiles can then be used to determine reaction kinetics and to identify transient intermediates.

G cluster_0 Online Reaction Monitoring Workflow Reaction Vessel Reaction Vessel Pump Pump Reaction Vessel->Pump Continuous Sampling ESI Source ESI Source Pump->ESI Source Infusion Mass Analyzer Mass Analyzer ESI Source->Mass Analyzer Ionization Data Analysis Data Analysis Mass Analyzer->Data Analysis Data Acquisition

Caption: Workflow for online reaction monitoring by ESI-MS.

Indirect Observation: Chemical Trapping of Reactive Intermediates

When direct observation is not feasible due to extremely short lifetimes or low concentrations of intermediates, an alternative approach is to "trap" them with a chemical reagent. The trapping agent reacts selectively with the intermediate to form a stable adduct that can be readily detected and characterized by mass spectrometry.

The choice of trapping agent is crucial and depends on the nature of the intermediate being targeted.

  • Radical Intermediates: Stable nitroxide radicals like (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) are excellent trapping agents for radical intermediates. The resulting adducts are diamagnetic and can be easily analyzed by ESI-MS.

  • Electrophilic Intermediates (e.g., Carbocations): Nucleophilic trapping agents such as amines, thiols, and alcohols can be used to capture electrophilic intermediates.

  • Nucleophilic Intermediates (e.g., Carbanions): Electrophilic trapping agents can be employed to intercept nucleophilic intermediates.

  • Michael Acceptors: Nucleophiles can also be used to trap intermediates in Michael addition reactions.

Conceptual Design of a Bifunctional Trapping Agent

Let's consider the structural features of this compound to conceptualize a bifunctional trapping agent. This molecule possesses two key functional groups: a Boc-protected secondary amine and a secondary alcohol.

  • The Boc-Protected Amine: While the Boc group significantly reduces the nucleophilicity of the amine, it is not completely unreactive. Under certain conditions or with highly reactive electrophiles, the nitrogen atom could still act as a nucleophile. More importantly, the Boc group can be removed under acidic conditions to reveal a more nucleophilic primary amine.

  • The Alcohol Group: The hydroxyl group is a good nucleophile that can react with a variety of electrophilic intermediates, such as carbocations.

A trapping agent with both an amine and an alcohol functionality could potentially trap a wider range of intermediates or provide additional structural information about the trapped species. For instance, the two functional groups could act in concert to trap a bifunctional intermediate, or one could serve as a reactive handle for subsequent derivatization to enhance ionization efficiency.

G cluster_1 Conceptual Trapping with a Bifunctional Agent Intermediate Intermediate Adduct Stable Trapped Adduct Intermediate->Adduct Reaction Trapping_Agent Bifunctional Trapping Agent (e.g., Amine + Alcohol) Trapping_Agent->Adduct MS_Analysis Mass Spectrometry Analysis Adduct->MS_Analysis Detection & Characterization

Caption: Conceptual workflow for chemical trapping of a reactive intermediate.

Comparison of Trapping Strategies

Trapping AgentTarget IntermediateAdvantagesDisadvantages
TEMPO Radical IntermediatesHigh reactivity with a broad range of radicals; forms stable adducts; well-characterized fragmentation in MS/MS.Can sometimes act as an oxidant, leading to side reactions.
Amines/Thiols Electrophilic Intermediates (e.g., Carboc

A Senior Application Scientist's Guide to Chiral Synthons: A Comparative Analysis of tert-Butyl ((1R,3R)-3-hydroxycyclopentyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Quest for Stereochemical Precision in Drug Design

In the landscape of modern drug discovery, the control of stereochemistry is not merely an academic exercise; it is a fundamental prerequisite for potency, selectivity, and safety. Chiral synthons—stereochemically pure building blocks—are the foundational elements that enable the construction of complex, three-dimensional molecular architectures. Among these, carbocyclic nucleoside analogues have garnered significant attention as powerful antiviral and antitumor agents.[1][2] Their enhanced biostability, a consequence of replacing the furanose ring's oxygen with a methylene group, makes them particularly attractive therapeutic candidates.[1]

This guide focuses on tert-Butyl ((1R,3R)-3-hydroxycyclopentyl)carbamate , a versatile chiral synthon pivotal for accessing this important class of molecules. We will dissect its properties, explore its primary applications, and, most critically, provide an objective comparison with alternative chiral synthons. The narrative is grounded in field-proven insights, explaining the causality behind synthetic choices and providing robust, self-validating experimental protocols.

Physicochemical Profile of the Target Synthon

A thorough understanding of a synthon's physical and chemical properties is the starting point for any successful synthetic campaign. The tert-butyloxycarbonyl (Boc) protecting group is central to this molecule's utility, offering stability across a wide range of reaction conditions while being readily removable under acidic conditions.[3]

PropertyValueSource
CAS Number 207729-04-2[4]
Molecular Formula C₁₀H₁₉NO₃[4]
Molecular Weight 201.26 g/mol [4]
Appearance Solid[5]
Storage Temperature 2-8°C, Sealed in dry[5]
Purity (Typical) ≥98%[5]

Core Application: A Gateway to Carbocyclic Nucleosides

The primary utility of this compound lies in its role as a precursor to carbocyclic nucleosides. The molecule is ingeniously designed for this purpose:

  • Defined Stereochemistry: The (1R, 3R) configuration is crucial for mimicking the geometry of natural D-ribose, a key factor for interaction with biological targets like viral polymerases.[6]

  • Orthogonal Functionality: The Boc-protected amine and the free hydroxyl group serve as distinct reactive handles. The hydroxyl group can be activated for coupling with a nucleobase (e.g., via Mitsunobu reaction or by conversion to a leaving group for Pd-catalyzed coupling), while the amine remains protected until a later stage.[7]

The general workflow for utilizing this synthon is a testament to its strategic design.

G cluster_0 Synthetic Workflow A tert-Butyl ((1R,3R)-3-hydroxycyclopentyl)carbamate B Activation of Hydroxyl Group (e.g., Mesylation, Benzoate formation) A->B Step 1 C Stereospecific Coupling with Nucleobase (e.g., Pd-catalyzed allylic alkylation) B->C Step 2 D Boc Deprotection (Acidic Conditions) C->D Step 3 E Final Carbocyclic Nucleoside Analogue D->E Step 4

Caption: General synthetic workflow for carbocyclic nucleosides.

Comparative Analysis: Choosing the Right Chiral Building Block

While this compound is an excellent synthon, it is not the only option. The choice of building block is a critical decision dictated by the specific target molecule, desired biological activity, and synthetic feasibility.

Chiral SynthonStructure (Representative)Key AdvantagesKey DisadvantagesPrimary Application
This compound 1,3-cis substituted cyclopentane• Well-defined stereochemistry• Orthogonal protecting groups• Proven utility in antiviral synthesis• Multi-step synthesis required• Cost can be a factor for large-scale synthesisCarbocyclic nucleoside analogues (e.g., Abacavir, Carbovir analogues)[1]
Chiral Cyclopentenol Derivatives Unsaturated cyclopentane• Versatile for various functionalizations• Access to different stereoisomers via epoxidation/dihydroxylation• Ring-closing metathesis can be expensive• Requires careful control of stereochemistry in subsequent stepsSynthesis of cyclopentenyl carbocyclic nucleosides[8]
Chiral Cyclobutyl Nucleoside Analogues Four-membered carbocycle• Induces conformational rigidity• Can lead to high target specificity• Increased ring strain can affect stability• Synthesis can be challengingAntiviral agents, particularly against herpesviruses[6]
Acyclic Chiral Synthons Open-chain polyol derivatives• High conformational flexibility• Often derived from readily available chiral pool materials (e.g., sugars, amino acids)• Flexibility can lead to lower binding affinity• May not mimic the pre-organized ribose structure effectivelyAcyclic nucleoside phosphonates (e.g., Tenofovir analogues)[9]
The Causality Behind Synthon Selection
  • Why choose a cyclopentane ring? To enhance metabolic stability against phosphorylases that cleave the glycosidic bond in natural nucleosides.[1] The five-membered ring is an excellent mimic of the natural furanose sugar.

  • Why the (1R, 3R)-cis configuration? This specific arrangement places the nucleobase and the hydroxymethyl equivalent (derived from the amine) in a spatial orientation that closely mimics natural nucleosides, which is often essential for recognition by viral enzymes.[6]

  • When to consider a cyclobutyl analogue? When a more conformationally restricted analogue is desired. The increased rigidity of the four-membered ring can lock the molecule into a specific bioactive conformation, potentially increasing potency, as seen with some anti-herpesvirus agents.[6]

  • When is an acyclic synthon preferable? When targeting enzymes that can accommodate more flexible substrates or when aiming for a different mechanism of action, such as in chain-terminating phosphonates. Their synthesis can also be more straightforward.[9]

G cluster_0 Decision Framework for Chiral Synthon Selection A Enhanced Biostability Needed? B Mimic Natural Ribose Conformation? A->B Yes D Flexibility for Novel Binding Mode? A->D No (Acyclic Target) C Increased Rigidity for Specificity? B->C Yes B->D No (Standard Carbocycle) R2 Use Cyclopentane Synthon (e.g., tert-Butyl ((1R,3R)-...)) C->R2 No R3 Use Cyclobutane Synthon C->R3 Yes R1 Use Acyclic Synthon (e.g., Glycerol derivative) D->R1

Caption: Decision framework for selecting an appropriate chiral synthon.

Experimental Protocols: A Self-Validating System

Trustworthiness in synthetic chemistry is built on robust and reproducible protocols. The following methods provide a framework for the synthesis and analysis of products derived from our title synthon.

Protocol 1: Palladium-Catalyzed Synthesis of a Carbocyclic Nucleoside Precursor

This protocol is adapted from established methodologies for the solid-phase synthesis of carbocyclic nucleosides, a key application of this synthon.[7] The causality for using a palladium catalyst lies in its high efficiency and stereospecificity for allylic alkylation reactions, ensuring the correct configuration at the newly formed C-N bond.

Objective: To couple a purine base to the chiral cyclopentyl scaffold.

Materials:

  • Resin-bound allylic benzoate derived from this compound

  • 6-Chloropurine

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous Tetrahydrofuran (THF)

  • Argon atmosphere

Procedure:

  • Catalyst Pre-formation: In a flame-dried, argon-purged flask, dissolve Pd(OAc)₂ (0.1 eq) and PPh₃ (0.4 eq) in anhydrous THF. Stir for 15 minutes at room temperature until the solution turns a clear, pale yellow. Rationale: Pre-forming the active Pd(0) catalyst ensures consistent reaction initiation.

  • Reaction Setup: In a separate flask, suspend the resin-bound cyclopentyl substrate (1.0 eq) and 6-chloropurine (1.5 eq) in anhydrous THF.

  • Base Addition: Add finely powdered, anhydrous K₂CO₃ (3.0 eq) to the suspension. Rationale: The base is crucial for deprotonating the purine, making it nucleophilic.

  • Initiation: Transfer the pre-formed catalyst solution to the reaction flask via cannula.

  • Reaction: Heat the mixture to 60°C and stir under argon for 12-18 hours. Monitor the reaction by taking a small aliquot of the resin, cleaving the product, and analyzing by LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature, filter the resin, and wash sequentially with THF, methanol, and dichloromethane.

  • Cleavage & Purification: Cleave the product from the solid support using standard acidic conditions (e.g., trifluoroacetic acid in dichloromethane). Purify the crude product by silica gel chromatography to yield the Boc-protected carbocyclic nucleoside.

Protocol 2: Chiral HPLC for Enantiomeric Purity Assessment

A protocol is only as good as its validation. For chiral synthons, confirming enantiomeric purity is non-negotiable. This method provides a baseline for separating enantiomers of cyclopentylamine derivatives.

Objective: To determine the enantiomeric excess (e.e.) of a chiral cyclopentylamine derivative.

Rationale: Polysaccharide-based chiral stationary phases (CSPs) are highly effective at resolving a wide range of enantiomers through a combination of hydrogen bonding, dipole-dipole, and π-π interactions.[10][11]

System:

  • Column: Chiralpak IC [Tris(3,5-dichlorophenylcarbamate) cellulose immobilized on silica gel] or equivalent polysaccharide-based CSP.

  • Mobile Phase: A mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v) with a small amount of a basic modifier like diethylamine (0.1%) to improve peak shape for amines.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 220 nm

  • Temperature: 25°C

Procedure:

  • Sample Preparation: Prepare a dilute solution (approx. 1 mg/mL) of the analyte (either the deprotected amine or a suitable derivative) in the mobile phase.

  • System Equilibration: Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Injection: Inject 10 µL of the sample solution.

  • Analysis: Record the chromatogram. The two enantiomers should appear as distinct peaks.

  • Quantification: Calculate the enantiomeric excess using the peak areas (A1 and A2) of the two enantiomers: e.e. (%) = [|A1 - A2| / (A1 + A2)] * 100. A self-validating system requires the analysis of a racemic standard to confirm the peak identity and separation capability of the method.

Conclusion and Future Outlook

This compound stands as a robust and highly valuable chiral synthon, particularly for the synthesis of carbocyclic nucleoside analogues. Its well-defined stereochemistry and orthogonal protecting groups provide a reliable pathway to complex molecules of significant therapeutic interest. While alternatives such as cyclobutyl and acyclic synthons have their own merits and open avenues to novel chemical space, the cyclopentyl scaffold remains a cornerstone due to its effective mimicry of the natural ribose ring and the proven success of the drugs derived from it.

The continuous development of more efficient, scalable, and economical synthetic routes to this and other chiral synthons will remain a key enabler for the next generation of antiviral and anticancer therapies.[12] The principles of rational design, grounded in a deep understanding of stereochemical and conformational effects, will continue to guide researchers in selecting the optimal building blocks for the challenges ahead.

References

  • Title: Solid-Phase Synthesis of Carbocyclic Nucleosides Source: Organic Letters - ACS Publications URL: [Link]

  • Title: Synthesis of carbocyclic nucleoside analogs with five-membered heterocyclic nucleobases Source: PMC - NIH URL: [Link]

  • Title: Recent advances in synthetic approaches for medicinal chemistry of C-nucleosides Source: RSC Medicinal Chemistry URL: [Link]

  • Title: Recent progress for the synthesis of selected carbocyclic nucleosides Source: PubMed URL: [Link]

  • Title: Unifying the synthesis of nucleoside analogs Source: Science URL: [Link]

  • Title: Nucleoside Analogs: A Review of Its Source and Separation Processes Source: MDPI URL: [Link]

  • Title: Synthesis of Chiral Acyclic Pyrimidine Nucleoside Analogues from DHAP-Dependent Aldolases Source: PMC - PubMed Central URL: [Link]

  • Title: rac-tert-butyl N-[(1R,3R)-3-hydroxycyclopentyl]carbamate Source: PubChem URL: [Link]

  • Title: Practical and concise synthesis of nucleoside analogs Source: PubMed URL: [Link]

  • Title: Synthesis and antiviral activity of enantiomeric forms of cyclobutyl nucleoside analogues Source: PubMed URL: [Link]

  • Title: Nucleoside analogue Source: Wikipedia URL: [Link]

  • Title: Synthesis of cyclopentenyl carbocyclic nucleosides as potential antiviral agents against orthopoxviruses and SARS Source: PubMed URL: [Link]

  • Title: An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) Source: PMC - NIH URL: [Link]

Sources

Beyond Boc: A Comparative Guide to Alternative Protecting Groups for 3-Aminocyclopentanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of a protecting group for the amine functionality in 3-aminocyclopentanol is a critical decision in the synthesis of a wide array of pharmacologically relevant molecules. While the tert-butyloxycarbonyl (Boc) group is a workhorse in organic synthesis, its reliance on acidic conditions for removal can be a significant drawback, particularly for substrates bearing acid-labile moieties. This guide offers an in-depth comparison of viable alternative protecting groups to Boc for 3-aminocyclopentanol, supported by experimental data and detailed protocols to inform your synthetic strategy.

The Challenge of Protecting 3-Aminocyclopentanol

3-Aminocyclopentanol, a bifunctional molecule, presents the challenge of chemoselective protection. Fortunately, the greater nucleophilicity of the amine over the secondary alcohol allows for selective N-protection under carefully controlled conditions. The ideal protecting group should not only be introduced selectively and in high yield but also be robust enough to withstand a variety of reaction conditions while being removable under mild conditions that are orthogonal to other protecting groups present in the molecule.

A Head-to-Head Comparison of Alternative Protecting Groups

This section details the application of several common amine protecting groups as alternatives to Boc for the protection of 3-aminocyclopentanol.

Carbamate Protecting Groups

Carbamates are among the most popular choices for amine protection due to their ease of formation and predictable stability.

1. Carboxybenzyl (Cbz or Z): The Cbz group is a classic protecting group, introduced by reaction with benzyl chloroformate (Cbz-Cl) under basic conditions. Its primary advantage lies in its stability to a wide range of non-reductive conditions and its removal via catalytic hydrogenolysis, which offers a mild and neutral deprotection pathway.

  • Protection: Typically achieved using Cbz-Cl in the presence of a base like sodium bicarbonate or an organic base. For amino alcohols, the amine is selectively protected.

  • Deprotection: The Cbz group is efficiently cleaved by catalytic hydrogenation (e.g., H₂, Pd/C), yielding the free amine, toluene, and carbon dioxide.[1] This method is orthogonal to acid- and base-labile protecting groups. Alternatively, strong acids like HBr in acetic acid can be used, but this negates the advantage of mild deprotection.[2] A newer, milder acid-mediated deprotection involves AlCl₃ in HFIP.[3][4]

2. 9-Fluorenylmethoxycarbonyl (Fmoc): The Fmoc group is renowned in solid-phase peptide synthesis for its base-lability. It is introduced using Fmoc-Cl or Fmoc-OSu.

  • Protection: Reaction of 3-aminocyclopentanol with Fmoc-Cl in the presence of a base like sodium bicarbonate affords the N-Fmoc protected compound.

  • Deprotection: The Fmoc group is readily removed by treatment with a mild base, typically a solution of piperidine in DMF.[5] This orthogonality to acid-labile (e.g., Boc, Trityl) and hydrogenation-labile (e.g., Cbz) groups is a significant advantage in complex syntheses.

3. Allyloxycarbonyl (Alloc): The Alloc group offers unique orthogonality, being stable to both acidic and basic conditions but cleavable with a palladium(0) catalyst.

  • Protection: The amine is protected by reacting it with allyl chloroformate (Alloc-Cl) in the presence of a base.[6]

  • Deprotection: The deprotection is achieved under mild, neutral conditions using a palladium(0) catalyst, such as Pd(PPh₃)₄, in the presence of a scavenger like phenylsilane or morpholine.[6][7][8] This makes it an excellent choice for substrates with acid- or base-sensitive functionalities.

Alkyl-type Protecting Groups

4. Trityl (Trt): The bulky trityl group is typically used for the protection of primary amines and is known for its acid lability.

  • Protection: The trityl group is introduced by reacting the amine with trityl chloride (Trt-Cl) in the presence of a base. Due to its steric hindrance, it selectively protects primary amines. In the case of amino alcohols, the nitrogen atom is the preferred site of reaction.[9]

  • Deprotection: The Trt group is readily cleaved under mild acidic conditions, such as acetic acid or dilute HCl, that often leave Boc groups intact, allowing for selective deprotection.[10] It can also be removed by catalytic hydrogenation.[10]

Sulfonamide Protecting Groups

Sulfonamides are known for their high stability, making them suitable for reactions requiring harsh conditions. However, their cleavage can be challenging.

5. 2-Nitrobenzenesulfonyl (Nosyl or Ns): The Nosyl group is an electron-deficient sulfonamide that offers greater ease of cleavage compared to the more traditional Tosyl group.

  • Protection: The amine is reacted with 2-nitrobenzenesulfonyl chloride (Ns-Cl) in the presence of a base like pyridine or triethylamine.

  • Deprotection: The key advantage of the Nosyl group is its cleavage under mild, nucleophilic conditions, typically with a thiol (e.g., thiophenol) and a base (e.g., K₂CO₃ or Cs₂CO₃).[11][12] This deprotection is orthogonal to both acid- and base-labile protecting groups.

6. p-Toluenesulfonyl (Tosyl or Ts): The Tosyl group forms a very stable sulfonamide, making it a robust protecting group.

  • Protection: The amine is protected by reaction with p-toluenesulfonyl chloride (Ts-Cl) in the presence of a base.

  • Deprotection: The cleavage of a tosyl group from an amine is generally harsh, often requiring strong reducing conditions such as sodium in liquid ammonia or strong acids at elevated temperatures. Milder reductive methods using reagents like sodium naphthalenide have also been developed.[13]

Comparative Data Summary

Protecting GroupProtection Reagent(s)Typical Protection ConditionsDeprotection ConditionsOrthogonality & Remarks
Boc Boc₂O, baseMildly basic (e.g., NaHCO₃, Et₃N in CH₂Cl₂ or THF)Strong acid (TFA, HCl in dioxane)Stable to base and hydrogenolysis. Acid-labile.
Cbz Cbz-Cl, baseMildly basic (e.g., NaHCO₃ in H₂O/THF)H₂, Pd/C; or strong acid (HBr/AcOH)Stable to acid and base. Cleaved by hydrogenolysis.
Fmoc Fmoc-Cl, baseMildly basic (e.g., NaHCO₃ in H₂O/Dioxane)20% Piperidine in DMFStable to acid and hydrogenolysis. Base-labile.
Alloc Alloc-Cl, baseMildly basic (e.g., NaHCO₃ in H₂O/THF)[6]Pd(PPh₃)₄, scavenger (e.g., PhSiH₃)[6]Stable to acid and base. Cleaved by Pd(0).
Trityl Trt-Cl, basePyridine or Et₃N in CH₂Cl₂Mild acid (e.g., aq. AcOH, dilute HCl)[10]Very acid-labile, stable to base and hydrogenolysis.
Nosyl Ns-Cl, basePyridine or Et₃N in CH₂Cl₂Thiophenol, K₂CO₃ in DMF/MeCN[11]Stable to acid and base. Cleaved by nucleophiles.
Tosyl Ts-Cl, basePyridine or K₂CO₃ in CH₃CNStrong reducing agents (e.g., Na/NH₃) or strong acidVery stable. Harsh deprotection conditions required.

Experimental Protocols

Protocol 1: N-Carboxybenzyl (Cbz) Protection of 3-Aminocyclopentanol
  • Dissolution: Dissolve 3-aminocyclopentanol (1.0 eq.) in a 1:1 mixture of THF and water.

  • Base Addition: Add sodium bicarbonate (2.5 eq.) to the solution and cool to 0 °C in an ice bath.

  • Cbz-Cl Addition: Slowly add benzyl chloroformate (1.1 eq.) dropwise while maintaining the temperature below 5 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Work-up: Extract the mixture with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: N-Allyloxycarbonyl (Alloc) Protection of 3-Aminocyclopentanol
  • Dissolution: In a round-bottom flask, dissolve 3-aminocyclopentanol (1.0 eq.) in a 1:1 mixture of THF and water.

  • Base Addition: Add sodium bicarbonate (3.0 eq.) to the solution.

  • Alloc-Cl Addition: At room temperature, add allyl chloroformate (1.2 eq.) dropwise to the stirred mixture.[6]

  • Reaction: Stir the reaction mixture at room temperature for 12 hours.[6]

  • Work-up: Extract the reaction mixture with ethyl acetate. Wash the combined organic layers with saturated aqueous NaCl, dry over anhydrous sodium sulfate, and concentrate in vacuo.[6]

  • Purification: Purify the residue by column chromatography to yield the N-Alloc-3-aminocyclopentanol.[6]

Protocol 3: Palladium-Catalyzed Deprotection of N-Alloc-3-Aminocyclopentanol
  • Inert Atmosphere: In a flask under an argon atmosphere, dissolve N-Alloc-3-aminocyclopentanol (1.0 eq.) in anhydrous dichloromethane.

  • Scavenger Addition: Cool the solution to 0 °C and add phenylsilane (7.0 eq.).[6]

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.1 eq.).[6]

  • Reaction: Stir the reaction mixture at 0 °C for 1 hour.[6]

  • Work-up: Concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the residue by column chromatography to obtain 3-aminocyclopentanol.[6]

Visualization of Synthetic Strategies

Protection_Deprotection_Workflow cluster_protection Protection Strategies cluster_deprotection Deprotection Pathways 3-Aminocyclopentanol 3-Aminocyclopentanol N-Protected_3-Aminocyclopentanol N-Protected_3-Aminocyclopentanol 3-Aminocyclopentanol->N-Protected_3-Aminocyclopentanol  Protection Reagent (e.g., Cbz-Cl, Alloc-Cl) Free_Amine 3-Aminocyclopentanol N-Protected_3-Aminocyclopentanol->Free_Amine  Deprotection Conditions (e.g., H2, Pd/C for Cbz; Pd(0) for Alloc)

Caption: General workflow for the protection and deprotection of 3-aminocyclopentanol.

Orthogonality_Concept Fully_Protected N-P1, O-P2 3-Aminocyclopentanol N-Deprotected Free Amine, O-P2 Fully_Protected->N-Deprotected Remove P1 (e.g., Piperidine for Fmoc) O-Deprotected N-P1, Free Alcohol Fully_Protected->O-Deprotected Remove P2 (e.g., TBAF for Silyl) Fully_Deprotected 3-Aminocyclopentanol N-Deprotected->Fully_Deprotected Remove P2 O-Deprotected->Fully_Deprotected Remove P1

Caption: Illustration of an orthogonal protection strategy for 3-aminocyclopentanol.

Conclusion

The choice of an amine protecting group for 3-aminocyclopentanol extends far beyond the conventional Boc group. Carbamates such as Cbz, Fmoc, and Alloc offer a range of deprotection strategies from hydrogenolysis and mild base to palladium catalysis, providing valuable orthogonality. For syntheses requiring high stability, sulfonamides like Nosyl and Tosyl are excellent choices, with Nosyl offering the advantage of milder cleavage. The sterically demanding Trityl group provides a highly acid-sensitive option. By understanding the nuances of each protecting group's stability and reactivity, researchers can design more efficient and robust synthetic routes to complex molecules derived from 3-aminocyclopentanol.

References

  • Dobbs, A. et al. Supporting Information (ESI) for Organic & Biomolecular Chemistry. The Royal Society of Chemistry, 2009. [Link]

  • Total Synthesis. Alloc Protecting Group: Alloc Protection & Deprotection Mechanism. [Link]

  • Organic Chemistry Portal. Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP. 2024. [Link]

  • Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]

  • Gong, Y. et al. Orthogonally Protected Diaminocyclopentenones as Synthons: Total Synthesis of (±)-Agelastatin A. PMC, NIH. [Link]

  • Zhang, J. et al. Easy Removal of N-carboxybenzyl (Cbz) Protective Group by Low-Carbon Alcohol. Bentham Science, 2018. [Link]

  • Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link]

  • Vinayagam, V. et al. Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP. PubMed, 2024. [Link]

  • Organic Syntheses. N-Allyl-N-(tert-butoxycarbonyl)-L-alanine. [Link]

  • Cardona, F. et al. Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines from 2-Amino Alcohols. MDPI, 2003. [Link]

  • Gong, Y. et al. Orthogonally protected diaminocyclopentenones as versatile synthons: Total synthesis of (±)-Agelastatin A. ChemRxiv, 2022. [Link]

  • Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. MDPI. [Link]

  • Chem-Station. Fukuyama Amine Synthesis. 2014. [Link]

  • Google Patents. Preparation method of (1R,3S) -3-amino-1-cyclopentanol and salt thereof.
  • Falb, E. et al. Synthesis of Vicinal anti-Amino Alcohols from N-tert-Butanesulfinyl Aldimines and Cyclopropanols. PMC, NIH. [Link]

  • ResearchGate. Removal of the tosyl and nosyl groups. [Link]

  • Bandini, E. et al. Deprotection of o-Nitrobenzensulfonyl (Nosyl) Derivatives of Amines Mediated by a Solid-Supported Thiol. Synlett, 2004. [Link]

  • YouTube. 26.04 Protecting Groups for Amines: Sulfonamides. 2020. [Link]

  • Demirtas, I. & Buyukkidan, B. The Selective Protection and Deprotection of Alcohols and Amines. [Link]

  • Isidro-Llobet, A. et al. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. PubMed, 2000. [Link]

  • Peptideweb.com. Loading protocols. [Link]

  • Pittelkow, M. et al. Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. [Link]

  • Toti, K. S. & Tunge, J. A. Organic Carbamates in Drug Design and Medicinal Chemistry. PMC, PubMed Central. [Link]

  • PubChem. (1R,3S)-3-Aminocyclopentanol. [Link]

  • Master Organic Chemistry. Protecting Groups for Amines: Carbamates. 2018. [Link]

  • PrepChem.com. Synthesis of N-trityl-2-aminoethanol. [Link]

Sources

A Researcher's Guide to Cost-Effective Chiral Building Blocks in Nucleoside Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of therapeutic drug development, particularly for antiviral and anticancer agents, nucleoside analogues remain a cornerstone. The stereochemistry of the sugar moiety is paramount to their biological activity, making the choice of chiral starting materials a critical decision in their synthesis. This guide provides an in-depth comparison of the cost-effectiveness of different chiral building blocks for nucleoside synthesis, offering a strategic perspective for researchers, chemists, and professionals in drug development. We will delve into the economic and synthetic efficiencies of various approaches, supported by experimental data and detailed protocols, to inform the selection of the most pragmatic route for your research and development endeavors.

The Central Role of Chirality in Nucleoside Therapeutics

The three-dimensional arrangement of atoms in a molecule can dramatically alter its biological function. In nucleoside analogues, the chirality of the sugar component dictates its interaction with viral or cellular enzymes, such as polymerases and kinases. The desired biological activity is often confined to a single enantiomer, while the other may be inactive or even contribute to toxicity. Consequently, the efficient and economical production of enantiomerically pure nucleosides is a primary objective in pharmaceutical manufacturing.

The selection of a chiral building block is a pivotal decision that influences the entire synthetic strategy, impacting the number of steps, overall yield, and ultimately, the cost of the final active pharmaceutical ingredient (API). The main strategies for introducing chirality into nucleoside analogues are:

  • Chiral Pool Synthesis: Utilizing readily available and relatively inexpensive enantiopure natural products, such as carbohydrates and amino acids, as starting materials.

  • Asymmetric Synthesis: Creating the desired stereochemistry from achiral or racemic precursors using chiral catalysts or reagents.

  • Resolution: Separating a racemic mixture of the final product or a key intermediate into its constituent enantiomers.

This guide will focus on the comparative cost-effectiveness of the chiral pool approach, which is often the most practical and economical option for large-scale synthesis.

A Comparative Analysis of Common Chiral Building Blocks

The "chiral pool" refers to the collection of abundant, naturally occurring chiral molecules that can be used as starting materials in synthesis. For nucleoside analogues, the most relevant classes of chiral building blocks are carbohydrates and, to a lesser extent, amino acids.

Carbohydrates: The Traditional and Versatile Choice

Carbohydrates, particularly D-ribose and its derivatives, are the most intuitive and widely used chiral building blocks for the synthesis of natural and unnatural nucleosides.

Advantages:

  • Structural Similarity: They possess the core furanose or pyranose ring structure of natural nucleosides, often reducing the number of synthetic steps required to construct the sugar moiety.

  • Abundant Stereocenters: Carbohydrates offer a rich array of pre-defined stereocenters, which can be manipulated to achieve the desired stereochemistry in the target nucleoside.

  • Well-Established Chemistry: Decades of research have led to a vast and well-documented library of chemical transformations for modifying carbohydrates.

Disadvantages:

  • Cost of Less Common Sugars: While D-ribose is relatively affordable, other sugars like L-ribose or modified sugars can be significantly more expensive, impacting the overall cost of the synthesis. For instance, L-ribose is a rare and expensive sugar, but it can be produced from the more readily available L-arabinose through enzymatic or chemical methods.[1]

  • Protection/Deprotection Steps: The multiple hydroxyl groups on carbohydrates often necessitate a series of protection and deprotection steps, which can increase the overall step count, reduce the overall yield, and generate significant chemical waste.[2]

Cost Analysis:

  • D-Ribose: A common starting material, with prices in the range of

    
    180 per 100g  from various chemical suppliers.
    
  • D-Mannose: Another potential carbohydrate precursor, with a significantly higher price of around $944 per 1kg .

  • L-Arabinose: A more cost-effective precursor for L-ribose, with prices that are generally lower than L-ribose itself.

Amino Acids: An Economical and Creative Alternative

Amino acids, such as L-serine, represent a less conventional but increasingly attractive source of chirality for nucleoside synthesis.

Advantages:

  • Low Cost and Availability: Amino acids are produced on a large scale for the food and pharmaceutical industries, making them significantly cheaper than many carbohydrates.

  • Versatile Functional Groups: The amino and carboxylic acid functionalities of amino acids provide unique synthetic handles for elaboration into the sugar and base moieties of nucleosides.

  • Potential for Novel Scaffolds: Starting from amino acids can lead to the discovery of novel nucleoside analogue structures with unique biological properties.

Disadvantages:

  • More Complex Synthetic Routes: The conversion of an amino acid into a furanose or other cyclic sugar mimic typically requires more synthetic steps compared to starting from a carbohydrate.

  • Less Pre-organized Chirality: While providing a key stereocenter, amino acids require more chemical manipulations to establish the multiple stereocenters of a sugar ring.

Cost Analysis:

  • L-Serine: A readily available and inexpensive amino acid, with prices often in the range of

    
    30 for 200-500g , making it orders of magnitude cheaper than D-ribose on a per-gram basis.
    

Case Study: Synthesis of Lamivudine - A Comparative Overview

To illustrate the practical implications of choosing a chiral building block, let's consider the synthesis of Lamivudine (3TC), a crucial anti-HIV medication. Lamivudine is an L-nucleoside analogue, meaning it has the opposite stereochemistry to natural human nucleosides. This "unnatural" configuration is key to its selective inhibition of the viral reverse transcriptase enzyme.

Various synthetic routes to Lamivudine have been developed, starting from different chiral and achiral precursors.

Route 1: Starting from an Achiral Tartrate Ester

A cost-effective approach to Lamivudine involves starting from an inexpensive and commercially available achiral tartrate ester.[2][3] This strategy introduces chirality later in the synthesis, often through a resolution step or a stereoselective reaction. A key step in this approach is the Vorbrüggen glycosylation to couple the sugar mimic with the nucleobase.[2] While starting from an achiral material is economically advantageous, it necessitates a robust method to control the stereochemistry.

Illustrative Synthetic Workflow from an Achiral Precursor:

A Achiral Tartrate Ester B Oxathiolane Intermediate A->B Several Steps C Vorbrüggen Glycosylation (with Cytosine derivative) B->C D Racemic Nucleoside Analogue C->D E Chiral Resolution D->E F Lamivudine E->F

Caption: Synthetic workflow for Lamivudine from an achiral starting material.

Route 2: Chiral Pool Approach using L-Gulose or (+)-Thiolactic Acid

Alternative syntheses of Lamivudine have utilized chiral starting materials such as L-gulose or (+)-thiolactic acid.[4] These routes leverage the pre-existing chirality of the starting material to establish the correct stereochemistry in the final product. While potentially offering better stereocontrol, the cost and availability of these chiral precursors must be carefully considered.

Illustrative Synthetic Workflow from a Chiral Precursor:

A Chiral Precursor (e.g., L-Gulose) B Chiral Oxathiolane Intermediate A->B Multi-step conversion C Coupling with Cytosine derivative B->C D Lamivudine C->D

Caption: Synthetic workflow for Lamivudine from a chiral pool starting material.

Quantitative Comparison of Synthetic Routes

A direct, all-encompassing cost comparison of different synthetic routes from the literature is challenging due to variations in reporting and the proprietary nature of industrial processes. However, we can analyze key metrics such as starting material cost, number of steps, and overall yield to provide a semi-quantitative assessment.

Chiral Building Block StrategyStarting MaterialRelative Cost of Starting MaterialTypical No. of StepsOverall YieldKey Considerations
Achiral Synthesis Tartrate Ester / Other simple achiral moleculesVery Low5-8ModerateRequires an efficient resolution or asymmetric step, which can add cost and complexity.
Chiral Pool (Carbohydrate) L-Gulose / Other L-sugarsHigh6-10Moderate to HighCost of the starting L-sugar is a major factor. Offers good stereocontrol.
Chiral Pool (Non-Carbohydrate) (+)-Thiolactic AcidModerate5-7Moderate to HighA less common but potentially cost-effective chiral precursor.

Note: The number of steps and overall yields are estimates based on published synthetic routes and can vary significantly depending on the specific reaction conditions and scale.

The Rise of Biocatalysis and Chemoenzymatic Synthesis

A significant trend in modern pharmaceutical synthesis is the increasing use of enzymes, either in isolated form or within whole-cell systems, to catalyze key chemical transformations. Biocatalysis offers several advantages over traditional chemical methods, particularly in the context of cost-effectiveness and sustainability:

  • High Selectivity: Enzymes often exhibit exquisite chemo-, regio-, and stereoselectivity, which can eliminate the need for protecting groups and reduce the formation of unwanted byproducts.

  • Mild Reaction Conditions: Enzymatic reactions are typically carried out in aqueous media at or near ambient temperature and pressure, leading to significant energy savings and improved safety.

  • Reduced Waste: The high selectivity and efficiency of enzymes can lead to a reduction in the generation of chemical waste, aligning with the principles of green chemistry.[2]

Enzymatic and chemoenzymatic approaches are increasingly being used for the industrial production of nucleoside analogues.[5] These methods can involve enzymatic resolution of racemic mixtures, stereoselective glycosylation, or the enzymatic synthesis of key chiral intermediates. While the initial investment in enzyme development and process optimization can be substantial, the long-term economic and environmental benefits often outweigh these costs.

Experimental Protocols: A Glimpse into the Lab

To provide a practical understanding of the synthetic methodologies discussed, here are outlines of representative experimental protocols.

Protocol 1: Synthesis of (±)-Lamivudine via Vorbrüggen Glycosylation from an Achiral Precursor

This protocol is based on the synthesis of (±)-Emtricitabine and (±)-Lamivudine, highlighting the key glycosylation step.[2]

Step 1: Preparation of the Silylated Nucleobase

  • To a flame-dried round-bottom flask, add cytosine and an appropriate solvent (e.g., dichloromethane).

  • Add a silylating agent, such as N,O-bis(trimethylsilyl)acetamide (BSA), and heat the mixture to reflux until a clear solution is obtained.

  • Cool the solution to room temperature to obtain the silylated cytosine derivative.

Step 2: Vorbrüggen Glycosylation

  • In a separate flask, dissolve the 1,3-oxathiolanyl acetate donor in a dry solvent.

  • Add a Lewis acid promoter system (e.g., TMSCl/NaI in a wet solvent) to activate the donor.

  • Add the solution of the silylated cytosine to the activated donor mixture.

  • Stir the reaction at the appropriate temperature until completion, monitoring by TLC or LC-MS.

  • Quench the reaction and perform an aqueous workup to isolate the crude racemic nucleoside analogue.

Step 3: Deprotection and Purification

  • The crude product is then subjected to deprotection and purification steps, which may include recrystallization and/or borohydride reduction, to yield the final racemic Lamivudine.[2]

Protocol 2: Conceptual Chemoenzymatic Synthesis of an L-Nucleoside Precursor

This conceptual protocol illustrates how an enzymatic step could be integrated into the synthesis of a chiral precursor for an L-nucleoside.

Step 1: Enzymatic Isomerization

  • Prepare a buffered aqueous solution containing L-arabinose.

  • Add a purified L-arabinose isomerase enzyme to the solution.

  • Incubate the reaction at the optimal temperature and pH for the enzyme, monitoring the conversion to L-ribulose.

  • Upon reaching equilibrium or desired conversion, denature the enzyme and remove it by centrifugation or filtration.

Step 2: Chemical Reduction

  • To the solution containing L-ribulose, add a reducing agent (e.g., sodium borohydride) under controlled temperature conditions to reduce the ketone to the corresponding alcohol, yielding L-ribose.

  • Purify the L-ribose from the reaction mixture.

Step 3: Further Elaboration

  • The resulting L-ribose can then be carried forward through a series of chemical steps (protection, activation, and glycosylation) to synthesize the target L-nucleoside analogue.

Conclusion and Future Outlook

The choice of a chiral building block for nucleoside synthesis is a multifaceted decision that requires a careful balance of economic and synthetic considerations. While traditional carbohydrate-based approaches remain a mainstay, the significant cost advantages of using simpler, more abundant chiral precursors like amino acids, or even starting from achiral materials, are driving innovation in synthetic route design.

The continued development of highly selective and efficient catalytic methods, both chemical and enzymatic, will further shift the economic landscape of nucleoside synthesis. For researchers and drug development professionals, a thorough understanding of the pros and cons of each approach is essential for designing and implementing cost-effective and sustainable manufacturing processes for this vital class of therapeutic agents. The future of nucleoside synthesis will likely involve a greater integration of biocatalysis and flow chemistry to create more streamlined, efficient, and environmentally friendly routes to these life-saving medicines.

References

  • Kaspar, F., Stone, M. R. L., Neubauer, P., & Kurreck, A. (2021). Route efficiency assessment and review of the synthesis of β-nucleosides via N-glycosylation of nucleobases. Green Chemistry, 23(1), 37–50. [Link]

  • Anderson, B. I., Chen, E. J. Y., Rjapaksha, D. G., Wang, S. F., Wang, J. W., & Meanwell, M. W. (n.d.).
  • Vorbrüggen, H., & Ruh-Polenz, C. (2004). Synthesis of Nucleosides. Organic Reactions, 1–653. [Link]

  • Jinliang, L., & Feng, L. V. (2007). A process for stereoselective synthesis of lamivudine.
  • Yaqub, M., et al. (2013). Synthetic Approaches to Lamivudine: An Anti-HIV AIDs and Anti-Hepititus B Drug. Asian Journal of Chemistry, 25(9), 4963-4966.
  • Mear, S. J., et al. (2021). Synthesis of (±)-Emtricitabine and (±)-Lamivudine by Chlorotrimethylsilane–Sodium Iodide-Promoted Vorbrüggen Glycosylation. The Journal of Organic Chemistry, 86(21), 15339-15344. [Link]

  • Downey, A. M., et al. (2015). Direct One-Pot Synthesis of Nucleosides from Unprotected or 5-O-Monoprotected d-Ribose. Organic Letters, 17(18), 4554–4557. [Link]

  • Burley, G. A., & Douglas, J. (2025). Preparation of nucleoside analogues: opportunities for innovation at the interface of synthetic chemistry and biocatalysis. Chemical Science, 16, 11700-11710. [Link]

  • Gür, M. (2018). The Synthesis of Ribose and Nucleoside Derivatives. Madridge Journal of Petrochemistry and Research.
  • Gotor-Fernández, V., & Gotor, V. (2022). Industrial potential of the enzymatic synthesis of nucleoside analogs: existing challenges and perspectives. Current Opinion in Biotechnology, 78, 102829. [Link]

  • Downey, A. M., et al. (2015). Direct One-Pot Synthesis of Nucleosides from Unprotected or 5-O-Monoprotected D-Ribose. Organic Letters, 17(18), 4554–4557.
  • Kaspar, F., et al. (2022). Industrial potential of the enzymatic synthesis of nucleoside analogs: existing challenges and perspectives. ChemRxiv. [Link]

  • Burley, G. A., & Douglas, J. (2025). Preparation of nucleoside analogues: opportunities for innovation at the interface of synthetic chemistry and biocatalysis. Chemical Science, 16, 11700-11710.
  • Simon, M., et al. (2023). Advances in the Enzymatic Synthesis of Nucleoside-5′-Triphosphates and Their Analogs. International Journal of Molecular Sciences, 24(13), 10839. [Link]

  • Schmidt, S., et al. (2023). Industrially Relevant Enzyme Cascades for Drug Synthesis and Their Ecological Assessment. International Journal of Molecular Sciences, 24(20), 15309.
  • Burley, G. A., & Douglas, J. (2025). Preparation of nucleoside analogues: opportunities for innovation at the interface of synthetic chemistry and biocatalysis. Chemical Science, 16, 11700-11710.
  • Kaspar, F., et al. (2021). Route efficiency assessment and review of the synthesis of β-nucleosides: Via N -glycosylation of nucleobases. Green Chemistry, 23(1), 37-50.
  • Mikhailopulo, I. A., & Miroshnikov, A. I. (2021). Multi-Enzymatic Cascades in the Synthesis of Modified Nucleosides: Comparison of the Thermophilic and Mesophilic Pathways. International Journal of Molecular Sciences, 22(11), 5898. [Link]

  • Schlemmer, C., et al. (2022). Development of a multi-enzyme cascade for 2'3'-cGAMP synthesis from nucleosides.
  • Ismail, M. M. F., et al. (2021). Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. Molecules, 26(22), 6896. [Link]

  • Uppa, M., et al. (2005). Biotechnological production of L-ribose from L-arabinose. Applied Microbiology and Biotechnology, 68(4), 488-494. [Link]

  • Ruifu Chemical. (n.d.). Chiral Building Blocks Manufacturers & Suppliers. [Link]

  • Becker, S., et al. (2016). Selective prebiotic formation of RNA pyrimidine and DNA purine nucleosides. Nature Communications, 7, 11328. [Link]

  • Northen, J. S., et al. (2020). Recent Advances in the Chemical Synthesis and Evaluation of Anticancer Nucleoside Analogues. Molecules, 25(23), 5564. [Link]

  • Royal Society of Chemistry. (n.d.). RSC Advances.

  • ResearchGate. (n.d.). Vorbrüggen glycosylation reaction and its mechanism. [Link]

  • YouTube. (2021, March 8). Yields in Synthesis. [Link]

  • ResearchGate. (n.d.). Stereoselective synthesis of α-nucleosides by Vorbrüggen glycosylation. [Link]

  • Gusev, D. G., et al. (2021). Synthesis and Antiviral Evaluation of Nucleoside Analogues Bearing One Pyrimidine Moiety and Two D-Ribofuranosyl Residues. Molecules, 26(12), 3658. [Link]

  • Chen, Y., et al. (2022). Production of Value-Added Arabinofuranosyl Nucleotide Analogues from Nucleoside by an In Vitro Enzymatic Synthetic Biosystem. International Journal of Molecular Sciences, 23(22), 14214.
  • El-Sayed, N. F., & El-Kafrawy, O. (2018). Antiviral Nucleoside and Nucleotide Analogs: A Review. Journal of Applied Pharmaceutical Science, 8(4), 149-158.
  • Harrison, M. L. (2022). Synthesis of Nucleoside Analogues and Elucidation of their Antiviral Mechanisms. University of Auckland.
  • Senevirathna Hettiarachchige, A. A. (2020, November 12). Glycosylation Methods in the Total Synthesis of Complex Glycosylated Natural Products.
  • Kim, S., et al. (2021). Conversion of l-arabinose to l-ribose by genetically engineered Candida tropicalis. Archives of Microbiology, 203, 1969–1976. [Link]

  • Mikhailopulo, I. A., & Miroshnikov, A. I. (2021). Antiviral nucleoside analogs. Russian Journal of Bioorganic Chemistry, 47, 547–572. [Link]

  • Stepanova, D. S., et al. (2023). Enzymatic Synthesis of 2-Chloropurine Arabinonucleosides with Chiral Amino Acid Amides at the C6 Position and an Evaluation of Antiproliferative Activity In Vitro. International Journal of Molecular Sciences, 24(7), 6205.
  • ResearchGate. (n.d.). L-Nucleosides. [Link]

  • Golyshev, S. A., et al. (2023). Recent Advances in Molecular Mechanisms of Nucleoside Antivirals. International Journal of Molecular Sciences, 24(13), 10839.
  • Seley-Radtke, K. L., & Yates, M. K. (2018). The evolution of antiviral nucleoside analogues: A review for chemists and non-chemists. Part II: Complex modifications to the nucleoside scaffold. Antiviral Research, 154, 66-86. [Link]

Sources

A Researcher's Guide to the Spectroscopic Identification of Boc-Aminocyclopentanol Stereoisomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise stereochemical identification of chiral building blocks is not merely a matter of analytical rigor; it is a foundational pillar of efficacy and safety. The four stereoisomers of tert-butyl carbamate (Boc)-protected 2-aminocyclopentanol—(1R,2R), (1S,2S), (1R,2S), and (1S,2R)—are critical intermediates in the synthesis of a multitude of pharmacologically active compounds. Distinguishing between these diastereomers (cis and trans) and enantiomers is paramount, as subtle changes in their three-dimensional arrangement can lead to profound differences in biological activity.

This guide provides an in-depth comparison of the primary spectroscopic techniques for the unambiguous identification of these four stereoisomers. We will delve into the causality behind experimental choices, present supporting data, and offer detailed protocols to empower you in your research endeavors.

The Challenge: Differentiating Diastereomers and Enantiomers

The core challenge lies in the subtlety of the structural differences. While diastereomers (e.g., cis vs. trans) have distinct physical properties and can be differentiated by standard spectroscopic methods like Nuclear Magnetic Resonance (NMR), enantiomers (e.g., (1R,2R) vs. (1S,2S)) are mirror images with identical physical properties in an achiral environment, necessitating the use of chiroptical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Tool for Diastereomeric Distinction

NMR spectroscopy is the most powerful and readily available tool for distinguishing between the cis and trans diastereomers of Boc-aminocyclopentanol. The key to this differentiation lies in the through-bond scalar coupling (J-coupling) between protons on the cyclopentane ring, which is highly dependent on their dihedral angle.

Distinguishing cis and trans Isomers

In the trans isomers, the protons on the carbons bearing the hydroxyl (-OH) and N-Boc groups (H-1 and H-2) are on opposite faces of the cyclopentane ring. This results in a relatively small dihedral angle between them and their adjacent axial protons, leading to larger coupling constants (typically in the range of 8-12 Hz for axial-axial couplings in similar ring systems).

Conversely, in the cis isomers, the H-1 and H-2 protons are on the same face of the ring. This leads to a larger dihedral angle with adjacent axial protons and a smaller dihedral angle with adjacent equatorial protons, resulting in smaller coupling constants (typically 2-5 Hz for axial-equatorial and equatorial-equatorial couplings).

Furthermore, the chemical shifts of H-1 and H-2 will differ between the cis and trans isomers due to the different steric and electronic environments.

Experimental Protocol: ¹H and ¹³C NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the Boc-aminocyclopentanol isomer in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Data Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Acquire a ¹³C NMR spectrum.

    • For unambiguous assignment, perform two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) to establish proton-proton correlations and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.

  • Data Analysis:

    • Integrate the proton signals to confirm the number of protons.

    • Analyze the multiplicity and coupling constants of the signals for the H-1 and H-2 protons to differentiate between cis and trans isomers.

    • Assign the carbon signals based on the HSQC data and comparison with predicted chemical shifts.

Comparative NMR Data (Predicted for Boc-aminocyclopentanol)
Stereoisomer Proton Expected Chemical Shift (ppm) Expected Multiplicity & Key Coupling Constants (Hz) Carbon Expected Chemical Shift (ppm)
trans-(1R,2R) / (1S,2S)H-1 (CH-OH)~4.0-4.2Broad singlet or narrow multipletC-1 (CH-OH)~75-78
H-2 (CH-NHBoc)~3.8-4.0Multiplet, J ≈ 8-10C-2 (CH-NHBoc)~55-58
Boc (C(CH₃)₃)~1.45SingletBoc (C(CH₃)₃)~28.5
Boc (C=O)~155
cis-(1R,2S) / (1S,2R)H-1 (CH-OH)~4.2-4.4Multiplet, J ≈ 3-5C-1 (CH-OH)~72-75
H-2 (CH-NHBoc)~4.1-4.3Multiplet, J ≈ 3-5C-2 (CH-NHBoc)~52-55
Boc (C(CH₃)₃)~1.45SingletBoc (C(CH₃)₃)~28.5
Boc (C=O)~155

Note: The expected values are based on analogous structures and may vary depending on the solvent and experimental conditions.

Chiral High-Performance Liquid Chromatography (HPLC): Separating All Four Stereoisomers

While NMR can distinguish diastereomers, it cannot differentiate between enantiomers. Chiral HPLC is the gold standard for separating all four stereoisomers in a single analysis. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each stereoisomer, leading to different retention times.

The Power of Chiral Stationary Phases

For Boc-protected amino alcohols, polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) and macrocyclic glycopeptide-based CSPs (e.g., teicoplanin or vancomycin) have shown excellent enantioseparation capabilities. The separation mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, which create a transient diastereomeric complex between the analyte and the CSP.

Experimental Protocol: Chiral HPLC Method Development
  • Column Selection:

    • Screen polysaccharide-based columns such as Chiralpak® IA, IB, IC, ID, IE, and IF.

    • Screen macrocyclic glycopeptide-based columns such as Chiralbiotic™ T and V.

  • Mobile Phase Screening:

    • Normal Phase: Start with a mobile phase of hexane/isopropanol (90:10 v/v). Adjust the ratio of isopropanol to optimize retention and resolution. Small amounts of additives like trifluoroacetic acid (for acidic compounds) or diethylamine (for basic compounds) can improve peak shape.

    • Polar Organic Mode: Use acetonitrile or methanol as the main solvent with a polar modifier.

    • Reversed Phase: Use a buffered aqueous mobile phase with an organic modifier like acetonitrile or methanol.

  • Optimization:

    • Flow Rate: Typically, lower flow rates (e.g., 0.5-1.0 mL/min) provide better resolution.

    • Temperature: Varying the column temperature can affect selectivity.

  • Detection: Use a UV detector, typically at a wavelength where the Boc-carbamate has some absorbance (around 210-220 nm).

Expected Separation Profile

A successful chiral HPLC method should provide baseline separation of all four stereoisomers. The elution order will depend on the specific CSP and mobile phase used.

Parameter Typical Value
Column Chiralpak® AD-H (250 x 4.6 mm, 5 µm)
Mobile Phase Hexane/Ethanol (90:10 v/v)
Flow Rate 1.0 mL/min
Temperature 25 °C
Detection UV at 215 nm
Expected Elution Order (May vary) Isomer 1, Isomer 2, Isomer 3, Isomer 4
Resolution (Rs) > 1.5 between all peaks

Vibrational Circular Dichroism (VCD) Spectroscopy: Unambiguous Determination of Absolute Configuration

Vibrational Circular Dichroism (VCD) is a powerful chiroptical technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[1] Since enantiomers have mirror-image VCD spectra (equal in magnitude but opposite in sign), this technique, when coupled with quantum chemical calculations, provides an unambiguous determination of the absolute configuration of a molecule in solution.[2][3]

The VCD Workflow: Experiment Meets Theory

The process involves comparing the experimentally measured VCD spectrum of an enantiomerically pure sample with the theoretically calculated spectrum for one of the enantiomers (e.g., the (1R,2R)-isomer). A match in the sign and relative intensity of the VCD bands confirms the absolute configuration.

VCD_Workflow cluster_exp Experimental cluster_theory Theoretical Exp_Sample Enantiomerically Pure Boc-aminocyclopentanol VCD_Spectrometer VCD Spectrometer Exp_Sample->VCD_Spectrometer Exp_Spectrum Experimental VCD Spectrum VCD_Spectrometer->Exp_Spectrum Comparison Spectral Comparison Exp_Spectrum->Comparison DFT_Calc DFT Calculation (e.g., for (1R,2R)-isomer) Calc_Spectrum Calculated VCD Spectrum DFT_Calc->Calc_Spectrum Calc_Spectrum->Comparison Assignment Absolute Configuration Assignment Comparison->Assignment

Experimental Protocol: VCD Analysis
  • Sample Preparation: Prepare a solution of the enantiomerically pure isomer at a concentration of approximately 0.1 M in a suitable solvent (e.g., CDCl₃).

  • Data Acquisition:

    • Acquire the VCD and IR spectra using a dedicated VCD spectrometer.

    • Data collection times can range from a few hours to overnight to achieve a good signal-to-noise ratio.

  • Theoretical Calculation:

    • Perform a conformational search for one of the enantiomers to identify the low-energy conformers.

    • For each low-energy conformer, perform a geometry optimization and frequency calculation using Density Functional Theory (DFT) at an appropriate level of theory (e.g., B3LYP/6-31G(d)).

    • Calculate the VCD spectrum for each conformer and obtain a Boltzmann-averaged spectrum.

  • Spectral Comparison:

    • Visually compare the experimental VCD spectrum with the calculated spectrum.

    • A good match in the pattern of positive and negative bands confirms the absolute configuration. If the experimental spectrum is the mirror image of the calculated one, the sample has the opposite absolute configuration.

Conclusion: An Integrated Approach for Complete Stereochemical Elucidation

The complete and unambiguous stereochemical identification of the four stereoisomers of Boc-aminocyclopentanol requires an integrated spectroscopic approach. NMR spectroscopy serves as the initial and essential tool for distinguishing between the cis and trans diastereomers. Chiral HPLC is indispensable for the separation of all four stereoisomers and for determining enantiomeric purity. Finally, VCD spectroscopy, combined with theoretical calculations, provides the ultimate confirmation of the absolute configuration of the enantiomers.

By employing these techniques in a logical workflow, researchers and drug development professionals can ensure the stereochemical integrity of their chiral building blocks, a critical step in the journey towards novel and effective therapeutics.

Integrated_Workflow Start Mixture of Boc-aminocyclopentanol Stereoisomers NMR NMR Spectroscopy (¹H, ¹³C, 2D) Start->NMR Diastereomer_ID Distinguish cis and trans Diastereomers NMR->Diastereomer_ID Chiral_HPLC Chiral HPLC Diastereomer_ID->Chiral_HPLC Stereoisomer_Sep Separate all four Stereoisomers Chiral_HPLC->Stereoisomer_Sep VCD VCD Spectroscopy + DFT Calculation Stereoisomer_Sep->VCD Absolute_Config Determine Absolute Configuration of Enantiomers VCD->Absolute_Config End Complete Stereochemical Assignment Absolute_Config->End

References

  • BenchChem. (2025). Distinguishing Cis and Trans 4-Aminocyclohexanol Isomers Using 1H and 13C NMR Spectroscopy.
  • BenchChem. (2025). In-Depth Technical Guide to the Chiral Purity of (1S,3R)-3-Amino-1-(Boc-amino)cyclopentane.
  • American Laboratory. (2010). Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery. [Link]

  • Stephens, P. J., et al. (2008). The determination of the absolute configurations of chiral molecules using vibrational circular dichroism (VCD) spectroscopy. Chirality, 20(5), 643-663. [Link]

  • Nafie, L. A. (2008). Vibrational circular dichroism: a new tool for the stereochemical characterization of chiral molecules. Applied Spectroscopy, 62(8), 211A-232A.
  • Wenzel, T. J., & Chisholm, C. D. (2011). Chiral separations. Analytical chemistry, 83(12), 4474-4488.
  • Gellman, S. H., et al. (1998). Synthesis and Structural Characterization of Helix-Forming β-Peptides: trans-2-Aminocyclopentanecarboxylic Acid Oligomers. Journal of the American Chemical Society, 120(19), 4891-4902. [Link]

  • Ilardo, M. A., et al. (2021). Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers. Scientific reports, 11(1), 1-9. [Link]

  • Chiralpedia. Chiral HPLC separation: strategy and approaches. [Link]

Sources

Validation of synthetic route to carbocyclic nucleosides

Author: BenchChem Technical Support Team. Date: January 2026

An Application Scientist's Guide to the Validation of Synthetic Routes for Carbocyclic Nucleosides

Introduction: The Imperative for Stability and Efficacy

Carbocyclic nucleosides represent a cornerstone in modern antiviral and anticancer therapy. By replacing the furanose ring's oxygen atom with a methylene group, these analogues achieve greater chemical and metabolic stability.[1][2] This structural modification prevents enzymatic cleavage of the glycosidic bond by phosphorylases and hydrolases, a common degradation pathway for natural nucleosides, thereby enhancing their bioavailability and therapeutic potential.[1] Prominent drugs such as Abacavir, an anti-HIV reverse-transcriptase inhibitor, and Entecavir, used to treat Hepatitis B, underscore the clinical success of this compound class.[3][4]

However, the synthesis of these molecules is non-trivial, often involving multi-step sequences that require precise control over stereochemistry. The biological activity of carbocyclic nucleosides is almost invariably linked to a single enantiomer, making enantioselective synthesis and rigorous validation not just a regulatory requirement, but a scientific necessity.[1] This guide, from the perspective of a senior application scientist, provides a framework for validating synthetic routes to carbocyclic nucleosides, comparing common synthetic strategies and detailing the critical analytical methodologies required to ensure a robust and reproducible process.

Comparative Analysis of Synthetic Strategies

The construction of a carbocyclic nucleoside generally follows one of two strategic approaches: linear or convergent synthesis.[1] The choice between them is dictated by factors including the availability of starting materials, the desired stereochemical outcome, and scalability for potential commercial production.[5][6]

  • Linear Synthesis: This approach involves the sequential construction of the heterocyclic base onto a pre-formed, chiral carbocyclic amine. While sometimes straightforward for simple analogues, it can be lengthy and inefficient if the base itself requires a complex synthesis.

  • Convergent Synthesis: This strategy involves coupling a pre-synthesized heterocyclic base with a suitably functionalized carbocyclic moiety.[1] This is often the preferred route in drug development as it allows for late-stage diversification, enabling the rapid synthesis of a library of analogues for structure-activity relationship (SAR) studies.

Let's compare two convergent strategies for the synthesis of Carbovir/Abacavir, a well-studied anti-HIV agent.[7][8]

FeatureRoute A: Vince Lactam ApproachRoute B: Chiral Synthon Approach
Starting Material Racemic or Chiral Vince Lactam ((±)-2-azabicyclo[2.2.1]hept-5-en-3-one)Chiral 4-Hydroxy-2-cyclopenten-1-one
Key Transformations Enzymatic resolution of lactam, ring-opening, base couplingPhotoradical addition, Michael addition-elimination
Stereocontrol Achieved early via enzymatic resolution of the starting material.Asymmetric synthesis of the chiral cyclopentenone synthon.
Overall Yield ModerateGenerally higher for recent, optimized procedures.
Scalability Well-established and proven on an industrial scale.Potentially very scalable, with opportunities for green chemistry processes.[9]
Key Reference Vince, R. et al. (1988)[1]Trost, B.M. et al. (2009)[9]

The Vince Lactam approach is a classic, robust method that has been historically significant for producing Carbovir and Abacavir.[8] More modern approaches focusing on the asymmetric synthesis of key cyclopentenone intermediates offer potentially more efficient and greener alternatives.[9] The validation framework discussed below is applicable to intermediates and final products from either route.

A Framework for Rigorous Synthetic Route Validation

Validation is a continuous process that confirms the identity, purity, stereochemistry, and yield at every critical stage of a synthesis. It provides the empirical evidence that a synthetic route is well-controlled and capable of consistently producing the target molecule to the required specifications.

Below is a logical workflow for the comprehensive validation of a synthetic route.

Validation_Workflow cluster_Synthesis Synthesis Stages cluster_Validation Validation & Analytical Controls Start Starting Materials QC_Start Raw Material QC (Identity, Purity) Step1 Step 1: Intermediate A IPC1 In-Process Control (IPC) (TLC, LC-MS) Step1->IPC1 Monitor Reaction Step2 Step 2: Intermediate B IPC2 In-Process Control (IPC) (TLC, LC-MS) Step2->IPC2 Monitor Reaction API Final Product (API) FinalQC Full API Validation (Structure, Purity, Stereochemistry, Potency) API->FinalQC Final Analysis QC_Start->Step1 Release Char1 Intermediate A Characterization (NMR, MS, Purity) IPC1->Char1 Upon Completion Char1->Step2 Release Char2 Intermediate B Characterization (NMR, MS, Purity) IPC2->Char2 Upon Completion Char2->API Release

Caption: A logical workflow for synthetic route validation.

Case Study: Validation of a Convergent Abacavir Synthesis

We will now examine the key validation steps for a hypothetical convergent synthesis of Abacavir. This process ensures that the final Active Pharmaceutical Ingredient (API) is structurally correct, free from significant impurities, and possesses the correct stereochemistry.

Structural Elucidation: Confirming the Molecular Blueprint

The primary goal is to unequivocally confirm that the synthesized molecule is indeed Abacavir. This is achieved by combining data from Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

  • Nuclear Magnetic Resonance (¹H and ¹³C NMR): NMR provides detailed information about the carbon-hydrogen framework. In the ¹H NMR spectrum of Abacavir, one would expect to see distinct signals for the vinyl protons on the cyclopentene ring, the protons of the cyclopropyl group, and the diastereotopic protons of the CH₂OH group. The coupling patterns between these protons help to confirm the relative stereochemistry of the substituents on the carbocyclic ring.

  • High-Resolution Mass Spectrometry (HRMS): HRMS provides an extremely accurate mass measurement of the parent ion. This allows for the determination of the elemental formula. For Abacavir (C₁₄H₁₈N₆O), the expected exact mass would be confirmed to within a few parts per million (ppm), providing strong evidence of its identity.

Chromatographic Purity: Quantifying the Main Component

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are the gold standard for assessing the purity of pharmaceutical compounds.[10] They separate the main compound from any process-related impurities or degradation products.[11][12]

This protocol outlines a standard method for determining the purity of a synthesized batch of Abacavir.

  • Instrumentation: An HPLC system equipped with a UV-Vis detector, autosampler, and column oven (e.g., Agilent 1260 Infinity II).

  • Column: A C18 reverse-phase column (e.g., Thermo Scientific Hypersil ODS, 250 mm x 4.6 mm, 5 µm particle size). Maintain column temperature at 30 °C.

  • Mobile Phase Preparation:

    • Mobile Phase A: 20 mM Ammonium Acetate buffer, pH adjusted to 5.5.

    • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    • Time 0-20 min: Ramp linearly from 5% B to 95% B.

    • Time 20-25 min: Hold at 95% B.

    • Time 25-26 min: Ramp linearly from 95% B back to 5% B.

    • Time 26-30 min: Hold at 5% B to re-equilibrate the column.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 254 nm and 286 nm.

  • Sample Preparation: Accurately weigh and dissolve the Abacavir sample in a 50:50 mixture of water and acetonitrile to a final concentration of 0.5 mg/mL.

  • System Suitability: Before sample analysis, inject a standard solution containing Abacavir and a known impurity. The system is deemed suitable if the resolution between the two peaks is >2.0 and the tailing factor for the Abacavir peak is <1.5.

  • Analysis: Inject 10 µL of the sample solution. Purity is calculated based on the area percent of the main Abacavir peak relative to the total area of all peaks detected.

Stereochemical Integrity: Validating the Enantiomeric Form

For Abacavir, the (-)-enantiomer is the biologically active form responsible for inhibiting HIV reverse transcriptase.[1] Therefore, it is critical to confirm that the synthesis yields the correct enantiomer in high enantiomeric excess (e.e.). This is accomplished using chiral HPLC.

  • Instrumentation: HPLC system with a UV-Vis detector.

  • Column: A polysaccharide-based chiral stationary phase (CSP) column (e.g., Daicel Chiralpak AD-H, 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase (Isocratic): A mixture of n-Hexane and Isopropanol (e.g., 80:20 v/v). The exact ratio must be optimized to achieve baseline separation of the enantiomers.

  • Flow Rate: 0.8 mL/min.

  • Detection: UV detection at 254 nm.

  • Sample Preparation: Prepare a 0.5 mg/mL solution of the Abacavir sample in the mobile phase. Also, prepare a solution of racemic Abacavir to confirm the retention times of both the desired (-) and undesired (+) enantiomers.

  • Analysis: Inject 10 µL of the sample. The enantiomeric excess is calculated using the formula: e.e. (%) = [(Area_desired - Area_undesired) / (Area_desired + Area_undesired)] * 100. A result of >99.5% e.e. is typically required.

Summary of Validation Data

A comprehensive validation report for a batch of synthesized Abacavir would consolidate the data from these analyses into a clear summary table.

ParameterSpecificationResultMethod
Appearance White to off-white solidConformsVisual
Identity by HRMS C₁₄H₁₈N₆O, [M+H]⁺ = 287.1615 ± 5 ppm287.1611ESI-TOF MS
Identity by ¹H NMR Spectrum conforms to reference standardConforms¹H NMR (500 MHz)
Purity ≥ 99.5% (area %)99.8%RP-HPLC-UV
Enantiomeric Purity ≥ 99.5% e.e. for (-) enantiomer99.9% e.e.Chiral HPLC

Visualizing Synthetic Strategies

A clear diagram can help researchers quickly grasp the fundamental differences between synthetic approaches.

Synthetic_Approaches cluster_Linear Linear Synthesis cluster_Convergent Convergent Synthesis A Chiral Cyclopentylamine B Base Construction Step 1 A->B C Base Construction Step 2 B->C D Final Carbocyclic Nucleoside C->D E Functionalized Carbocycle G Coupling Reaction E->G F Pre-formed Heterocyclic Base F->G H Final Carbocyclic Nucleoside G->H

Caption: Linear vs. Convergent synthetic strategies.

Conclusion

The validation of a synthetic route for carbocyclic nucleosides is a multi-faceted process that underpins the safety and efficacy of these vital medicines. It requires a deep understanding of both synthetic organic chemistry and modern analytical techniques. By employing a systematic approach that integrates in-process controls with comprehensive characterization of intermediates and the final API, researchers and drug developers can establish a robust, reproducible, and scalable synthesis. A well-validated route not only meets stringent regulatory standards but also provides the high-quality material necessary to advance new therapeutic agents from the laboratory to the clinic, ultimately benefiting patients worldwide.

References

  • Singh, V. K., & Kumar, V. (2021). Recent advances in synthetic approaches for medicinal chemistry of C-nucleosides. Future Medicinal Chemistry, 14(6), 65-84. [Link]

  • Agrofoglio, L. A., et al. (2006). Recent progress for the synthesis of selected carbocyclic nucleosides. Current Organic Chemistry, 10(5), 539-563. [Link]

  • Comber, R. N., & Vince, R. (2006). Synthesis of carbovir and abacavir from a carbocyclic precursor. Current Protocols in Nucleic Acid Chemistry, Chapter 14:Unit 14.4. [Link]

  • Park, J. Y., et al. (2014). Synthesis of novel 2'-methyl carbovir analogues as potent antiviral agents. Bulletin of the Korean Chemical Society, 35(1), 221-226. [Link]

  • Wikipedia contributors. (2023). Carbocyclic nucleoside. Wikipedia, The Free Encyclopedia. [Link]

  • Boutureira, O., & Matheu, M. I. (2012). Advances in the Enantioselective Synthesis of Carbocyclic Nucleosides. Chemical Reviews, 113(4), 2899-2947. [Link]

  • Agrofoglio, L. A., Gillaizeau, I., & Bonhomme, F. (2006). Recent Progress for the Synthesis of Selected Carbocyclic Nucleosides. Current Organic Chemistry. [Link]

  • Vince, R. (1991). Synthesis and anti-HIV Activity of Carbovir and Related Carbocyclic Nucleosides. Nucleic Acids Symposium Series, (25), 193-194. [Link]

  • Trost, B. M., & Zhang, Y. (2009). Synthesis of (R)- and (S)-4-Hydroxy-2-cyclopenten-1-ones: Total Synthesis of Entecavir, Abacavir, and Carbovir. The Journal of Organic Chemistry, 74(17), 6745-6756. [Link]

  • Vince, R., & Comber, R. N. (2006). Synthesis of Carbovir and Abacavir from a Carbocyclic Precursor. Current Protocols in Nucleic Acid Chemistry. [Link]

  • De Clercq, E. (2004). Biologically Active Nucleosides. Medicinal Chemistry, 1(1), 1-13. [Link]

  • Wang, J., et al. (2011). Recent Advances in Carbocyclic Nucleosides: Synthesis and Biological Activity. Current Medicinal Chemistry. [Link]

  • Pankiewicz, K. W., et al. (1992). Fluoro carbocyclic nucleosides: synthesis and antiviral activity of 2'- and 6'-fluoro carbocyclic pyrimidine nucleosides. Journal of Medicinal Chemistry, 35(10), 1788-1793. [Link]

  • Price, E. (2017). Synthetic Route Selection for APIs: It Pays to Get it Right the First Time. Pharmaceutical Outsourcing. [Link]

  • Egron, D., et al. (2005). C-Nucleosides: Synthetic Strategies and Biological Applications. Chemical Reviews, 105(2), 397-432. [Link]

  • Zamyatina, A. (2016). Recent advances in nucleotide analogue-based techniques for tracking dividing stem cells: An overview. Stem Cell Research, 17(1), 10-18. [Link]

  • Li, Y., et al. (2023). Nucleoside Analogs: A Review of Its Source and Separation Processes. Molecules, 28(20), 7057. [Link]

  • Reddy, G. S., et al. (2011). Synthesis and characterization of potent Abacavir impurities. Journal of Chemical and Pharmaceutical Research. [Link]

  • SynZeal. (n.d.). Abacavir Impurities. SynZeal. [Link]

  • Kumar, A., et al. (2011). Analytical Method Development and Validation of Anti-HIV Drug Abacavir Sulphate. Journal of Applied Pharmaceutical Science, 1(5), 153-156. [Link]

  • Schneller, S. W., et al. (2010). Synthetic Strategies Toward Carbocyclic Purine-Pyrimidine Hybrid Nucleosides. Current Protocols in Nucleic Acid Chemistry, Chapter 14:Unit 14.9. [Link]

  • Gunic, E., et al. (2007). BASE-FUNCTIONALIZED CARBOCYCLIC NUCLEOSIDES: DESIGN, SYNTHESIS AND MECHANISM OF ANTIVIRAL ACTIVITY. Journal of Medicinal Chemistry, 50(10), 2384-2390. [Link]

  • Pellicciari, R., et al. (2007). Process for the preparation of abacavir.
  • Chemistry LibreTexts. (2024). 3: Criteria for Selection of the Synthetic Route. Chemistry LibreTexts. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of tert-Butyl ((1R,3R)-3-hydroxycyclopentyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step protocol for the safe and compliant disposal of tert-Butyl ((1R,3R)-3-hydroxycyclopentyl)carbamate. As a carbamate derivative used in complex organic synthesis, particularly in drug development, its handling and disposal demand rigorous adherence to safety protocols and environmental regulations. This guide is designed for researchers, scientists, and laboratory managers, offering field-proven insights to ensure that disposal procedures are not merely followed, but understood.

Foundational Principles: Hazard Assessment and Regulatory Mandates

Proper disposal begins with a clear understanding of the substance's inherent risks and the regulatory framework governing its waste stream. Mismanagement of carbamate waste can lead to significant environmental contamination and regulatory penalties.

Inherent Chemical Hazards

While this specific compound may not be explicitly listed in all databases, its chemical class—carbamates—and data from analogous structures provide a clear hazard profile. Safety Data Sheets (SDS) for similar compounds classify them with the following hazards:

  • H302: Harmful if swallowed.[1][2][3]

  • H315: Causes skin irritation.[1][4]

  • H319: Causes serious eye irritation.[1][4]

  • H335: May cause respiratory irritation.[1][4]

Furthermore, it is incompatible with strong oxidizing agents and, upon thermal decomposition, can release toxic gases such as nitrogen oxides (NOx) and carbon monoxide (CO).[5][6]

The Regulatory Imperative: RCRA and Carbamate Waste

The primary driver for the stringent disposal protocols for this compound is its classification as a carbamate. The U.S. Environmental Protection Agency (EPA) regulates carbamate wastes as hazardous under the Resource Conservation and Recovery Act (RCRA) due to their inherent toxicity and potential environmental impact.[7][8]

Wastes generated from the production and use of carbamates are often designated as "listed wastes" (e.g., K156, K157) or may be classified as characteristic hazardous waste.[9][10] Therefore, the guiding principle is to unconditionally treat this compound and any material contaminated with it as regulated hazardous waste. This approach ensures compliance and mitigates risk.

The Disposal Protocol: A Step-by-Step Methodology

This protocol is designed as a self-validating system. Each step builds upon the last to ensure a closed-loop process from the point of generation to final transport, minimizing the risk of exposure, environmental release, or regulatory non-compliance.

Step 1: Immediate Handling and Personal Protective Equipment (PPE)

Safe disposal begins with safe handling. Before generating the waste, ensure the proper PPE is in use. The causality is simple: preventing exposure eliminates the most immediate risk.

  • Engineering Controls: Always handle the compound inside a certified chemical fume hood to manage dust and vapors.[1][3]

  • Eye and Face Protection: Wear safety glasses with side shields or goggles that are compliant with OSHA's 29 CFR 1910.133 or European Standard EN166.[3][6]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber). Inspect gloves before each use and employ proper removal techniques to avoid skin contact.[3][5]

  • Body Protection: Wear a standard laboratory coat. For larger quantities, consider additional protective clothing.[5]

Step 2: Waste Classification and Segregation

Proper classification is a critical, non-negotiable step that dictates all subsequent actions.

  • Classification: Designate the waste as "Hazardous Waste." This is based on the EPA's regulation of the carbamate chemical class.[8][11]

  • Segregation:

    • At the point of generation, collect waste this compound in a dedicated waste container.

    • Crucially, do not mix this waste with other waste streams, especially strong oxidizing agents. [5][12] Carbamates are incompatible with strong acids, bases, and reducing agents, which can cause violent reactions.[13] Segregation prevents unforeseen chemical reactions in the waste container.

Step 3: Container Selection and Labeling

The waste container is the primary barrier protecting personnel and the environment. Its integrity and labeling are paramount.

  • Container Selection:

    • Use a container made of a material compatible with the chemical (e.g., high-density polyethylene - HDPE). The original product container is often an excellent choice if it is in good condition.[12]

    • Ensure the container has a secure, vapor-tight lid to prevent the release of dust or fumes.[12]

    • Never use former food or beverage containers for hazardous waste storage.[12]

  • Labeling:

    • The container must be labeled at the moment the first particle of waste is added.

    • The label must, at a minimum, include:

      • The words "Hazardous Waste" .[14][15]

      • The full chemical name: "this compound" .

      • A clear indication of the associated hazards (e.g., "Irritant," "Toxic").[15]

    • This clear labeling system is self-validating; it prevents accidental misuse and provides essential information for emergency responders and waste disposal technicians.

Step 4: On-Site Accumulation and Storage

All laboratories generating hazardous waste must have designated accumulation areas.[12]

  • Satellite Accumulation Area (SAA):

    • The waste container should be kept at or near the point of generation in a designated SAA.[14][15]

    • This area must be under the direct supervision of laboratory personnel.[16]

    • Place the container in secondary containment (e.g., a chemical-resistant tray or bin) to contain potential leaks or spills.[16]

  • Storage Limits: Adhere to institutional and regulatory limits for the volume of waste stored in an SAA (typically 55 gallons) and the time limits for storage in a Central Accumulation Area (CAA), which vary based on the facility's generator status (e.g., 90 days for a Large Quantity Generator).[14][15]

Step 5: Final Disposal Coordination

Hazardous waste must be tracked from its point of generation to its ultimate disposal ("cradle to grave").

  • Contact Your EHS Office: When the waste container is nearly full, or storage time limits are approaching, contact your institution's Environmental Health & Safety (EHS) department. They will coordinate the pickup.

  • Engage a Licensed Vendor: Disposal must be carried out by a licensed and certified hazardous waste disposal contractor.[16][17] This is not a task that can be performed by laboratory staff.

  • Treatment Method: The likely disposal method for this type of organic chemical waste is high-temperature incineration at a permitted Treatment, Storage, and Disposal Facility (TSDF).[14] This is considered a Best Demonstrated Available Technology (BDAT) for carbamate wastes, ensuring their complete destruction.[8][18]

Emergency Protocol: Spill Management

In the event of a spill, a swift and correct response is critical to mitigate exposure and contamination.

  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.[11]

  • Communicate: Inform your laboratory supervisor and EHS department immediately.

  • Secure the Area: Prevent entry to the spill area.

  • Don PPE: If trained to do so, don the appropriate PPE as described in Step 1.

  • Contain the Spill (for solids):

    • Gently cover the spill with an inert absorbent material like sand or vermiculite to prevent the powder from becoming airborne.[1][13]

    • Carefully sweep up the absorbed material using non-sparking tools and place it into a designated, sealable container for hazardous waste.[5][13]

  • Decontaminate: Clean the spill area with an appropriate solvent (consult the SDS or your EHS office), collecting all cleaning materials as hazardous waste.

  • Label and Dispose: Seal and label the container with all spill cleanup materials as hazardous waste and manage it according to the protocol above.

Data Summary & Workflow Visualization

Disposal and Safety Data at a Glance
ParameterSpecificationRationale & Reference
Chemical Name This compoundFull identification is required for labeling and waste profiling.
Waste Classification Hazardous Waste Mandated by EPA RCRA regulations for the carbamate chemical class.[8]
Hazard Codes H302, H315, H319, H335Denotes that the substance is harmful if swallowed, an irritant (skin/eye), and a respiratory irritant.[2][4]
Required PPE Safety Goggles, Nitrile Gloves, Lab CoatEssential for preventing eye, skin, and clothing contamination.[3][5]
Primary Eng. Control Chemical Fume HoodMinimizes inhalation exposure to dusts or aerosols.[1][3]
Incompatible Materials Strong Oxidizing Agents, Strong Acids/BasesSegregation is critical to prevent dangerous chemical reactions.[5][12]
Disposal Method Licensed Hazardous Waste Vendor (Incineration)Ensures compliant and complete destruction of the hazardous material.[8][14][18]
Spill Cleanup Absorb with inert material (sand, vermiculite).Safely contains solid/powder spills without reacting with the chemical.[13]
Disposal Decision Workflow

The following diagram illustrates the logical flow for the proper management of this compound waste.

G cluster_0 Phase 1: In-Lab Management cluster_1 Phase 2: Final Disposition gen Waste Generation (In Chemical Fume Hood) ppe Confirm Correct PPE is in Use (Goggles, Gloves, Coat) gen->ppe classify Classify as 'Hazardous Waste' ppe->classify container Select & Seal Compatible Waste Container classify->container label_node Label Container: 1. 'Hazardous Waste' 2. Full Chemical Name 3. Hazard Warning container->label_node store Store in Designated SAA with Secondary Containment label_node->store contact_ehs Container Full / Time Limit Reached: Contact EHS Office store->contact_ehs Hand-off pickup EHS Schedules Pickup with Licensed Waste Vendor contact_ehs->pickup transport Waste Transported to Permitted TSDF pickup->transport destroy Final Disposal via High-Temperature Incineration transport->destroy spill Spill Occurs spill_protocol Execute Spill Protocol: 1. Evacuate & Alert 2. Don PPE 3. Contain & Collect 4. Decontaminate spill->spill_protocol spill_protocol->container Collect waste

Caption: Disposal workflow from generation to final destruction.

Conclusion

The responsible disposal of this compound is a non-negotiable aspect of laboratory safety and environmental stewardship. By treating this compound as a regulated hazardous waste from the moment of its generation, researchers can ensure full compliance with EPA regulations, protect themselves and their colleagues from chemical hazards, and uphold the scientific community's commitment to sustainability. Always consult your institution's specific EHS guidelines, as they may include additional requirements based on state and local laws.

References

  • Hazardous Waste Management System; Carbamate Production Identification and Listing of Hazardous Waste; and CERCLA Hazardous Substance Designation and Reportable Quantities. Federal Register.
  • Safety Data Sheet - CymitQuimica. CymitQuimica.
  • Land Disposal Restrictions: Revision of the Treatment Standards for Carbamate Wastes. Federal Register.
  • Environmental Fact Sheet: EPA Finalizes Listing of Wastes from The Production of Carbamates. U.S. EPA.
  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. U.S. EPA.
  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA.
  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
  • EPA Issues Rule on Carbamate Wastes. U.S. EPA.
  • Ammonium Carbamate Hazard Summary. NJ Department of Health.
  • Managing Hazardous Chemical Waste in the Lab. Lab Manager.
  • Laboratory Waste Management: The New Regulations. MedicalLab Management.
  • Laboratory Environmental Sample Disposal Information Document. U.S. EPA.
  • Safety Data Sheet - tert-Butyl carbamate. Fisher Scientific.
  • Safety Data Sheet - tert-Butyl carbamate (alternative). Fisher Scientific.
  • Safety Data Sheet - tert-Butyl ((1R,3S)-3-hydroxycyclopentyl)carbamate. Angene Chemical.
  • Carbamate Pesticide, Liquid, Flammable, Poisonous. CAMEO Chemicals (NOAA).
  • tert-Butyl N-[(1R,3S)-3- hydroxycyclopentyl]carbamate Safety Data Sheet. Synquest Labs.
  • Safety Data Sheet - tert-Butyl (trans-2- hydroxycyclopentyl)carbamate. CymitQuimica.

Sources

Navigating the Safe Handling of tert-Butyl ((1R,3R)-3-hydroxycyclopentyl)carbamate: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of pharmaceutical development, the integrity of your work and the safety of your team are paramount. This guide provides an in-depth, procedural framework for the safe handling of tert-Butyl ((1R,3R)-3-hydroxycyclopentyl)carbamate (CAS No: 207729-04-2), a key building block in modern synthetic chemistry. Moving beyond a simple checklist, we will explore the rationale behind each safety measure, ensuring a culture of informed caution in your laboratory.

Understanding the Hazard Profile

This compound is classified with the following hazard statements:

  • H315: Causes skin irritation[1][2][3][4]

  • H319: Causes serious eye irritation[1][2][3][4]

  • H335: May cause respiratory irritation[1][2][3][4]

These classifications necessitate a multi-faceted approach to personal protection, focusing on preventing contact with skin, eyes, and the respiratory system.

Key Physicochemical Data
PropertyValueSource
Molecular FormulaC10H19NO3[2][3][5]
Molecular Weight201.26 g/mol [3][5]
Physical FormSolid
StorageSealed in dry, 2-8°C

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable when handling this compound. The following table outlines the minimum required PPE, with explanations rooted in the compound's specific hazards.

PPE CategorySpecificationRationale for Use
Eye Protection Chemical safety goggles conforming to OSHA 29 CFR 1910.133 or European Standard EN166.[6]Protects against accidental splashes and airborne particles that can cause serious eye irritation.
Hand Protection Appropriate chemical-resistant gloves (e.g., nitrile rubber).[7]Prevents direct skin contact, which can lead to irritation.[1][2][3][4]
Body Protection Laboratory coat or chemical-resistant suit.[6][8]Protects skin on the arms and body from contact with the compound.
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator if dusts are generated or if working outside of a fume hood.[6]Prevents inhalation of airborne particles that may cause respiratory tract irritation.[1][2][3][4]

Operational Plan: From Receipt to Disposal

A systematic workflow is crucial for minimizing exposure risk. The following procedural steps provide a clear path for safe handling.

Preparation and Engineering Controls
  • Work Area Designation: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][6]

  • Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.[6]

  • Gather Materials: Before starting, ensure all necessary PPE, spill containment materials, and waste containers are within reach.

Handling the Compound
  • Donning PPE: Put on all required PPE as outlined in the table above before opening the container.

  • Weighing and Transfer:

    • Perform all weighing and transfer operations within the chemical fume hood to contain any dust.

    • Use a spatula or other appropriate tool to handle the solid. Avoid creating dust by gently scooping the material.

    • If transferring to a solution, add the solid to the solvent slowly to prevent splashing.

  • Post-Handling:

    • Thoroughly wash hands and any exposed skin with soap and water after handling is complete.[1][6]

    • Decontaminate all surfaces and equipment used.

    • Remove and properly store or dispose of PPE. Contaminated clothing should be washed before reuse.[1][6]

Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep1 Designate work area (fume hood) prep2 Verify emergency equipment prep1->prep2 prep3 Gather all materials (PPE, spill kit) prep2->prep3 handle1 Don appropriate PPE prep3->handle1 handle2 Weigh and transfer in fume hood handle1->handle2 handle3 Perform experiment handle2->handle3 post1 Decontaminate surfaces and equipment handle3->post1 post2 Dispose of waste properly post1->post2 post3 Doff and store/dispose of PPE post2->post3 post4 Wash hands thoroughly post3->post4

Caption: A logical workflow for the safe handling of this compound.

Spill and Emergency Procedures

Spill Management

In the event of a spill, immediate and correct action is critical.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate all non-essential personnel.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Wearing appropriate PPE, cover the spill with an inert absorbent material such as sand, vermiculite, or a commercial spill absorbent.[1]

  • Collect: Carefully sweep or scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.[7][9] Avoid generating dust.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

First Aid
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.[2][6]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. If skin irritation occurs, seek medical advice.[2][6]

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing. If respiratory symptoms develop, seek medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]

Disposal Plan

All waste containing this compound, including contaminated spill materials and empty containers, must be treated as hazardous waste.

  • Containerize: Place all waste in a clearly labeled, sealed container.

  • Labeling: The label should include the chemical name and associated hazards.

  • Disposal: Dispose of the waste through a licensed hazardous waste disposal company, following all local, state, and federal regulations.[1] Do not dispose of it down the drain.[9]

Disposal Decision Tree

start Waste Generated is_contaminated Is the material contaminated with the compound? start->is_contaminated hazardous_waste Treat as Hazardous Waste is_contaminated->hazardous_waste Yes non_hazardous Dispose as Non-Hazardous Waste is_contaminated->non_hazardous No collect Collect in a labeled, sealed container hazardous_waste->collect dispose Arrange for licensed hazardous waste disposal collect->dispose

Caption: Decision-making process for the disposal of materials.

By adhering to these detailed protocols, you can confidently and safely incorporate this compound into your research, ensuring the well-being of your team and the integrity of your scientific endeavors.

References

  • Benchchem. (n.d.). Personal protective equipment for handling Methyl carbamate-d3.
  • CymitQuimica. (2024, December 19). Safety Data Sheet.
  • Benchchem. (n.d.). Personal protective equipment for handling tert-Butyl (7-aminoheptyl)carbamate.
  • Synquest Labs. (n.d.). tert-Butyl N-[(1S,3R)-3- hydroxycyclopentyl]carbamate.
  • PubChem. (n.d.). rac-tert-butyl N-[(1R,3R)-3-hydroxycyclopentyl]carbamate.
  • PubChem. (n.d.). tert-Butyl ((1S,3S)-3-hydroxycyclopentyl)carbamate.
  • Sigma-Aldrich. (n.d.). tert-Butyl ((1S,3R)-3-hydroxycyclopentyl)carbamate.
  • Aliphatic Chain Hydrocarbons. (n.d.). tert-Butyl (cis-3-hydroxycyclobutyl)carbamate.
  • Fisher Scientific. (2010, October 28). SAFETY DATA SHEET.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • BLD Pharm. (n.d.). tert-butyl ((1R,3S)-3-hydroxycyclopentyl)(methyl)carbamate.
  • Synquest Labs. (n.d.). tert-Butyl N-[(1R,3S)-3-hydroxycyclopentyl]carbamate.
  • BLD Pharm. (n.d.). tert-Butyl (3-hydroxycyclopentyl)carbamate.
  • Oregon OSHA. (n.d.). Personal Protective Equipment: Selecting the Right PPE for Pesticide Use.
  • Extension Publications. (n.d.). Pat-6: Personal Protective Equipment for Pesticide Applicators.
  • US EPA. (2025, August 6). Personal Protective Equipment for Pesticide Handlers.
  • CymitQuimica. (2024, December 19). Safety Data Sheet.
  • Organic Syntheses Procedure. (n.d.). Carbamic acid, tert-butyl ester.
  • Sunway Pharm Ltd. (n.d.). tert-Butyl ((1s,3r)-3-hydroxycyclopentyl)carbamate.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.